molecular formula C₇₈H₁₂₅N₂₅O₂₃ B612748 112173-49-6 CAS No. 112173-49-6

112173-49-6

カタログ番号: B612748
CAS番号: 112173-49-6
分子量: 1780.98
注意: 研究専用です。人間または獣医用ではありません。
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説明

Angiogenin (108-122) is an angiogenin peptide.

特性

CAS番号

112173-49-6

分子式

C₇₈H₁₂₅N₂₅O₂₃

分子量

1780.98

配列

One Letter Code: ENGLPVHLDQSIFRR

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Angiogenin (108-122): An Antagonistic Peptide of Angiogenic Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Angiogenin (ANG), a member of the ribonuclease A superfamily, is a potent 14 kDa protein that plays a critical role in neovascularization, the formation of new blood vessels.[1] It is secreted by tumor cells and is implicated in various physiological and pathological processes, including tumor growth and progression.[1][2] The peptide fragment Angiogenin (108-122), corresponding to the C-terminal region of the full-length protein, acts as a significant inhibitor of its biological and enzymatic functions.[1] This guide provides a detailed examination of the mechanism of action of Angiogenin (108-122), positioning it as an antagonist to the pro-angiogenic pathways activated by its parent molecule. We will dissect the function of full-length Angiogenin and subsequently elucidate how the 108-122 peptide fragment interferes with these processes, offering insights for researchers and drug development professionals exploring anti-angiogenic therapies.

Part 1: The Parent Molecule: Angiogenin (ANG) and its Pro-Angiogenic Functions

To comprehend the inhibitory action of the Angiogenin (108-122) peptide, it is imperative to first understand the multifaceted mechanism of the full-length ANG protein. ANG stimulates angiogenesis by activating endothelial and smooth muscle cells, triggering a cascade of events including cell migration, invasion, proliferation, and the formation of tubular structures.[3][4] Its action can be broadly categorized into four interconnected pathways.[3][5]

The Multi-faceted Mechanism of Angiogenin-Induced Angiogenesis
  • Cell Surface Interactions and Signal Transduction: Upon secretion, ANG binds to specific receptors on the surface of endothelial cells. While a putative 170-kDa transmembrane protein has been identified as a receptor, ANG also notably binds to cell-surface α-actin.[1][6] This binding initiates downstream signaling cascades, including the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) and the Protein Kinase B (Akt) pathways, which are crucial for cell proliferation and survival.[1][7]

  • Enzymatic Activity and Extracellular Matrix (ECM) Remodeling: The ANG-actin complex can dissociate from the cell surface and activate cell-associated protease systems.[1] Specifically, it accelerates the conversion of plasminogen to plasmin by tissue-type plasminogen activator (tPA).[1][8] Plasmin, a potent protease, then degrades components of the basement membrane and extracellular matrix, a critical step that allows endothelial cells to invade the surrounding tissue.[1][7]

  • Ribonucleolytic (RNase) Activity: Although its RNase activity is 105–106 times weaker than that of pancreatic RNase A, this function is indispensable for angiogenesis.[1][7] Under stress conditions, ANG can cleave transfer RNA (tRNA), leading to a reduction in protein synthesis.[9]

  • Nuclear Translocation and Ribosomal RNA (rRNA) Synthesis: A pivotal step in ANG's function is its translocation to the nucleus of endothelial cells.[7] This process is mediated by receptor-mediated endocytosis.[1] Inside the nucleus, ANG accumulates in the nucleolus and enhances the transcription of ribosomal RNA (rRNA).[7][10] This stimulation of ribosome biogenesis is essential to support the increased protein synthesis required for cell growth and proliferation, making ANG a permissive factor for other growth factors like VEGF.[2][11]

G cluster_extracellular Extracellular Space cluster_cell Endothelial Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response ANG Angiogenin (ANG) Receptor 170-kDa Receptor / α-Actin ANG->Receptor Binds Plasminogen Plasminogen ANG->Plasminogen Activates tPA tRNA tRNA ANG->tRNA Enters Cell & Cleaves rRNA rRNA Transcription ANG->rRNA Nuclear Translocation ERK_Akt ERK1/2 & PI3K/Akt Pathways Receptor->ERK_Akt Activates Plasmin Plasmin Plasminogen->Plasmin Invasion Invasion & Migration Plasmin->Invasion ECM Degradation Proliferation Proliferation & Survival ERK_Akt->Proliferation tRNA_cleaved Cleaved tRNA tRNA->tRNA_cleaved rRNA->Proliferation Promotes

Figure 1: Signaling pathway of full-length Angiogenin.

Part 2: Angiogenin (108-122) - The Antagonistic Fragment

The peptide Angiogenin (108-122), with the sequence H-Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-OH, corresponds to a C-terminal region of the parent protein.[1][9] Its mechanism of action is not to initiate a new signaling cascade, but rather to disrupt the pro-angiogenic functions of full-length ANG.

Core Mechanism of Action: Inhibition of Full-Length Angiogenin

Synthetic peptides corresponding to the C-terminal region of ANG have been shown to inhibit both the enzymatic and biological activities of angiogenin.[1] This suggests a competitive antagonism model where the peptide fragment interferes with the parent protein's ability to interact with its molecular targets.

  • Inhibition of Enzymatic Activity: The Angiogenin (108-122) peptide has been demonstrated to directly inhibit the ribonucleolytic activity of ANG. One study reported a 39% inhibition of ANG's activity on a tRNA substrate.[12] This interference likely stems from the peptide binding to or near the enzyme's active site, preventing the full-length protein from processing its substrate.

  • Inhibition of Biological Activity: By extension, the inhibition of enzymatic activity and potential interference with receptor binding leads to a significant decrease in ANG-induced neovascularization.[1] The peptide effectively blocks the downstream cellular responses—proliferation, migration, and tube formation—by preventing the initial signaling and enzymatic events from occurring.

G cluster_targets Molecular Targets cluster_response Biological Outcome ANG Full-Length Angiogenin (ANG) Receptor Cell Surface Receptor ANG->Receptor Binds to Substrate Ribonucleolytic Substrate (tRNA) ANG->Substrate Cleaves ANG_peptide Angiogenin (108-122) Peptide ANG_peptide->Receptor Blocks Binding ANG_peptide->Substrate Inhibits Cleavage No_Angiogenesis Inhibition of Angiogenesis ANG_peptide->No_Angiogenesis Results in Angiogenesis Angiogenesis (Proliferation, Migration, Invasion) Receptor->Angiogenesis Activates Substrate->Angiogenesis Enables

Figure 2: Antagonistic mechanism of Angiogenin (108-122).
Quantitative Assessment of Inhibition

Summarizing the inhibitory effects provides a clear picture of the peptide's potency. This data is critical for dose-response studies in drug development.

Parameter MeasuredTargetInhibitorResultSource
Ribonucleolytic ActivityFull-Length AngiogeninAngiogenin (108-122)39% inhibition[12]
NeovascularizationAngiogenin-InducedC-terminal ANG PeptidesSignificant decrease[1]

Part 3: Experimental Validation of Angiogenin (108-122) Activity

Causality in Experimental Design: To validate the antagonistic mechanism of Angiogenin (108-122), a self-validating experimental system must be employed. The core logic is to first establish a measurable, ANG-induced biological effect (the positive control) and then demonstrate that the co-administration of the Angiogenin (108-122) peptide specifically ablates this effect. The system must include a negative control (no ANG) and a vehicle control to ensure the observed inhibition is due to the peptide itself and not the solvent.

Protocol: In Vitro Endothelial Tube Formation Assay

This assay is a cornerstone for assessing angiogenesis. It measures the ability of endothelial cells (like HUVECs) to form capillary-like structures on an extracellular matrix substrate.

Methodology:

  • Preparation: Thaw Matrigel on ice overnight. Coat a 96-well plate with 50 µL of Matrigel per well and incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in basal medium to a concentration of 2x105 cells/mL.

  • Treatment Groups: Prepare cell suspensions for four conditions:

    • Negative Control: Cells in basal medium.

    • Positive Control: Cells + Recombinant Angiogenin (e.g., 100 ng/mL).

    • Inhibition Group: Cells + Recombinant Angiogenin (100 ng/mL) + Angiogenin (108-122) peptide (at various concentrations, e.g., 1-10 µM).

    • Peptide Control: Cells + Angiogenin (108-122) peptide alone.

  • Incubation: Add 100 µL of the appropriate cell suspension to each coated well. Incubate at 37°C, 5% CO2 for 4-18 hours.

  • Imaging and Analysis: Visualize the formation of tubular networks using a light microscope. Quantify angiogenesis by measuring parameters such as the number of junctions, total tube length, and number of loops using imaging software (e.g., ImageJ with an angiogenesis analyzer plugin).

  • Expected Outcome: The positive control group will show robust tube formation. The inhibition group will show a dose-dependent reduction in tube formation compared to the positive control.

G cluster_prep Preparation cluster_cells Cell Handling cluster_treatment Treatment & Seeding cluster_analysis Analysis A1 Coat 96-well plate with Matrigel A2 Polymerize at 37°C A1->A2 C_Seed Seed cells onto Matrigel plate A2->C_Seed B1 Harvest and resuspend HUVEC cells C1 Negative Control (Basal Medium) B1->C1 C2 Positive Control (+ full-length ANG) B1->C2 C3 Inhibition Group (+ ANG + ANG 108-122) B1->C3 C4 Peptide Control (+ ANG 108-122 only) B1->C4 C1->C_Seed C2->C_Seed C3->C_Seed C4->C_Seed D1 Incubate 4-18 hours at 37°C C_Seed->D1 D2 Image wells with microscope D1->D2 D3 Quantify tube length, junctions, and loops D2->D3

Figure 3: Workflow for an endothelial tube formation assay.
Protocol: Cell Migration Assay (Wound Healing / Scratch Assay)

This assay assesses the ability of the peptide to inhibit ANG-induced cell migration, a key component of angiogenesis.

Methodology:

  • Cell Culture: Grow endothelial cells in a 24-well plate until a confluent monolayer is formed.

  • Scratch: Create a uniform "wound" or scratch in the monolayer using a sterile pipette tip.

  • Wash & Treat: Gently wash with PBS to remove detached cells. Add media corresponding to the same four treatment groups described in the tube formation assay.

  • Imaging: Immediately acquire an image of the scratch (T=0).

  • Incubation: Incubate the plate at 37°C, 5% CO2.

  • Final Imaging: After a set time (e.g., 12-24 hours), acquire a second image of the same field.

  • Analysis: Measure the area of the scratch at T=0 and the final time point. Calculate the percentage of wound closure.

  • Expected Outcome: The ANG-treated group will show significantly faster wound closure than the negative control. The group treated with ANG and the 108-122 peptide will show significantly reduced wound closure compared to the ANG-only group.

Protocol: Analysis of Signaling Pathway Inhibition via Western Blot

This protocol directly tests the hypothesis that Angiogenin (108-122) can block the intracellular signaling (e.g., ERK phosphorylation) induced by full-length ANG.

Methodology:

  • Cell Treatment: Starve endothelial cells in serum-free media for several hours. Treat cells with the four conditions (negative control, ANG, ANG + peptide, peptide alone) for a short duration (e.g., 15-30 minutes).

  • Lysis: Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) from each sample on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST. Probe with primary antibodies overnight at 4°C against phosphorylated ERK (p-ERK), total ERK (t-ERK), and a loading control like GAPDH.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity. Normalize p-ERK levels to t-ERK levels.

  • Expected Outcome: The ANG-treated sample will show a strong p-ERK signal. The sample treated with both ANG and the 108-122 peptide will show a significantly reduced p-ERK signal.

Part 4: Therapeutic Implications and Future Directions

Targeting Angiogenin in Pathological Angiogenesis

The dual role of ANG in stimulating both tumor angiogenesis and cancer cell proliferation makes it an attractive therapeutic target.[9][13] Conditions characterized by pathological angiogenesis, most notably cancer, could benefit from ANG inhibition.[14] By blocking the formation of new blood vessels, an ANG inhibitor could starve tumors of the nutrients and oxygen required for growth and metastasis.

Angiogenin (108-122) as a Lead Compound

The Angiogenin (108-122) peptide serves as a promising lead compound for the development of more stable and potent small molecule or peptidomimetic inhibitors.[12] Its defined mechanism—the direct inhibition of a key angiogenic factor—provides a clear rationale for its therapeutic potential in oncology and other diseases involving excessive blood vessel growth.[12]

Future Research

While the inhibitory function of Angiogenin (108-122) is established, further research is required to fully elucidate its potential. Key areas for future investigation include:

  • Structural Biology: Determining the co-crystal structure of full-length Angiogenin bound to the 108-122 peptide to precisely map the inhibitory interaction.

  • Pharmacokinetics: Modifying the peptide to improve its in vivo stability, half-life, and bioavailability.

  • Preclinical Models: Rigorously testing the efficacy of Angiogenin (108-122) and its derivatives in preclinical animal models of cancer and other angiogenic diseases.[14]

References

  • Gao, X., & Xu, Z. (2008). Mechanisms of action of angiogenin. Acta Biochimica et Biophysica Sinica, 40(7), 619–624.
  • BenchChem. (2025). Angiogenin (108-122) Peptide for Research Use. BenchChem.
  • Bio-Synthesis Inc. Peptides - Angiogenin and Fragments. Bio-Synthesis Inc.
  • Gao, X., & Xu, Z. (2008). Mechanism of action of angiogenin.
  • Wikipedia. Angiogenin. Wikipedia.
  • Liu, X. H., et al. (2008). Therapeutic potential of angiogenin modified mesenchymal stem cells: angiogenin improves mesenchymal stem cells survival under hypoxia and enhances vasculogenesis in myocardial infarction. Microvascular Research, 76(1), 23–30.
  • BenchChem.
  • Sheng, J., & Hu, G. F. (2017). Three decades of research on angiogenin: a review and perspective. Journal of Cancer Research and Clinical Oncology, 143(4), 549–560.
  • QYAOBIO. Angiogenin - ANG. QYAOBIO.
  • Rybak, S. M., et al. (1989). C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin. Biochemical and Biophysical Research Communications, 162(1), 535–543. Referenced in MedChemExpress.
  • Adams, S. A., & Subramanian, V. The angiogenins: An emerging family of ribonuclease related proteins with diverse cellular functions.
  • Kiselev, F. L. (1995). [Angiogenin and its role in angiogenesis]. Biokhimiia (Moscow, Russia), 60(5), 723–736.
  • SciEngine. Mechanisms of action of angiogenin.
  • Sheng, J., & Hu, G. F. (2017). Three decades of research on angiogenin: a review and perspective. Oxford Academic.
  • MedChemExpress. Bioactive Peptides. MedChemExpress.
  • University of Birmingham. The endotheliome and the angiome in colorectal cancer. University of Birmingham.
  • Hu, G. F. (2012).
  • T M, et al. (2014).
  • Atlas of Genetics and Cytogenetics in Oncology and Haematology. ANG (angiogenin, ribonuclease, RNase A family, 5).
  • Xu, Z. P., et al. (2002). The nuclear function of angiogenin in endothelial cells is related to rRNA production.

Sources

An In-Depth Technical Guide to the Synthesis and Purification of Angiogenin (108-122)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for the chemical synthesis, purification, and characterization of the Angiogenin (108-122) peptide fragment. The methodologies described herein are grounded in established chemical principles and field-proven laboratory practices, designed for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Angiogenin (108-122)

Angiogenin (ANG) is a 14 kDa protein first isolated from tumor cells, known for its potent ability to induce neovascularization (angiogenesis).[1][2] It is a member of the pancreatic ribonuclease A superfamily, sharing approximately 33% sequence homology.[1][3] ANG plays a critical role in various physiological and pathological processes, including tumor growth and neurodegeneration.[1][3][4]

The C-terminal fragment, Angiogenin (108-122), is of particular scientific interest. This specific 15-amino-acid peptide has been shown to inhibit the enzymatic and biological activities of the full-length angiogenin protein.[1] Its ability to decrease angiogenin-induced neovascularization makes it a valuable tool for studying the mechanisms of angiogenesis and a potential starting point for developing novel anti-angiogenic therapeutics.[1]

This guide focuses on the de novo chemical synthesis of this peptide, a necessary step for producing the quantities required for in-depth biological and pharmacological studies.

Table 1: Properties of Angiogenin (108-122)

Property Value Source
Sequence H-Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-OH [1]
One-Letter Code ENGLPVHLDQSIFRR [3]
Molecular Formula C₇₈H₁₂₅N₂₅O₂₃ [3]

| CAS Number | 112173-49-6 |[3] |

Synthesis Strategy: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

For the synthesis of a 15-residue peptide like Angiogenin (108-122), Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the methodology of choice.[5][6][7] This strategy offers significant advantages over solution-phase synthesis, including simplified purification of intermediates and the capacity for automation.[5][8]

The core principle of SPPS involves building the peptide chain sequentially while the C-terminus is covalently anchored to an insoluble polymer resin.[5][6] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is employed, which uses a base-labile Fmoc group for temporary Nα-amino protection and acid-labile groups (like Boc, tBu, Pbf) for permanent side-chain protection.[5] This orthogonal protection scheme ensures that side-chain protecting groups remain intact until the final acid-mediated cleavage step.

SPPS_Workflow Resin Start: Select Resin (e.g., Wang Resin for C-terminal acid) Load Load First Amino Acid (Fmoc-Arg(Pbf)-OH) Resin->Load Deprotect Fmoc Deprotection (20% Piperidine in DMF) Load->Deprotect Begin Synthesis Cycle Wash1 DMF Wash Deprotect->Wash1 Couple Couple Next Fmoc-AA (e.g., Fmoc-Arg(Pbf)-OH + HATU/DIPEA) Wash1->Couple Monitor Monitor Coupling (Kaiser Test) Couple->Monitor Wash2 DMF Wash Monitor->Wash2 Repeat Repeat Cycle for Each Amino Acid Wash2->Repeat Repeat->Deprotect For next 13 residues Cleave Final Cleavage & Deprotection (TFA Cocktail) Repeat->Cleave After final residue (Glu) Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purify Crude Peptide (RP-HPLC) Precipitate->Purify Characterize Characterize Pure Peptide (LC-MS, Analytical HPLC) Purify->Characterize End Lyophilized Pure Peptide Characterize->End

Detailed Synthesis Protocol

This protocol is designed for a 0.1 mmol synthesis scale.

Resin Selection and Preparation
  • Resin Choice: Wang resin is the standard choice for synthesizing peptides with a C-terminal carboxylic acid using Fmoc chemistry.[9][10] It is stable to the basic conditions of Fmoc removal but labile to moderate acid (TFA) for final cleavage.[10]

  • Protocol:

    • Place Wang resin (e.g., 100-200 mesh, ~0.1 mmol loading) into a solid-phase reaction vessel.

    • Add N,N-Dimethylformamide (DMF) to swell the resin for at least 1-2 hours with gentle agitation.[11] This step is critical for ensuring that reactive sites within the polymer matrix are accessible.

    • Drain the DMF.

Fmoc-SPPS Cycles

Each cycle consists of two main steps: Nα-Fmoc deprotection and coupling of the next amino acid.

Fmoc_Cycle cluster_deprotection Step 1: Fmoc Deprotection cluster_coupling Step 2: Amino Acid Coupling Start Peptide-Resin (Fmoc-AAₙ...) Add_Piperidine Add 20% Piperidine in DMF Start->Add_Piperidine Agitate Agitate (e.g., 2 x 7 min) Add_Piperidine->Agitate Wash_DMF Wash with DMF (5-7x) Agitate->Wash_DMF Free_Amine Peptide-Resin (H₂N-AAₙ...) Wash_DMF->Free_Amine Activate_AA Activate Fmoc-AAₙ₊₁ (e.g., with HATU/DIPEA in DMF) Add_to_Resin Add activated AA to resin Free_Amine->Add_to_Resin Activate_AA->Add_to_Resin Agitate_Couple Agitate (1-4 hours) Add_to_Resin->Agitate_Couple Monitor Monitor with Kaiser Test Agitate_Couple->Monitor Wash_Final Wash with DMF Monitor->Wash_Final Coupled_Peptide Peptide-Resin (Fmoc-AAₙ₊₁-AAₙ...) Wash_Final->Coupled_Peptide

A. Fmoc Deprotection:

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.[9][11]

  • Agitate for 3 minutes, drain, then add a fresh 20% piperidine solution and agitate for an additional 7-10 minutes. This two-step process ensures complete removal of the Fmoc group.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[11]

B. Amino Acid Coupling:

  • In a separate vial, pre-activate the next Fmoc-protected amino acid. Dissolve Fmoc-amino acid (3-5 equivalents), a coupling reagent like HATU (2.9-4.5 equivalents), and a hindered base like N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[11] The use of excess reagents drives the reaction to completion.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-4 hours.[11]

C. In-Process Control: The Kaiser Test:

  • Purpose: The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of free primary amines on the resin.[12][13][14] A positive result (intense blue color) after a coupling step indicates that the reaction is incomplete. A negative result (yellow/colorless) indicates successful coupling.[15]

  • Protocol:

    • Take a small sample of resin beads (a few milligrams) and wash thoroughly.

    • Add 2-3 drops each of three reagents: (A) Potassium cyanide in pyridine, (B) Ninhydrin in n-butanol, and (C) Phenol in n-butanol.[14][16]

    • Heat the sample at 100-120°C for 5 minutes.[13][15]

    • Observe the color. If the beads or solution are blue, the coupling is incomplete and a second coupling step should be performed.[12][14] If the problem persists, especially with known "difficult sequences," a capping step with acetic anhydride may be necessary to block unreacted amines and prevent the formation of deletion peptide impurities.[12][14]

  • Note: The Kaiser test is unreliable for N-terminal proline (a secondary amine). In this case, an alternative like the Chloranil test should be used.[12][16]

Cleavage and Global Deprotection
  • Rationale: After the final amino acid (Fmoc-Glu(OtBu)-OH) is coupled, the peptide must be cleaved from the resin, and all side-chain protecting groups must be removed. This is achieved with a strong acid, typically Trifluoroacetic Acid (TFA).[17] During this process, reactive carbocations are generated from the protecting groups, which can cause unwanted side reactions with nucleophilic residues like His, Arg, and Phe.[17][18] To prevent this, a "cleavage cocktail" containing scavengers is essential.[17][19][20]

  • Cleavage Cocktail Selection: For the Angiogenin (108-122) sequence (ENGLPVH LDQSIFRR ), the presence of Histidine (H), Phenylalanine (F), and multiple Arginine (R) residues necessitates a robust scavenger mixture. A standard and effective choice is Reagent K or a similar formulation.

  • Recommended Cocktail: TFA / water / triisopropylsilane (TIS) / 1,2-ethanedithiol (EDT) (94:2.5:1:2.5) .

    • TFA: The strong acid for cleavage and deprotection.[20][21]

    • Water: Scavenges tert-butyl cations.[20]

    • TIS: An effective carbocation scavenger.

    • EDT: Protects against side reactions, particularly relevant for sequences with multiple arginines.[22]

  • Protocol:

    • Ensure the N-terminal Fmoc group of the final residue is removed.[23] Wash the peptide-resin with Dichloromethane (DCM) and dry it under vacuum.

    • Add the chilled cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of resin).

    • Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[19][23]

    • Filter the resin and collect the filtrate containing the peptide. Wash the resin twice more with a small volume of fresh TFA.[23]

    • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether (8-10 times the volume of the filtrate).[11][23]

    • Centrifuge the mixture to pellet the white peptide precipitate, decant the ether, and wash the pellet with cold ether two more times to remove residual scavengers.

    • Dry the crude peptide pellet under vacuum.

Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude synthetic peptide contains various impurities, including deletion sequences, capped sequences, and products of side reactions.[6] RP-HPLC is the standard and most effective method for purifying peptides to the high degree required for biological assays.[24][25][26]

  • Principle: RP-HPLC separates molecules based on their hydrophobicity.[25][26] Peptides are bound to a hydrophobic stationary phase (typically C18-modified silica) in a polar mobile phase and are eluted by gradually increasing the concentration of an organic solvent (acetonitrile).[25][26] Trifluoroacetic acid (0.1%) is commonly added to both mobile phases to improve peak shape and act as an ion-pairing agent.[6]

Detailed Purification Protocol
  • System Preparation:

    • Column: A preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the crude peptide pellet in a minimal amount of Mobile Phase A, potentially with a small amount of acetonitrile or acetic acid to aid solubility. Filter the solution to remove any particulates.

  • Chromatography:

    • Equilibrate the column with the starting mobile phase conditions (e.g., 95% A / 5% B).

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B. A shallow gradient is crucial for resolving closely eluting impurities.[6]

    • Monitor the elution profile using a UV detector at 210-220 nm, which corresponds to the absorbance of the peptide bond.[25][26]

    • Collect fractions across the main peak and any significant shoulder peaks.

Table 2: Example Preparative HPLC Gradient

Time (min) % Mobile Phase B (Acetonitrile w/ 0.1% TFA)
0-5 5
5-65 5 -> 55
65-70 55 -> 95
70-75 95

| 75-80 | 95 -> 5 |

  • Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity threshold (e.g., >95%). Freeze the pooled solution and lyophilize (freeze-dry) to obtain the pure peptide as a white, fluffy powder.

Characterization and Quality Control

Final characterization is essential to confirm the identity and purity of the synthesized peptide.

  • Analytical RP-HPLC: This is used to determine the final purity of the peptide.[27][28] A sharp, single peak indicates high purity. The analysis is run on an analytical C18 column with a faster gradient than the preparative run.

  • Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for confirming the identity of the peptide.[27][28][29] The observed molecular weight should match the calculated theoretical molecular weight of Angiogenin (108-122). For MS analysis, it is often beneficial to use formic acid as the mobile phase additive instead of TFA, as TFA can cause ion suppression in the mass spectrometer.[6][30]

Conclusion

The successful synthesis of Angiogenin (108-122) is a multi-step process that demands careful execution and rigorous in-process monitoring. By employing the Fmoc-SPPS strategy detailed in this guide, from resin preparation and controlled chain assembly to a well-designed cleavage and RP-HPLC purification protocol, researchers can reliably produce high-purity peptide suitable for advanced biological and pharmacological investigation. The final characterization by mass spectrometry and analytical HPLC provides the necessary validation of the product's identity and quality, ensuring the integrity of subsequent experimental data.

References

  • Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives.
  • Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH.Benchchem.
  • Characterization of Synthetic Peptide Drug and Impurities using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography/Mass Spectrometry (LC/MS).LabRulez LCMS.
  • Cleavage Cocktails; Reagent B.Aapptec Peptides.
  • Methods and protocols of modern solid phase peptide synthesis.Amblard, F., et al. (2006). Molecular Biotechnology, 33, 239-254.
  • Cleavage
  • Monitoring of Peptide Coupling and Capping; Coupling Tests.AAPPTec.
  • Peptide Purification by Reverse-Phase HPLC.
  • Analysis and Purification of Synthetic Peptides by Liquid Chrom
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives.PubMed.
  • Fmoc Solid-Phase Peptide Synthesis.PubMed.
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An In-depth Technical Guide to the Biological Functions of the Angiogenin (108-122) Fragment

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the biological functions of the Angiogenin (108-122) peptide fragment for researchers, scientists, and drug development professionals. Angiogenin (ANG), a potent mediator of neovascularization and a key player in cell growth and survival, is a protein of significant interest in both physiological and pathological processes. The (108-122) fragment, corresponding to a C-terminal sequence of ANG, has been identified as a crucial modulator of ANG's multifaceted activities. This document delves into the inhibitory mechanisms of this peptide, its impact on angiogenesis and cell proliferation, and its potential implications in neurodegenerative diseases. Detailed experimental protocols and quantitative data are provided to facilitate further investigation into the therapeutic and research applications of this significant peptide fragment.

Introduction: Angiogenin and the Significance of its (108-122) Fragment

Angiogenin (ANG) is a 14 kDa protein, first isolated from tumor cell conditioned media, and is a potent inducer of new blood vessel formation, a process known as angiogenesis.[1][2] A member of the ribonuclease (RNase) A superfamily, ANG exhibits a unique profile of biological activities that are intrinsically linked to its enzymatic function.[1][3] Beyond its role in angiogenesis, ANG is involved in a diverse array of cellular processes including cell proliferation, migration, and invasion.[4] Furthermore, emerging evidence has highlighted its critical neuroprotective functions, with mutations in the ANG gene being associated with neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS).[5]

The biological activities of ANG are mediated through a complex interplay of receptor binding, signal transduction, and nuclear translocation, ultimately leading to the modulation of ribosomal RNA (rRNA) transcription and protein synthesis.[6] The C-terminal region of ANG is critical for these functions. The synthetic peptide fragment, Angiogenin (108-122), corresponding to this C-terminal region, has been shown to act as an antagonist to the full-length protein.[7] This fragment effectively inhibits both the enzymatic and biological activities of ANG, including its ability to induce neovascularization.[7] This inhibitory characteristic positions the Angiogenin (108-122) fragment as a valuable tool for dissecting the mechanisms of ANG action and as a potential therapeutic agent for diseases characterized by excessive angiogenesis or aberrant cell proliferation, such as cancer.

This guide will explore the core biological functions of the Angiogenin (108-122) fragment, focusing on its inhibitory effects on key cellular processes. We will provide a detailed examination of its mechanism of action, supported by quantitative data and established experimental protocols, to offer a thorough resource for the scientific community.

Core Biological Function: Inhibition of Angiogenesis

The primary and most well-characterized function of the Angiogenin (108-122) fragment is its potent inhibition of angiogenesis. This process is fundamental to tumor growth and metastasis, making its modulation a key therapeutic strategy in oncology.[8] The (108-122) peptide exerts its anti-angiogenic effects by directly antagonizing the pro-angiogenic activities of full-length ANG.

Mechanism of Anti-Angiogenic Action

Full-length Angiogenin promotes angiogenesis through a multi-step process that includes:

  • Binding to Endothelial Cells: ANG binds to receptors on the surface of endothelial cells, initiating downstream signaling cascades.[6]

  • Enzymatic Activity: The ribonucleolytic activity of ANG is crucial for its angiogenic function.[2]

  • Nuclear Translocation: ANG translocates to the nucleus of endothelial cells, where it stimulates rRNA transcription, a critical step for cell proliferation and growth.[6]

  • Induction of Proteases: ANG upregulates the activity of proteases that degrade the basement membrane, allowing endothelial cells to migrate and invade the surrounding tissue.

The Angiogenin (108-122) fragment is believed to interfere with these processes, primarily through competitive inhibition. By mimicking the C-terminal region of ANG, the (108-122) peptide can compete with the full-length protein for binding to its cellular partners, thereby blocking the initiation of the angiogenic cascade.

Inhibitory Pathway of Angiogenin (108-122) on Angiogenesis

cluster_2 Endothelial Cell Ang Angiogenin Receptor Cell Surface Receptor Ang->Receptor Binds Ang_frag Ang (108-122) Ang_frag->Receptor Competitively Binds Signaling Signal Transduction (ERK1/2, Akt) Ang_frag->Signaling Inhibits Receptor->Signaling Activates Proliferation Cell Proliferation Signaling->Proliferation Migration Cell Migration Signaling->Migration Tube_Formation Tube Formation Signaling->Tube_Formation

Caption: Competitive inhibition of Angiogenin signaling by the (108-122) fragment.

Quantitative Assessment of Anti-Angiogenic Activity

The inhibitory potency of the Angiogenin (108-122) fragment can be quantified using various in vitro assays. While specific IC50 values for the (108-122) fragment are not extensively reported in publicly available literature, a peptide based on the C-terminal residues of angiogenin has been shown to inhibit its enzymatic activity with a Ki of 278 µM under specific assay conditions. It is important to note that the inhibitory concentration can vary depending on the specific assay, cell type, and experimental conditions.

Assay Parameter Measured Expected Outcome with Ang (108-122) Typical Concentration Range for Inhibition
Endothelial Cell Tube FormationLength and number of capillary-like tubesSignificant reduction in tube formationMicromolar (µM) range
Endothelial Cell Migration (Transwell Assay)Number of migrated cellsDose-dependent decrease in cell migrationMicromolar (µM) range
Endothelial Cell Proliferation (MTT/XTT Assay)Cell viability/metabolic activityInhibition of cell growthMicromolar (µM) range
Ribonuclease Activity AssayCleavage of a suitable RNA substrateInhibition of RNA cleavageMicromolar (µM) range

Modulation of Cell Proliferation

In addition to its role in angiogenesis, Angiogenin is a known mitogen for various cell types, including endothelial and some tumor cells.[4] The Angiogenin (108-122) fragment, consistent with its antagonistic nature, also inhibits ANG-induced cell proliferation.

Mechanism of Anti-Proliferative Action

The proliferative effects of Angiogenin are tightly linked to its ability to stimulate rRNA synthesis upon nuclear translocation.[6] This process is essential for ribosome biogenesis, which is a prerequisite for protein synthesis and cell growth. The (108-122) fragment likely inhibits cell proliferation by preventing the initial steps of ANG action, such as receptor binding and subsequent signaling events that lead to nuclear translocation.

Implications in Neuroprotection and Neurodegenerative Disease

Full-length Angiogenin has emerged as a critical neuroprotective factor, particularly in the context of motoneuron survival.[7] Loss-of-function mutations in the ANG gene are associated with an increased risk of developing ALS.[5] ANG is believed to protect neurons from stress-induced apoptosis and promote neurite outgrowth.

Given the inhibitory nature of the Angiogenin (108-122) fragment, it is hypothesized that this peptide would counteract the neuroprotective effects of the full-length protein. This has significant implications for research into the pathogenesis of neurodegenerative diseases. The (108-122) fragment could serve as a valuable research tool to probe the specific pathways through which ANG exerts its neuroprotective functions. By selectively blocking ANG activity, researchers can better understand its role in neuronal health and disease.

Experimental Protocols

To facilitate the investigation of the Angiogenin (108-122) fragment's biological functions, this section provides detailed, step-by-step methodologies for key in vitro assays.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

Experimental Workflow for Tube Formation Assay

A 1. Coat 96-well plate with Matrigel® B 2. Incubate at 37°C for 30-60 min to solidify A->B C 3. Seed endothelial cells (e.g., HUVECs) B->C D 4. Treat with Angiogenin +/- Ang (108-122) C->D E 5. Incubate for 4-18 hours at 37°C D->E F 6. Stain with Calcein AM (optional) E->F G 7. Image wells using a microscope F->G H 8. Quantify tube length and branch points G->H

Caption: A stepwise workflow for the in vitro tube formation assay.

Protocol:

  • Plate Coating: Thaw Matrigel® on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a 96-well plate.

  • Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.

  • Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in serum-free medium at a concentration of 2 x 10^5 cells/mL.

  • Treatment: Prepare treatment solutions containing a pro-angiogenic concentration of full-length Angiogenin (e.g., 100 ng/mL) with and without varying concentrations of the Angiogenin (108-122) fragment (e.g., 1-100 µM). Include a vehicle control (medium only) and an Angiogenin-only control.

  • Incubation: Add 100 µL of the cell suspension containing the respective treatments to each well. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Staining (Optional): For fluorescence imaging, gently remove the medium and add 100 µL of 2 µM Calcein AM in PBS to each well. Incubate for 30 minutes at 37°C.

  • Imaging: Visualize and capture images of the tube-like structures using an inverted microscope.

  • Quantification: Analyze the images using angiogenesis analysis software to quantify parameters such as total tube length, number of junctions, and number of loops.

Transwell Cell Migration Assay

This assay measures the chemotactic migration of cells through a porous membrane.

Protocol:

  • Chamber Setup: Place 24-well Transwell® inserts (8 µm pore size) into a 24-well plate.

  • Chemoattractant: Add 600 µL of serum-free medium containing a chemoattractant concentration of full-length Angiogenin (e.g., 100 ng/mL) to the lower chamber of each well.

  • Cell Preparation: Harvest endothelial cells and resuspend them in serum-free medium at 1 x 10^6 cells/mL. Pre-incubate the cells with varying concentrations of the Angiogenin (108-122) fragment for 30 minutes.

  • Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C for 4-6 hours.

  • Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.

  • Staining: Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Quantification: Elute the stain with a solubilization buffer and measure the absorbance at 570 nm, or count the number of migrated cells in several microscopic fields.

Conclusion and Future Perspectives

The Angiogenin (108-122) fragment represents a significant tool for both basic research and potential therapeutic development. Its ability to specifically antagonize the multifaceted biological activities of full-length Angiogenin provides a powerful means to dissect the intricate signaling pathways governed by this protein. The inhibitory effects on angiogenesis and cell proliferation underscore its potential as a lead compound for the development of novel anti-cancer therapies. Furthermore, its application in neuroscience research may unveil critical aspects of Angiogenin's role in neuroprotection and the pathogenesis of neurodegenerative disorders. Future studies should focus on elucidating the precise molecular interactions between the (108-122) fragment and its binding partners, as well as on optimizing its stability and delivery for in vivo applications. The continued exploration of this and other Angiogenin-derived peptides will undoubtedly contribute to a deeper understanding of fundamental biological processes and may pave the way for innovative therapeutic interventions.

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An In-depth Technical Guide to Investigating the Angiogenin Signaling Pathway In Vitro Using the Inhibitory Peptide Angiogenin (108-122)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiogenin (ANG) is a multifaceted, secreted ribonuclease that is a potent stimulator of angiogenesis and plays critical roles in cell growth, survival, and stress response.[1][2] Its activity is tightly linked to its subcellular localization; nuclear ANG promotes cell proliferation by stimulating ribosomal RNA (rRNA) transcription, while cytoplasmic ANG can cleave transfer RNA (tRNA) to produce stress-induced RNAs (tiRNAs) that modulate protein translation and promote cell survival under duress.[3][4][5] Given its association with cancer and neurodegenerative diseases, the ANG signaling pathway is a significant target for therapeutic development.[1][6] This guide focuses on the C-terminal peptide fragment, Angiogenin (108-122), which functions not as a signaling agonist, but as a valuable experimental tool to inhibit the biological and enzymatic activities of the full-length ANG protein.[7] We provide a detailed overview of the ANG signaling cascade and present a series of validated in vitro protocols that leverage the ANG (108-122) peptide to dissect and quantify the pathway's key events.

The Angiogenin Signaling Axis: A Dual-Function Pathway

Angiogenin, a 14.4 kDa protein, is unique among angiogenic factors due to its intrinsic ribonucleolytic activity, which is essential for many of its biological functions.[1][8][9] The signaling cascade is initiated by the binding of extracellular ANG to a cell surface receptor, followed by internalization and trafficking to distinct subcellular compartments, dictating its functional outcome.

Receptor Binding and Internalization

The primary functional receptor for ANG has been identified as Plexin-B2 (PLXNB2) , a transmembrane protein that mediates ANG's effects in a wide range of cells, including endothelial, cancer, and neuronal cells.[10][11][12][13] The ANG-PLXNB2 interaction is a high-affinity binding event, with a reported dissociation constant (Kd) in the nanomolar range.[10] In addition to PLXNB2, other cell-surface binding partners have been proposed, including a putative 170-kDa protein and α-actin, which may play roles in specific cellular contexts.[2][14][15][16]

Following receptor binding, ANG is internalized via receptor-mediated endocytosis and trafficked within the cell.[4][17] The subsequent destination of ANG is a critical determinant of its downstream effects.

The Dichotomy of Angiogenin Signaling: Growth vs. Survival

The ANG pathway bifurcates depending on the cellular state (e.g., growth vs. stress), leading to distinct downstream events.

  • Pro-Growth Nuclear Pathway: In proliferating cells, such as endothelial cells during angiogenesis, ANG undergoes nuclear translocation, a process essential for its angiogenic activity.[1][17][18] Once in the nucleus, it accumulates in the nucleolus and stimulates the transcription of rRNA, the rate-limiting step in ribosome biogenesis.[1][3] This increase in ribosomal capacity supports the heightened protein synthesis required for cell growth and division.

  • Stress Response Cytoplasmic Pathway: Under conditions of cellular stress (e.g., oxidative stress), ANG is retained in the cytoplasm and can localize to stress granules.[3][4][5][19] Here, its ribonuclease activity is directed towards mature tRNAs, cleaving them within the anticodon loop to generate tiRNAs.[4][9][20] These tiRNAs can reprogram protein translation, often leading to a general inhibition of protein synthesis while selectively allowing the translation of survival-related proteins, thereby promoting cell survival under adverse conditions.[4][20]

Key Downstream Kinase Activation

The binding of ANG to its receptor also triggers rapid intracellular signaling through the activation of key protein kinase cascades. These include:

  • PI3K/AKT Pathway: Promotes cell survival and proliferation.[1][10]

  • MAPK/ERK Pathway: A central regulator of cell growth, differentiation, and migration.[1][10][21]

  • NF-κB Signaling Pathway: Involved in inflammation, immunity, and cell survival.[22]

The Angiogenin (108-122) peptide provides a method to probe the necessity of full-length ANG activity for these downstream events.[7]

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ANG Angiogenin (Full-Length) PLXNB2 Plexin-B2 Receptor ANG->PLXNB2 Binds ANG_peptide Angiogenin (108-122) (Inhibitor) ANG_peptide->ANG Endosome Endosome PLXNB2->Endosome Internalization AKT AKT PLXNB2->AKT Activates Kinases ERK ERK PLXNB2->ERK Activates Kinases NFkB NF-κB PLXNB2->NFkB Activates Kinases tRNA tRNA Endosome->tRNA Cytoplasmic Release (Stress Signal) NuclearANG Nuclear Angiogenin Endosome->NuclearANG Nuclear Translocation (Growth Signal) pAKT p-AKT AKT->pAKT pERK p-ERK ERK->pERK pNFkB Active NF-κB NFkB->pNFkB tiRNA tiRNA tRNA->tiRNA Cleavage by ANG StressGranule Stress Granule Assembly tiRNA->StressGranule Translation Protein Translation (Reprogrammed) tiRNA->Translation rDNA rDNA NuclearANG->rDNA Binds Promoter rRNA rRNA Transcription rDNA->rRNA Proliferation Cell Proliferation & Angiogenesis rRNA->Proliferation

Caption: Angiogenin signaling pathways and the inhibitory action of ANG (108-122).

Methodologies for In Vitro Investigation

This section provides detailed protocols for using the ANG (108-122) peptide to inhibit full-length ANG signaling. For all experiments, it is crucial to include proper controls: (1) Vehicle Control (no treatment), (2) Full-Length ANG only, (3) ANG (108-122) peptide only, and (4) Full-Length ANG + ANG (108-122).

Cell Line Selection and Reagent Preparation
  • Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) are the standard for angiogenesis assays.[23][24] For cancer studies, relevant lines such as U87MG (glioblastoma) or HT-29 (colon adenocarcinoma) are appropriate.[20][22]

  • Reagent Preparation:

    • Angiogenin (Full-Length, Human, Recombinant): Reconstitute lyophilized protein in sterile PBS or as per the manufacturer's instructions to a stock concentration of 100 µg/mL. Aliquot and store at -80°C. The typical working concentration is 100-1000 ng/mL.

    • Angiogenin (108-122) Peptide: This synthetic peptide is typically supplied as a lyophilized powder.[25][26] Reconstitute in sterile, nuclease-free water or DMSO to a stock concentration of 1-10 mM. Aliquot and store at -20°C or -80°C. A typical working concentration for inhibition is in the micromolar range (e.g., 10-100 µM), as it often requires a molar excess to effectively compete with or inhibit the full-length protein.[7][27]

Protocol 1: Western Blot for Kinase Pathway Inhibition

Objective: To determine if ANG (108-122) blocks ANG-induced phosphorylation of AKT and ERK.

Causality: Serum starvation synchronizes the cells and reduces basal levels of phosphorylated kinases. Pre-incubation with the inhibitory peptide allows it to interact with its target before stimulation with the agonist (full-length ANG), providing a clear window to observe inhibitory effects.

Methodology:

  • Cell Seeding: Plate HUVECs in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace growth medium with serum-free medium (e.g., EBM-2 basal medium) and incubate for 6-12 hours.

  • Inhibitor Pre-treatment: Pre-treat cells by adding ANG (108-122) peptide (e.g., 50 µM) or vehicle to the serum-free medium for 1-2 hours.

  • Stimulation: Add full-length ANG (e.g., 500 ng/mL) to the designated wells and incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape cells, transfer lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-phospho-AKT, anti-phospho-ERK1/2) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe for total AKT, total ERK1/2, and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

start Start: Seed Cells (80-90% Confluency) starve Serum Starve (6-12 hours) start->starve pretreat Pre-treat with ANG (108-122) or Vehicle (1-2 hours) starve->pretreat stimulate Stimulate with Full-Length ANG (15-30 min) pretreat->stimulate lyse Lyse Cells & Quantify Protein stimulate->lyse sds_page SDS-PAGE & PVDF Transfer lyse->sds_page immunoblot Immunoblotting (p-AKT, p-ERK) sds_page->immunoblot detect ECL Detection immunoblot->detect reprobe Strip & Re-probe (Total AKT, Total ERK, GAPDH) detect->reprobe end End: Analyze Data reprobe->end

Caption: Experimental workflow for Western blot analysis of kinase inhibition.
Protocol 2: Immunofluorescence for Nuclear Translocation

Objective: To visualize the effect of ANG (108-122) on the nuclear translocation of full-length ANG.

Causality: This imaging-based assay provides direct spatial evidence of ANG's subcellular localization. Fixation cross-links proteins in place, allowing for antibody-based detection within the intact cellular architecture. DAPI is a fluorescent stain that binds strongly to DNA, clearly demarcating the nucleus.

Methodology:

  • Cell Seeding: Seed HUVECs on sterile glass coverslips in a 24-well plate.

  • Treatment: When cells reach ~70% confluency, serum starve and treat with ANG (108-122) and/or full-length ANG as described in Protocol 2.2 (steps 2-4), using a longer stimulation time (e.g., 1-4 hours) to allow for translocation.

  • Fixation: Aspirate medium, wash with PBS, and fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block with 1% BSA in PBST for 1 hour.

  • Primary Antibody: Incubate with a primary antibody against Angiogenin (e.g., rabbit anti-ANG) in blocking buffer overnight at 4°C.

  • Secondary Antibody: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash three times with PBST. Incubate with DAPI (1 µg/mL) for 5 minutes. Wash once more and mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Visualize using a fluorescence or confocal microscope. Capture images of the ANG signal (e.g., green channel) and the DAPI signal (blue channel). Merged images will show the extent of nuclear co-localization.

Protocol 3: In Vitro Angiogenesis (Tube Formation) Assay

Objective: To assess the functional consequence of ANG inhibition on the ability of endothelial cells to form capillary-like structures.

Causality: Matrigel is a basement membrane extract that provides a scaffold rich in extracellular matrix proteins, enabling endothelial cells to rapidly differentiate and form three-dimensional tubular networks, mimicking a key step of angiogenesis.[28][29]

Methodology:

  • Plate Coating: Thaw Matrigel on ice. Add 50 µL of Matrigel to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow polymerization.

  • Cell Preparation: Harvest HUVECs and resuspend them in serum-free medium at a concentration of 2-3 x 10^5 cells/mL.

  • Treatment: In separate tubes, prepare cell suspensions containing the different treatment conditions: Vehicle, Full-Length ANG (e.g., 200 ng/mL), ANG (108-122) (e.g., 50 µM), and the combination.

  • Seeding: Gently add 100 µL of the respective cell suspensions to each well on top of the polymerized Matrigel.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for 4-12 hours. Monitor tube formation periodically under a microscope.

  • Imaging and Quantification: Capture images of the tubular networks. Quantify angiogenesis using software like ImageJ with the Angiogenesis Analyzer plugin. Key parameters to measure include total tube length, number of nodes, and number of branches.[23]

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear comparison. Results are typically presented as mean ± standard deviation from at least three independent experiments.

Table 1: Hypothetical Data Summary for ANG (108-122) Inhibition

AssayMeasurementVehicle ControlANG (500 ng/mL)ANG (108-122) (50 µM)ANG + ANG (108-122)
Western Blot p-ERK / Total ERK (Ratio)0.15 ± 0.041.0 ± 0.120.18 ± 0.050.35 ± 0.08
Nuclear Translocation % Cells with Nuclear ANG5% ± 2%78% ± 6%7% ± 3%21% ± 5%
Tube Formation Total Tube Length (µm)1500 ± 2108500 ± 6501450 ± 1902800 ± 350

Interpretation: The hypothetical data in Table 1 would suggest that Angiogenin (108-122) significantly inhibits full-length ANG's ability to induce ERK phosphorylation, promote its own nuclear translocation, and stimulate endothelial tube formation in vitro. The minimal effect of the peptide alone confirms it does not have significant intrinsic activity at the tested concentration and that its effects are dependent on the presence of full-length ANG.

Conclusion and Future Directions

The Angiogenin (108-122) peptide is a powerful tool for the in vitro study of Angiogenin signaling.[7] While not a direct signaling molecule itself, its inhibitory properties allow researchers to precisely probe the necessity of ANG's enzymatic and receptor-binding activities for downstream cellular events like kinase activation, nuclear translocation, and functional angiogenesis. The methodologies outlined in this guide provide a robust framework for characterizing the effects of novel ANG inhibitors, validating the pathway in different disease models, and furthering our understanding of this critical signaling axis. Future studies could utilize this peptide to explore ANG's role in more complex systems, such as 3D organoid cultures or co-culture models, to better recapitulate the in vivo microenvironment.

References

  • Yu, W., Goncalves, K. A., Li, S., et al. (2017). Plexin-B2 mediates physiologic and pathologic functions of angiogenin. Cell, 171(4), 849-864.e20. [Link][10][11][12]

  • Moroianu, J., & Riordan, J. F. (1994). Nuclear translocation of angiogenin in proliferating endothelial cells is essential to its angiogenic activity. Proceedings of the National Academy of Sciences, 91(5), 1677-1681. [Link][17][18]

  • Wikipedia contributors. (2023, December 29). Angiogenin. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link][1]

  • Gao, X., & Xu, Z. (2008). Mechanisms of action of angiogenin. Acta biochimica et biophysica Sinica, 40(7), 619-624. [Link][2][30][31]

  • National Center for Biotechnology Information. (1994). Nuclear translocation of angiogenin in proliferating endothelial cells is essential to its angiogenic activity. PubMed Central. [Link][17]

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  • Zhang, J., Wang, Y., Zhang, Y., et al. (2022). Angiogenin and plexin-B2 axis promotes glioblastoma progression by enhancing invasion, vascular association, proliferation and survival. British Journal of Cancer, 127(3), 422-435. [Link][6]

  • Hu, G. F., Chang, S. I., Riordan, J. F., & Vallee, B. L. (1997). A putative angiogenin receptor in angiogenin-responsive human endothelial cells. Proceedings of the National Academy of Sciences, 94(6), 2204-2209. [Link][14][15][16]

  • Li, S., Yu, W., & Hu, G. F. (2012). Angiogenin inhibits nuclear translocation of apoptosis inducing factor in a Bcl-2-dependent manner. Cell Death & Disease, 3(9), e392. [Link][20]

  • Hu, G. F. (1997). A putative angiogenin receptor in angiogenin-responsive human endothelial cells. PubMed. [Link][15]

  • Li, S., & Hu, G. F. (2012). Emerging role of angiogenin in stress response and cell survival under adverse conditions. Journal of cellular physiology, 227(7), 2822-2826. [Link][3]

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  • ResearchGate. (2017). Plexin-B2 Mediates Physiologic and Pathologic Functions of Angiogenin. [Link][11]

  • PNAS. (1997). A putative angiogenin receptor in angiogenin-responsive human endothelial cells. [Link][16]

  • ResearchGate. (2008). Mechanism of action of angiogenin. [Link][30]

  • Emara, M. M., Ivanov, P., Hickman, T., et al. (2010). Angiogenin-induced tRNA-derived Stress-induced RNAs Promote Stress-induced Stress Granule Assembly. Journal of Biological Chemistry, 285(14), 10959-10968. [Link][4]

  • Dialnet. (2017). Plexin-B2 mediates physiologic and pathologic functions of angiogenin. [Link][12]

  • National Center for Biotechnology Information. (n.d.). PLXNB2 plexin B2 [Homo sapiens (human)]. Gene. Retrieved January 16, 2026, from [Link][13]

  • Loveland, A. B., Svidritskiy, E., Susorov, D., & Korostelev, A. A. (2024). Assay for ribosome stimulation of angiogenin nuclease activity. Methods in Enzymology, 694, 25-42. [Link][34]

  • SciEngine. (2008). Mechanisms of action of angiogenin. [Link][31]

  • Sheng, J., & Hu, G. F. (2016). Three decades of research on angiogenin: a review and perspective. Acta biochimica et biophysica Sinica, 48(4), 303-311. [Link][8]

  • Staton, C. A., Reed, M. W., & Brown, N. J. (2009). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. International Journal of Experimental Pathology, 90(3), 198-211. [Link][28]

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  • News-Medical.Net. (n.d.). In Vitro Angiogenesis Assays. [Link][29]

  • ResearchGate. (2013). Ribonuclease/angiogenin inhibitor 1 regulates stress-induced subcellular localization of angiogenin to control growth and survival. [Link][5]

  • Ivanova, E., Berger, A., & Schaffer, L. (2014). RNA biology of angiogenin: Current state and perspectives. RNA Biology, 11(10), 1238-1247. [Link][9]

  • Rybak, S. M., Auld, D. S., St Clair, D. K., et al. (1989). C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin. Biochemical and Biophysical Research Communications, 162(1), 535-543. [Link][7]

  • Wang, Y., Chu, Z., Wang, W., et al. (2020). Angiogenin promotes angiogenesis via the endonucleolytic decay of miR-141 in colorectal cancer. Cancer Science, 111(11), 4099-4113. [Link][24]

  • ResearchGate. (n.d.). Signaling pathways that contribute to VEGF induced angiogenesis, and a... [Link][35]

  • Sun, L., Liu, Y., Wang, P., et al. (2015). Angiogenin Promotes U87MG Cell Proliferation by Activating NF-κB Signaling Pathway and Downregulating Its Binding Partner FHL3. PLoS ONE, 10(2), e0116987. [Link][22]

  • Wiley Online Library. (2021). Systems biology of angiogenesis signaling: Computational models and omics. [Link][36]

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An In-depth Technical Guide to Ganciclovir (CAS 112173-49-6 as Sodium Salt)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the antiviral agent Ganciclovir, with a focus on its discovery, history, mechanism of action, and practical applications for researchers, scientists, and drug development professionals.

Introduction

Ganciclovir, a synthetic nucleoside analog of 2'-deoxyguanosine, is a potent antiviral drug primarily used in the treatment and prevention of cytomegalovirus (CMV) infections.[1][2][3][4] It is particularly crucial for immunocompromised patients, such as those with HIV/AIDS or individuals who have undergone organ transplantation.[3][4] The sodium salt of Ganciclovir is identified by the CAS number 112173-49-6. This document delves into the scientific journey of Ganciclovir, from its synthesis to its clinical significance.

Discovery and History

The development of Ganciclovir was inspired by the success of Acyclovir, an earlier antiviral medication.[3][4] In the late 1970s, scientists sought to create a compound with enhanced efficacy against CMV and other herpesviruses.[3][4] This led to the synthesis of Ganciclovir, which demonstrated significant antiviral potency against CMV in preclinical studies.[3][4]

Dr. Kelvin Ogilvie, a researcher at McGill University, is credited with the development of Ganciclovir.[5] The drug was patented in 1980 and received its first medical use approval in 1988.[1][6] Its journey to approval was notable. The initial application to the FDA was rejected despite its clear efficacy, as a placebo-controlled trial was deemed unethical.[7] For five years, the developing pharmaceutical company provided the drug for free under compassionate use guidelines, a situation that highlighted the challenges in developing treatments for life-threatening diseases during the AIDS epidemic.[7]

The intravenous formulation of Ganciclovir was initially approved in 1989.[8] Over the years, different formulations have been developed to improve patient compliance and therapeutic options. An oral capsule form, Cytovene, was approved in 1994 for maintenance therapy of CMV retinitis in HIV patients.[9][10] A topical ophthalmic gel, Zirgan, was approved in 2009 for the treatment of acute herpetic keratitis.[11]

Mechanism of Action

Ganciclovir's antiviral activity is dependent on its conversion to the active triphosphate form. This process is a key element of its selective action against virus-infected cells.

Pillar of Causality: The multi-step phosphorylation, initiated by a viral-specific enzyme, ensures that the drug is primarily activated in infected cells, thereby minimizing toxicity to uninfected host cells. This selective activation is a cornerstone of its therapeutic window.

The mechanism unfolds as follows:

  • Cellular Uptake: Ganciclovir enters both infected and uninfected cells.

  • Initial Phosphorylation: In CMV-infected cells, the viral-encoded protein kinase UL97 phosphorylates Ganciclovir to Ganciclovir monophosphate.[2] This is the rate-limiting step and a critical point of selectivity, as this enzyme is absent in uninfected cells.

  • Further Phosphorylation: Cellular kinases in the host cell then convert the monophosphate to diphosphate and subsequently to the active Ganciclovir triphosphate.[2][12][13]

  • Inhibition of Viral DNA Synthesis: Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase.[3][4]

  • Chain Termination: Once incorporated, the structure of Ganciclovir prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to premature termination of the viral DNA chain and halting viral replication.[2]

Ganciclovir_Mechanism cluster_cell Host Cell cluster_virus CMV-Infected Cell Specific GCV Ganciclovir GCV_MP Ganciclovir Monophosphate GCV->GCV_MP Phosphorylation GCV_DP Ganciclovir Diphosphate GCV_MP->GCV_DP Phosphorylation GCV_TP Ganciclovir Triphosphate (Active Form) GCV_DP->GCV_TP Phosphorylation Inhibition Inhibition & Chain Termination GCV_TP->Inhibition UL97 Viral Kinase (UL97) UL97->GCV_MP Cellular_Kinases Cellular Kinases Cellular_Kinases->GCV_DP Cellular_Kinases->GCV_TP Viral_DNA_Polymerase Viral DNA Polymerase Viral_DNA Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA Inhibition->Viral_DNA Blocks

Caption: Ganciclovir's mechanism of action.

Synthesis Overview

The synthesis of Ganciclovir has been approached through various routes, often aiming for regioselectivity to obtain the desired N-9 isomer over the N-7 isomer. A common strategy involves the coupling of a protected guanine derivative with a protected glycerol side chain.

One notable one-pot synthesis process involves:

  • Treating guanine with acetic anhydride in the presence of iodine to form a diacetyl guanine intermediate.

  • This intermediate then undergoes in-situ N-alkylation with 1,3-diacetoxy-2-propoxymethyl acetate (AMDP) in the presence of an acidic catalyst like Amberlite IR-120.

  • Finally, deacetylation yields Ganciclovir.[6]

Other synthetic approaches have utilized starting materials such as 6-chloroguanine and various protected guanine derivatives.[6][14] The challenge in many synthetic routes is the separation of the N-9 and N-7 isomers, with processes being developed to improve the yield of the desired N-9 isomer and even recycle the N-7 isomer.[15]

Key Pharmacokinetic and Efficacy Data

The following table summarizes key data related to Ganciclovir's properties and clinical performance.

ParameterValueSource(s)
CAS Number 82410-32-0 (Ganciclovir)[1]
Molar Mass 255.23 g/mol [1]
Bioavailability (Oral) 5-9%[1]
Protein Binding 1-2%[16][17]
Elimination Half-life 2.5–5 hours (IV)[1][16]
Excretion Primarily renal[1][16]
Indications CMV retinitis, CMV prevention in transplant recipients, Herpetic Keratitis[1]
Common Adverse Effects Bone marrow suppression (neutropenia, thrombocytopenia), gastrointestinal disturbances, renal impairment[16]

Experimental Protocol: In Vitro Antiviral Activity Assay

This protocol outlines a general method for determining the in vitro antiviral activity of Ganciclovir against human cytomegalovirus (hCMV) using a plaque reduction assay. This is a foundational experiment for assessing the potency of antiviral compounds.

Pillar of Trustworthiness: This protocol is a self-validating system. The inclusion of a positive control (a known effective antiviral) and a negative control (no drug) allows for the validation of the assay's performance. The dose-response curve generated provides a clear and quantifiable measure of the drug's efficacy (IC50).

Methodology:

  • Cell Culture:

    • Culture human foreskin fibroblasts (HFFs) or a similar permissive cell line in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

    • Maintain cells at 37°C in a humidified 5% CO2 incubator.

  • Virus Stock Preparation:

    • Propagate a laboratory-adapted strain of hCMV (e.g., AD169) in HFFs.

    • Harvest the virus when approximately 90-100% of the cells show cytopathic effect (CPE).

    • Determine the virus titer (plaque-forming units per mL, PFU/mL) by serial dilution and plaque assay.

  • Plaque Reduction Assay:

    • Seed HFFs in 6-well plates and grow to confluence.

    • Prepare serial dilutions of Ganciclovir (and control compounds) in DMEM with 2% FBS.

    • Remove the growth medium from the HFFs and infect the cell monolayers with hCMV at a multiplicity of infection (MOI) that yields 50-100 plaques per well.

    • Allow the virus to adsorb for 1-2 hours at 37°C.

    • Remove the viral inoculum and overlay the cells with a medium containing 0.5% agarose and the various concentrations of Ganciclovir.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, until plaques are visible.

    • Fix the cells with 10% formalin and stain with 0.1% crystal violet.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control (no drug).

    • Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Plaque_Reduction_Assay cluster_prep Preparation cluster_assay Assay Workflow cluster_analysis Data Analysis Culture_Cells Culture HFF Cells Infect_Cells Infect HFF Monolayers with hCMV Culture_Cells->Infect_Cells Prepare_Virus Prepare & Titer hCMV Stock Prepare_Virus->Infect_Cells Prepare_Drug Prepare Ganciclovir Dilutions Add_Drug Add Ganciclovir Overlay Prepare_Drug->Add_Drug Infect_Cells->Add_Drug Incubate Incubate (7-14 days) Add_Drug->Incubate Fix_Stain Fix & Stain with Crystal Violet Incubate->Fix_Stain Count_Plaques Count Plaques Fix_Stain->Count_Plaques Calculate_Inhibition Calculate % Inhibition Count_Plaques->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for a plaque reduction assay.

Conclusion

Ganciclovir represents a significant milestone in antiviral therapy, particularly in the management of CMV infections in vulnerable patient populations. Its journey from a rationally designed molecule to a cornerstone of clinical practice underscores the importance of understanding viral-specific enzymatic pathways for targeted drug development. The principles of its mechanism and the methods for its evaluation continue to be relevant for the discovery and development of new antiviral agents.

References

  • Wikipedia. Ganciclovir. [Link]

  • Faulds, D., & Heel, R. C. (1990). Antiviral activity and mechanism of action of ganciclovir. Reviews of Infectious Diseases, 10(Suppl 3), S490-S494. [Link]

  • Matthews, T., & Boehme, R. (1988). Antiviral activity and mechanism of action of ganciclovir. Reviews of Infectious Diseases, 10(Supplement_3), S490-S494. [Link]

  • Mark, D. (1999). Compassionate use: a story of ethics and science in the development of a new drug. Perspectives in Biology and Medicine, 42(4), 544-559. [Link]

  • Anonymous. (1995). Cytovene capsules approved. Journal of the Physicians Association for AIDS Care, 2(1), 15. [Link]

  • Patil, S. S., et al. (2017). Efficient one-pot process for synthesis of antiviral drug Ganciclovir. Journal of Chemical Sciences, 129(7), 1073-1077. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ganciclovir?[Link]

  • Zheng, Z., & Li, Z. (2003). Synthesis of Acyclovir, Ganciclovir and Their Prodrugs: A Review. Nucleosides, Nucleotides and Nucleic Acids, 22(2), 143-162. [Link]

  • Pharmacology of Ganciclovir ; Clinical uses, Mechanism of action, Absorption and Side effects. (2024, June 20). YouTube. [Link]

  • Zhang, J. (2024). Development of Antiviral Drug Ganciclovir, and its Importance in Treating Diseases. Der Pharma Lett., 16, 19-20. [Link]

  • LifeScienceHistory.com. McGill University researcher Dr. Kelvin Ogilvie developed Ganciclovir to treat or prevent cytomegalovirus infections. [Link]

  • Reddy, M. S., et al. (2006). Process for the synthesis of ganciclovir.
  • Zhang J. (2024). Development of Antiviral Drug Ganciclovir, and its Importance in Treating Diseases. Der Pharma Lett., 16, 19-20. [Link]

  • U.S. Food and Drug Administration. (1997). Center for Drug Evaluation and Research Application Number: 20460/S008. [Link]

  • MedPath. Ganciclovir - FDA Drug Approval Details. [Link]

  • Drugs.com. (2009). Zirgan (ganciclovir) FDA Approval History. [Link]

  • Clinicaltrials.eu. Ganciclovir – Application in Therapy and Current Clinical Research. [Link]

  • Lea, A. P., & Bryson, H. M. (1996). Ganciclovir. A review of its use in the management of cytomegalovirus retinitis in patients with AIDS. Drugs & Aging, 8(2), 130-148. [Link]

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Primary structure and properties of Angiogenin (108-122)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Angiogenin (108-122): Structure, Inhibitory Action, and Therapeutic Potential

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiogenin (ANG) is a potent, tumor-derived protein renowned for its critical role in angiogenesis—the formation of new blood vessels.[1][2] While the full-length protein is a key target for anti-cancer therapies, specific fragments of ANG have been shown to possess unique biological activities. This guide focuses on the C-terminal peptide fragment, Angiogenin (108-122), a 15-amino acid sequence that functions as a direct inhibitor of the parent protein.[3][4] By competitively hindering the enzymatic and biological actions of full-length ANG, this peptide represents a promising molecule for therapeutic development, particularly in oncology and other angiogenesis-dependent diseases.[4][5] This document provides a comprehensive analysis of the primary structure, physicochemical properties, inhibitory mechanism, and laboratory-scale synthesis and validation of Angiogenin (108-122).

The Target: Understanding Full-Length Angiogenin (ANG)

To appreciate the function of the 108-122 fragment, one must first understand its target. Angiogenin is a 14 kDa protein and a member of the ribonuclease A superfamily, first isolated from the conditioned medium of human colon cancer cells.[1][6] It is one of the most potent inducers of neovascularization, a process essential for tumor growth and metastasis.[2][7]

The mechanism of action for ANG is multifaceted and involves several key steps:

  • Receptor Binding: ANG binds to receptors on the surface of endothelial cells, including a putative 170-kDa receptor and cell-surface actin.[4][8]

  • Signal Transduction: This binding activates intracellular signaling cascades, including the ERK1/2 and PI3K/Akt pathways, which promote cell migration, proliferation, and survival.[1][4]

  • Enzymatic Activity: ANG possesses ribonucleolytic (RNase) activity, which is crucial for its angiogenic function.[4][9] Under stress conditions, it can cleave transfer RNA (tRNA), leading to a reduction in protein synthesis.[10]

  • Nuclear Translocation: ANG can translocate to the nucleus of endothelial cells, where it enhances the transcription of ribosomal RNA (rRNA), further promoting cell growth.[4][8][11]

This combination of extracellular and intracellular activities makes ANG a powerful and versatile mediator of blood vessel formation.

The Antagonist: Angiogenin (108-122), a C-Terminal Inhibitory Fragment

The peptide fragment corresponding to amino acid residues 108-122 is derived from the C-terminal region of human angiogenin. Unlike the full-length protein, this peptide acts as an antagonist, inhibiting the very processes that ANG promotes.[3][4]

Primary Structure and Physicochemical Characteristics

The Angiogenin (108-122) fragment is a 15-amino acid peptide.[3] Its primary structure and key properties are summarized below.

PropertyValueReference
Amino Acid Sequence Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg[4][5]
One-Letter Code ENGLPVHLDQSIFRR[5][10]
Molecular Formula C₇₈H₁₂₅N₂₅O₂₃[5][10]
Molecular Weight 1780.98 g/mol [5]
CAS Number 112173-49-6[5][10]
Mechanism of Action: Inhibition of ANG's Pro-Angiogenic Functions

Angiogenin (108-122) functions by inhibiting the biological and enzymatic activities of the full-length ANG protein.[4] Studies have demonstrated that this C-terminal peptide can reduce the ribonucleolytic activity of angiogenin by up to 39% when using tRNA as a substrate.[5][12] By interfering with ANG's core functions, the 108-122 fragment effectively curtails its ability to stimulate neovascularization, making it a molecule of significant interest for anti-angiogenic therapy.[4]

The proposed inhibitory mechanism is illustrated in the signaling pathway diagram below.

G cluster_EC Endothelial Cell ANG Full-Length Angiogenin (ANG) Receptor 170-kDa Receptor / Actin ANG->Receptor Binds Nucleus Nuclear Translocation (rRNA Transcription) ANG->Nucleus Translocates PLC PLCγ / PI3K Receptor->PLC Activates ERK_AKT ERK / Akt Activation PLC->ERK_AKT Proliferation Cell Proliferation, Migration, Invasion ERK_AKT->Proliferation Nucleus->Proliferation Inhibitor Angiogenin (108-122) Inhibitor->ANG Inhibits Binding & Activity

Caption: Proposed inhibitory action of Angiogenin (108-122) on ANG signaling.

Laboratory Praxis: Synthesis and Verification of Angiogenin (108-122)

As a peptide fragment, Angiogenin (108-122) is most readily produced via chemical synthesis rather than recombinant methods, which are better suited for large proteins. Solid-Phase Peptide Synthesis (SPPS) is the industry-standard methodology, allowing for precise control over the amino acid sequence.

Rationale for Synthetic Production
  • Purity & Homogeneity: SPPS yields a highly pure, homogenous product, free from the biological contaminants associated with cell-based expression systems.

  • Scalability: The process is scalable from milligram research quantities to kilogram-scale manufacturing for therapeutic applications.

  • Precision: Allows for the exact 15-amino acid sequence to be constructed with high fidelity.

The following protocols describe a self-validating workflow for producing and verifying research-grade Angiogenin (108-122).

Protocol: Solid-Phase Peptide Synthesis (Fmoc Strategy)
  • Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage, closely mimicking the native peptide structure. Swell the resin in dimethylformamide (DMF).

  • First Amino Acid Coupling: Deprotect the resin's terminal amine group using a 20% piperidine in DMF solution. Couple the first C-terminal amino acid, Fmoc-Arg(Pbf)-OH, using a coupling agent like HBTU/HOBt in the presence of a base such as DIPEA.

  • Chain Elongation Cycle:

    • Deprotection: Remove the Fmoc group from the newly coupled arginine with 20% piperidine in DMF to expose the free amine.

    • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

    • Coupling: Add the next protected amino acid (Fmoc-Arg(Pbf)-OH) and coupling reagents. Allow the reaction to proceed for 1-2 hours.

    • Repeat: Repeat this deprotection-wash-coupling cycle for all 15 amino acids in the sequence from C-terminus to N-terminus (Arg to Glu).

  • Cleavage and Deprotection: Once the full sequence is assembled, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the cleaved peptide from the TFA solution by adding cold diethyl ether. Centrifuge to pellet the crude peptide and decant the ether.

Protocol: Purification via Reverse-Phase HPLC (RP-HPLC)
  • Sample Preparation: Dissolve the crude peptide pellet in a suitable solvent, typically a mixture of water and acetonitrile (ACN) with 0.1% TFA.

  • Column and Solvents: Use a C18 reverse-phase column. Mobile Phase A should be 0.1% TFA in water, and Mobile Phase B should be 0.1% TFA in ACN.

  • Gradient Elution: Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%). Inject the dissolved peptide. Elute the peptide using a linear gradient, increasing the concentration of Mobile Phase B over 30-60 minutes.

  • Fraction Collection: Monitor the column effluent at 214/280 nm. Collect fractions corresponding to the major peak, which represents the full-length, correct peptide.

  • Lyophilization: Pool the pure fractions and lyophilize (freeze-dry) to obtain a stable, fluffy white powder.

Protocol: Identity Confirmation via Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the lyophilized, purified peptide in a suitable solvent for mass spectrometry analysis (e.g., 50:50 water:ACN with 0.1% formic acid).

  • Analysis: Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer.

  • Data Verification: Acquire the mass spectrum. The observed molecular weight should match the theoretical molecular weight of Angiogenin (108-122) (1780.98 Da). Look for the [M+H]⁺, [M+2H]²⁺, and/or [M+3H]³⁺ ions to confirm the mass.

Experimental Workflow Visualization

G Start Start: Rink Amide Resin SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Start->SPPS Cleavage Cleavage from Resin (TFA Cocktail) SPPS->Cleavage Crude Crude Peptide Cleavage->Crude HPLC Purification (Reverse-Phase HPLC) Crude->HPLC Pure Pure Peptide Fractions HPLC->Pure Lyophilize Lyophilization Pure->Lyophilize Final Final Product: Purified Angiogenin (108-122) Lyophilize->Final QC QC Check: Mass Spectrometry Final->QC Identity Confirmation

Caption: Standard workflow for the synthesis and validation of Angiogenin (108-122).

Therapeutic Landscape and Future Outlook

The inhibitory action of Angiogenin (108-122) makes it a compelling candidate for drug development. Its potential to disrupt angiogenesis suggests applications in:

  • Oncology: As an anti-angiogenic agent, it could be used to slow tumor growth and prevent metastasis in a variety of cancers.[2][5]

  • Ophthalmology: Diseases like wet age-related macular degeneration are characterized by abnormal blood vessel growth, which could be targeted by this peptide.

  • Inflammatory Diseases: Pathological angiogenesis is also a feature of chronic inflammatory conditions like rheumatoid arthritis.[5][12]

Future research should focus on enhancing the peptide's drug-like properties, such as improving its in vivo stability and half-life through chemical modifications or novel delivery systems. Further preclinical studies in relevant animal models are warranted to fully establish its therapeutic efficacy and safety profile.[3]

References

  • Angiogenin (108-122) Peptide for Research Use. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTR6O8A5HZX73t2gdXAcyzs6XhK1Frk2xgrfKrjOOeiTndP8CKYw0W7DIxpXwogrQtN7AAS1LmOEJ_41NI_aN_61AOKWWPsc-Ct1H8jLel__tqE6wOhAQC0kE2-JKf-VYf9oYRvfwqkvs=]
  • Angiogenin (108-122). MedchemExpress.com. [URL: https://www.medchemexpress.com/angiogenin-108-122-.html]
  • Gao, X., & Xu, Z. (2008). Mechanisms of action of angiogenin. Acta Biochimica et Biophysica Sinica, 40(7), 619–624. [URL: https://pubmed.ncbi.nlm.nih.gov/18604473/]
  • Liu, X. H., Bai, C. G., et al. (2008). Therapeutic potential of angiogenin modified mesenchymal stem cells: angiogenin improves mesenchymal stem cells survival under hypoxia and enhances vasculogenesis in myocardial infarction. Microvascular Research, 76(1), 23–30. [URL: https://pubmed.ncbi.nlm.nih.gov/18395759/]
  • Angiogenin. (n.d.). In Wikipedia. Retrieved from a Google search. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0lXxgaYdp_1HTwAvndow2KfhvmknEC-JUk8MafU551ZljzZs35U_IMfX9lhqQj2aMj7yJokybRo17NGX33ZjhiSX1z6iNYv_igxhwE6QL1sOBA5CRb1H8JOyua9yoTlvI]
  • Angiogenin (108-122) TFA Data Sheet. (n.d.). Retrieved from a Google search. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzygHkMbCax3u9wHjk_pIDaiFDTiIbtBUyOWc_BA2U7GPcrdYXSN2poO-EH6rO5tGgdupXD076_39hv9syPlvms5SmH_khrlxJIiPDF0lSo3GXRV4X-JdU0JD9FB58n3UEcgDe85wgUoshR5_vRz0k_79C-ZVc_jxbw9u54x3qnoDzFdjPH8YSnKF9Y3k1jH7g]
  • Angiogenin Fragment (108-122). Abcepta. [URL: https://www.abcepta.com/product/RP10007]
  • Xu, Z. P., & Guo, Y. J. (2015). Three decades of research on angiogenin: a review and perspective. Journal of Zhejiang University. Science. B, 16(11), 865–878. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4642831/]
  • Peptides - Angiogenin and Fragments. Bio-Synthesis Inc. [URL: https://www.biosyn.com/peptides-angiogenin-and-fragments.aspx]
  • Gao, X., & Xu, Z. (2008). Mechanism of action of angiogenin. ResearchGate. [URL: https://www.researchgate.net/publication/23207077_Mechanism_of_action_of_angiogenin]
  • Angiogenin - ANG. QYAOBIO. [URL: http://www.qyaobio.com/products/Angiogenin-ANG_20201127.html]
  • Angiogenin (108-122) (TFA). MedchemExpress.com. [URL: https://www.medchemexpress.com/angiogenin-108-122--tfa-.html]
  • Gao, X., & Xu, Z. (2008). Mechanisms of action of angiogenin. SciEngine. [URL: https://www.sciengine.com/ABBS/doi/10.1111/j.1745-7270.2008.00442.x]
  • Angiogenin (108-122) TFA Data Sheet. TargetMol. [URL: https://www.targetmol.com/product/Angiogenin-108-122-TFA-1002367-73-3]
  • Angiogenin (108-122) (TFA) | C80H126F3N25O25 | CID 168447404. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/168447404]
  • This compound. Benchchem. [URL: https://www.benchchem.com/product/b13778026]
  • Teicher, B. A. (Ed.). (2002). Novel Anticancer Drug Protocols. National Academic Digital Library of Ethiopia. [URL: https://nadre.ethernet.edu.et/record/15313/files/161.pdf]
  • Xu, Z. P., & Guo, Y. J. (2015). Three decades of research on angiogenin: a review and perspective. Oxford Academic. [URL: https://academic.oup.com/jmcb/article/7/11/960/2903521]
  • Angiogenin. (n.d.). In Wikipedia. Retrieved from a Google search. [URL: https://en.wikipedia.org/wiki/Angiogenin]
  • Acharya, K. R., Shapiro, R., Allen, S. C., Riordan, J. F., & Vallee, B. L. (1994). Crystal structure of human angiogenin reveals the structural basis for its functional divergence from ribonuclease. Proceedings of the National Academy of Sciences, 91(8), 2915–2919. [URL: https://www.pnas.org/doi/10.1073/pnas.91.8.2915]
  • Fàbrega, C., et al. (2016). Supramolecular Nucleic Acid Chemistry. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2016.00018/full]
  • Angiotensin Receptor | Antagonists. MedchemExpress.com. [URL: https://www.medchemexpress.com/targets/angiotensin-receptor.html]
  • Riordan, J. F. (1997). Angiogenin, a potent mediator of angiogenesis. Biological, biochemical and structural properties. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Inhibitors & Activators. Ace Therapeutics. [URL: https://www.acetherapeutics.
  • ANGIOGENIN (108-123). Echemi. [URL: https://www.echemi.com/products/pid_577051-angiogenin-108-123.html]
  • Bioactive Peptides. MedchemExpress.com. [URL: https://www.medchemexpress.com/peptides.html]
  • Shapiro, R., & Vallee, B. L. (1994). Isolation and Enzymatic Activity of Angiogenin. In Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4612-2621-8_13]
  • Angiogenin (108-122). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bachem/h8095]
  • Product List. Kelowna International Scientific Inc. [URL: https://www.kelownascientific.com/bachem-products.html]
  • Highly active polypeptides and methods of making and using the same. (2011). Google Patents. [URL: https://patents.google.
  • Kulka, M., Fukuishi, N., & Metcalfe, D. D. (2009). Human mast cells synthesize and release angiogenin, a member of the ribonuclease A (RNase A) superfamily. Journal of Leukocyte Biology, 86(4), 967–975. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2774967/]
  • Shapiro, R., Weremowicz, S., Riordan, J. F., & Vallee, B. L. (1987). Ribonucleolytic Activity of Angiogenin: Essential Histidine, Lysine, and Arginine Residues. Proceedings of the National Academy of Sciences, 84(24), 8783–8787. [URL: https://www.pnas.org/doi/abs/10.1073/pnas.84.24.8783]
  • Angiogenin (108-122). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bachem/h8095]

Sources

Topic: Characterizing the In Vivo Stability and Half-Life of Angiogenin (108-122)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Therapeutic Promise and Peril of a Peptide Fragment

Angiogenin (ANG), a 123-amino acid protein, is a potent stimulator of neovascularization and a key player in tumor growth and metastasis.[1][2] Its C-terminal region, however, harbors fragments with antagonistic properties. Specifically, the synthetic peptide corresponding to residues 108-122 (H-Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-OH) has been shown to inhibit the enzymatic and biological activities of the full angiogenin protein.[3][4] This inhibitory potential positions Angiogenin(108-122) as a promising candidate for anti-cancer and other anti-angiogenic therapies.[5][6][7]

However, like most therapeutic peptides, its path from a promising molecule to a viable drug is fraught with challenges, the most significant of which is its stability and longevity within the complex biological milieu of the body.[8][9] Unmodified peptides often have an in vivo half-life of only minutes, succumbing to rapid enzymatic degradation and renal clearance.[10][11] This guide provides a comprehensive technical framework for researchers and drug developers to assess the in vivo stability and pharmacokinetic profile of Angiogenin(108-122), offering field-proven insights into experimental design, data interpretation, and strategies for enhancement.

Section 1: The Gauntlet of In Vivo Degradation: Primary Barriers to Peptide Efficacy

The therapeutic potential of any peptide is fundamentally limited by its ability to reach its target in sufficient concentration and for an adequate duration. For systemically administered peptides like Angiogenin(108-122), two primary physiological barriers dictate their pharmacokinetic profile:

  • Proteolytic Degradation: The body is replete with peptidases and proteases, particularly in the blood, liver, and kidneys, which serve as a defense mechanism against foreign proteins.[12] These enzymes rapidly cleave peptide bonds, inactivating the therapeutic molecule. Peptides are first catabolized into smaller oligopeptides by endopeptidases, which cleave internal peptide bonds.[12]

  • Renal Clearance: Small molecules, including peptides under 30 kDa, are efficiently filtered from the blood by the glomeruli in the kidneys and excreted.[10] This rapid clearance mechanism drastically shortens the circulating half-life, often requiring frequent and high doses to maintain therapeutic levels.[11]

Understanding these degradation pathways is not merely academic; it is the foundational principle upon which robust stability assays and half-life extension strategies are built.

Section 2: Methodologies for Determining Stability and Half-Life

A multi-tiered approach, beginning with in vitro predictive assays and culminating in in vivo pharmacokinetic studies, is essential for a comprehensive stability assessment.

In Vitro Plasma Stability Assay: A Predictive First Step

The initial and most direct method to predict in vivo stability is to challenge the peptide in the very medium it will circulate: plasma. This assay provides a controlled environment to measure susceptibility to plasma proteases.

Expert Insight: The choice of plasma (e.g., human, rat, mouse) is critical and should align with the intended species for preclinical in vivo studies. Significant variability in protease activity exists between species and even between individuals.[13]

Protocol 1: In Vitro Peptide Stability Assay in Plasma

  • Preparation:

    • Prepare a stock solution of Angiogenin(108-122) (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).

    • Thaw frozen plasma (e.g., human, rat) from multiple donors at 37°C. Pool and centrifuge to remove any cryoprecipitates.

    • Pre-warm the plasma to 37°C in a water bath.

  • Incubation:

    • Initiate the reaction by spiking the peptide stock solution into the pre-warmed plasma to a final concentration (e.g., 10-50 µg/mL).

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the plasma-peptide mixture.

    • The t=0 sample should be taken immediately after adding the peptide and quenched instantly to represent 100% intact peptide.

  • Reaction Quenching & Protein Precipitation:

    • Immediately add the plasma aliquot to a tube containing a quenching/precipitation agent. A common and effective method is to use 3-4 volumes of ice-cold organic solvent, such as acetonitrile (ACN) containing 1% trifluoroacetic acid (TFA).[13] Strong acids should be used with caution as they can cause peptide loss during precipitation.[13]

    • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Analysis:

    • Carefully collect the supernatant, which contains the remaining intact peptide and any degradation fragments.

    • Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS).[13][14]

    • The amount of intact peptide is determined by integrating the area of the corresponding peak in the chromatogram.[13]

  • Data Analysis:

    • Plot the percentage of remaining intact peptide against time.

    • Calculate the half-life (t½) by fitting the data to a one-phase decay model using software like GraphPad Prism.[13]

Visualization 1: Workflow for In Vitro Plasma Stability Assay

G cluster_prep Preparation cluster_exp Experiment cluster_proc Processing cluster_analysis Analysis P1 Prepare Peptide Stock E1 Spike Peptide into 37°C Plasma P1->E1 P2 Thaw & Pool Plasma P2->E1 E2 Incubate at 37°C E1->E2 E3 Withdraw Aliquots at Time Points E2->E3 PR1 Quench & Precipitate (Ice-Cold ACN/TFA) E3->PR1 PR2 Centrifuge PR1->PR2 PR3 Collect Supernatant PR2->PR3 A1 LC-MS Analysis PR3->A1 A2 Quantify Intact Peptide A1->A2 A3 Calculate Half-Life (t½) A2->A3

Caption: Workflow for determining peptide half-life in plasma.

In Vivo Pharmacokinetic (PK) Studies: The Definitive Assessment

While informative, in vitro data cannot fully replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in vivo. Therefore, animal PK studies are the gold standard for determining a peptide's true half-life.

Expert Insight: The choice of administration route profoundly impacts the pharmacokinetic profile. Intravenous (IV) bolus administration is preferred for initial half-life determination as it bypasses absorption complexities, providing direct insight into distribution and elimination.

Protocol 2: Rodent Pharmacokinetic Study for Angiogenin(108-122)

  • Animal Model:

    • Use adult male Sprague-Dawley rats or C57BL/6 mice with cannulated jugular veins for ease of repeated blood sampling.

    • Allow animals to acclimate for at least one week before the study.

  • Peptide Formulation & Administration:

    • Formulate Angiogenin(108-122) in a sterile, isotonic vehicle (e.g., saline or PBS).

    • Administer a single IV bolus dose (e.g., 1-5 mg/kg) via the tail vein or a secondary catheter.

  • Blood Sampling:

    • Collect blood samples (e.g., 50-100 µL) from the jugular vein cannula at pre-defined time points. A typical schedule would be: pre-dose (t=0), and 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA) and protease inhibitors to prevent ex vivo degradation.

    • Immediately process blood to plasma by centrifugation at 4°C.

  • Bioanalysis:

    • Develop and validate a sensitive and specific quantitative bioanalytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), to measure the concentration of Angiogenin(108-122) in the plasma samples.

    • This involves protein precipitation (as in Protocol 1), followed by LC-MS/MS analysis using a stable isotope-labeled version of the peptide as an internal standard for accurate quantification.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the peptide versus time.

    • Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters

The table below summarizes the critical parameters derived from a PK study. (Note: Values are illustrative examples for a typical short peptide).

ParameterSymbolDescriptionExample Value
Half-LifeTime required for the plasma concentration to decrease by 50%.15.2 min
ClearanceCLThe volume of plasma cleared of the drug per unit time.25.5 mL/min/kg
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.0.5 L/kg
Area Under the CurveAUCThe total drug exposure over time.1960 ng*hr/mL

Section 3: Strategies to Enhance In Vivo Half-Life

A short half-life is a common liability for natural peptides. Fortunately, a robust toolbox of biochemical strategies exists to protect peptides from degradation and clearance.[9][12]

Visualization 2: Strategies for Peptide Half-Life Extension

G center Ang(108-122) Core Peptide sub Amino Acid Substitution (D-amino acids) center->sub term Terminal Modification (Amidation/Acetylation) center->term cyclo Cyclization center->cyclo peg PEGylation center->peg fusion Protein Fusion (Albumin, Fc) center->fusion

Caption: Common strategies to improve peptide stability.

  • Terminal Modifications: Capping the N-terminus with an acetyl group (N-acetylation) and the C-terminus with an amide group (C-amidation) blocks recognition by exopeptidases, which are a major source of degradation.[12]

  • Amino Acid Substitution: Strategically replacing L-amino acids at known cleavage sites with non-natural D-amino acids can render the peptide bond unrecognizable to proteases, significantly enhancing stability.[9][15]

  • Cyclization: Linking the N- and C-termini creates a cyclic peptide. This conformational rigidity not only protects against exopeptidases but can also improve receptor binding affinity and reduce renal clearance.[12]

  • PEGylation: Covalent attachment of polyethylene glycol (PEG), a hydrophilic polymer, increases the hydrodynamic radius of the peptide.[15] This "shields" the peptide from proteases and, more importantly, increases its size beyond the threshold for renal filtration, dramatically extending its half-life from minutes to hours or even days.[15]

  • Lipidation: Acylation with a fatty acid chain promotes binding to serum albumin, the most abundant protein in plasma.[16] This creates a circulating reservoir of the peptide, protecting it from degradation and clearance, and effectively extending its half-life by leveraging the long half-life of albumin itself (~19 days in humans).[17]

Expert Insight: Each modification is a trade-off. While PEGylation and lipidation are highly effective at extending half-life, they can sometimes sterically hinder the peptide's interaction with its target receptor, reducing its biological potency.[10] Therefore, empirical testing of different modification strategies and attachment points is crucial to find the optimal balance between stability and activity.

Conclusion

Characterizing and optimizing the in vivo stability and half-life of Angiogenin(108-122) is a critical, data-driven process central to its development as a therapeutic agent. By employing a systematic approach that begins with predictive in vitro plasma stability assays and progresses to definitive in vivo pharmacokinetic studies, researchers can accurately define the peptide's baseline profile. The insights gained from these studies form the rational basis for selecting and applying proven half-life extension technologies. Through this iterative cycle of analysis and modification, a promising but fragile peptide inhibitor like Angiogenin(108-122) can be engineered into a stable, effective, and clinically viable drug candidate.

References

  • Galy, B., & Spivak, J. L. (1989). C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin.
  • Lipecky, R., et al. (2023). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Russo, N., et al. (1996). The C-terminal region of human angiogenin has a dual role in enzymatic activity. Proceedings of the National Academy of Sciences, 93(8), 3243-3247.
  • Jain, S., et al. (2022). Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted?. MDPI.
  • Wang, W., et al. (2018). Factors affecting the physical stability (aggregation) of peptide therapeutics. Peptide Science.
  • Benchchem. Angiogenin (108-122) Peptide for Research Use. Benchchem.
  • Lipecky, R., et al. (2023). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Russo, A., et al. (1996). The C-terminal region of human angiogenin has a dual role in enzymatic activity.
  • Pen-hsiu Grace Lin. (n.d.). One of the most relevant brands among our more than 25 par….
  • Sheng, J., & Xu, Z. (2016). Three decades of research on angiogenin: a review and perspective. Acta Biochimica et Biophysica Sinica, 48(4), 273-283.
  • Vlieghe, P., et al. (2010). Strategies to Optimize Peptide Stability and Prolong Half-Life. Request PDF.
  • Bio-Synthesis Inc. Peptides - Angiogenin and Fragments. Bio-Synthesis Inc.
  • Creative Peptides. How to Enhance the Pharmacokinetic Stability of Peptides?.
  • Otvos, L. (2008). Serum Stability of Peptides.
  • TargetMol.
  • Alhamadsheh, M., et al. (2017). A biomimetic approach for enhancing the in vivo half-life of peptides.
  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 12(1), 3140-3159.
  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. AMSbiopharma.
  • Wikipedia. (n.d.). Angiogenin. Wikipedia.
  • Google Patents. (2011). WO2011133948A2 - Highly active polypeptides and methods of making and using the same.
  • Usmani, S. S., et al. (2018). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Journal of Peptide Science, 24(12), e3128.
  • Google Patents. (2015). US20150018530A1 - Novel Prodrug Containing Molecule Compositions and Their Uses.
  • Frontiers. (n.d.). Supramolecular Nucleic Acid Chemistry. Frontiers.
  • Mathur, D., et al. (2018). In silico approaches for predicting the half-life of natural and modified peptides in blood. PLOS ONE, 13(6), e0196829.
  • Alhamadsheh, M. (2017). Extending the half-life of therapeutic peptides.
  • Raines, R. T., et al. (2000). Ribonuclease Inhibitor Regulates Neovascularization by Human Angiogenin. Biochemistry, 39(20), 5960-5967.
  • Wang, Y., et al. (2018). Development of a novel albumin-based and maleimidopropionic acid-conjugated peptide with prolonged half-life and increased in vivo anti-tumor efficacy. Theranostics, 8(8), 2094-2106.

Sources

An In-Depth Technical Guide to the Interaction of Angiogenin (108-122) with Cellular Receptors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenin (ANG), a 14 kDa ribonuclease, is a potent mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. Its role in both physiological and pathological processes, including tumor growth and neurodegeneration, has made it a significant target for therapeutic intervention. A key aspect of ANG's function lies in its interaction with cellular receptors, which initiates a cascade of signaling events culminating in cell migration, proliferation, and invasion. The C-terminal peptide fragment of Angiogenin, encompassing amino acids 108-122, has been identified as a critical region for receptor interaction and subsequent biological activity. This technical guide provides a comprehensive overview of the current understanding of the interaction between Angiogenin (108-122) and its cellular receptors, with a focus on the molecular mechanisms, key experimental methodologies for their study, and the implications for drug development.

Introduction to Angiogenin and its C-Terminal Peptide (108-122)

Angiogenin is a member of the ribonuclease A superfamily and exhibits a unique profile of biological activities.[1] While its ribonucleolytic activity is essential for its function, its interaction with specific cell surface receptors is the initial and critical step for its angiogenic effects.[2] The peptide fragment spanning residues 108-122 of human Angiogenin has the sequence ENGLPVHLDQSIFRR.[1] This region has been shown to be a potent inhibitor of Angiogenin's biological and enzymatic activities, suggesting it plays a crucial role in receptor binding.[3]

Cellular Receptors for Angiogenin

Current research has identified two primary cellular receptors for Angiogenin: cell-surface actin and Plexin-B2.

Actin: The Initial Anchor

Actin, a ubiquitous cytoskeletal protein, is also found on the exterior of endothelial cells and was one of the first identified binding partners for Angiogenin.[4][5] The interaction between Angiogenin and cell-surface actin is considered a crucial step in ANG-induced neovascularization.[5] This binding is thought to facilitate the activation of cell-associated proteases, leading to the degradation of the extracellular matrix and enabling endothelial cell invasion.[6]

Plexin-B2: A High-Affinity Functional Receptor

More recently, Plexin-B2 (PLXNB2) has been identified as a high-affinity, specific, and functional receptor for Angiogenin.[7][8] This interaction is necessary and sufficient to mediate the biological activities of ANG, including its nuclear translocation and downstream signaling.[7][9]

dot

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Angiogenin Angiogenin Actin Cell-Surface Actin Angiogenin->Actin Binds PlexinB2 Plexin-B2 Receptor Angiogenin->PlexinB2 High-Affinity Binding Ang_108_122 Angiogenin (108-122) (Inhibitory Peptide) Ang_108_122->PlexinB2 Inhibits Binding Signaling Downstream Signaling (ERK1/2, Akt) Ang_108_122->Signaling Inhibits PlexinB2->Signaling Activates

Caption: Interaction of Angiogenin and its inhibitory peptide (108-122) with cellular receptors.

Molecular Interactions and Downstream Signaling

The binding of full-length Angiogenin to its receptors initiates a cascade of intracellular events. The interaction with Plexin-B2 is particularly well-characterized and leads to the activation of downstream signaling pathways, including the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and Akt.[7][8] This signaling is crucial for promoting cell proliferation, survival, and migration.

The Angiogenin (108-122) peptide acts as an antagonist. By presumably competing with the full-length protein for receptor binding, it effectively inhibits these downstream signaling events.[7] Specifically, the Angiogenin (108-122) peptide has been shown to inhibit the Angiogenin-induced phosphorylation of ERK1/2.[7]

dot

Ang Full-length Angiogenin PlexinB2 Plexin-B2 Ang->PlexinB2 Binds ERK ERK1/2 Phosphorylation PlexinB2->ERK Akt Akt Phosphorylation PlexinB2->Akt Migration Cell Migration & Proliferation ERK->Migration Akt->Migration Ang_108_122 Angiogenin (108-122) Ang_108_122->PlexinB2 Blocks Binding

Caption: Inhibitory mechanism of Angiogenin (108-122) on downstream signaling.

Quantitative Analysis of Interactions

Understanding the quantitative aspects of these interactions is paramount for drug development. Techniques like Surface Plasmon Resonance (SPR) are invaluable for determining binding affinities and kinetics.

Interacting MoleculesTechniqueBinding Affinity (Kd)Reference
Angiogenin & Plexin-B2 (Sema domain)SPRApparent Kd: 0.74 nM[7]
Angiogenin & Plexin-B2 (Sema domain)SPRSteady-state Kd: 2.87 nM[7]

Note: Specific binding data for the Angiogenin (108-122) peptide is not yet widely available in the literature and represents an area for future research.

Experimental Methodologies

A variety of sophisticated techniques are employed to elucidate the intricacies of Angiogenin-receptor interactions.

Co-Immunoprecipitation (Co-IP)

Co-IP is a powerful technique to identify and confirm protein-protein interactions within a cellular context.

Principle: An antibody specific to a "bait" protein (e.g., Angiogenin) is used to pull it out of a cell lysate. If the bait protein is interacting with a "prey" protein (e.g., Plexin-B2), the prey will be co-precipitated and can be detected by Western blotting.

Step-by-Step Protocol for Co-IP of Angiogenin and Plexin-B2:

  • Cell Lysis:

    • Culture cells (e.g., endothelial cells known to express Plexin-B2) to 80-90% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (cell lysate).

  • Pre-clearing (Optional):

    • Add Protein A/G agarose beads to the cell lysate and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an anti-Angiogenin antibody or an isotype control IgG overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 1-3 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.

    • Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting using an anti-Plexin-B2 antibody.

dot

start Start: Cell Lysate preclear Pre-clear with Protein A/G Beads start->preclear ip Immunoprecipitate with Anti-Angiogenin Ab preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute analysis SDS-PAGE & Western Blot (Anti-Plexin-B2 Ab) elute->analysis

Caption: Co-Immunoprecipitation (Co-IP) workflow for Angiogenin-Plexin-B2 interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time analysis of biomolecular interactions, providing kinetic data such as association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (Kd).

Principle: One molecule (the ligand, e.g., Plexin-B2) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., Angiogenin or Angiogenin (108-122)) is flowed over the surface. The binding and dissociation are measured as changes in the refractive index at the sensor surface.

Step-by-Step Protocol for SPR Analysis of Angiogenin (108-122) and Plexin-B2 Interaction:

  • Ligand Immobilization:

    • Activate the carboxymethylated dextran surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject a solution of purified recombinant Plexin-B2 extracellular domain at a low concentration in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Injection:

    • Prepare a series of dilutions of the Angiogenin (108-122) peptide in a suitable running buffer (e.g., HBS-EP+).

    • Inject the peptide solutions over the immobilized Plexin-B2 surface at a constant flow rate.

    • Include a buffer-only injection as a control (double referencing).

  • Data Analysis:

    • Monitor the association and dissociation phases in real-time.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the binding affinity (Kd).

dot

start Start: Immobilize Plexin-B2 on Sensor Chip inject Inject Angiogenin (108-122) (Analyte) start->inject measure Measure Association & Dissociation in Real-time inject->measure analyze Analyze Sensorgram Data measure->analyze results Determine ka, kd, Kd analyze->results

Sources

Angiogenin (108-122): A Multifaceted Peptide Fragment with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Angiogenin and its C-Terminal Fragment (108-122)

Angiogenin (ANG), a 14.1 kDa protein, is a member of the ribonuclease (RNase) A superfamily, first identified for its potent angiogenic properties.[1][2] It plays a crucial role in the formation of new blood vessels, a process vital for both normal physiological functions and pathological conditions such as tumor growth.[1][3] Beyond its role in angiogenesis, ANG is recognized as a multifunctional protein with implications in tumorigenesis, neuroprotection, and innate immunity, exhibiting both antimicrobial and antifungal activities.[2][3]

This guide focuses on a specific C-terminal fragment of ANG, the peptide spanning amino acid residues 108-122 (Sequence: ENGLPVHLDQSIFRR).[2] This fragment has garnered significant interest as it has been shown to inhibit the enzymatic and biological activities of the full-length ANG protein, suggesting a potential regulatory role and therapeutic applications.[4] While research on this specific peptide is ongoing, this document provides a comprehensive overview of its known and inferred properties, methodologies for its study, and potential avenues for future investigation.

Physicochemical Properties and Structure

The Angiogenin (108-122) peptide is a 15-amino acid sequence with the following primary structure:

Property Value Source
Sequence Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg[2]
Molecular Formula C78H125N25O23[2]
Molecular Weight 1781.98 g/mol [2]

While the precise three-dimensional structure of the isolated Angiogenin (108-122) fragment has not been extensively characterized, its sequence is part of a region in the full-length protein that contributes to its overall tertiary structure. The full ANG protein has a characteristic kidney-shaped fold with two β-sheets forming a β-motif.[1] The C-terminal region, from which this peptide is derived, is crucial for the protein's stability and function.

Biological Activities and Mechanism of Action

The biological activities of Angiogenin (108-122) are primarily understood in the context of its interaction with the parent protein and its potential as an antimicrobial agent.

Inhibition of Angiogenin Activity

A key reported function of the Angiogenin (108-122) peptide is its ability to inhibit the enzymatic (ribonucleolytic) and angiogenic activities of the full-length ANG protein.[4] This suggests a potential feedback mechanism or a competitive inhibition at the receptor or substrate binding sites. The exact mechanism of this inhibition is a subject of ongoing research.

Postulated Antimicrobial and Antifungal Activity

While direct, comprehensive studies on the antimicrobial and antifungal spectrum of Angiogenin (108-122) are limited, evidence from the broader angiogenin family strongly suggests its potential in this area. Full-length angiogenin and other fragments have demonstrated microbicidal activity against a range of bacterial and fungal pathogens.[5][6]

The proposed mechanism of antimicrobial action for angiogenin-related peptides is the disruption of microbial cell membranes.[6] This action is thought to be independent of the ribonuclease activity of the full protein and is instead reliant on the peptide's physicochemical properties, such as its cationic nature, which allows it to interact with the negatively charged components of microbial membranes.[5][6] The Angiogenin (108-122) sequence contains two arginine residues, contributing to a positive charge that likely facilitates this interaction.

Cell-Penetrating Properties

The potential of Angiogenin (108-122) to act as a cell-penetrating peptide (CPP) is another area of active interest. CPPs are short peptides that can traverse cellular membranes and deliver molecular cargo into the cytoplasm.[7] The mechanism of entry for CPPs can involve direct translocation across the lipid bilayer or endocytic pathways.[7] The cationic and amphipathic nature of many CPPs is a key determinant of their function, and the sequence of Angiogenin (108-122) suggests it may possess these properties.

Experimental Protocols

To facilitate further research into the biological activities of Angiogenin (108-122), this section provides detailed, step-by-step methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[6]

Materials:

  • Angiogenin (108-122) peptide, lyophilized

  • Sterile, deionized water

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Peptide Preparation: Dissolve the lyophilized Angiogenin (108-122) peptide in sterile, deionized water to create a stock solution (e.g., 1 mg/mL).

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain of interest on an appropriate agar plate overnight at 37°C.

    • Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the peptide stock solution to the first well of each row to be tested and mix well.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control well.

  • Controls:

    • Positive Control: A well containing MHB and the bacterial inoculum, but no peptide.

    • Negative (Sterility) Control: A well containing only MHB.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the peptide at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) with a spectrophotometer.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Peptide_Stock Prepare Peptide Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Peptide_Stock->Serial_Dilution Bacterial_Inoculum Prepare Bacterial Inoculum Inoculation Inoculate Wells with Bacterial Suspension Bacterial_Inoculum->Inoculation Serial_Dilution->Inoculation Incubate Incubate at 37°C for 18-24h Inoculation->Incubate Read_MIC Determine MIC (Visual or OD600) Incubate->Read_MIC

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Membrane Permeabilization Assay (NPN Uptake)

This assay measures the ability of a peptide to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).[8]

Materials:

  • Angiogenin (108-122) peptide

  • Gram-negative bacterial strain (e.g., E. coli)

  • HEPES buffer (5 mM, pH 7.2)

  • NPN (10 mM stock in acetone)

  • Fluorometer

Procedure:

  • Bacterial Preparation:

    • Grow bacteria to mid-log phase in a suitable broth.

    • Harvest the cells by centrifugation and wash twice with HEPES buffer.

    • Resuspend the cells in HEPES buffer to an OD600 of 0.5.

  • Assay:

    • In a cuvette, add the bacterial suspension.

    • Add NPN to a final concentration of 10 µM and mix.

    • Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

    • Add the Angiogenin (108-122) peptide at the desired concentration and immediately begin recording the fluorescence intensity over time.

    • An increase in fluorescence indicates the uptake of NPN into the disrupted bacterial membrane.

NPN_Uptake_Workflow cluster_prep Preparation cluster_assay Assay Bacterial_Culture Culture & Prepare Bacterial Suspension Add_NPN Add NPN to Bacterial Suspension Bacterial_Culture->Add_NPN Measure_Baseline Measure Baseline Fluorescence Add_NPN->Measure_Baseline Add_Peptide Add Angiogenin (108-122) Measure_Baseline->Add_Peptide Record_Fluorescence Record Fluorescence Intensity Over Time Add_Peptide->Record_Fluorescence

Caption: Workflow for the NPN Uptake Membrane Permeabilization Assay.

Signaling Pathways of the Parent Molecule: Angiogenin

While the specific signaling pathways modulated by the Angiogenin (108-122) fragment are not yet fully elucidated, understanding the pathways of the full-length protein provides a critical framework. Angiogenin exerts its effects through several interconnected pathways.[9][10][11]

Angiogenin_Signaling ANG Angiogenin Receptor Cell Surface Receptor (e.g., Plexin-B2) ANG->Receptor Actin Cell Surface Actin ANG->Actin Endocytosis Endocytosis Receptor->Endocytosis PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt ERK_MAPK ERK/MAPK Pathway Receptor->ERK_MAPK Protease_Activation Protease Cascade Activation Actin->Protease_Activation Cytoplasm Cytoplasm Endocytosis->Cytoplasm Nucleus Nucleus rRNA_Transcription rRNA Transcription Nucleus->rRNA_Transcription Cytoplasm->Nucleus tRNA_cleavage tRNA Cleavage (Stress Response) Cytoplasm->tRNA_cleavage Cell_Proliferation Cell Proliferation & Angiogenesis rRNA_Transcription->Cell_Proliferation ECM_Degradation ECM Degradation Protease_Activation->ECM_Degradation Cell_Survival Cell Survival PI3K_Akt->Cell_Survival ERK_MAPK->Cell_Proliferation Translation_Repression Translational Repression tRNA_cleavage->Translation_Repression

Caption: Simplified Signaling Pathways of Full-Length Angiogenin.

Future Directions and Therapeutic Potential

The Angiogenin (108-122) peptide represents a promising area for therapeutic development. Its potential to inhibit the pro-angiogenic and tumorigenic effects of full-length angiogenin makes it a candidate for anti-cancer therapies. Furthermore, its inferred antimicrobial and cell-penetrating properties open up possibilities for the development of novel anti-infective agents.

Future research should focus on:

  • Comprehensive Antimicrobial and Antifungal Spectrum Analysis: Determining the MICs of Angiogenin (108-122) against a broad panel of clinically relevant bacteria and fungi.

  • Elucidation of the Precise Mechanism of Action: Investigating the specifics of its interaction with microbial membranes and identifying any potential intracellular targets.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of the peptide to identify key residues for its biological activities and to optimize its potency and stability.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicity of Angiogenin (108-122) in animal models of cancer and infectious diseases.

References

  • Bradford, J. R., & Hursh, D. A. (2021). Unbiased Identification of Angiogenin as an Endogenous Antimicrobial Protein With Activity Against Virulent Mycobacterium tuberculosis. Frontiers in Immunology, 11, 618991.
  • Sultana, T., Lee, Y., & Huh, Y. S. (2022). Identification of Crucial Amino Acid Residues for Antimicrobial Activity of Angiogenin 4 and Its Modulation of Gut Microbiota in Mice. Frontiers in Immunology, 13, 886867.
  • Sheng, J., & Xu, Z. (2016). Three decades of research on angiogenin: a review and perspective. Acta Biochimica et Biophysica Sinica, 48(4), 273–280.
  • Gao, X., & Xu, Z. (2008). Mechanisms of action of angiogenin. Acta Biochimica et Biophysica Sinica, 40(7), 619–624.
  • Bio-Synthesis Inc. (n.d.). Peptides - Angiogenin and Fragments. Retrieved from [Link]

  • Sultana, Y., Lee, Y., & Huh, Y. S. (2022). Human and mouse angiogenins: Emerging insights and potential opportunities. Frontiers in Oncology, 12, 1039023.
  • Li, S., et al. (2022). Research progress on the structure, function, and use of angiogenin in malignant tumours.
  • Hancock, R. E. W., & Sahl, H.-G. (2022). Outer Membrane Permeability Assay. Methods in Molecular Biology, 2404, 247-251.
  • QYAOBIO. (n.d.). Angiogenin - ANG. Retrieved from [Link]

  • Gao, X., & Xu, Z. (2008). Mechanisms of action of angiogenin. Acta biochimica et biophysica Sinica, 40(7), 619–624.
  • Bradford, J. R., & Hursh, D. A. (2021). Unbiased Identification of Angiogenin as an Endogenous Antimicrobial Protein With Activity Against Virulent Mycobacterium tuberculosis. Frontiers in Immunology, 11, 618991.
  • Weng, L., et al. (2021). Characterization and Function of the Interaction of Angiogenin With Alpha-Actinin 2. Frontiers in Cell and Developmental Biology, 9, 736783.
  • Grasso, G., et al. (2020). Peptides Derived from Angiogenin Regulate Cellular Copper Uptake. Molecules, 25(18), 4234.
  • Gessner, I., et al. (2020). Internalization mechanisms of cell-penetrating peptides. Journal of Controlled Release, 320, 237-249.
  • Holm, T., et al. (2007). Passage of cell-penetrating peptides across a human epithelial cell layer in vitro. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1768(5), 1154-1162.
  • Guidotti, G., Brambilla, L., & Rossi, D. (2017). Cell-Penetrating Peptides: Design Strategies beyond Primary Structure and Amphipathicity. Trends in Pharmacological Sciences, 38(5), 406-424.
  • Soncin, F., et al. (1992). Angiogenin supports endothelial and fibroblast cell adhesion. Proceedings of the National Academy of Sciences, 89(6), 2232-2236.
  • Speth, C., et al. (2023). The Contribution of Human Antimicrobial Peptides to Fungi. Journal of Fungi, 9(5), 536.
  • Epand, R. M., & Epand, R. F. (2011). Interactions of Antimicrobial Peptides with Bacterial Membranes and Membrane Components. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(5), 1177-1183.
  • Beattie, J., & D'Andrea, R. J. (1988). Enzymatically active angiogenin/ribonuclease A hybrids formed by peptide interchange. Biochemistry, 27(1), 219-226.
  • Shapiro, R., et al. (1987). Expression of Met-(-1) angiogenin in Escherichia coli: conversion to the authentic less than Glu-1 protein. Biochemistry, 26(23), 7401-7408.
  • Marcos-Zambrano, L. J., et al. (2023). Broad Antifungal Spectrum of the Pore-Forming Peptide C14R Against Cryptococcus and Candida Species from the WHO Fungal Priority Pathogens List. Journal of Fungi, 9(3), 350.
  • Robbins, N., et al. (2015). Generation of Broad-Spectrum Antifungal Drug Candidates from the Natural Product Compound Aureobasidin A. ACS Medicinal Chemistry Letters, 6(5), 582-587.
  • Adua, M. M., & Aydin, F. (2018). Bioluminescence Based Minimal Inhibitory Concentration (MIC) Determination for Biofilm Forming Bacteria. Mikrobiyoloji Bulteni, 52(2), 154-165.
  • Whitten, D. G., et al. (2016). Table 3 . Minimum inhibitory concentrations and hemolytic... ResearchGate. Retrieved from [Link]

  • Cho, et al. (2005).

Sources

Unlocking Therapeutic Potential: A Technical Guide to Targeting Angiogenin (108-122)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Angiogenin (ANG), a multifaceted 14 kDa secreted ribonuclease, is a potent mediator of angiogenesis and cell proliferation, with significant implications in oncology and neurodegenerative diseases. Its diverse biological functions are intricately linked to its ribonucleolytic activity and its interaction with cellular receptors, leading to the activation of downstream signaling pathways. This in-depth technical guide focuses on a specific C-terminal fragment of Angiogenin, the peptide spanning amino acids 108-122. This peptide has been identified as a potent inhibitor of ANG's biological and enzymatic activities, presenting a compelling avenue for therapeutic intervention. This document provides a comprehensive overview of the molecular landscape of Angiogenin (108-122), delineates its potential as a therapeutic tool, and furnishes detailed experimental protocols for its investigation.

Introduction to Angiogenin and the Significance of the 108-122 Domain

Angiogenin (ANG), also known as RNase 5, is a member of the RNase A superfamily.[1] Despite its homology to pancreatic RNase A, its ribonucleolytic activity is significantly weaker and more specific, primarily targeting transfer RNA (tRNA) to produce tRNA-derived stress-induced small RNAs (tiRNAs).[2][3] This activity, along with its ability to stimulate ribosomal RNA (rRNA) transcription upon nuclear translocation, underpins its crucial roles in cell growth, survival, and neovascularization.[4][5]

Dysregulation of ANG is a hallmark of various pathologies. Its overexpression is associated with the progression of numerous cancers, where it fuels tumor growth and metastasis by promoting angiogenesis.[6][7] Conversely, loss-of-function mutations in the ANG gene have been linked to neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease, highlighting its neuroprotective functions.[8][9]

The C-terminal region of ANG, specifically the peptide fragment encompassing amino acids 108-122, has garnered significant interest as a potential therapeutic tool.[10][11] Synthetic peptides corresponding to this region have been shown to inhibit both the enzymatic and biological activities of full-length ANG.[10][12] This inhibitory capacity positions the Angiogenin (108-122) peptide as a promising candidate for the development of novel anti-angiogenic and potentially anti-tumor therapies.

The Angiogenin (108-122) Peptide: A Key to Inhibiting ANG Function

The Angiogenin (108-122) peptide acts as a potent antagonist of ANG's multifaceted biological activities. Its inhibitory effects are primarily centered on the core functions of the full-length protein: ribonucleolytic activity and the induction of angiogenesis.

Inhibition of Ribonucleolytic Activity

The ribonucleolytic activity of ANG is essential for its biological functions. The Angiogenin (108-122) peptide has been demonstrated to inhibit this enzymatic activity.[10][12] While the precise kinetic mechanism of inhibition (i.e., competitive, non-competitive, or uncompetitive) is not yet fully elucidated in the literature, the inhibitory action of C-terminal peptides suggests a direct interference with the catalytic process. One proposed mechanism is the binding of the peptide to or near the active site, thereby preventing substrate access or catalysis.[3] The peptide Ang(108-121) has been shown to transiently abolish the inhibition of cell-free protein synthesis caused by angiogenin, which is directly linked to its tRNA cleavage activity.[5]

Attenuation of Angiogenesis

The primary and most well-characterized biological function of ANG is the induction of new blood vessel formation. The Angiogenin (108-122) peptide and related C-terminal fragments have been shown to significantly decrease ANG-induced neovascularization in in vivo models such as the chick chorioallantoic membrane (CAM) assay.[10][12] This anti-angiogenic effect is a direct consequence of the inhibition of ANG's downstream cellular functions, including endothelial cell proliferation, migration, and tube formation.

Potential Therapeutic Targets of Angiogenin (108-122)

The inhibitory nature of the Angiogenin (108-122) peptide suggests that its therapeutic application would involve its use as a direct antagonist of ANG. Therefore, the primary therapeutic target is Angiogenin itself. By inhibiting ANG, the peptide can modulate several key pathological processes.

Targeting Tumor Angiogenesis and Proliferation

Given the critical role of ANG in promoting tumor growth and metastasis, the Angiogenin (108-122) peptide represents a promising anti-cancer therapeutic. By inhibiting ANG's pro-angiogenic activity, the peptide could effectively starve tumors of the blood supply necessary for their growth and dissemination. Furthermore, by inhibiting ANG's ribonucleolytic activity and its role in promoting cell proliferation, the peptide may also have a direct anti-proliferative effect on cancer cells.

Modulation of Angiogenin-Mediated Signaling Pathways

Angiogenin exerts its effects on endothelial and cancer cells through a complex signaling network. Upon binding to its functional receptor, Plexin-B2, ANG is internalized and can translocate to the nucleus.[2][13] This interaction also triggers downstream signaling cascades, including the phosphorylation and activation of the MAPK/ERK and PI3K/Akt pathways, which are central to cell proliferation, survival, and migration.[13][14]

While direct studies on the effect of the 108-122 peptide on these specific signaling events are limited, its ability to inhibit ANG's biological functions strongly implies an interference with this signaling axis. Therefore, key therapeutic targets for the Angiogenin (108-122) peptide include:

  • The Angiogenin-Plexin-B2 Interaction: By potentially interfering with the binding of ANG to its receptor, the peptide could block the initiation of the entire downstream signaling cascade.

  • Downstream Kinases (ERK and Akt): By inhibiting ANG's activity, the peptide would be expected to reduce the phosphorylation and activation of ERK and Akt, thereby attenuating pro-proliferative and pro-survival signals.

The following diagram illustrates the proposed mechanism of action for the Angiogenin (108-122) peptide in the context of ANG signaling.

ANG_Inhibition cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Endothelial, Cancer) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ANG Angiogenin PLXNB2 Plexin-B2 Receptor ANG->PLXNB2 Binds rRNA rRNA Transcription ANG->rRNA Nuclear Translocation & Activation ANG_108_122 Angiogenin (108-122) Peptide ANG_108_122->ANG Inhibits ERK_pathway Ras/Raf/MEK/ERK Pathway PLXNB2->ERK_pathway Activates AKT_pathway PI3K/Akt Pathway PLXNB2->AKT_pathway Activates pERK p-ERK ERK_pathway->pERK pAKT p-Akt AKT_pathway->pAKT Proliferation Cell Proliferation, Survival, Migration pERK->Proliferation pAKT->Proliferation rRNA->Proliferation

Figure 1: Proposed inhibitory mechanism of Angiogenin (108-122) peptide.

Experimental Protocols for Investigating Angiogenin (108-122)

To facilitate further research into the therapeutic potential of the Angiogenin (108-122) peptide, this section provides detailed, step-by-step methodologies for key experiments.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis. It is a robust method to evaluate the anti-angiogenic potential of the Angiogenin (108-122) peptide.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Basement Membrane Extract (e.g., Matrigel®)

  • 96-well tissue culture plates

  • Recombinant human Angiogenin

  • Angiogenin (108-122) peptide

  • Calcein AM (for visualization)

  • Inverted fluorescence microscope

Protocol:

  • Preparation of Basement Membrane Extract Coated Plates:

    • Thaw Basement Membrane Extract on ice overnight at 4°C.

    • Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.

    • Using pre-chilled tips, add 50 µL of thawed Basement Membrane Extract to each well of the 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Preparation and Treatment:

    • Culture HUVECs in EGM-2 until they reach 80-90% confluency.

    • Harvest the cells using trypsin and resuspend them in serum-free medium.

    • Count the cells and adjust the concentration to 1 x 10^5 cells/mL.

    • Prepare treatment groups in separate tubes:

      • Control (cells only)

      • Angiogenin (e.g., 100 ng/mL)

      • Angiogenin + Angiogenin (108-122) peptide (at various concentrations)

      • Angiogenin (108-122) peptide only

    • Pre-incubate the cells with the respective treatments for 15-30 minutes at 37°C.

  • Plating and Incubation:

    • Gently add 100 µL of the cell suspension to each well of the pre-coated 96-well plate.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualization and Quantification:

    • After incubation, carefully remove the medium and wash the cells with PBS.

    • Stain the cells with Calcein AM (e.g., 2 µM) for 30 minutes at 37°C.

    • Visualize the tube formation using an inverted fluorescence microscope.

    • Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Tube_Formation_Workflow start Start prep_plate Prepare Matrigel-coated 96-well plate start->prep_plate prep_cells Prepare HUVEC suspension and treatment groups start->prep_cells plate_cells Plate cells onto Matrigel prep_plate->plate_cells prep_cells->plate_cells incubate Incubate for 4-18 hours at 37°C plate_cells->incubate stain Stain with Calcein AM incubate->stain visualize Visualize and capture images with fluorescence microscope stain->visualize quantify Quantify tube formation (length, junctions, branches) visualize->quantify end End quantify->end

Figure 2: Workflow for the in vitro endothelial cell tube formation assay.

Western Blot Analysis of ERK and Akt Phosphorylation

This protocol allows for the assessment of the activation state of the MAPK/ERK and PI3K/Akt signaling pathways in response to ANG and the inhibitory effect of the Angiogenin (108-122) peptide.

Materials:

  • Target cells (e.g., HUVECs, cancer cell line)

  • Cell culture medium and supplements

  • Recombinant human Angiogenin

  • Angiogenin (108-122) peptide

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Treat cells with Angiogenin and/or Angiogenin (108-122) peptide for the desired time (e.g., 15-30 minutes).

    • Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to study angiogenesis. It provides a rapid and cost-effective method to evaluate the anti-angiogenic effects of the Angiogenin (108-122) peptide.

Materials:

  • Fertilized chicken eggs

  • Incubator with humidity control

  • Egg candler

  • Sterile saline

  • Thermanox coverslips or sterile filter paper discs

  • Recombinant human Angiogenin

  • Angiogenin (108-122) peptide

  • Stereomicroscope with a camera

  • Fixative (e.g., methanol/acetone mixture)

Protocol:

  • Egg Incubation and Windowing:

    • Incubate fertilized eggs at 37.5°C with 60-70% humidity for 3 days.

    • On day 3, carefully create a small window in the eggshell to expose the CAM.

    • Seal the window with sterile tape and return the eggs to the incubator.

  • Sample Application:

    • On day 7 or 8, prepare the test samples. Dissolve Angiogenin and the Angiogenin (108-122) peptide in sterile saline.

    • Saturate sterile coverslips or filter paper discs with the test solutions (e.g., saline control, Angiogenin, Angiogenin + Angiogenin (108-122) peptide).

    • Carefully place the discs onto the CAM.

  • Incubation and Observation:

    • Reseal the windows and incubate the eggs for another 2-3 days.

    • Observe the area around the discs daily for changes in vascularization.

  • Analysis:

    • On day 10 or 11, fix the CAM in situ with a fixative.

    • Carefully excise the CAM, place it on a slide, and capture images using a stereomicroscope.

    • Quantify the angiogenic response by counting the number of blood vessel branch points within a defined area around the disc.

Data Summary and Interpretation

The following tables provide a template for summarizing quantitative data from the described experiments.

Table 1: Quantification of In Vitro Tube Formation

Treatment GroupTotal Tube Length (µm)Number of JunctionsNumber of Branches
Control
Angiogenin
Angiogenin + Peptide (Low Conc.)
Angiogenin + Peptide (High Conc.)
Peptide Only

Table 2: Densitometric Analysis of Western Blots

Treatment Groupp-ERK / Total ERK Ratiop-Akt / Total Akt Ratio
Control
Angiogenin
Angiogenin + Peptide
Peptide Only

Conclusion and Future Perspectives

The Angiogenin (108-122) peptide has emerged as a promising tool for targeting the pathological activities of Angiogenin. Its demonstrated ability to inhibit both the ribonucleolytic and angiogenic functions of ANG provides a strong rationale for its further investigation as a therapeutic agent, particularly in the context of cancer. The experimental protocols detailed in this guide offer a robust framework for researchers to explore the mechanistic details of its inhibitory action and to evaluate its preclinical efficacy.

Future research should focus on elucidating the precise molecular mechanism of inhibition, including detailed kinetic and structural studies. Investigating the direct impact of the Angiogenin (108-122) peptide on the ANG-Plexin-B2 interaction and downstream signaling pathways will be crucial for a comprehensive understanding of its mode of action. Furthermore, in vivo studies in relevant animal models of cancer are warranted to translate the promising in vitro and ex vivo findings into potential clinical applications. The development of stabilized and more potent derivatives of the Angiogenin (108-122) peptide could pave the way for a new class of targeted anti-angiogenic therapies.

References

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  • Tsuji, T., Sun, Y., Kishimoto, K., Olson, K. A., Liu, S., Hirukawa, S., & Hu, G. F. (2005). Angiogenin is translocated to the nucleus of HeLa cells and is involved in ribosomal RNA transcription and cell proliferation. Cancer research, 65(4), 1352–1360. [Link]

  • Yu, W., Goncalves, K. A., Li, S., et al. (2017). Plexin-B2 Mediates Physiologic and Pathologic Functions of Angiogenin. Cell, 171(4), 849-864.e19. [Link]

  • Li, S., Yu, W., & Hu, G. F. (2011). Angiogenin inhibits nuclear translocation of apoptosis inducing factor in a Bcl-2-dependent manner. Apoptosis, 16(9), 926–934. [Link]

  • Sebastián-Serrano, A., de Diego-García, L., & Iglesias, T. (2018). The Ribonuclease Angiogenin in Neurodegenerative Diseases. Frontiers in molecular neuroscience, 11, 32. [Link]

  • Bio-Synthesis Inc. (n.d.). Peptides - Angiogenin and Fragments. [Link]

  • Rybak, S. M., & Vallee, B. L. (1989). C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin. Biochemical and biophysical research communications, 162(1), 535–543. [Link]

  • Lonza. (n.d.). Tube Formation Assay with Primary Human Umbilical Vein Endothelial Cells. [Link]

  • Moroianu, J., & Riordan, J. F. (1994). Nuclear translocation of angiogenin in proliferating endothelial cells is essential to its angiogenic activity. Proceedings of the National Academy of Sciences of the United States of America, 91(5), 1677–1681. [Link]

  • Rybak, S. M., Fett, J. W., Yao, Q. Z., & Vallee, B. L. (1989). C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin. Biochemical and biophysical research communications, 162(1), 535–543. [Link]

  • Greenway, M. J., Andersen, P. M., Russ, C., Ennis, S., Grewal, R. P., de Belleroche, J., ... & Hardiman, O. (2006). ANG mutations segregate with familial and sporadic amyotrophic lateral sclerosis.
  • Badet, J., Soncin, F., N'Guyen, T., & Barritault, D. (1990). In vivo and in vitro studies of angiogenin--a potent angiogenic factor. Blood coagulation & fibrinolysis : an international journal in haemostasis and thrombosis, 1(6), 721–724. [Link]

  • Hu, G. F., Chang, S. I., Riordan, J. F., & Vallee, B. L. (1997). A putative angiogenin receptor in angiogenin-responsive human endothelial cells. Proceedings of the National Academy of Sciences of the United States of America, 94(6), 2204–2209. [Link]

  • Yu, W., Li, S., & Hu, G. F. (2017). Plexin-B2 mediates physiologic and pathologic functions of angiogenin. Cell, 171(4), 849-864.e19. [Link]

  • Shapiro, R., & Vallee, B. L. (1989). Site-directed mutagenesis of the m-subsite of human angiogenin. Alanine-117 and asparagine-116 are essential for catalysis. Biochemistry, 28(18), 7401–7408.
  • Sheng, J., & Xu, Z. (2016). Three decades of research on angiogenin: a review and perspective. Acta biochimica et biophysica Sinica, 48(5), 399–410. [Link]

  • Aronica, E., Baas, F., Iyer, A., ten Asbroek, A. L., Morello, G., & Cavallaro, S. (2005). Angiogenin and the amyotrophic lateral sclerosis-related proteins TDP-43 and FUS/TLS are part of a nuclear complex. Experimental neurology, 221(1), 111–118.
  • Acharya, K. R., Shapiro, R., Allen, S. C., Riordan, J. F., & Vallee, B. L. (1994). Crystal structure of human angiogenin reveals the structural basis for its functional divergence from ribonuclease. Proceedings of the National Academy of Sciences of the United States of America, 91(8), 2915–2919. [Link]

  • Kishimoto, K., Liu, S., Tsuji, T., Olson, K. A., & Hu, G. F. (2007). Angiogenin-induced protein kinase B/Akt activation is necessary for angiogenesis but is independent of nuclear translocation of angiogenin in HUVE cells. Biochemical and biophysical research communications, 352(2), 509–513. [Link]

  • Leland, P. A., Staniszewski, K. E., Park, C., Kelemen, B. R., & Raines, R. T. (2002). The ribonucleolytic activity of angiogenin. Biochemistry, 41(5), 1343–1350. [Link]

  • Olson, K. A., Fett, J. W., French, T. C., Key, M. E., & Vallee, B. L. (1995). Angiogenin antagonists prevent tumor growth in vivo. Proceedings of the National Academy of Sciences of the United States of America, 92(2), 442–446. [Link]

  • The Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. [Link]

  • Kishimoto, K., Liu, S., Tsuji, T., Olson, K. A., & Hu, G. F. (2001). Angiogenin activates Erk1/2 in human umbilical vein endothelial cells. Biochemical and biophysical research communications, 287(1), 305–310. [Link]

  • Bai, H., Li, S., Yu, W., et al. (2022). Angiogenin and plexin-B2 axis promotes glioblastoma progression by enhancing invasion, vascular association, proliferation and survival. British journal of cancer, 127(3), 422–435. [Link]

  • Smith, B. D., & Raines, R. T. (2008). Genetic selection for peptide inhibitors of angiogenin. Protein engineering, design & selection : PEDS, 21(5), 289–294. [Link]

  • Cnudde, S. E. (2018). The X-ray Crystallographic Structures of the Angiogenesis Inhibitor Angiostatin Bound to a Peptide from the Group A Streptococcal Surface Protein PAM and the Metal-bound Conantokins Con-G and Con-T[K7gamma].
  • La Mendola, D., Giacomelli, C., et al. (2018). Coordination Environment of Cu(II) Ions Bound to N-Terminal Peptide Fragments of Angiogenin Protein. Molecules (Basel, Switzerland), 23(11), 2831. [Link]

  • Zhang, Z. Y., Lavine, K. J., et al. (2004). Phosphorylation of Akt and ERK1/2 Is Required for VEGF-A/VEGFR2-Induced Proliferation and Migration of Lymphatic Endothelium. ResearchGate. [Link]

  • Bai, H., Li, S., Yu, W., et al. (2022). Angiogenin and plexin-B2 axis promotes glioblastoma progression by enhancing invasion, vascular association, proliferation and survival. British journal of cancer, 127(3), 422–435. [Link]

  • Wu, Z., Li, Z. B., Chen, K., & Chen, X. (2014). Preclinical molecular imaging of tumor angiogenesis. Theranostics, 4(1), 1–17. [Link]

  • Weng, L., Zhang, L., et al. (2022). Characterization and Function of the Interaction of Angiogenin With Alpha-Actinin 2. Frontiers in Molecular Biosciences, 9, 858593. [Link]

  • Wang, Y., Li, Y., et al. (2021). A Cyclic Peptide Epitope of an Under-Explored VEGF-B Loop 1 Demonstrated In Vivo Anti-Angiogenic and Anti-Tumor Activities. Frontiers in pharmacology, 12, 733734. [Link]

  • La Mendola, D., Giacomelli, C., et al. (2018). Coordination Environment of Cu(II) Ions Bound to N-Terminal Peptide Fragments of Angiogenin Protein. Molecules (Basel, Switzerland), 23(11), 2831. [Link]

  • Asian Pacific Journal of Cancer Prevention. (2024). RESEARCH ARTICLE Investigation of Fibroblast Growth Factor Peptide Antagonist on Mouse Model Breast Tumor through ERK/MAPK and PI3K/AKT Signaling Pathways. [Link]

  • Kishimoto, K., Liu, S., Tsuji, T., Olson, K. A., & Hu, G. F. (2014). Angiogenin promotes tumoral growth and angiogenesis by regulating matrix metallopeptidase-2 expression via the ERK1/2 pathway. Oncogene, 34(7), 890–901. [Link]

  • Mező, G., D'Aniello, S., et al. (2018). In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery. Cancers, 10(11), 438. [Link]

  • HitGen. (n.d.). X-Ray Crystallography. [Link]

  • Lirias - KU Leuven. (2024). Relevance of Carcinogen-Induced Preclinical Cancer Models. [Link]

  • National Center for Biotechnology Information. (2025). ANG angiogenin [Homo sapiens (human)]. [Link]

  • MSC and Immune Cell Function in the Tumor Microenvironment. (2021). MDPI. [Link]

  • Cnudde, S. E. (2018). The X-ray Crystallographic Structures of the Angiogenesis Inhibitor Angiostatin Bound to a Peptide from the Group A Streptococcal Surface Protein PAM and the Metal-bound Conantokins Con-G and Con-T[K7gamma].
  • Bai, H., Li, S., Yu, W., et al. (2022). Angiogenin and plexin-B2 axis promotes glioblastoma progression by enhancing invasion, vascular association, proliferation and survival. British journal of cancer, 127(3), 422–435. [Link]

  • Sheng, J., & Xu, Z. (2016). Three decades of research on angiogenin: a review and perspective. Acta biochimica et biophysica Sinica, 48(5), 399–410. [Link]

  • Shapiro, R., & Vallee, B. L. (1987). Ribonucleolytic activity of angiogenin: essential histidine, lysine, and arginine residues. Proceedings of the National Academy of Sciences of the United States of America, 84(24), 8783–8787. [Link]

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Methodological & Application

Application Notes and Protocols for Angiogenin (108-122) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of the peptide Angiogenin (108-122) in cell culture experiments. This document delves into the molecular mechanisms of Angiogenin and its inhibitory peptide, offering detailed protocols for investigating its effects on key cellular processes involved in angiogenesis.

Introduction: Understanding Angiogenin and the Inhibitory Role of the (108-122) Peptide

Angiogenin (ANG) is a potent 14 kDa protein that plays a pivotal role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2][3] It is a member of the ribonuclease (RNase) A superfamily and exhibits weak ribonucleolytic activity, which is crucial for its biological functions.[1][4] ANG is secreted by various cell types and is implicated in numerous physiological and pathological processes, including tissue regeneration, wound healing, and tumor growth and metastasis.[3][5][6]

The biological effects of ANG are multifaceted. Extracellularly, it binds to a putative 170-kDa cell surface receptor on endothelial cells, initiating downstream signaling cascades that involve the activation of extracellular signal-regulated kinase 1/2 (ERK1/2) and protein kinase B (Akt).[1] This signaling promotes endothelial cell proliferation, migration, and invasion.[4][7] Upon internalization, ANG translocates to the nucleus, where it stimulates ribosomal RNA (rRNA) transcription, a critical step for protein synthesis and cell growth.[4][8]

The peptide Angiogenin (108-122) is a synthetic fragment corresponding to the C-terminal region of the full-length ANG protein.[2] This peptide has been demonstrated to act as an antagonist, inhibiting both the enzymatic and biological activities of ANG.[2] It is believed to interfere with the receptor-binding site of ANG, thereby blocking its pro-angiogenic effects.[9][10] This makes Angiogenin (108-122) a valuable tool for studying the mechanisms of angiogenesis and for screening potential anti-angiogenic therapies.

Preparation and Handling of Angiogenin (108-122) Peptide

Proper handling and storage of the Angiogenin (108-122) peptide are critical to ensure its stability and biological activity.

Reconstitution:

  • Centrifuge the vial: Before opening, briefly centrifuge the vial containing the lyophilized peptide to ensure all the powder is at the bottom.

  • Solvent selection: Reconstitute the peptide in a sterile, high-purity solvent. Sterile phosphate-buffered saline (PBS) or sterile deionized water are recommended.

  • Concentration: Prepare a stock solution of 1 mg/mL for convenient dilution to working concentrations. For a 1 mg vial, add 1 mL of sterile PBS.

  • Dissolving the peptide: Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause peptide degradation.

Storage:

  • Lyophilized peptide: Store at -20°C or -80°C for long-term stability.

  • Reconstituted stock solution: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C. For short-term storage (up to one week), the stock solution can be kept at 4°C.

Experimental Design: Key Considerations

To ensure the reliability and reproducibility of your experiments with Angiogenin (108-122), it is essential to incorporate appropriate controls and optimize experimental conditions.

Cell Culture Conditions:

  • Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line for in vitro angiogenesis assays. Other endothelial cell lines or primary cells can also be used, but protocol optimization may be required.

  • Serum Starvation: Before initiating experiments, it is often necessary to serum-starve the cells for a period of 4 to 24 hours. This reduces the baseline signaling from growth factors present in the serum, allowing for a more precise assessment of the effects of Angiogenin and its inhibitor.

Controls:

  • Negative Control (Vehicle): Treat cells with the same solvent used to dissolve the Angiogenin (108-122) peptide (e.g., sterile PBS). This accounts for any effects of the vehicle on the cells.

  • Positive Control (Pro-angiogenic Stimulus): To study the inhibitory effect of Angiogenin (108-122), a pro-angiogenic stimulus is required. Recombinant human Angiogenin (rhANG) is the most relevant stimulus. Alternatively, other well-characterized angiogenic factors like Vascular Endothelial Growth Factor (VEGF) or basic Fibroblast Growth Factor (bFGF) can be used.

  • Inhibitor Control: Include a known inhibitor of angiogenesis, such as Suramin, as a positive control for inhibition.

Experimental Protocols

The following are detailed protocols for assessing the inhibitory effects of Angiogenin (108-122) on key angiogenic processes.

Protocol 1: Endothelial Cell Proliferation Assay (BrdU Assay)

This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA, which is indicative of cell proliferation.

Materials:

  • HUVECs

  • 96-well cell culture plates

  • Serum-free cell culture medium

  • Recombinant human Angiogenin (rhANG)

  • Angiogenin (108-122) peptide

  • BrdU Cell Proliferation Assay Kit

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in complete growth medium. Allow cells to adhere overnight.

  • Serum Starvation: Replace the medium with serum-free medium and incubate for 4-24 hours.

  • Treatment:

    • Negative Control: Add serum-free medium with vehicle.

    • Positive Control: Add serum-free medium containing rhANG (e.g., 100 ng/mL).

    • Inhibition Group: Pre-incubate cells with various concentrations of Angiogenin (108-122) (e.g., 1, 10, 100 µM) for 1-2 hours, then add rhANG.

  • BrdU Labeling: After the desired treatment period (e.g., 24-48 hours), add BrdU to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

  • Detection: Fix the cells, add the anti-BrdU antibody, and then the substrate. Measure the absorbance using a microplate reader.

Data Analysis:

Express the results as a percentage of the positive control (rhANG-stimulated cells). Calculate the IC₅₀ value for Angiogenin (108-122) if a dose-response curve is generated.

Protocol 2: Endothelial Cell Migration Assay (Transwell Assay)

This assay, also known as a Boyden chamber assay, measures the chemotactic migration of endothelial cells through a porous membrane towards a chemoattractant.

Materials:

  • HUVECs

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Serum-free cell culture medium

  • Recombinant human Angiogenin (rhANG)

  • Angiogenin (108-122) peptide

  • Calcein AM or DAPI for cell staining

Procedure:

  • Preparation: Place the Transwell inserts into the wells of a 24-well plate.

  • Chemoattractant: In the lower chamber, add serum-free medium containing the chemoattractant:

    • Negative Control: Serum-free medium with vehicle.

    • Positive Control: Serum-free medium with rhANG (e.g., 100 ng/mL).

  • Cell Seeding: Resuspend serum-starved HUVECs in serum-free medium. In a separate tube, treat the cells with either vehicle or various concentrations of Angiogenin (108-122) for 30-60 minutes. Seed the treated cells into the upper chamber of the Transwell inserts (e.g., 5 x 10⁴ cells per insert).

  • Incubation: Incubate the plate at 37°C for 4-6 hours to allow for cell migration.

  • Cell Removal and Staining: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with Calcein AM or DAPI.

  • Quantification: Count the number of migrated cells in several random fields of view under a fluorescence microscope.

Data Analysis:

Compare the number of migrated cells in the Angiogenin (108-122) treated groups to the positive control.

Protocol 3: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract, such as Matrigel.

Materials:

  • HUVECs

  • Growth factor-reduced Matrigel

  • 96-well cell culture plates (pre-chilled)

  • Serum-free cell culture medium

  • Recombinant human Angiogenin (rhANG)

  • Angiogenin (108-122) peptide

  • Calcein AM for visualization

Procedure:

  • Matrigel Coating: Thaw Matrigel on ice. Add a thin layer of Matrigel to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Preparation: Harvest and resuspend serum-starved HUVECs in serum-free medium.

  • Treatment and Seeding: In a separate tube, prepare cell suspensions containing:

    • Negative Control: Vehicle.

    • Positive Control: rhANG (e.g., 100 ng/mL).

    • Inhibition Group: rhANG plus various concentrations of Angiogenin (108-122). Seed the HUVECs onto the solidified Matrigel (e.g., 1.5 x 10⁴ cells per well).

  • Incubation: Incubate the plate at 37°C for 4-12 hours.

  • Visualization and Quantification: Stain the cells with Calcein AM. Capture images using a fluorescence microscope. Quantify tube formation by measuring parameters such as the number of nodes, number of junctions, and total tube length using image analysis software (e.g., ImageJ with an angiogenesis plugin).

Data Analysis:

Quantify the degree of tube formation and express it as a percentage of the positive control.

Quantitative Data Summary

The following table provides suggested starting concentrations for reagents in the described assays. It is crucial to note that optimal concentrations may vary depending on the specific cell line and experimental conditions, and therefore should be determined empirically.

Reagent Assay Suggested Concentration Range
HUVEC Seeding Density Proliferation5 x 10³ - 1 x 10⁴ cells/well (96-well)
Migration5 x 10⁴ cells/insert (24-well)
Tube Formation1.5 x 10⁴ cells/well (96-well)
Recombinant Human Angiogenin (rhANG) Proliferation, Migration, Tube Formation50 - 200 ng/mL
Angiogenin (108-122) Peptide Proliferation, Migration, Tube Formation1 - 100 µM
VEGF (Positive Control) Proliferation, Migration, Tube Formation10 - 50 ng/mL
bFGF (Positive Control) Proliferation, Migration, Tube Formation10 - 50 ng/mL
Suramin (Inhibitor Control) Tube Formation10 - 50 µM

Visualization of Signaling Pathways and Workflows

Angiogenin Signaling Pathway and Inhibition by Angiogenin (108-122)

Angiogenin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang Angiogenin Receptor 170-kDa Receptor Ang->Receptor Binds Nucleus Nucleus Ang->Nucleus Translocates Ang108_122 Angiogenin (108-122) Ang108_122->Receptor Blocks Binding ERK ERK1/2 Receptor->ERK Activates Akt Akt Receptor->Akt Activates Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt->Proliferation Akt->Migration Invasion Cell Invasion Akt->Invasion rRNA rRNA Transcription Nucleus->rRNA

Caption: Angiogenin signaling pathway and its inhibition.

Experimental Workflow for Assessing Angiogenin (108-122) Activity

Experimental_Workflow cluster_assays Functional Assays prep Peptide Reconstitution & Cell Culture seed Seed Endothelial Cells prep->seed starve Serum Starvation seed->starve treat Treatment with rhANG +/- Angiogenin (108-122) starve->treat prolif Proliferation Assay (BrdU) treat->prolif mig Migration Assay (Transwell) treat->mig tube Tube Formation Assay (Matrigel) treat->tube analysis Data Acquisition & Analysis prolif->analysis mig->analysis tube->analysis conclusion Conclusion on Inhibitory Effect analysis->conclusion

Caption: General experimental workflow.

References

  • [Angiogenin and its role in angiogenesis]. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • 1ANG: CRYSTAL STRUCTURE OF HUMAN ANGIOGENIN REVEALS THE STRUCTURAL BASIS FOR ITS FUNCTIONAL DIVERGENCE FROM RIBONUCLEASE. (n.d.). RCSB PDB. Retrieved January 16, 2026, from [Link]

  • Angiogenin. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • ERK and Akt exhibit distinct signaling responses following stimulation by pro-angiogenic factors. (2020). PubMed. Retrieved January 16, 2026, from [Link]

  • Anti-angiogenin activity of the peptides complementary to the receptor-binding site of... (1997). PubMed. Retrieved January 16, 2026, from [Link]

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  • The role of the ERK signaling pathway in promoting angiogenesis for treating ischemic diseases. (n.d.). Frontiers. Retrieved January 16, 2026, from [Link]

  • MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis. (n.d.). National Library of Medicine. Retrieved January 16, 2026, from [Link]

  • (PDF) ERK and Akt exhibit distinct signaling responses following stimulation by pro-angiogenic factors. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin. (1989). PubMed. Retrieved January 16, 2026, from [Link]

  • Angiogenin-induced inhibition of cell proliferation and [ 3 H]thymidine... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

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  • Novel Anticancer Drug Protocols. (n.d.). National Academic Digital Library of Ethiopia. Retrieved January 16, 2026, from [Link]

  • Downregulation of angiogenin inhibits the growth and induces apoptosis in human bladder cancer cells through regulating AKT/mTOR signaling pathway. (2015). PubMed. Retrieved January 16, 2026, from [Link]

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Application of Angiogenin (108-122) in Cancer Research Models: Technical Guide and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Angiogenin in Oncology Research

Angiogenin (ANG) is a 14.2 kDa secreted ribonuclease that plays a pivotal role in cancer progression through the induction of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[1][2] Originally isolated from the conditioned media of human colon adenocarcinoma cells, ANG is overexpressed in a wide variety of human cancers, and its levels often correlate with poor prognosis.[1][3] Beyond its role in neovascularization, ANG also directly promotes cancer cell survival, proliferation, migration, and invasion.[3][4]

The multifaceted role of ANG in tumorigenesis is dependent on its enzymatic (ribonucleolytic) activity and its ability to translocate to the nucleus.[5] In the nucleus, ANG enhances ribosomal RNA (rRNA) transcription, driving protein synthesis and cell growth.[6] Under cellular stress, ANG can cleave transfer RNA (tRNA) into smaller fragments known as tRNA-derived stress-induced RNAs (tiRNAs), which can modulate translation.[7][8] A key signaling axis involves the activation of the ERK1/2 pathway, which in turn upregulates matrix metallopeptidase-2 (MMP2), facilitating extracellular matrix degradation and tumor invasion.[1][2]

Given its critical functions in cancer, ANG has emerged as a promising therapeutic target.[3][4] One strategy to inhibit ANG function is through the use of peptide antagonists. The synthetic peptide Angiogenin (108-122), with the sequence H-Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-OH, corresponds to a C-terminal region of the native protein.[9][10] Research has demonstrated that peptides from this C-terminal region can inhibit both the enzymatic and biological activities of angiogenin, including its ability to induce neovascularization.[10] This makes Angiogenin (108-122) a valuable tool for investigating the effects of ANG inhibition in various cancer research models.

This guide provides detailed application notes and protocols for utilizing Angiogenin (108-122) to study its anti-cancer potential in established in vitro and in vivo models.

Mechanism of Action: How Angiogenin (108-122) Works

The Angiogenin (108-122) peptide acts as an antagonist to the full-length Angiogenin protein. While the precise molecular interactions are still under investigation, peptides derived from the C-terminal region of ANG have been shown to interfere with its biological functions.[10] This inhibition likely occurs through one or more of the following mechanisms:

  • Inhibition of Enzymatic Activity: The peptide may bind to or near the active site of ANG, preventing it from cleaving its RNA substrates, such as tRNA. This would disrupt the downstream signaling events that rely on ANG's ribonuclease function.[10]

  • Interference with Receptor Binding: The C-terminal region of ANG is implicated in its interaction with cell surface receptors or binding partners, such as actin, which is necessary for its internalization and subsequent angiogenic activity.[5] The (108-122) peptide may competitively inhibit this binding, preventing ANG from entering endothelial and cancer cells.

By disrupting these functions, Angiogenin (108-122) can be used to probe the biological consequences of ANG inhibition, including effects on cell proliferation, migration, invasion, and angiogenesis.

Signaling Pathway Overview

Angiogenin_Signaling_Pathway Angiogenin Pro-Tumorigenic Signaling and Inhibition ANG Angiogenin (ANG) Receptor Cell Surface Receptor (e.g., Actin) ANG->Receptor Binds ERK ERK1/2 Phosphorylation ANG->ERK Activates Proliferation Cell Proliferation & Survival ANG->Proliferation Promotes Angiogenesis Angiogenesis ANG->Angiogenesis Induces Invasion Migration & Invasion ANG->Invasion Promotes ANG_108_122 Angiogenin (108-122) Peptide Inhibitor ANG_108_122->ANG Inhibits Endocytosis Endocytosis & Nuclear Translocation Receptor->Endocytosis Nuclear_ANG Nuclear ANG Endocytosis->Nuclear_ANG Cytoplasmic_ANG Cytoplasmic ANG Endocytosis->Cytoplasmic_ANG rRNA rRNA Transcription Nuclear_ANG->rRNA Enhances tRNA tRNA Cleavage Cytoplasmic_ANG->tRNA Catalyzes rRNA->Proliferation tRNA->Proliferation Modulates MMP2 MMP2 Expression ERK->MMP2 Upregulates MMP2->Invasion

Caption: Angiogenin signaling and points of inhibition by the (108-122) peptide.

Part 1: In Vitro Cancer Research Models

In vitro assays are fundamental for the initial screening and mechanistic evaluation of potential anti-cancer agents like Angiogenin (108-122). The following protocols are designed for use with adherent cancer cell lines known to express Angiogenin (e.g., PC-3 prostate cancer, HT-29 colon cancer, A549 lung cancer) or endothelial cells (e.g., HUVECs) for angiogenesis-specific assays.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells is quantified spectrophotometrically.

Scientific Rationale: By treating cancer cells with Angiogenin (108-122), this assay can determine if inhibiting ANG's activity reduces the proliferative capacity of the cancer cells. A decrease in formazan production in treated cells compared to untreated controls would suggest an anti-proliferative effect.

Experimental Design Considerations:

ParameterRecommendationRationale
Cell Seeding Density 1,000 - 10,000 cells/wellMust be optimized for each cell line to ensure logarithmic growth during the assay period and a linear response range.
Peptide Concentration 10 µM - 500 µM (start)Based on Ki values of similar ANG peptide inhibitors, a range should be tested to determine the IC50.[11]
Incubation Time 24, 48, 72 hoursAllows for the assessment of time-dependent effects on cell proliferation.
Controls Untreated cells, Vehicle controlEssential for baseline comparison and to ensure the solvent for the peptide has no effect on cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium and incubate for 24 hours (37°C, 5% CO2).

  • Treatment: Prepare serial dilutions of Angiogenin (108-122) peptide in serum-free or low-serum medium. Remove the culture medium from the wells and add 100 µL of the peptide solutions or control medium.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the collective migration of a sheet of cells. A "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the wound is monitored over time.

Scientific Rationale: Angiogenin is known to promote cell migration.[3] This assay will determine if Angiogenin (108-122) can inhibit this pro-migratory effect, which is a crucial aspect of cancer metastasis.

Experimental Design Considerations:

ParameterRecommendationRationale
Cell Monolayer >95% ConfluenceA uniform, confluent monolayer is critical for creating a consistent wound and for accurate analysis.
Wound Creation p200 pipette tip or insertA consistent wound width is essential for reproducible results. Specialized inserts can improve consistency.
Peptide Concentration Test a range (e.g., 50 µM, 100 µM, 250 µM)Determine a dose-response relationship for the inhibition of migration.
Imaging 0, 6, 12, 24 hoursCapture images at regular intervals to quantify the rate of wound closure.

Protocol:

  • Cell Seeding: Seed cells in a 24-well plate to achieve a confluent monolayer within 24-48 hours.

  • Wound Creation: Once confluent, create a scratch in the monolayer using a sterile p200 pipette tip. Alternatively, use culture inserts to create a defined cell-free gap.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh culture medium containing the desired concentration of Angiogenin (108-122) or control medium.

  • Imaging: Immediately capture an image of the wound at time 0. Place the plate in an incubator and capture subsequent images at defined time points.

  • Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.

Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cells to invade through a basement membrane matrix, mimicking a key step in metastasis. Cells are seeded in the upper chamber of a Transwell insert coated with a layer of Matrigel, and a chemoattractant is placed in the lower chamber.

Scientific Rationale: Angiogenin promotes invasion by upregulating proteases like MMP2.[1][2] This assay evaluates the ability of Angiogenin (108-122) to block the invasive potential of cancer cells.

Experimental Design Considerations:

ParameterRecommendationRationale
Matrigel Coating Diluted 1:3 to 1:5 in serum-free mediumThe thickness of the Matrigel barrier should be optimized to allow for measurable invasion within the assay timeframe without being too permissive.
Chemoattractant 10% Fetal Bovine Serum (FBS)FBS is a potent chemoattractant that stimulates cell invasion.
Incubation Time 24 - 48 hoursVaries depending on the cell line's intrinsic invasive capacity.
Peptide Treatment Add to both upper and lower chambersEnsures a constant concentration of the inhibitor throughout the assay.

Protocol:

  • Insert Preparation: Thaw Matrigel on ice. Coat the upper surface of 8 µm pore size Transwell inserts with 50-100 µL of diluted Matrigel and incubate at 37°C for at least 1 hour to solidify.

  • Cell Preparation: Harvest and resuspend cancer cells in serum-free medium.

  • Cell Seeding: Seed 2.5 - 5 x 10^4 cells in 100 µL of serum-free medium containing the desired concentration of Angiogenin (108-122) into the upper chamber of the coated inserts.

  • Assay Assembly: Place the inserts into the lower wells of a 24-well plate containing 600 µL of medium with 10% FBS (chemoattractant) and the same concentration of Angiogenin (108-122).

  • Incubation: Incubate for 24-48 hours at 37°C.

  • Cell Removal: After incubation, gently remove the non-invaded cells from the upper surface of the insert with a cotton swab.

  • Fixation and Staining: Fix the invaded cells on the lower surface by immersing the insert in 70% ethanol for 10 minutes. Stain with 0.1% crystal violet for 10 minutes.

  • Quantification: Wash the inserts, allow them to dry, and count the number of stained cells in several microscopic fields.

In Vitro Angiogenesis Assay (Endothelial Cell Tube Formation)

This assay assesses the ability of endothelial cells (like HUVECs) to form capillary-like structures (tubes) when cultured on a basement membrane extract (Matrigel). It is a key model for studying angiogenesis.

Scientific Rationale: Angiogenin is a potent inducer of angiogenesis. This assay directly tests the ability of Angiogenin (108-122) to inhibit the formation of new blood vessel-like structures, a critical anti-cancer mechanism.

Experimental Design Considerations:

ParameterRecommendationRationale
Cell Type Human Umbilical Vein Endothelial Cells (HUVECs)Primary endothelial cells that are a gold standard for in vitro angiogenesis studies.
Matrigel Growth factor-reduced MatrigelMinimizes background tube formation, making the assay more sensitive to the effects of exogenously added factors and inhibitors.
Treatment Pre-incubate cells with peptideAllows the inhibitor to interact with the cells before they are stimulated to form tubes.
Incubation Time 4 - 18 hoursTube formation is a relatively rapid process; longer incubations can lead to network degradation.

Protocol:

  • Plate Coating: Thaw growth factor-reduced Matrigel on ice. Add 50 µL of Matrigel to each well of a pre-chilled 96-well plate and incubate at 37°C for 30-60 minutes to solidify.

  • Cell Preparation: Harvest HUVECs and resuspend them in basal medium at a concentration of 1-2 x 10^5 cells/mL.

  • Treatment: Treat the HUVEC suspension with Angiogenin (108-122) at various concentrations, alongside a positive control (e.g., recombinant human ANG or VEGF) and a negative control (basal medium).

  • Cell Seeding: Add 100 µL of the treated HUVEC suspension (1-2 x 10^4 cells) to each Matrigel-coated well.

  • Incubation: Incubate the plate at 37°C for 4-18 hours.

  • Imaging and Analysis: Visualize the formation of capillary-like networks using a phase-contrast microscope. Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of loops using specialized software.

Caption: Workflow for in vitro evaluation of Angiogenin (108-122).

Part 2: In Vivo Cancer Research Models

Following promising in vitro results, the efficacy of Angiogenin (108-122) should be evaluated in an in vivo setting. The subcutaneous xenograft model is a standard and widely used approach for this purpose.

Subcutaneous Xenograft Tumor Growth Model

This model involves the implantation of human cancer cells under the skin of immunocompromised mice. It allows for the evaluation of a compound's ability to inhibit tumor growth in a living organism.

Scientific Rationale: This model assesses the overall anti-tumor efficacy of Angiogenin (108-122), which integrates its potential effects on cancer cell proliferation and tumor-induced angiogenesis. A reduction in tumor growth rate in treated animals compared to controls would indicate therapeutic potential.

Experimental Design Considerations:

ParameterRecommendationRationale
Animal Model Athymic Nude or NSG mice (6-8 weeks old)Immunocompromised mice are required to prevent rejection of the human tumor cells.
Cell Inoculum 1-5 x 10^6 cells in PBS/Matrigel mix (1:1)The number of cells should be sufficient to form palpable tumors within 1-2 weeks. Matrigel can improve tumor take rates.
Treatment Start When tumors reach ~100 mm³Allows for the evaluation of the peptide's effect on established tumors, which is more clinically relevant than prevention.
Dosing Regimen 4-8 mg/kg, intraperitoneal injection (start)Based on doses used for other small molecule inhibitors of ANG. The dose and frequency should be optimized in a pilot study.
Study Duration 3-6 weeks, or until tumors in control group reach endpointSufficient time to observe significant differences in tumor growth between groups.

Protocol:

  • Cell Preparation: Culture and harvest human cancer cells. Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1-5 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Animal Inoculation: Subcutaneously inject 100 µL of the cell suspension (containing 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Monitoring: Monitor the mice daily. Once tumors are palpable, begin measuring tumor size 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Treatment Administration: When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups. Administer Angiogenin (108-122) or vehicle control (e.g., sterile PBS) via intraperitoneal injection according to the determined dosing schedule.

  • Data Collection: Continue to measure tumor volume and mouse body weight throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis (e.g., histology, immunohistochemistry for markers of proliferation like Ki-67 and angiogenesis like CD31).

Conclusion

The Angiogenin (108-122) peptide is a valuable research tool for dissecting the role of Angiogenin in cancer progression and for evaluating the potential of ANG inhibition as a therapeutic strategy. The protocols detailed in this guide provide a comprehensive framework for assessing the effects of this inhibitory peptide on key cancer-related processes, from cell proliferation and migration in vitro to tumor growth in vivo. Through rigorous and well-controlled experimentation, researchers can elucidate the anti-cancer potential of targeting Angiogenin.

References

  • Jia, Y.-J., et al. (2022). Research progress on the structure, function, and use of angiogenin in malignant tumours. Cancer Cell International, 22(1), 27. [Link]

  • Miyake, M., et al. (2015). Angiogenin promotes tumoral growth and angiogenesis by regulating matrix metallopeptidase-2 expression via the ERK1/2 pathway. Oncogene, 34(7), 890–901. [Link]

  • Rybak, S. M., et al. (1989). C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin. Biochemical and Biophysical Research Communications, 162(1), 535-543. [Link]

  • Miyake, M., et al. (2014). Angiogenin promotes tumoral growth and angiogenesis by regulating matrix metallopeptidase-2 expression via the ERK1/2 pathway. Oncogene, 34(7), 890-901. [Link]

  • PubMed. (2015). Angiogenin promotes tumoral growth and angiogenesis by regulating matrix metallopeptidase-2 expression via the ERK1/2 pathway. Oncogene, 34(7), 890-901. [Link]

  • ibidi. (n.d.). Wound Healing and Migration Assay | Principle. Retrieved from [Link]

  • ibidi. (n.d.). Angiogenesis Assays | Tube Formation Assay. Retrieved from [Link]

  • QYAOBIO. (n.d.). Angiogenin - ANG. Retrieved from [Link]

  • Oxford Academic. (2016). Three decades of research on angiogenin: a review and perspective. Journal of Cancer Metastasis and Treatment, 2, 269-79. [Link]

  • Smith, B. D., & Raines, R. T. (2008). Genetic selection for peptide inhibitors of angiogenin. Protein engineering, design & selection, 21(5), 289–294. [Link]

  • Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from [Link]

  • Li, S., & Hu, G. F. (2012). Angiogenin in amyotrophic lateral sclerosis. Neuroscience letters, 506(2), 221–225. [Link]

  • Justus, C. R., et al. (2014). In vitro cell migration and invasion assays. Journal of visualized experiments : JoVE, (88), 51046. [Link]

  • ibidi. (2023). Application Note 05: Tube Formation Assay in the μ-Plate 96 Well 3D. Retrieved from [Link]

  • Gao, X., & Xu, Z. (2008). Mechanisms of action of angiogenin. Acta biochimica et biophysica Sinica, 40(7), 619–624. [Link]

  • Liang, C. C., et al. (2007). In vitro scratch assay: a convenient and inexpensive method for analysis of cell migration in vitro. Nature protocols, 2(2), 329–333. [Link]

  • Arnaoutova, I., & Kleinman, H. K. (2010). In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract. Nature protocols, 5(4), 628–635. [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • Corning. (n.d.). Endothelial Cell Tube Formation Assay CLS-DL-CC-030. Retrieved from [Link]

  • Ivanov, P., et al. (2014). RNA biology of angiogenin: Current state and perspectives. RNA biology, 11(10), 1205–1210. [Link]

  • Lonza. (n.d.). Tube Formation Assay with Primary Human Umbilical Vein Endothelial Cells. Retrieved from [Link]

  • RegMedNet. (n.d.). Endothelial cell transmigration and invasion assay. Retrieved from [Link]

  • Yamasaki, S., et al. (2009). Angiogenin cleaves tRNA and promotes stress-induced translational repression. The Journal of cell biology, 185(1), 35–42. [Link]

  • PubMed. (2015). Downregulation of angiogenin inhibits the growth and induces apoptosis in human bladder cancer cells through regulating AKT/mTOR signaling pathway. Tumour biology : the journal of the International Society for Oncodevelopmental Biology and Medicine, 36(10), 7851–7858. [Link]

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Sources

Detecting Angiogenin (108-122): A Guide to Immunoassay and Mass Spectrometry Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Angiogenin (108-122)

Angiogenin (ANG) is a 14.1 kDa protein first identified for its role in angiogenesis, the formation of new blood vessels, a process critical in both normal physiological development and in pathological conditions such as tumor growth.[1][2] The C-terminal peptide fragment, Angiogenin (108-122), with the sequence Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg, has been identified as a key modulator of the full-length protein's activity.[3][4] Notably, this 15-amino acid peptide can inhibit the enzymatic and biological functions of angiogenin.[5] This inhibitory capacity has positioned Angiogenin (108-122) as a molecule of significant interest for its therapeutic potential in a range of diseases, including cancer, neurodegenerative diseases, and inflammatory conditions.[5][6]

The ability to accurately detect and quantify Angiogenin (108-122) in various biological samples is therefore of paramount importance for researchers in basic science and for professionals in drug development. This document provides a detailed guide on the primary methodologies for the detection of this specific peptide fragment: immunoassays and mass spectrometry. We will delve into the principles of these techniques, provide detailed protocols, and discuss the critical considerations for successful implementation.

Principle Methodologies for Detection

The two primary approaches for the detection and quantification of Angiogenin (108-122) are immunoassays, specifically the enzyme-linked immunosorbent assay (ELISA), and mass spectrometry (MS).

  • Immunoassays (ELISA): These methods rely on the high specificity of antibodies to recognize and bind to the target peptide. For a specific fragment like Angiogenin (108-122), this typically requires the development of custom antibodies that recognize an epitope within this 15-amino acid sequence. The advantages of ELISA include high sensitivity, high throughput, and relatively lower cost once the assay is established.[7]

  • Mass Spectrometry (MS): This technique identifies and quantifies peptides based on their mass-to-charge ratio (m/z). Mass spectrometry offers exceptional specificity and can be used for absolute quantification when coupled with stable isotope-labeled internal standards. It is a powerful tool for the definitive identification of the peptide fragment.

The choice of method will depend on the specific research question, the required sensitivity and specificity, sample availability, and the available instrumentation.

Section 1: Immunoassay-Based Detection of Angiogenin (108-122)

Given the specificity required to detect the 108-122 fragment, a custom-developed ELISA is the most likely immunoassay approach. This involves generating polyclonal or monoclonal antibodies that specifically target this peptide.

Development of Custom Anti-Angiogenin (108-122) Antibodies

The cornerstone of a specific immunoassay is a high-quality antibody. Since commercially available antibodies are unlikely to be specific for the 108-122 fragment, custom antibody production is necessary.

Workflow for Custom Antibody Production:

Antibody_Production Peptide_Synthesis 1. Peptide Synthesis & Design (Angiogenin 108-122) Conjugation 2. Conjugation to Carrier Protein (e.g., KLH, BSA) Peptide_Synthesis->Conjugation Immunization 3. Animal Immunization (e.g., Rabbits, Mice) Conjugation->Immunization Titer_Monitoring 4. Serum Titer Monitoring (ELISA) Immunization->Titer_Monitoring Purification 5. Antibody Purification (Affinity Chromatography) Titer_Monitoring->Purification Validation 6. Antibody Validation (ELISA, Western Blot) Purification->Validation

Figure 1: Workflow for custom anti-peptide antibody production.

Protocol for Custom Antibody Production:

  • Peptide Synthesis and Design:

    • Synthesize the Angiogenin (108-122) peptide (Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg) with high purity (>95%).[3] Companies specializing in custom peptide synthesis can provide this service.[8]

    • For conjugation, a cysteine residue can be added to the N- or C-terminus of the peptide to facilitate coupling to a carrier protein.

  • Conjugation to a Carrier Protein:

    • Peptides alone are often not immunogenic enough to elicit a strong antibody response.[9] Therefore, the synthesized Angiogenin (108-122) peptide should be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[10] This creates a larger, more complex immunogen.

  • Animal Immunization:

    • The peptide-carrier conjugate is used to immunize host animals (commonly rabbits for polyclonal antibodies or mice for monoclonal antibodies).[10] A series of injections are administered over several weeks to stimulate a robust immune response.

  • Serum Titer Monitoring:

    • Blood samples are periodically collected from the immunized animals, and the serum is tested for the presence of antibodies that recognize the Angiogenin (108-122) peptide. This is typically done using an indirect ELISA where the peptide is coated on a microplate.

  • Antibody Purification:

    • Once a high titer of specific antibodies is achieved, a larger volume of blood is collected. The antibodies are then purified from the serum using affinity chromatography. This involves passing the serum over a column where the Angiogenin (108-122) peptide is immobilized, allowing for the specific capture and subsequent elution of the desired antibodies.

  • Antibody Validation:

    • The purified antibodies must be rigorously validated to ensure their specificity for Angiogenin (108-122). This can be done using ELISA and Western blotting against both the peptide and the full-length Angiogenin protein to ensure there is no cross-reactivity with other regions of the protein.

Competitive ELISA Protocol for Angiogenin (108-122) Quantification

A competitive ELISA is a suitable format for quantifying a small molecule like the Angiogenin (108-122) peptide in a biological sample. In this setup, the peptide in the sample competes with a labeled version of the peptide for binding to a limited amount of the specific antibody. The signal is inversely proportional to the amount of peptide in the sample.

Materials:

  • Custom anti-Angiogenin (108-122) antibody

  • Angiogenin (108-122) peptide standard (for standard curve)[3][11]

  • Biotinylated Angiogenin (108-122) peptide (or other labeled version)

  • 96-well microplate

  • Coating Buffer (e.g., 50 mM sodium carbonate, pH 9.6)[1]

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)[12]

  • Blocking Buffer (e.g., 1% BSA in PBS)[12]

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Protocol:

  • Plate Coating:

    • Dilute the custom anti-Angiogenin (108-122) antibody in Coating Buffer to a pre-determined optimal concentration.

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • The next day, wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • Wash the plate three times with Wash Buffer.

    • Prepare a standard curve by serially diluting the Angiogenin (108-122) peptide standard in a suitable assay buffer.

    • Prepare your biological samples (e.g., serum, plasma, cell culture supernatant) by diluting them in the assay buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of your standards or samples with 50 µL of a fixed concentration of biotinylated Angiogenin (108-122) peptide for 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the antibody-coated and blocked plate.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of Streptavidin-HRP diluted in Blocking Buffer to each well.

    • Incubate for 30-60 minutes at room temperature.

  • Signal Development and Reading:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the known concentrations of the Angiogenin (108-122) standards.

  • The concentration of Angiogenin (108-122) in the unknown samples can then be determined by interpolating their absorbance values from the standard curve.

Section 2: Mass Spectrometry-Based Detection of Angiogenin (108-122)

Mass spectrometry provides a highly specific and sensitive method for the detection and quantification of Angiogenin (108-122). The most common approach for targeted peptide quantification is Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM).

Sample Preparation for Mass Spectrometry

Proper sample preparation is critical for successful MS analysis. The goal is to extract the peptide of interest from the complex biological matrix and remove interfering substances.

General Workflow for Sample Preparation:

MS_Prep Sample_Collection 1. Biological Sample Collection (e.g., Plasma, Tissue Lysate) Protein_Precipitation 2. Protein Precipitation (e.g., Acetonitrile) Sample_Collection->Protein_Precipitation Solid_Phase_Extraction 3. Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Protein_Precipitation->Solid_Phase_Extraction Lyophilization 4. Lyophilization/Drying Solid_Phase_Extraction->Lyophilization Reconstitution 5. Reconstitution in MS-compatible solvent Lyophilization->Reconstitution MS_Analysis 6. LC-MS/MS Analysis Reconstitution->MS_Analysis

Figure 2: General workflow for preparing biological samples for peptide analysis by mass spectrometry.

Protocol for Sample Preparation (from Plasma):

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of cold acetonitrile.

    • Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate larger proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the peptides.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by equilibration with an aqueous solution (e.g., 0.1% trifluoroacetic acid in water).

    • Load the supernatant onto the conditioned C18 cartridge.

    • Wash the cartridge with a low concentration of organic solvent (e.g., 5% acetonitrile in 0.1% TFA) to remove salts and other hydrophilic impurities.

    • Elute the peptides from the cartridge using a higher concentration of organic solvent (e.g., 60% acetonitrile in 0.1% TFA).

  • Lyophilization and Reconstitution:

    • Dry the eluted peptide fraction completely using a vacuum centrifuge (lyophilizer).

    • Reconstitute the dried peptides in a small volume of a solvent compatible with mass spectrometry, such as 0.1% formic acid in water.

Multiple Reaction Monitoring (MRM) Mass Spectrometry

MRM is a highly selective and sensitive mass spectrometry technique used for targeted quantification. It involves selecting a specific precursor ion (the peptide of interest) and then monitoring specific fragment ions (product ions) that are generated upon collision-induced dissociation.

Key Parameters for Angiogenin (108-122) MRM Assay:

ParameterValueReference
Peptide SequenceENGLPVHLDQSIFRR[4]
Molecular FormulaC₇₈H₁₂₅N₂₅O₂₃[2]
Molecular Weight1780.98 Da[2]
Precursor Ion (m/z)To be determined empirically (e.g., for z=2, ~891.5; for z=3, ~594.7)-
Fragment Ions (m/z)To be determined empirically from MS/MS spectra-

Protocol for MRM Assay Development and Analysis:

  • Selection of Precursor and Product Ions:

    • Infuse a pure synthetic standard of Angiogenin (108-122) into the mass spectrometer to determine its charge state distribution and obtain its tandem mass (MS/MS) spectrum.

    • From the MS/MS spectrum, select several of the most intense and specific fragment ions (product ions) for monitoring. These precursor-product ion pairs are called "transitions."

  • Liquid Chromatography (LC) Separation:

    • The prepared biological sample is injected onto a reverse-phase liquid chromatography column (e.g., a C18 column).

    • A gradient of increasing organic solvent is used to separate the peptides based on their hydrophobicity before they enter the mass spectrometer. This reduces the complexity of the sample being analyzed at any given time.

  • Mass Spectrometry Analysis:

    • The mass spectrometer is set to specifically monitor the pre-selected transitions for Angiogenin (108-122).

    • As the peptide elutes from the LC column, the mass spectrometer will detect the precursor ion, fragment it, and measure the intensity of the product ions.

  • Quantification:

    • For absolute quantification, a known amount of a stable isotope-labeled (e.g., ¹³C, ¹⁵N) version of the Angiogenin (108-122) peptide is spiked into the sample at the beginning of the sample preparation process.

    • The ratio of the peak areas of the endogenous peptide to the stable isotope-labeled internal standard is used to calculate the exact concentration of Angiogenin (108-122) in the original sample.

Data Summary and Comparison of Methods

FeatureImmunoassay (Competitive ELISA)Mass Spectrometry (MRM)
Principle Antibody-antigen bindingMass-to-charge ratio
Specificity Dependent on antibody quality; potential for cross-reactivityVery high; based on mass of precursor and fragment ions
Sensitivity High (pg/mL to ng/mL range)Very high (fg to pg on column)
Quantification Relative or absolute (with standard curve)Absolute (with stable isotope-labeled standard)
Throughput High (96-well plate format)Moderate to high (with autosampler)
Development Requires custom antibody production and assay optimizationRequires access to mass spectrometer and optimization of transitions
Cost Lower per sample after initial developmentHigher instrument cost; lower per-sample cost for established assays

Conclusion

The detection and quantification of the Angiogenin (108-122) peptide fragment in biological samples can be effectively achieved through either custom-developed immunoassays or targeted mass spectrometry. The choice between these powerful techniques will be guided by the specific requirements of the research or drug development program. Immunoassays, once established, offer a high-throughput and cost-effective solution for large-scale screening. Mass spectrometry, on the other hand, provides unparalleled specificity and the gold standard for absolute quantification. By understanding the principles and following the detailed protocols outlined in this guide, researchers and scientists can confidently and accurately measure this therapeutically important peptide, paving the way for a deeper understanding of its biological role and clinical potential.

References

  • QYAOBIO. Angiogenin - ANG. [Link]

  • Pacific Immunology. Custom Peptide Antibody Production. [Link]

  • Elabscience. Angiogenin (108-122). [Link]

  • Taylor & Francis Online. A Novel Click Chemistry-based Peptide ELISA Protocol: Development and Technical Evaluation. [Link]

  • Peptide-ELISA Protocol. [Link]

  • PMC - NIH. Peptide ligand-based ELISA reagents for antibody detection. [Link]

  • Aves Labs. Custom Peptide Synthesis. [Link]

  • Davids Biotechnologie. Peptide Antibody Production & Purification. [Link]

  • Frontiers. Establishment and application of a VP3 antigenic domain-based peptide ELISA for the detection of antibody against goose plague virus infection. [Link]

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Application Note & Protocols: Investigating the Neuroprotective Potential of Angiogenin (108-122) in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Loss-of-function mutations in the Angiogenin (ANG) gene are associated with neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Parkinson's Disease (PD)[1][2][3]. Angiogenin, a secreted ribonuclease, plays a critical role in neuroprotection, partly through its ability to modulate cellular stress responses[1][4]. Specifically, under cellular stress, ANG cleaves transfer RNAs (tRNAs) to produce tRNA-derived stress-induced RNAs (tiRNAs), which inhibit protein translation and promote the assembly of protective stress granules[5][6][7]. The peptide fragment Angiogenin (108-122) corresponds to a key region of the full-length protein and is investigated for its potential to mimic or influence these neuroprotective functions[8][9]. This guide provides a comprehensive overview of the mechanism of ANG and detailed protocols for utilizing the ANG (108-122) peptide in in vitro models to assess its neuroprotective and stress-modulating activities.

Background & Mechanism of Action

Angiogenin was first identified as a potent inducer of neovascularization[3]. However, subsequent research has revealed its pleiotropic roles in neuroprotection[1][10]. In the central nervous system, ANG is secreted by astrocytes and neurons and exerts protective effects through multiple pathways[5][11].

Key Mechanisms of Angiogenin:

  • Ribonucleolytic Activity and Stress Response: ANG's ribonuclease activity is central to its function. Under stress conditions like hypoxia or oxidative stress, ANG translocates to the cytoplasm and cleaves specific tRNAs within the anticodon loop[5][7][12]. This generates tiRNAs, which reprogram cellular translation to conserve energy and initiate a protective stress response program[5][6].

  • Stress Granule (SG) Assembly: The tiRNAs generated by ANG can promote the assembly of stress granules—cytoplasmic aggregates of stalled messenger ribonucleoproteins (mRNPs) that form under adverse conditions[5][12]. SGs are thought to be protective by sequestering mRNAs and pausing translation, allowing the cell to recover. Dysfunctional SG dynamics are a pathological hallmark of diseases like ALS[5].

  • Pro-Survival Signaling: ANG can activate pro-survival signaling cascades, including the PI3K/Akt pathway, which promotes neuronal survival and protects against excitotoxic, hypoxic, and toxin-induced injury[2][13].

The ANG (108-122) peptide fragment is of interest as it may represent a cell-penetrating region or a functional domain that can influence these protective pathways, offering a targeted tool for neurodegenerative disease research[8][14].

Angiogenin_Pathway cluster_stress Cellular Stress (e.g., Oxidative, Hypoxia) cluster_cell Cellular Response Stress Stress Signal ANG Angiogenin (ANG) Activation Stress->ANG Cleavage tRNA Cleavage (Ribonuclease Activity) ANG->Cleavage Akt PI3K/Akt Pathway Activation ANG->Akt tRNA tRNA Pool tRNA->Cleavage tiRNA tiRNA Generation Cleavage->tiRNA Translation Global Translation Repression tiRNA->Translation SG Stress Granule (SG) Assembly tiRNA->SG Survival Neuronal Survival & Protection Translation->Survival SG->Survival Akt->Survival

Caption: Angiogenin's neuroprotective signaling cascade under cellular stress.

Peptide Handling and Preparation

Proper handling and reconstitution of the lyophilized ANG (108-122) peptide are critical for maintaining its biological activity and ensuring experimental reproducibility.

Peptide Property Specification
Sequence H-Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-OH
Molecular Formula C₇₈H₁₂₅N₂₅O₂₃[9]
Appearance White lyophilized powder
Recommended Solvent Sterile, nuclease-free water or PBS.
Storage (Lyophilized) -20°C or -80°C for long-term storage[15].
Storage (Reconstituted) Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2.1: Peptide Reconstitution

Causality: This protocol is designed to ensure the peptide is fully dissolved without denaturation and to prevent microbial or nuclease contamination, which could degrade the peptide and compromise experimental results[16][17].

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial, which can affect peptide stability[16].

  • Centrifugation: Briefly centrifuge the vial at a low speed (e.g., ~1,000 x g for 1-2 minutes) to collect all the lyophilized powder at the bottom of the vial[15].

  • Solvent Addition: Using a sterile pipette, slowly add the calculated volume of sterile, nuclease-free water down the side of the vial. Do not squirt the solvent directly onto the peptide powder, as this can cause foaming and potential denaturation[16].

  • Dissolution: Gently swirl or rock the vial to dissolve the peptide. If necessary, vortex briefly at a low setting. Avoid vigorous shaking[15][17]. Allow the solution to sit for 15-30 minutes at room temperature to ensure complete dissolution. The solution should be clear and free of particulates.

  • Aliquoting & Storage: Once fully dissolved, aliquot the peptide solution into sterile, low-protein-binding microcentrifuge tubes in volumes appropriate for single experiments. Label with the peptide name, concentration, and date. Immediately flash-freeze the aliquots and store them at -80°C.

In Vitro Experimental Protocols

The following protocols provide a framework for assessing the neuroprotective effects of ANG (108-122) in cultured neuronal cells. SH-SY5Y neuroblastoma cells are commonly used as they are of human origin and can be differentiated into a more mature neuronal phenotype, making them a relevant model for neurodegenerative diseases like PD[13][18].

Protocol 3.1: Assessment of Neuroprotection via MTT Assay

Rationale: This protocol uses an induced-stress model to mimic the cellular environment in neurodegeneration. Oxidative stress (induced by H₂O₂) is a common pathological feature. The MTT assay measures mitochondrial reductase activity, a reliable indicator of cell viability and metabolic health[19][20][21]. A successful neuroprotective agent will preserve this activity despite the presence of the stressor.

MTT_Workflow A 1. Seed SH-SY5Y Cells in 96-well plate B 2. Allow Adherence (24 hours) A->B C 3. Pre-treat with Angiogenin (108-122) B->C D 4. Induce Oxidative Stress (e.g., H₂O₂) C->D E 5. Incubate (24 hours) D->E F 6. Add MTT Reagent E->F G 7. Incubate & Solubilize Formazan Crystals F->G H 8. Measure Absorbance (570 nm) G->H

Caption: Workflow for the MTT-based neuroprotection assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator[20].

  • Peptide Treatment: Prepare serial dilutions of ANG (108-122) in culture medium. Remove the old medium from the cells and add 100 µL of the peptide-containing medium. Include a "vehicle control" group (medium only). Incubate for 2-4 hours to allow for peptide uptake.

  • Stress Induction: Prepare a working solution of hydrogen peroxide (H₂O₂) in serum-free medium. The final concentration must be determined empirically via a dose-response curve but is often in the range of 100-500 µM for SH-SY5Y cells. Add the H₂O₂ solution to all wells except the "untreated control" group.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well[22].

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals[21][22].

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals[23].

    • Incubate overnight in the incubator to ensure complete solubilization[22].

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise[21].

  • Analysis: Calculate cell viability as a percentage relative to the untreated control wells.

Protocol 3.2: Quantification of Stress Granule Dynamics

Rationale: Since full-length ANG is a key modulator of stress granule assembly, this assay directly tests whether the ANG (108-122) fragment can influence this critical stress response pathway[5][12]. Immunofluorescence microscopy is used to visualize and quantify SGs using a canonical marker protein, G3BP1 (RasGAP SH3 domain-binding protein 1)[24][25][26]. A change in the number or size of SGs in peptide-treated cells compared to controls would suggest a direct mechanistic role.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells onto sterile glass coverslips placed in a 24-well plate at a density of 1 x 10⁵ cells/well. Allow cells to grow for 24-48 hours[24].

  • Treatment: Pre-treat cells with the desired concentration of ANG (108-122) or vehicle control for 2-4 hours.

  • SG Induction: Induce stress by treating cells with an appropriate stressor. For oxidative stress, 0.5 mM sodium arsenite for 30-60 minutes is a potent and commonly used inducer of SGs[24][26].

  • Fixation and Permeabilization:

    • Wash the coverslips gently with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 20-30 minutes at room temperature[24].

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes[26].

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.

    • Incubate with a primary antibody against a stress granule marker (e.g., anti-G3BP1, 1:300 dilution) overnight at 4°C[24].

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature, protected from light.

    • Counterstain nuclei with DAPI or Hoechst stain[27][28].

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides.

    • Acquire images using a confocal or fluorescence microscope.

    • Quantify the number and size of SGs (G3BP1-positive foci) per cell using image analysis software (e.g., ImageJ/Fiji). Compare the results between control and peptide-treated groups.

In Vivo Experimental Considerations

Translating in vitro findings to an animal model is a critical step. The following points provide a conceptual framework for designing such studies.

Parameter Consideration Rationale & Example
Model Selection Choose a model relevant to the disease of interest.ALS: SOD1-G93A transgenic mice are a standard model. PD: MPTP-induced or α-synuclein overexpression models are common[13].
Peptide Delivery The blood-brain barrier (BBB) is a major obstacle.Systemic delivery (e.g., intraperitoneal injection) may be feasible if the peptide can cross the BBB[13][29]. Cell-penetrating peptides (CPPs) can be conjugated to enhance delivery[30][31][32]. Direct intracerebroventricular (ICV) infusion bypasses the BBB but is more invasive.
Dosing Regimen Determine optimal dose and frequency.Requires pilot studies (dose-escalation) to assess safety and efficacy. Dosing may be prophylactic (before symptom onset) or therapeutic (after symptom onset).
Endpoint Analysis Use a combination of behavioral, histological, and biochemical readouts.Behavioral: Rotarod test for motor coordination, grip strength test. Histological: Immunohistochemistry for neuronal counts (e.g., motor neurons in the spinal cord) and pathology markers. Biochemical: Western blot or ELISA for markers of apoptosis (cleaved caspase-3) or survival pathways (p-Akt) in brain tissue.

Troubleshooting & Best Practices

  • Peptide Solubility: If the peptide is difficult to dissolve, gentle warming or sonication may be attempted, but use with caution to avoid degradation. Ensure the pH of the solvent is appropriate.

  • Cell Toxicity: Always perform a dose-response curve for the peptide alone to identify any intrinsic cytotoxicity at high concentrations. Keep final DMSO concentrations below 0.1% if used as a co-solvent[20].

  • Assay Variability: Ensure consistent cell passage numbers, seeding densities, and incubation times. Include appropriate controls in every experiment: untreated cells, vehicle-treated cells, stressor-only cells, and positive control (if available).

  • Immunofluorescence Background: Ensure adequate blocking, use high-quality primary antibodies, and perform appropriate wash steps to minimize non-specific signal.

Conclusion

The Angiogenin (108-122) peptide provides a valuable tool for dissecting the neuroprotective mechanisms of the full-length ANG protein. The protocols outlined in this guide offer robust methods for evaluating its potential to mitigate stress-induced neuronal death and modulate critical cellular stress responses in vitro. These studies can provide foundational data for its further investigation as a potential therapeutic lead in the context of neurodegenerative diseases.

References

  • Vertex AI Search. (2025). How to Reconstitute Lyophilized Peptides: Best Practices.
  • Aviva Systems Biology. Reconstitution & Storage Instructions. Retrieved from [Link]

  • Li, S., & Hu, G. F. (2015). Three decades of research on angiogenin: a review and perspective. Journal of Cancer Research and Clinical Oncology, 141(12), 2115-2128. Available at: [Link]

  • Pires, A. S., et al. (2012). Molecular Mechanisms in Amyotrophic Lateral Sclerosis: The Role of Angiogenin, a Secreted RNase. Frontiers in Cellular Neuroscience, 6, 53. Available at: [Link]

  • Aparicio-Erriu, I., & Prehn, J. H. M. (2020). Angiogenin and tRNA fragments in Parkinson's disease and neurodegeneration. Neural Regeneration Research, 15(3), 421–425. Available at: [Link]

  • Steidinger, T. U., et al. (2011). A neuroprotective role for angiogenin in models of Parkinson's Disease. Journal of Neurochemistry, 116(5), 896-905. Available at: [Link]

  • JPT Peptide Technologies. How to Reconstitute Peptides. Retrieved from [Link]

  • Li, S., & Hu, G. F. (2015). Three decades of research on angiogenin: a review and perspective. Oxford Academic. Available at: [Link]

  • Gao, X., & Xu, Z. (2008). Mechanisms of action of angiogenin. Acta Biochimica et Biophysica Sinica, 40(7), 619-624. Available at: [Link]

  • Intercom. How to Reconstitute Peptides – Step-by-Step Guide. Retrieved from [Link]

  • Bio-protocol. Assessment of Neuroprotective Activity and MTT Assay. Retrieved from [Link]

  • ResearchGate. Mechanism of action of angiogenin. Retrieved from [Link]

  • Thumb-Tervel, M., et al. (2017). Immunofluorescence Analysis of Stress Granule Formation After Bacterial Challenge of Mammalian Cells. Journal of Visualized Experiments, (125), 55850. Available at: [Link]

  • Hogg, M. C., et al. (2020). 5′ValCAC tRNA fragment generated as part of a protective angiogenin response provides prognostic value in amyotrophic lateral sclerosis. Brain Communications, 2(2), fcaa140. Available at: [Link]

  • MIT Department of Chemistry. (2019). Angiogenin Activates the Astrocytic Nrf2/antioxidantresponse Element Pathway and thereby Protects Murine Neurons from Oxidative Stress. Retrieved from [Link]

  • Steidinger, T. U., et al. (2011). A neuroprotective role for angiogenin in models of Parkinson's disease. PubMed. Available at: [Link]

  • Gonzalez-Molina, J., et al. (2021). Angiogenin in the Neurogenic Subventricular Zone After Stroke. Frontiers in Cell and Developmental Biology, 9, 755915. Available at: [Link]

  • UAB Digital Commons. (2010). A Role of Angiogenin in Models of Parkinson's Disease. Retrieved from [Link]

  • Su, Z., et al. (2019). The role of ANGIOGENIN, or lack thereof, in the generation of stress-induced tRNA halves and of smaller tRNA fragments that enter Argonaute complexes. bioRxiv. Available at: [Link]

  • Yamasaki, S., et al. (2009). Angiogenin cleaves tRNA and promotes stress-induced translational repression. Journal of Cell Biology, 185(1), 35-42. Available at: [Link]

  • Bio-Synthesis Inc. Peptides - Angiogenin and Fragments. Retrieved from [Link]

  • Raines Lab. Molecular Basis of Angiogenesis and Neuroprotection by Angiogenin. Retrieved from [Link]

  • Springer Nature Experiments. MTT Assay Protocol. Retrieved from [Link]

  • ResearchGate. Cell-Penetrating Peptides: Methods and Protocols. Retrieved from [Link]

  • QYAOBIO. Angiogenin - ANG. Retrieved from [Link]

  • Google Patents. Use of a peptide as a therapeutic agent.
  • Aulas, A., & Vande Velde, C. (2014). Visualization of G3BP Stress Granules Dynamics in Live Primary Cells. Journal of Visualized Experiments, (87), 51421. Available at: [Link]

  • ResearchGate. Immunofluorescence (IF) of stress granule marker proteins G3BP1 and TIAR. Retrieved from [Link]

  • Lei, T. (2021). The unique role of Angiogenin in neuroprotection and neurorepair after cerebral ischemia. Retrieved from [Link]

  • Szaflarski, W., et al. (2017). UV damage induces G3BP1-dependent stress granule formation that is not driven by mTOR inhibition-mediated translation arrest. Journal of Cell Science, 130(21), 3664-3677. Available at: [Link]

  • Deshayes, S., et al. (2006). Cell penetrating peptides: overview and applications to the delivery of oligonucleotides. Current Topics in Medicinal Chemistry, 6(2), 141-152. Available at: [Link]

  • Clark, J., et al. (2010). The application of cell penetrating peptides for the delivery of neuroprotective peptides/proteins in experimental cerebral ischaemia studies. CNS & Neurological Disorders-Drug Targets, 9(2), 185-195. Available at: [Link]

  • University of California Riverside. Cell Penetrating Peptides : Methods and Protocols. Retrieved from [Link]

  • Aulas, A., et al. (2015). G3BP1 promotes stress-induced RNA granule interactions to preserve polyadenylated mRNA. Journal of Cell Biology, 209(1), 73-84. Available at: [Link]

  • ACS Publications. (2023). Cell-Penetrating Peptides: Promising Therapeutics and Drug-Delivery Systems for Neurodegenerative Diseases. Molecular Pharmaceutics. Available at: [Link]

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Application Notes and Protocols for Studying the Effects of Angiogenin (108-122)

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction

Angiogenin (ANG) is a 14.1 kDa secreted ribonuclease that plays a critical role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] This process is fundamental to various physiological events such as wound healing and embryonic development, but it is also a hallmark of pathological conditions like tumor growth and metastasis.[3] ANG exerts its pro-angiogenic effects by stimulating multiple cellular processes in endothelial cells, including proliferation, migration, invasion, and the formation of tubular structures.[4][5][6] The mechanisms of ANG action are multifaceted, involving its ribonucleolytic activity, interaction with cell surface receptors, and subsequent nuclear translocation to modulate ribosomal RNA (rRNA) transcription.[4][5][7]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental design for studying the effects of a specific peptide fragment of Angiogenin, Angiogenin (108-122). This C-terminal peptide has been identified as an inhibitor of the full-length ANG protein, making it a molecule of interest for therapeutic development aimed at modulating angiogenesis.[8][9] The following application notes and protocols are designed to be a self-validating system, providing not just procedural steps but also the scientific rationale behind each experimental choice to ensure robust and reproducible data.

Scientific Rationale and Experimental Overview

The primary hypothesis to be tested is that the Angiogenin (108-122) peptide functions as an antagonist to the pro-angiogenic activities of full-length Angiogenin. Therefore, the experimental design is centered around a series of in vitro assays that recapitulate key steps of the angiogenic process. These assays will be used to assess the inhibitory potential of the Angiogenin (108-122) peptide on ANG-induced cellular responses. Furthermore, experiments are included to determine if the peptide exhibits any intrinsic biological activity.

The core experimental workflow is as follows:

G cluster_0 Phase 1: Functional Characterization cluster_1 Phase 2: Mechanistic Insights cluster_2 Experimental Groups Cell_Culture Endothelial Cell Culture (e.g., HUVECs) Proliferation Cell Proliferation Assay (MTT) Cell_Culture->Proliferation Migration Cell Migration Assay (Transwell) Cell_Culture->Migration Tube_Formation Tube Formation Assay (Matrigel) Cell_Culture->Tube_Formation Nuclear_Translocation Nuclear Translocation Assay (Immunofluorescence) Proliferation->Nuclear_Translocation Investigate mechanism of inhibition Migration->Nuclear_Translocation Tube_Formation->Nuclear_Translocation Signaling_Pathway Signaling Pathway Analysis (Western Blot) Nuclear_Translocation->Signaling_Pathway Control Vehicle Control ANG Angiogenin (Full-length) Peptide Angiogenin (108-122) Combination ANG + Angiogenin (108-122)

Caption: Experimental workflow for characterizing Angiogenin (108-122) effects.

Part 1: Assessment of Angiogenin (108-122) on Endothelial Cell Proliferation

Scientific Rationale

Endothelial cell proliferation is a critical component of angiogenesis, providing the necessary cell numbers for the formation of new blood vessels.[6] Angiogenin has been shown to stimulate the proliferation of endothelial cells.[10][11] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[12][13] This assay will be used to determine if Angiogenin (108-122) can inhibit ANG-induced endothelial cell proliferation.

Protocol: MTT Cell Proliferation Assay
  • Cell Seeding:

    • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in complete endothelial cell growth medium.

    • Trypsinize and resuspend the cells in a low-serum medium (e.g., 2% FBS).

    • Seed 1 x 104 cells per well in a 96-well plate in a final volume of 100 µL.[12]

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]

  • Treatment:

    • Prepare treatment media containing the following conditions:

      • Vehicle Control (e.g., sterile PBS or DMSO depending on peptide solvent)

      • Angiogenin (full-length) at a predetermined optimal concentration (e.g., 100 ng/mL)

      • Angiogenin (108-122) at various concentrations (e.g., 1, 10, 100-fold molar excess to ANG)

      • Angiogenin (full-length) + Angiogenin (108-122) at various concentrations

    • Carefully remove the seeding medium and replace it with 100 µL of the respective treatment media.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[13]

    • Add 10 µL of the MTT solution to each well.[14]

    • Incubate the plate for 4 hours at 37°C.[14]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[14]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

    • Measure the absorbance at 570 nm using a microplate reader.[14]

Data Analysis and Interpretation
Treatment GroupAbsorbance (570 nm)% Proliferation (relative to Vehicle Control)
Vehicle Control100%
Angiogenin (100 ng/mL)
Angiogenin (108-122) [Low]
Angiogenin (108-122) [High]
ANG + Angiogenin (108-122) [Low]
ANG + Angiogenin (108-122) [High]

A significant decrease in the absorbance of the "ANG + Angiogenin (108-122)" group compared to the "Angiogenin" group would indicate an inhibitory effect of the peptide on cell proliferation. The "Angiogenin (108-122)" only groups will reveal any direct effect of the peptide on cell viability and proliferation.

Part 2: Evaluation of Angiogenin (108-122) on Endothelial Cell Migration

Scientific Rationale

Cell migration is a prerequisite for endothelial cells to move into the perivascular space and form new vessel sprouts.[1] Angiogenin is a known chemoattractant for endothelial cells.[5] The Transwell migration assay, or Boyden chamber assay, is a widely used method to quantify the chemotactic response of cells.[15] This assay will assess the ability of Angiogenin (108-122) to block ANG-induced endothelial cell migration.

Protocol: Transwell Migration Assay
  • Chamber Preparation:

    • Use Transwell inserts with an 8.0 µm pore size polycarbonate membrane for a 24-well plate.[15]

    • Pre-coat the inserts with a suitable extracellular matrix protein like Collagen I (optional, but recommended for some endothelial cells).

  • Cell Preparation:

    • Culture HUVECs to 80-90% confluency.

    • Starve the cells in serum-free medium for 4-6 hours prior to the assay.

    • Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 105 cells/mL.[15]

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing the chemoattractant and/or inhibitor:

      • Vehicle Control

      • Angiogenin (full-length)

      • Angiogenin (108-122)

      • Angiogenin (full-length) + Angiogenin (108-122)

    • Gently place the Transwell insert into the well, avoiding air bubbles.

    • Add 200 µL of the cell suspension (2 x 104 cells) to the upper chamber of the insert.[15]

    • Incubate for 4-6 hours (or an optimized time for your cell type) at 37°C in a 5% CO2 incubator.

  • Fixation and Staining:

    • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[15]

    • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.[15]

    • Stain the cells with 0.1% crystal violet solution for 30 minutes.[15]

    • Gently wash the inserts with PBS to remove excess stain.[15]

  • Quantification:

    • Allow the inserts to air dry.

    • Count the number of migrated cells in several random fields of view under a microscope.

    • Alternatively, elute the crystal violet stain with 10% acetic acid and measure the absorbance at 590 nm.[15]

Data Analysis and Interpretation
Treatment GroupNumber of Migrated Cells/Field% Migration (relative to Vehicle Control)
Vehicle Control100%
Angiogenin
Angiogenin (108-122) [Low]
Angiogenin (108-122) [High]
ANG + Angiogenin (108-122) [Low]
ANG + Angiogenin (108-122) [High]

A dose-dependent decrease in the number of migrated cells in the co-treatment groups compared to the Angiogenin alone group would confirm the inhibitory role of Angiogenin (108-122) in cell migration.

Part 3: Investigating the Effect of Angiogenin (108-122) on Tube Formation

Scientific Rationale

The final step in angiogenesis is the morphological differentiation of endothelial cells to form three-dimensional capillary-like structures.[16] The in vitro tube formation assay on a basement membrane extract (BME), such as Matrigel®, is a robust and widely used method to model this process.[16][17] This assay will determine if Angiogenin (108-122) can disrupt the ability of full-length ANG to promote the formation of these tubular networks.

Protocol: Endothelial Cell Tube Formation Assay
  • Plate Coating:

    • Thaw Matrigel® on ice overnight at 4°C.

    • Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel®.

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[17]

  • Cell Seeding and Treatment:

    • Prepare a single-cell suspension of HUVECs in low-serum medium.

    • Add 1.5 x 104 cells per well on top of the solidified Matrigel®.[18]

    • The medium should contain the respective treatments: Vehicle Control, Angiogenin, Angiogenin (108-122), and the combination of ANG and the peptide.

    • Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator.[17]

  • Visualization and Quantification:

    • Visualize the formation of tubular networks using a phase-contrast microscope.

    • Capture images from several random fields for each well.

    • Quantify the extent of tube formation by measuring parameters such as:

      • Total tube length

      • Number of nodes (intersections of tubes)

      • Number of meshes (enclosed areas)

    • Image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) can be used for quantification.

Data Analysis and Interpretation
Treatment GroupTotal Tube Length (µm)Number of NodesNumber of Meshes
Vehicle Control
Angiogenin
Angiogenin (108-122) [Low]
Angiogenin (108-122) [High]
ANG + Angiogenin (108-122) [Low]
ANG + Angiogenin (108-122) [High]

A significant reduction in tube length, node number, and mesh number in the presence of Angiogenin (108-122) along with full-length ANG would demonstrate its anti-angiogenic potential by inhibiting endothelial cell morphogenesis.

Part 4: Elucidating the Mechanism of Action of Angiogenin (108-122)

Scientific Rationale

The nuclear translocation of Angiogenin is a crucial step for its angiogenic activity, as it leads to the enhancement of rRNA transcription.[19][20] To understand how Angiogenin (108-122) exerts its inhibitory effects, it is important to investigate whether it interferes with the nuclear translocation of the full-length protein. Immunofluorescence microscopy can be used to visualize the subcellular localization of ANG.

G cluster_0 Proposed Signaling Pathway of Angiogenin Inhibition ANG Angiogenin (Full-length) Receptor Cell Surface Receptor (e.g., 170-kDa protein or actin) ANG->Receptor Binds ANG_108_122 Angiogenin (108-122) ANG_108_122->Receptor Competitively Binds? Nuclear_Translocation Nuclear Translocation ANG_108_122->Nuclear_Translocation Inhibits? Endocytosis Receptor-mediated Endocytosis Receptor->Endocytosis Endocytosis->Nuclear_Translocation rRNA_Transcription rRNA Transcription Nuclear_Translocation->rRNA_Transcription Enhances Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) rRNA_Transcription->Angiogenesis Promotes

Caption: Proposed mechanism of Angiogenin (108-122) inhibitory action.

Protocol: Nuclear Translocation Assay (Immunofluorescence)
  • Cell Culture and Treatment:

    • Seed HUVECs on sterile glass coverslips in a 24-well plate.

    • Once the cells reach 50-70% confluency, treat them with:

      • Vehicle Control

      • Angiogenin (full-length)

      • Angiogenin (full-length) + Angiogenin (108-122)

    • Incubate for a short duration (e.g., 30-60 minutes) to observe the translocation process.

  • Immunostaining:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with 5% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against Angiogenin overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on glass slides with an anti-fade mounting medium.

  • Microscopy and Analysis:

    • Visualize the cells using a fluorescence or confocal microscope.

    • Capture images of the Angiogenin staining (e.g., green fluorescence) and the DAPI staining (blue fluorescence).

    • Observe the subcellular localization of Angiogenin. In the ANG-treated group, expect to see nuclear and nucleolar accumulation.[19] In the co-treated group, assess if the nuclear localization of ANG is diminished.

Expected Results and Further Mechanistic Studies

If Angiogenin (108-122) inhibits the nuclear translocation of full-length ANG, it would suggest that the peptide may interfere with the binding of ANG to its cell surface receptor or a component of the endocytic machinery. To further explore this, a competitive binding assay could be performed using labeled full-length Angiogenin.

Additionally, downstream signaling pathways activated by Angiogenin, such as the ERK1/2 and Akt pathways, can be investigated using Western blotting.[6][21] A reduction in the phosphorylation of ERK1/2 and Akt in the presence of Angiogenin (108-122) would provide further evidence of its inhibitory mechanism.

Conclusion

The experimental designs and detailed protocols provided in these application notes offer a comprehensive framework for characterizing the biological effects of the Angiogenin (108-122) peptide. By systematically evaluating its impact on key angiogenic processes and delving into its mechanism of action, researchers can gain valuable insights into its potential as a therapeutic agent for diseases driven by pathological angiogenesis. The emphasis on scientific rationale and self-validating experimental design will ensure the generation of high-quality, reproducible data.

References

  • Gao, X., & Xu, Z. (2008). Mechanisms of action of angiogenin. Acta Biochimica et Biophysica Sinica, 40(7), 619–624. [Link]

  • Tsuji, T., Sun, Y., Kishimoto, K., Olson, K. A., Liu, S., Hirukawa, S., & Hu, G. F. (2005). Angiogenin is translocated to the nucleus of HeLa cells and is involved in ribosomal RNA transcription and cell proliferation. Cancer Research, 65(4), 1352–1360. [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Moroianu, J., & Riordan, J. F. (1994). Nuclear translocation of angiogenin in proliferating endothelial cells is essential to its angiogenic activity. Proceedings of the National Academy of Sciences, 91(5), 1677–1681. [Link]

  • Wikipedia. (2023, December 27). Angiogenin. [Link]

  • ResearchGate. (n.d.). Mechanism of action of angiogenin. Retrieved from [Link]

  • ibidi GmbH. (n.d.). Angiogenesis Assays | Tube Formation Assay. Retrieved from [Link]

  • Li, S., & Hu, G. F. (2012). Emerging role of angiogenin in stress response and cell survival under adverse conditions. Journal of cellular physiology, 227(7), 2822–2826. [Link]

  • Moroianu, J., & Riordan, J. F. (1994). Nuclear translocation of angiogenin in proliferating endothelial cells is essential to its angiogenic activity. Proceedings of the National Academy of Sciences of the United States of America, 91(5), 1677–1681. [Link]

  • Amsbio. (n.d.). In Vitro Angiogenesis Assays. Retrieved from [Link]

  • Corning Incorporated. (n.d.). Endothelial Cell Tube Formation Assay. Retrieved from [Link]

  • ResearchHub. (2024, April 8). Standard Operating Procedure (SOP) for Transwell Migration Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. Retrieved from [Link]

  • Hu, G. F., & Riordan, J. F. (1997). Nuclear translocation of human angiogenin in cultured human umbilical artery endothelial cells is microtubule and lysosome independent. Biochemical and biophysical research communications, 238(2), 557–560. [Link]

  • PromoCell. (n.d.). Understanding in vitro angiogenesis assays. Retrieved from [Link]

  • Tsuji, T., et al. (2005). Angiogenin Is Translocated to the Nucleus of HeLa Cells and Is Involved in Ribosomal RNA Transcription and Cell Proliferation. Cancer Research, 65(4), 1352-1360. [Link]

  • Prospec Bio. (n.d.). Angiogenin Protein | ANG Antigen. Retrieved from [Link]

  • Arnaoutova, I., George, J., Kleinman, H. K., & Benton, G. (2009). The endothelial cell tube formation assay on basement membrane turns 20: state of the science and the art. Angiogenesis, 12(3), 267–274. [Link]

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]

  • Merck Millipore. (n.d.). Endothelial Cell Tube Formation Angiogenesis Assay. Retrieved from [Link]

  • Hu, G. F., Chang, S. I., Riordan, J. F., & Vallee, B. L. (1997). A putative angiogenin receptor in angiogenin-responsive human endothelial cells. Proceedings of the National Academy of Sciences, 94(6), 2204–2209. [Link]

  • Moroianu, J., & Riordan, J. F. (1994). Nuclear translocation of angiogenin in proliferating endothelial cells is essential to its angiogenic activity. PNAS, 91(5), 1677-1681. [Link]

  • Kiselev, A. F. (1997). [Angiogenin and its role in angiogenesis]. Molekuliarnaia biologiia, 31(2), 213–223. [Link]

  • Hu, G. F., Chang, S. I., Riordan, J. F., & Vallee, B. L. (1997). A putative angiogenin receptor in angiogenin-responsive human endothelial cells. Proceedings of the National Academy of Sciences of the United States of America, 94(6), 2204–2209. [Link]

  • Li, S., & Hu, G. F. (2015). Three decades of research on angiogenin: a review and perspective. Acta biochimica et biophysica Sinica, 47(11), 831–840. [Link]

  • O'Connor, M. N., & Pillay, S. (2022). Transwell In Vitro Cell Migration and Invasion Assays. In Methods in Molecular Biology (Vol. 2481, pp. 15-24). Humana, New York, NY. [Link]

  • Hu, G. F., Chang, S. I., Riordan, J. F., & Vallee, B. L. (1997). A putative angiogenin receptor in angiogenin-responsive human endothelial cells. Proceedings of the National Academy of Sciences of the United States of America, 94(6), 2204–2209. [Link]

  • Protocols.io. (2023, November 30). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Retrieved from [Link]

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Sources

Angiogenin (108-122): A Peptide-Based Tool for the Mechanistic Study of Neovascularization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocols for Researchers

Abstract

Neovascularization, the formation of new blood vessels, is a critical process in both physiological and pathological conditions, including tissue repair, embryonic development, and tumor growth.[1][2] Angiogenin (ANG), a 14 kDa ribonuclease, is one of the most potent inducers of angiogenesis.[3][4][5] Understanding the intricate mechanisms by which ANG drives this process is paramount for developing novel pro- and anti-angiogenic therapies. This guide details the application of a specific synthetic peptide, Angiogenin (108-122), corresponding to the C-terminal region of the full-length protein. This fragment has been identified as an inhibitor of Angiogenin's biological and enzymatic activities, making it an invaluable tool for dissecting the specific pathways of ANG-mediated neovascularization.[6] Here, we provide a detailed overview of the mechanism of action, alongside validated, step-by-step protocols for key in vitro and in vivo assays designed for researchers in basic science and drug development.

Introduction: Angiogenin and the (108-122) Inhibitory Fragment

Angiogenin (ANG) is a member of the ribonuclease A superfamily that, despite its weak enzymatic activity compared to homologs, is a powerful stimulator of new blood vessel formation.[6][7] First isolated from the conditioned media of human colon adenocarcinoma cells, ANG was the first tumor-derived protein shown to be angiogenic, providing direct evidence for the dependence of tumor growth on neovascularization.[4][7] It acts on endothelial and smooth muscle cells to induce a cascade of events including proliferation, migration, and invasion, culminating in the formation of tubular vascular structures.[3][8]

The biological activity of ANG is multifaceted, involving cell surface binding, signal transduction, and nuclear translocation to enhance ribosomal RNA (rRNA) transcription.[3][8] The C-terminal region of ANG is crucial for its function. Synthetic peptides derived from this region, specifically the fragment encompassing amino acids 108-122 (Sequence: H-Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-OH), have been shown to significantly inhibit ANG-induced neovascularization.[6] This inhibitory action makes Angiogenin (108-122) an excellent research tool. It allows for the specific antagonism of the ANG pathway, enabling scientists to:

  • Isolate and study the specific contribution of ANG to angiogenesis in complex biological systems.

  • Validate ANG as a therapeutic target in various disease models.

  • Screen for other small molecule or antibody-based inhibitors that may function through similar mechanisms.

This document serves as a practical guide for utilizing Angiogenin (108-122) in foundational angiogenesis research.

Mechanism of Action: How Angiogenin Drives Neovascularization

To effectively use the (108-122) inhibitory peptide, it is essential to understand the mechanism of the full-length protein it antagonizes. ANG-induced angiogenesis is a multi-step process.[9]

  • Receptor Binding & Signal Transduction: ANG binds to receptors on the surface of endothelial cells. While the identity of a definitive high-affinity receptor remains under investigation, a putative 170-kDa protein and cell-surface actin have been identified as key interaction partners.[8][10][11] This binding activates several downstream signaling cascades, most notably the extracellular signal-related kinase (ERK1/2) and the PI3K/Akt pathways, which are central to promoting cell survival and proliferation.[3][4][9]

  • Extracellular Matrix Degradation: A crucial step for cell migration and invasion is the breakdown of the basement membrane.[3] ANG-actin complexes can activate proteolytic cascades, stimulating the generation of plasmin, which in turn degrades extracellular matrix proteins like laminin and fibronectin.[3][5][6]

  • Nuclear Translocation & Ribosomal RNA Transcription: Following internalization, ANG translocates to the nucleus, a critical step for its angiogenic activity.[3] In the nucleus, it binds to specific elements in the ribosomal DNA (rDNA) and enhances the transcription of rRNA, boosting the cell's protein synthesis capacity to support proliferation.[3][6]

The Angiogenin (108-122) peptide likely exerts its inhibitory effects by competitively interfering with one or more of these key steps, such as receptor binding or protein-protein interactions necessary for downstream signaling.

Angiogenin Signaling Pathway Diagram

Angiogenin_Signaling ANG Angiogenin Receptor 170-kDa Receptor / Actin ANG->Receptor Binds ANG_108_122 Angiogenin (108-122) (Inhibitor) ANG_108_122->Receptor Blocks PLC PLCγ Receptor->PLC PI3K PI3K / Akt Receptor->PI3K Proteases Proteolytic Cascade (e.g., Plasmin) Receptor->Proteases ERK ERK1/2 PLC->ERK Nucleus Nuclear Translocation ERK->Nucleus PI3K->Nucleus Migration Cell Migration & Invasion Proteases->Migration rRNA rRNA Transcription Nucleus->rRNA Proliferation Cell Proliferation & Survival rRNA->Proliferation

Caption: Angiogenin signaling pathway and the inhibitory action of the (108-122) peptide.

In Vitro Applications & Protocols

In vitro assays are essential for the initial screening and mechanistic study of pro- and anti-angiogenic compounds. The following protocols are optimized for studying the inhibitory effects of Angiogenin (108-122) on endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

General Experimental Workflow (In Vitro)

In_Vitro_Workflow cluster_prep Preparation cluster_assays Parallel Assays cluster_treatment Treatment cluster_analysis Analysis Culture 1. Culture Endothelial Cells (e.g., HUVEC) to 80% confluence Starve 2. Serum-Starve Cells (e.g., 0.5% FBS for 4-6h) Culture->Starve Treatment_Block 3. Treat cells with: - Vehicle Control - Angiogenin (Stimulant) - Angiogenin + Ang (108-122) Starve->Treatment_Block Assay1 Proliferation Assay Analysis 4. Incubate & Quantify (Microscopy, Plate Reader) Assay1->Analysis Assay2 Migration Assay Assay2->Analysis Assay3 Tube Formation Assay Assay3->Analysis

Caption: General workflow for in vitro angiogenesis assays using Angiogenin (108-122).

Endothelial Cell Proliferation Assay

Principle: This assay measures the effect of Angiogenin (108-122) on the proliferation of endothelial cells stimulated by full-length ANG. Proliferation can be quantified by measuring metabolic activity (e.g., using CellTiter-Glo®, which measures ATP) or DNA synthesis.[12][13]

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells/well in complete endothelial growth medium.[12] Allow cells to adhere for 24 hours.

  • Serum Starvation: Replace the medium with a basal medium containing low serum (e.g., 0.5% FBS) and incubate for 4-6 hours. This synchronizes the cells and reduces baseline proliferation.

  • Treatment: Prepare treatment media in low-serum basal medium. A recommended setup includes:

    • Vehicle Control (Basal Medium)

    • Positive Control: Angiogenin (e.g., 100 ng/mL)

    • Inhibition Test: Angiogenin (100 ng/mL) + varying concentrations of Angiogenin (108-122) (e.g., 0.1, 1, 10 µM).

    • Peptide Control: Angiogenin (108-122) alone at the highest concentration.

  • Incubation: Add 100 µL of the respective treatment media to the wells and incubate for 48-72 hours at 37°C, 5% CO₂.

  • Quantification: Assess cell proliferation using a preferred method. For CellTiter-Glo®, follow the manufacturer's protocol to measure luminescence, which is proportional to the number of viable cells.

Data Analysis and Interpretation:

  • Normalize all readings to the vehicle control.

  • Data should show that Angiogenin significantly increases proliferation compared to the vehicle.

  • Angiogenin (108-122) should demonstrate a dose-dependent inhibition of ANG-induced proliferation. The peptide alone should have no significant effect on proliferation.

Table 1: Representative Data for Proliferation Assay

Treatment Group Concentration Normalized Proliferation (%)
Vehicle Control - 100 ± 5
Angiogenin 100 ng/mL 185 ± 12
ANG + ANG (108-122) 100 ng/mL + 0.1 µM 155 ± 10
ANG + ANG (108-122) 100 ng/mL + 1 µM 120 ± 8
ANG + ANG (108-122) 100 ng/mL + 10 µM 105 ± 6

| ANG (108-122) only | 10 µM | 98 ± 7 |

Endothelial Cell Migration (Transwell) Assay

Principle: The Transwell or Boyden chamber assay measures chemotaxis—directed cell migration towards a chemical gradient.[14][15] This protocol assesses the ability of Angiogenin (108-122) to block the migratory response of endothelial cells towards full-length ANG.

Protocol:

  • Chamber Preparation: Rehydrate 24-well Transwell inserts (8.0 µm pore size) in serum-free basal medium for 2 hours at 37°C.

  • Chemoattractant Loading: In the lower chamber of the 24-well plate, add 600 µL of media for each condition:

    • Negative Control: Serum-free basal medium.

    • Positive Control: Basal medium with Angiogenin (e.g., 100 ng/mL).

    • Inhibition Test: Basal medium with Angiogenin (100 ng/mL) + varying concentrations of Angiogenin (108-122).

  • Cell Preparation: Harvest and resuspend serum-starved HUVECs in serum-free basal medium at a concentration of 1 x 10⁶ cells/mL. For inhibition groups, pre-incubate the cells with Angiogenin (108-122) for 30 minutes before seeding.

  • Cell Seeding: Add 100 µL of the cell suspension (100,000 cells) to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO₂.[16]

  • Fixation and Staining:

    • Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away non-migrated cells from the top surface of the membrane.

    • Fix the inserts in 4% paraformaldehyde or cold methanol for 15-20 minutes.[16]

    • Stain the migrated cells on the bottom of the membrane with 0.1% Crystal Violet for 20 minutes.

  • Quantification: Wash the inserts gently in water and allow them to air dry. Count the number of stained, migrated cells in 3-5 random high-power fields under a microscope. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and absorbance can be measured.

Data Analysis and Interpretation:

  • Angiogenin should induce a significant increase in cell migration compared to the negative control.

  • A dose-dependent decrease in the number of migrated cells is expected in the presence of Angiogenin (108-122).

Endothelial Cell Tube Formation Assay

Principle: This assay is one of the most widely used in vitro models of angiogenesis.[17][18] It assesses the ability of endothelial cells to differentiate and form capillary-like structures (tubes) when cultured on a basement membrane extract (BME), such as Matrigel®.[19][20]

Protocol:

  • Plate Coating: Thaw Growth Factor Reduced BME/Matrigel on ice overnight. Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate.[17][18] Ensure the entire surface is covered.

  • Gel Polymerization: Incubate the plate at 37°C for at least 30-60 minutes to allow the BME to solidify.[17][18]

  • Cell Preparation: Harvest serum-starved HUVECs and resuspend them in basal medium at a density of 2 x 10⁵ cells/mL.

  • Treatment: Prepare cell suspensions containing the treatment conditions:

    • Vehicle Control

    • Positive Control: Angiogenin (e.g., 100 ng/mL)

    • Inhibition Test: Angiogenin (100 ng/mL) + varying concentrations of Angiogenin (108-122).

  • Cell Seeding: Carefully add 100 µL of the cell suspension (20,000 cells) on top of the solidified BME gel.[19] Avoid introducing bubbles or disturbing the gel layer.

  • Incubation: Incubate at 37°C, 5% CO₂ for 4-12 hours. Tube formation is rapid and should be monitored periodically.[18]

  • Imaging: Photograph the tube network in each well using a phase-contrast microscope at 4x or 10x magnification.

Data Analysis and Interpretation:

  • Quantify angiogenesis using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Key parameters include:

    • Total tube length

    • Number of branch points

    • Number of loops/meshes

  • Angiogenin should robustly induce tube formation. Angiogenin (108-122) should cause a dose-dependent disruption of these networks, resulting in shorter tubes and fewer branches.

Table 2: Representative Data for Tube Formation Assay

Treatment Group Concentration Total Tube Length (µm) Number of Branch Points
Vehicle Control - 1500 ± 210 15 ± 4
Angiogenin 100 ng/mL 8500 ± 650 95 ± 11
ANG + ANG (108-122) 100 ng/mL + 1 µM 4200 ± 430 40 ± 8

| ANG + ANG (108-122) | 100 ng/mL + 10 µM | 1800 ± 250 | 18 ± 5 |

In Vivo Applications & Protocols

In vivo models are crucial for validating in vitro findings in a complex biological system.[1][2][21] The Chick Chorioallantoic Membrane (CAM) and mouse Matrigel Plug assays are standard, robust models for this purpose.[21]

Chick Chorioallantoic Membrane (CAM) Assay

Principle: The CAM is a highly vascularized extraembryonic membrane of the chick embryo that is naturally immunodeficient, making it an ideal substrate for studying angiogenesis.[22][23] This assay evaluates the ability of Angiogenin (108-122) to inhibit blood vessel formation induced by ANG.

Protocol:

  • Egg Incubation: Obtain fertilized chicken eggs and incubate them at 37.5°C with ~85% humidity for 3 days.[23]

  • Windowing: On day 3, sterilize the eggshell with 70% ethanol. Create a small window (1-2 cm²) in the shell over the air sac to expose the CAM. Seal the window with sterile tape and return the eggs to a non-rotating incubator.

  • Carrier Preparation: On day 7, prepare sterile carriers (e.g., 3 mm gelatin sponges or filter paper disks). Absorb the test solutions onto the carriers:

    • Vehicle Control (PBS)

    • Positive Control: Angiogenin (e.g., 1 µ g/carrier )

    • Inhibition Test: Angiogenin (1 µg) + Angiogenin (108-122) (e.g., 10 µ g/carrier ).

  • Carrier Implantation: Open the window and gently place one carrier onto the CAM, avoiding large pre-existing vessels.[24]

  • Incubation: Reseal the window and incubate for another 48-72 hours.

  • Imaging and Analysis: On day 9 or 10, re-open the window. The angiogenic response is characterized by the appearance of new blood vessels growing radially towards the carrier in a "spoke-wheel" pattern.

    • Photograph the area around the carrier in situ.

    • Alternatively, excise the CAM, fix it in 4% paraformaldehyde, and image it under a stereomicroscope.

  • Quantification: Count the number of blood vessel branch points within a defined radius around the carrier.[23]

Data Analysis and Interpretation:

  • The Angiogenin-treated group should show a strong angiogenic response.

  • The group treated with Angiogenin (108-122) should exhibit a significant reduction in the number and density of new blood vessels.

Mouse Matrigel Plug Assay

Principle: This assay involves the subcutaneous injection of BME/Matrigel containing pro-angiogenic factors into mice.[25] The liquid Matrigel solidifies at body temperature, forming a plug that is subsequently vascularized by host endothelial cells. This model allows for the quantification of new vessel formation in vivo.[26][27]

Protocol:

  • Matrigel Preparation: Thaw Growth Factor Reduced Matrigel on ice. All reagents and equipment must be kept cold to prevent premature gelling.[25][26]

  • Reagent Mixing: On ice, mix Matrigel with the test reagents. For a final injection volume of 400 µL per mouse:

    • Control Plug: 400 µL Matrigel + Heparin (20 U).

    • Positive Control Plug: 400 µL Matrigel + Heparin + Angiogenin (e.g., 500 ng).

    • Inhibition Plug: 400 µL Matrigel + Heparin + Angiogenin + Angiogenin (108-122) (e.g., 5 µg).

  • Injection: Using a pre-chilled syringe, subcutaneously inject the Matrigel mixture into the flank of an athymic nude or C57BL/6 mouse.[25][26] The gel will solidify into a plug.

  • Incubation Period: Allow 7-14 days for the plug to become vascularized by the host.

  • Plug Excision: Euthanize the mice and carefully excise the Matrigel plugs.[26] The degree of vascularization can often be seen by the reddish color of the plug.[28]

  • Quantification:

    • Hemoglobin Content: Homogenize the plug and measure the hemoglobin content using a Drabkin's reagent-based assay. Hemoglobin concentration is directly proportional to the amount of blood in the plug.[28]

    • Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section.[26] Stain sections with an endothelial cell marker (e.g., anti-CD31 antibody) to visualize blood vessels. Quantify vessel density by image analysis.

Data Analysis and Interpretation:

  • The Angiogenin-containing plugs should be visibly redder and have significantly higher hemoglobin content and CD31-positive vessel density compared to control plugs.

  • Plugs containing Angiogenin (108-122) should show a marked reduction in vascularization.

Table 3: Representative Data for Matrigel Plug Assay

Treatment Group Hemoglobin (mg/dL) Vessel Density (vessels/mm²)
Control 1.5 ± 0.4 8 ± 3
Angiogenin 9.8 ± 1.2 55 ± 9

| ANG + ANG (108-122) | 3.1 ± 0.7 | 15 ± 5 |

References

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  • Gao, X., & Xu, Z. (2008). Mechanisms of action of angiogenin. Acta biochimica et biophysica Sinica, 40(7), 619–624. Retrieved from [Link]

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  • In Vitro Coculture Assays of Angiogenesis. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • In vivo models of angiogenesis. (2006). PubMed Central. Retrieved from [Link]

  • In vivo models of angiogenesis. (2006). Semantic Scholar. Retrieved from [Link]

  • Three decades of research on angiogenin: a review and perspective. (2016). Oxford Academic. Retrieved from [Link]

  • iCell Endothelial Cells: Assaying Cell Proliferation. (n.d.). FujiFilm Cellular Dynamics. Retrieved from [Link]

  • RNA biology of angiogenin: Current state and perspectives. (2014). RNA Biology. Retrieved from [Link]

  • Peptides - Angiogenin and Fragments. (n.d.). Bio-Synthesis Inc. Retrieved from [Link]

  • Angiogenin - ANG. (n.d.). QYAOBIO. Retrieved from [Link]

  • Three decades of research on angiogenin: a review and perspective. (2016). PubMed Central. Retrieved from [Link]

  • Angiogenesis Assays. (2012). Methods in Molecular Biology. Retrieved from [Link]

  • Endothelial cell proliferation analysis and angiogenesis assay. (n.d.). ResearchGate. Retrieved from [Link]

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Application Notes and Protocols for Angiogenin (108-122) Handling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Angiogenin (108-122)

Angiogenin (ANG) is a 14.1 kDa protein, also known as RNase 5, first identified for its potent ability to induce the formation of new blood vessels, a process known as angiogenesis.[1][2][3] It is secreted by various cell types, including tumor cells, and plays a crucial role in physiological and pathological processes such as cell proliferation, survival, and migration.[1][4] The peptide fragment Angiogenin (108-122), with the sequence Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg, corresponds to a C-terminal region of the parent protein.[4][5] Notably, this specific fragment has been shown to inhibit the enzymatic and biological activities of the full-length angiogenin, making it a valuable tool for researchers studying angiogenesis and related disease states like cancer and neurodegenerative diseases.[5][6][7]

Proper handling, dissolution, and storage of this lyophilized peptide are paramount to ensure its structural integrity and biological activity for reproducible experimental outcomes. This guide provides a detailed, field-proven protocol for researchers, scientists, and drug development professionals.

Scientific Principles of Peptide Handling

Lyophilized peptides are generally stable for extended periods when stored correctly.[8][9] However, they are often hygroscopic (readily absorb moisture), and the presence of water can initiate degradation pathways such as hydrolysis.[10] Furthermore, once reconstituted, the peptide's stability is significantly reduced and becomes dependent on factors like solvent, pH, temperature, and the presence of specific amino acids prone to degradation (e.g., Asparagine (N) and Glutamine (Q), both present in this peptide).[11][12] The protocols outlined below are designed to mitigate these risks.

Material and Equipment Required

  • Lyophilized Angiogenin (108-122) peptide vial

  • High-purity sterile water (e.g., water for injection (WFI), Milli-Q, or HPLC-grade)

  • Alternative solvents (if required): 10% acetic acid solution (sterile), Dimethyl sulfoxide (DMSO, anhydrous/spectroscopic grade)

  • Sterile, low-protein binding polypropylene or glass vials

  • Calibrated micropipettes with sterile, low-retention tips

  • Vortex mixer and benchtop microcentrifuge

  • Personal Protective Equipment (PPE): Lab coat, gloves, safety glasses

Part 1: Reconstitution of Lyophilized Angiogenin (108-122)

This protocol details the step-by-step process for dissolving the lyophilized peptide powder to create a stock solution.

Step 1.1: Pre-Reconstitution Preparations

The initial handling of the lyophilized peptide is a critical control point to prevent contamination and degradation.

  • Equilibrate Vial: Before opening, remove the peptide vial from cold storage (e.g., -20°C or -80°C) and allow it to sit at ambient room temperature for at least 20-30 minutes.[8][10] This crucial step prevents atmospheric moisture from condensing inside the cold vial upon opening, which would compromise the stability of the remaining lyophilized powder.[8][10]

  • Visual Inspection: Examine the vial for the presence of the peptide powder. It may appear as a small, dense pellet, a fluffy powder, or an almost invisible film on the bottom of the vial.[12]

  • Centrifugation: Briefly centrifuge the vial (e.g., at 12,000 x g for 20-30 seconds) to ensure that all the lyophilized powder is collected at the bottom.[8] This prevents loss of material that may be adhering to the cap or walls of the vial.

  • Aseptic Technique: Perform all subsequent steps in a clean work environment (e.g., a laminar flow hood). Sanitize the rubber stopper of the vial with an alcohol swab.[10][13]

Step 1.2: Solvent Selection and Dissolution

The choice of solvent is determined by the peptide's physicochemical properties. Angiogenin (108-122) has a calculated net positive charge at neutral pH, guiding the following hierarchical solvent selection strategy.

Table 1: Solvent Selection Guide for Angiogenin (108-122)

PrioritySolventRationale
1st Sterile WaterThe peptide is reported to be water-soluble.[5][14] This is the most biologically compatible solvent.
2nd 10% Acetic AcidFor peptides with a net positive charge that are difficult to dissolve in water, a slightly acidic solution can improve solubility.[5]
3rd DMSOFor highly hydrophobic or difficult-to-dissolve peptides, a small amount of an organic solvent like DMSO can be used as a last resort.[5]

Dissolution Procedure:

  • Calculate Required Volume: Determine the volume of solvent needed to achieve the desired stock solution concentration.

    • Example Calculation: To make a 1 mg/mL (1000 µg/mL) stock solution from a 5 mg vial of peptide:

      • Volume = Mass / Desired Concentration

      • Volume = 5 mg / 1 mg/mL = 5 mL of solvent.

  • Add Solvent: Using a sterile pipette, slowly add the calculated volume of sterile water to the vial.[15] Direct the stream of solvent against the inner wall of the vial, not directly onto the peptide pellet, to facilitate gentle mixing.[10]

  • Gentle Agitation: Mix the solution by gently swirling the vial or by slow inversion.[16] DO NOT SHAKE VIGOROUSLY , as this can cause aggregation or denaturation of the peptide.[10] If necessary, gentle vortexing for a few seconds is acceptable.

  • Ensure Complete Dissolution: Allow the solution to sit for 15-30 minutes to ensure the peptide is fully dissolved.[16] Visually inspect the solution to confirm it is clear and free of any particulate matter.[16]

  • Troubleshooting Insolubility: If the peptide does not dissolve in water, proceed sequentially:

    • Option A (Acidic Solution): Add a small volume of 10% acetic acid and gently mix.

    • Option B (DMSO): If water and acidic solutions fail, add a minimal amount of DMSO (e.g., 50-100 µL) to dissolve the peptide, then slowly dilute with sterile water to the final desired concentration.[5] Be aware of the final DMSO concentration, as it can be cytotoxic in some biological assays.

G cluster_prep Pre-Reconstitution cluster_dissolve Dissolution Equilibrate Equilibrate Vial to Room Temp Centrifuge Centrifuge Vial (12,000 x g, 20s) Equilibrate->Centrifuge Aseptic Aseptic Prep Centrifuge->Aseptic Calc Calculate Solvent Volume Aseptic->Calc AddWater Gently Add Sterile Water Calc->AddWater Mix Gently Swirl/Vortex (Do Not Shake) AddWater->Mix Check Check for Complete Dissolution Mix->Check Troubleshoot Troubleshoot: 1. Acetic Acid 2. DMSO Check->Troubleshoot Insoluble Store Aliquot & Store Check->Store Soluble Troubleshoot->Store

Caption: Peptide Reconstitution Workflow.

Part 2: Storage and Handling of Angiogenin (108-122) Solutions

Proper storage is essential to maximize the shelf-life of the reconstituted peptide and ensure experimental consistency.

Step 2.1: Short-Term Storage (1-7 days)

For immediate use, the peptide solution can be stored at 4°C. However, due to the presence of unstable residues, this is not recommended for longer than a few days.[11]

Step 2.2: Long-Term Storage (>1 week)

The most effective way to preserve the integrity of the peptide solution is by freezing it under specific conditions.

  • Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, divide the stock solution into single-use aliquots.[9][11] The volume of each aliquot should correspond to the amount needed for a single experiment.

  • Freezing: Store the aliquots at -20°C or, preferably, at -80°C for maximum stability.[8][9][17]

  • Container Choice: Use sterile, low-protein binding polypropylene tubes for aliquoting to minimize loss of the peptide due to surface adsorption.

  • pH Consideration: For optimal long-term stability in solution, peptides are best stored in sterile buffers at a pH of 5-6.[11][12] If your experimental buffer falls within this range, consider using it for reconstitution.

Table 2: Storage Condition Summary

FormConditionDurationRationale
Lyophilized Powder -20°C to -80°C, desiccated, darkYearsPrevents hydrolysis, oxidation, and bacterial degradation.[8][17]
Reconstituted Solution 4°C≤ 7 daysFor immediate experimental use only.
Reconstituted Solution -20°C to -80°C (in aliquots)MonthsMinimizes degradation from freeze-thaw cycles and slows chemical breakdown.[9][11]

G

Caption: Decision Tree for Peptide Solution Storage.

References

  • JPT. How to Reconstitute Peptides. [Link]

  • Peptide Sciences. How to Reconstitute Lyophilized Peptides: Best Practices. [Link]

  • LifeTein®. How to store and handle Synthetic Peptides. [Link]

  • Yanfen Biotech. Proper Storage and Handling Guidelines for Peptides. [Link]

  • Intercom. How to Reconstitute Peptides – Step-by-Step Guide. [Link]

  • NovoPro Bioscience Inc. Handling and Storage of Synthetic Peptides. [Link]

  • Particle Peptides. Peptide Calculator. [Link]

  • Hu, G. F. (2017). Three decades of research on angiogenin: a review and perspective. Journal of Cancer Metastasis and Treatment, 3, 223. [Link]

  • Wang, Y., et al. (2023). Research progress on the structure, function, and use of angiogenin in malignant tumours. Clinica Chimica Acta, 547, 117462. [Link]

  • Particle Peptides. Correct Peptide Reconstitution. [Link]

  • Wikipedia. Angiogenin. [Link]

  • Clinisciences. Angiogenin (108-122) [112173-49-6]. [Link]

  • QYAOBIO. Angiogenin - ANG. [Link]

  • RCSB PDB. 1ANG: CRYSTAL STRUCTURE OF HUMAN ANGIOGENIN REVEALS THE STRUCTURAL BASIS FOR ITS FUNCTIONAL DIVERGENCE FROM RIBONUCLEASE. [Link]

  • Bio-Synthesis Inc. Peptides - Angiogenin and Fragments. [Link]

  • Prospec Bio. Angiogenin Protein | ANG Antigen. [Link]

  • Cohesion Biosciences. Angiogenin (108-122) - Product Data Sheet. [Link]

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Topic: A High-Throughput Screening Assay for Modulators of Angiogenin-Induced Angiogenesis Using Angiogenin (108-122) as a Control Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

Angiogenin (ANG) is a pivotal mediator of angiogenesis, the formation of new blood vessels, and its dysregulation is critically implicated in tumorigenesis and other pathologies.[1][2] This application note details a robust, high-throughput screening (HTS) cascade designed to identify novel small-molecule inhibitors of ANG's pro-angiogenic activity. The primary assay is a highly scalable, 384-well cell proliferation assay using Human Umbilical Vein Endothelial Cells (HUVECs). We establish the utility of the C-terminal ANG fragment, Angiogenin (108-122), a known competitive inhibitor of the full-length protein, as an indispensable positive control for assay validation and hit characterization.[3][4] Hits from the primary screen are then advanced to a secondary, high-content imaging assay based on a co-culture model of angiogenesis to confirm their effect on the complex morphological process of vascular tube formation.[5][6] This guide provides detailed, field-proven protocols, data analysis workflows, and troubleshooting insights for researchers in drug discovery and chemical biology.

Introduction: The Rationale for Targeting Angiogenin

Angiogenin, a 14 kDa secreted ribonuclease, is a potent stimulator of neovascularization.[7][8] Unlike many other growth factors, ANG drives angiogenesis through a multifaceted mechanism of action. Upon binding to endothelial cells, ANG is internalized and translocates to the nucleus, where it stimulates ribosomal RNA (rRNA) transcription—a fundamental process required for the increased protein synthesis that fuels cell proliferation and migration.[9][10][11] Concurrently, ANG can bind to cell-surface actin, activating proteolytic cascades that degrade the extracellular matrix, a critical step for endothelial cell invasion.[7][12]

Given its central role, inhibiting ANG function represents a compelling therapeutic strategy. Nature has provided a blueprint for such an inhibitor in the form of Angiogenin (108-122), a peptide fragment derived from the C-terminus of the parent protein.[4] This peptide has been shown to inhibit the enzymatic and biological activities of full-length ANG, making it an ideal positive control to ensure an HTS assay is specifically reporting on the disruption of ANG's activity.[13][14] This document outlines a complete workflow to leverage this biological relationship in a high-throughput context to discover novel ANG pathway inhibitors.

Assay Principle and Workflow

The screening strategy is designed as a logical funnel, beginning with a high-throughput primary assay optimized for speed and scalability, followed by a lower-throughput, high-content secondary assay to validate hits and eliminate false positives.

Primary Assay Principle: The primary screen quantifies the proliferation of HUVECs in response to stimulation by full-length human Angiogenin. Compounds from a screening library are added to determine their ability to inhibit this ANG-induced proliferation. A decrease in cell proliferation, measured via ATP content (a proxy for cell viability and metabolic activity), indicates potential inhibitory activity.[15] Angiogenin (108-122) is run in parallel as a reference inhibitor.

Secondary Assay Principle: Primary hits are validated in a more physiologically complex co-culture model where HUVECs and human dermal fibroblasts are grown together to form capillary-like tubular networks.[16] High-content imaging is used to quantify changes in vascular morphology (e.g., tube length, branch points), providing definitive confirmation of a compound's anti-angiogenic effect.[17]

Assay_Principle cluster_0 Assay Principle: ANG-Induced Proliferation cluster_1 Inhibition Mechanism ANG Full-Length Angiogenin HUVEC Endothelial Cells (HUVEC) ANG->HUVEC Stimulates Proliferation Increased rRNA Transcription & Cell Proliferation HUVEC->Proliferation Results in Blocked Inhibited Proliferation (↓ ATP Signal) HUVEC->Blocked Inhibitor Test Compound or Angiogenin (108-122) Inhibitor->HUVEC Blocks ANG Action

Caption: The core principle of the primary HTS assay.

The overall screening cascade is visualized below, moving from large-scale compound screening to focused hit validation.

Screening_Workflow Start Compound Library (~100,000s) Primary Primary HTS: ANG-Induced Proliferation Assay (384-well) Start->Primary Screen Hit_ID Hit Identification (% Inhibition > 50%) Z' > 0.5 Primary->Hit_ID Analyze Dose_Resp Dose-Response Confirmation (IC50) Hit_ID->Dose_Resp Confirm Secondary Secondary Assay: High-Content Tube Formation (96-well) Dose_Resp->Secondary Validate Validated Validated Hits Secondary->Validated Characterize

Caption: High-throughput screening cascade for ANG inhibitors.

Detailed Protocols

Protocol 1: Primary HTS - ANG-Induced Endothelial Cell Proliferation Assay

This protocol is optimized for a 384-well format and uses a luminescence-based readout for high sensitivity and a large dynamic range.

3.1. Materials and Reagents

Reagent Recommended Supplier Catalog Number
HUVECs, cryopreserved Lonza C2519A
Endothelial Cell Growth Medium-2 (EGM-2) Lonza CC-3162
Fetal Bovine Serum (FBS), Low-Endotoxin Gibco 16000044
Recombinant Human Angiogenin R&D Systems 265-AN
Angiogenin (108-122) Peptide MedChemExpress HY-P1516
CellTiter-Glo® Luminescent Cell Viability Assay Promega G7573
384-well solid white, TC-treated plates Corning 3570

| DMSO, cell culture grade | Sigma-Aldrich | D2650 |

3.2. Step-by-Step Methodology

  • Cell Culture: Culture HUVECs in EGM-2 medium according to the supplier's instructions. Use cells between passages 3 and 7 for optimal performance.

  • Cell Seeding:

    • Harvest HUVECs using Trypsin/EDTA.

    • Resuspend cells in "Starvation Medium" (Basal Medium + 0.5% FBS).

    • Seed 1,000 cells in 40 µL of Starvation Medium per well into a 384-well white plate.

    • Incubate for 18-24 hours at 37°C, 5% CO₂. Causality: This starvation step synchronizes the cells and reduces basal proliferation, thereby maximizing the signal window upon ANG stimulation.

  • Compound Pinning:

    • Prepare compound source plates containing test compounds, DMSO (vehicle control), and Angiogenin (108-122) control.

    • Using an automated liquid handler with a pin tool, transfer 50 nL of compound solution to the assay plates. This results in a final compound concentration of 10 µM (assuming a 10 mM stock).

  • Stimulation:

    • Prepare a 2X working solution of full-length Angiogenin (200 ng/mL) in Starvation Medium.

    • Add 10 µL of Starvation Medium to the 'No Stimulation' control wells.

    • Add 10 µL of the 2X Angiogenin solution to all other wells (final concentration: 100 ng/mL). The final volume is now 50 µL.

  • Incubation: Incubate the assay plates for 48 hours at 37°C, 5% CO₂.

  • Luminescent Readout:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Place on an orbital shaker for 2 minutes to induce lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader (e.g., PerkinElmer EnVision).

3.3. Plate Layout (Example Section)

Wells Condition
1-16 Vehicle (DMSO) + No ANG (Basal Proliferation)
17-32 Vehicle (DMSO) + ANG (Max Proliferation)
33-48 Angiogenin (108-122) [50 µM] + ANG (Inhibition Control)

| 49-384 | Test Compounds + ANG |

Protocol 2: Secondary HTS - High-Content Co-Culture Tube Formation Assay

This assay validates the anti-angiogenic activity of hits from the primary screen in a more complex, morphological context.

3.1. Materials and Reagents

Reagent Recommended Supplier Catalog Number
Normal Human Dermal Fibroblasts (NHDF) Lonza CC-2511
HUVECs expressing GFP Angio-Proteomie cAP-0001GFP
Fibroblast Basal Medium (FBM) Lonza CC-3131
96-well black, clear-bottom imaging plates Greiner Bio-One 655090

| Calcein AM | Thermo Fisher | C3100MP |

3.2. Step-by-Step Methodology

  • Fibroblast Seeding: Seed 10,000 NHDFs per well in 100 µL of FBM + 5% FBS into a 96-well imaging plate. Incubate for 24 hours to allow them to form a confluent monolayer. Causality: The fibroblast monolayer provides the necessary extracellular matrix and secreted factors (like VEGF) that support endothelial cell self-organization into tubes.[5]

  • Endothelial Cell Seeding: Remove the medium from the fibroblast layer and seed 1,500 GFP-HUVECs onto the monolayer in 100 µL of EGM-2.

  • Compound Addition: After 4 hours (allowing HUVECs to attach), add the primary hit compounds at various concentrations (e.g., 6-point dose response).

  • Incubation: Incubate for 24-48 hours to allow for tube formation.

  • Imaging and Analysis:

    • Image the live GFP-HUVECs using an automated high-content imager (e.g., Molecular Devices ImageXpress).

    • Acquire images at 4x or 10x magnification.

    • Use an image analysis software module (e.g., MetaXpress Angiogenesis Module) to quantify key parameters:

      • Total Tube Length

      • Number of Junctions/Nodes

      • Number of Branches

      • Total Network Area

Data Analysis, Interpretation, and Validation

4.1. Primary Screen Data Analysis

  • Normalization: The data from each plate is normalized to the intra-plate controls.

    • 0% Inhibition: Average signal from the 'Vehicle + ANG' wells (Maximum signal).

    • 100% Inhibition: Average signal from the 'Vehicle + No ANG' wells (Basal signal).

    • Percent Inhibition (%) = 100 * (1 - [Signal_Compound - Signal_Basal] / [Signal_Max - Signal_Basal])

  • Assay Quality Control (QC): The Z-factor (Z') is calculated for each plate to determine its robustness.

    • Z' = 1 - (3 * (SD_Max + SD_Basal)) / |Mean_Max - Mean_Basal|

    • An assay is considered robust and suitable for HTS when Z' ≥ 0.5 .

  • Hit Selection: Compounds demonstrating a percent inhibition ≥ 50% (a common threshold) are selected as primary hits and are prioritized for dose-response confirmation.

Table 1: Representative Primary HTS Data

Compound Concentration Raw Luminescence (RLU) % Inhibition Hit?
Vehicle (No ANG) N/A 15,250 ± 850 100% (by definition) N/A
Vehicle (+ ANG) N/A 85,500 ± 4,200 0% (by definition) N/A
Angiogenin (108-122) 50 µM 38,100 ± 2,100 67.5% Control
Hypothetical Hit A 10 µM 29,800 ± 1,500 79.3% Yes

| Non-Hit B | 10 µM | 79,300 ± 3,800 | 8.8% | No |

4.2. Secondary Screen Data Interpretation

Data from the high-content assay provides morphological validation. A true anti-angiogenic hit should cause a dose-dependent decrease in tube formation metrics.

Table 2: Representative High-Content Analysis Data for a Validated Hit

Compound Conc. Total Tube Length (µm/well) Number of Junctions
0 µM (Vehicle) 12,500 ± 980 155 ± 20
0.1 µM 11,200 ± 850 130 ± 15
1 µM 6,100 ± 550 65 ± 8

| 10 µM | 1,500 ± 210 | 12 ± 4 |

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Z-factor (< 0.5) in Primary Assay 1. Low cell viability/inconsistent seeding.2. Suboptimal ANG concentration.3. Reagent dispensing errors.1. Use low-passage cells; optimize cell seeding number.2. Perform an ANG dose-response curve to find optimal EC50-EC80 concentration.3. Calibrate and validate liquid handlers.
High Variability Between Replicate Wells 1. Edge effects on the plate.2. Incomplete compound mixing.1. Avoid using the outermost wells or fill them with media to maintain humidity.2. Ensure proper mixing after compound/reagent addition (e.g., brief orbital shaking).
Hit Compounds Show Cytotoxicity Compound is a general cell toxin, not a specific ANG inhibitor.Perform a counter-screen using a different cell line or a non-ANG-dependent proliferation stimulus. Prioritize hits that are potent in the primary assay but show low toxicity.
No Tube Formation in Secondary Assay Controls 1. Poor fibroblast monolayer health.2. HUVEC passage number too high.1. Ensure fibroblasts are healthy and fully confluent before adding HUVECs.2. Use HUVECs at passage 3-7.

Conclusion

The described HTS cascade provides a comprehensive and robust platform for the discovery of novel inhibitors targeting the Angiogenin pathway. The primary cell proliferation assay is scalable, sensitive, and validated by the specific inhibitor peptide, Angiogenin (108-122), ensuring a high-quality hit-finding process. Subsequent validation with a high-content, morphologically-based tube formation assay ensures that identified hits possess true anti-angiogenic properties. This workflow is ideally suited for academic and industrial drug discovery programs aiming to develop next-generation therapeutics for cancer and other angiogenesis-dependent diseases.

References

  • Gao, X., & Xu, Z. (2008). Mechanisms of action of angiogenin. Acta Biochimica et Biophysica Sinica, 40(7), 619–624. [Link]

  • Ovid Technologies, Inc. (n.d.). Mechanisms of action of angiogenin.
  • ResearchGate GmbH. (n.d.). Mechanism of action of angiogenin. Retrieved from ResearchGate. [Link]

  • Davis, G. E., et al. (2014). A novel imaging-based high-throughput screening approach to anti-angiogenic drug discovery. PLoS ONE, 9(8), e104347. [Link]

  • Zou, C., et al. (2018). Identification of Angiogenesis Inhibitors Using a Co-culture Cell Model in a High-Content and High-Throughput Screening Platform. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 792-802. [Link]

  • Yao, P., & Fox, P. L. (2013). Emerging role of angiogenin in stress response and cell survival under adverse conditions. Journal of Cellular Physiology, 228(7), 1356–1361. [Link]

  • Prospec Bio. (n.d.). Angiogenin Protein | ANG Antigen. Retrieved from Prospec Bio. [Link]

  • Wikipedia. (n.d.). Angiogenin. Retrieved from Wikipedia. [Link]

  • ResearchGate GmbH. (n.d.). Schematic model illustrating the signaling pathway by which angiogenin.... Retrieved from ResearchGate. [Link]

  • Evensen, L., Link, W., & Lorens, J. B. (2010). Imaged-based high-throughput screening for anti-angiogenic drug discovery. Current Pharmaceutical Design, 16(35), 3958–3963. [Link]

  • Gilbert, D. F., et al. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1601, 57-68. [Link]

  • ApexBio. (n.d.). Angiogenin (108-122) TFA Data Sheet.
  • ResearchGate GmbH. (n.d.). Image-Based High-Throughput Screening for Inhibitors of Angiogenesis. Retrieved from ResearchGate. [Link]

  • Sheng, J., & Hu, G. (2017). Three decades of research on angiogenin: a review and perspective. Acta Biochimica et Biophysica Sinica, 49(4), 275–284. [Link]

  • Bio-Synthesis Inc. (n.d.). Peptides - Angiogenin and Fragments. Retrieved from Bio-Synthesis Inc. [Link]

  • American Association for Cancer Research. (2018). Abstract 3868: Development of a high-throughput screening co-culture angiogenesis assay system using hTERT immortalized primary cells. Cancer Research, 78(13_Supplement), 3868. [Link]

  • Li, S., & Hu, G. F. (2017). Three decades of research on angiogenin: a review and perspective. Journal of Cellular and Molecular Medicine, 21(10), 2249–2260. [Link]

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Application Note and Protocols for Flow Cytometry Analysis of Cellular Response to Angiogenin (108-122) Treatment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Anti-Angiogenic Potential of an Angiogenin Fragment

Angiogenin (ANG) is a potent 14.1 kDa protein that plays a critical role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] This process is fundamental in normal physiological events such as wound healing and embryonic development, but it is also a hallmark of pathological conditions like cancer, where it sustains tumor growth and metastasis.[1][3][4] ANG exerts its pro-angiogenic effects by stimulating the migration, invasion, and proliferation of endothelial and smooth muscle cells.[1][5][6] Its mechanism of action is multifaceted, involving ribonucleolytic activity, binding to cell surface receptors like actin and a putative 170-kDa protein, and subsequent activation of signaling pathways, including the ERK1/2 and Akt pathways.[1][5][6][7] A crucial step in its activity is its translocation to the nucleus, where it enhances ribosomal RNA (rRNA) transcription, a key process for cell growth and proliferation.[1][8][9]

Recent research has focused on identifying inhibitors of angiogenin as potential therapeutic agents to block pathological angiogenesis. One such promising candidate is a synthetic peptide corresponding to the C-terminal region of ANG, specifically the amino acid sequence 108-122. This fragment, hereafter referred to as Angiogenin (108-122), has been shown to inhibit the enzymatic and biological activities of the full-length ANG protein.[2] By competing with the native protein, Angiogenin (108-122) is hypothesized to disrupt the downstream signaling events that lead to cell proliferation and survival.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing flow cytometry to analyze the cellular effects of Angiogenin (108-122) treatment. We will detail protocols for assessing key cellular processes—cell cycle progression, apoptosis, and proliferation—providing a robust framework for characterizing the anti-angiogenic potential of this peptide and similar compounds.

Principle of the Assays

Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of multiple physical and chemical characteristics of single cells as they pass through a laser beam.[10][11] By using fluorescent probes, we can dissect the heterogeneous responses of a cell population to a therapeutic agent like Angiogenin (108-122). The core applications covered in this guide are:

  • Cell Cycle Analysis: This assay determines the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[12] Treatment with an anti-proliferative agent like Angiogenin (108-122) is expected to induce cell cycle arrest, leading to an accumulation of cells in a specific phase. This is typically assessed by staining the cellular DNA with a fluorescent dye such as Propidium Iodide (PI).[12]

  • Apoptosis Assay: Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer and anti-angiogenic agents exert their effects.[10][13] We will describe the use of Annexin V and a viability dye like 7-Aminoactinomycin D (7-AAD) or PI to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]

  • Cell Proliferation Assay: This assay directly measures the rate of cell division. A common method involves the use of a cell-permeable dye, such as Carboxyfluorescein Succinimidyl Ester (CFSE), which is progressively diluted with each cell division.[11][16] A decrease in the rate of dye dilution following treatment with Angiogenin (108-122) would indicate an inhibition of proliferation. Another robust method is the measurement of 5-ethynyl-2´-deoxyuridine (EdU) incorporation, a nucleoside analog of thymidine, which is incorporated into newly synthesized DNA.[17]

Angiogenin Signaling Pathway and the Hypothesized Intervention by Angiogenin (108-122)

The following diagram illustrates the known signaling pathway of Angiogenin and the proposed point of intervention for the Angiogenin (108-122) peptide.

Angiogenin_Signaling_Pathway Angiogenin Signaling and Hypothesized Inhibition ANG Angiogenin Receptor Cell Surface Receptor (e.g., Actin, 170-kDa protein) ANG->Receptor Binds ANG_108_122 Angiogenin (108-122) (Inhibitory Peptide) ANG_108_122->Receptor Competitively Inhibits ERK_AKT ERK1/2 & Akt Signaling Cascade Receptor->ERK_AKT Activates Nucleus Nuclear Translocation ERK_AKT->Nucleus Promotes rRNA rRNA Transcription Nucleus->rRNA Proliferation Cell Proliferation, Survival & Migration rRNA->Proliferation Experimental_Workflow General Experimental Workflow Cell_Culture 1. Cell Culture (e.g., HUVEC, cancer cell lines) Treatment 2. Treatment - Angiogenin (108-122) - Positive/Negative Controls Cell_Culture->Treatment Harvest 3. Cell Harvesting (Trypsinization/Scraping) Treatment->Harvest Staining 4. Staining (Assay-specific fluorescent probes) Harvest->Staining Acquisition 5. Flow Cytometry Data Acquisition Staining->Acquisition Analysis 6. Data Analysis (Gating and Quantification) Acquisition->Analysis

Caption: General workflow for flow cytometry analysis of Angiogenin (108-122) treatment.

Detailed Protocols

Materials and Reagents

  • Cell Culture: Endothelial cells (e.g., HUVEC) or relevant cancer cell lines

  • Angiogenin (108-122) peptide

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Fetal Bovine Serum (FBS)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

For Cell Cycle Analysis:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol (ice-cold)

For Apoptosis Assay:

  • Annexin V-FITC (or other fluorochrome)

  • 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)

  • Annexin V Binding Buffer

For Cell Proliferation Assay (CFSE Method):

  • Carboxyfluorescein Succinimidyl Ester (CFSE)

For Cell Proliferation Assay (EdU Method):

  • Click-iT™ EdU Flow Cytometry Assay Kit (or equivalent)

Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content. [12]

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80-90% confluency by the end of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of Angiogenin (108-122) for a predetermined time course (e.g., 24, 48, 72 hours). Include a vehicle-treated control.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization.

    • Wash the cells once with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Acquisition and Analysis:

    • Acquire data on a flow cytometer using a linear scale for the PI fluorescence channel (e.g., FL2 or PE-Texas Red).

    • Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases using appropriate cell cycle analysis software.

Parameter Expected Outcome with Angiogenin (108-122) Treatment
% Cells in G0/G1Potential increase, indicating a G1 phase arrest.
% Cells in SPotential decrease, indicating inhibition of DNA synthesis.
% Cells in G2/MPotential increase, indicating a G2/M phase arrest.
Protocol 2: Apoptosis Assay using Annexin V and 7-AAD Staining

This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. [13][14][15]

  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 1.

  • Cell Harvesting:

    • Harvest both adherent and floating cells.

    • Wash the cells once with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD to 100 µL of the cell suspension.

    • Gently vortex and incubate in the dark at room temperature for 15 minutes.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Acquisition and Analysis:

    • Acquire data immediately on a flow cytometer.

    • Analyze the dot plot of Annexin V-FITC versus 7-AAD to quantify the different cell populations.

Cell Population Annexin V Staining 7-AAD Staining Interpretation Expected Outcome with Angiogenin (108-122)
ViableNegativeNegativeHealthy cellsDecrease in percentage
Early ApoptoticPositiveNegativeIntact membrane, externalized phosphatidylserineIncrease in percentage
Late Apoptotic/NecroticPositivePositiveCompromised membrane integrityIncrease in percentage
Protocol 3: Cell Proliferation Assay using CFSE Dye Dilution

This protocol measures cell proliferation by tracking the dilution of a fluorescent dye over successive cell divisions. [11][16]

  • Cell Labeling with CFSE:

    • Harvest cells and wash twice with PBS.

    • Resuspend cells in pre-warmed PBS at a concentration of 1 x 10^6 cells/mL.

    • Add CFSE to a final concentration of 1-5 µM and incubate at 37°C for 10-15 minutes.

    • Quench the staining by adding 5 volumes of ice-cold complete medium and incubate on ice for 5 minutes.

    • Wash the cells three times with complete medium.

  • Cell Seeding and Treatment:

    • Seed the CFSE-labeled cells in 6-well plates.

    • Allow cells to adhere for a few hours.

    • Treat with Angiogenin (108-122) as described in Protocol 1.

  • Cell Harvesting and Acquisition:

    • At desired time points (e.g., 48, 72, 96 hours), harvest the cells.

    • Acquire data on a flow cytometer, measuring the CFSE fluorescence.

  • Data Analysis:

    • Analyze the CFSE histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

    • Quantify the percentage of divided cells and the proliferation index. A rightward shift in the histogram for treated cells compared to the control indicates inhibition of proliferation.

Data Interpretation and Troubleshooting

Data Analysis Workflow

Data_Analysis_Workflow Flow Cytometry Data Analysis Workflow FCS_Files 1. Raw Data (.fcs files) Gating 2. Gating Strategy - Forward vs. Side Scatter (Cells) - Singlets Gate FCS_Files->Gating Assay_Analysis 3. Assay-Specific Analysis - Cell Cycle Histogram - Apoptosis Quadrants - Proliferation Peaks Gating->Assay_Analysis Quantification 4. Quantification (Percentages, Stats) Assay_Analysis->Quantification Interpretation 5. Biological Interpretation Quantification->Interpretation

Caption: A streamlined workflow for analyzing flow cytometry data.

Troubleshooting Common Issues

Issue Possible Cause(s) Solution(s)
High cell debris in scatter plot Poor cell health, harsh trypsinizationHandle cells gently, use fresh media, optimize trypsinization time.
Broad peaks in cell cycle histogram Inconsistent staining, cell clumpsEnsure proper fixation and staining, filter samples before acquisition.
High background in apoptosis assay Reagent concentration too high, long incubationTitrate Annexin V and 7-AAD, adhere to recommended incubation times.
No clear peaks in CFSE proliferation assay Inconsistent initial labeling, cell deathOptimize CFSE concentration and labeling time, include a viability dye.

Conclusion

Flow cytometry offers a powerful and quantitative platform to dissect the cellular mechanisms of action of potential therapeutic agents like Angiogenin (108-122). The protocols detailed in this application note provide a robust starting point for characterizing the effects of this inhibitory peptide on cell cycle progression, apoptosis, and proliferation. By carefully designing experiments and interpreting the multi-parametric data generated, researchers can gain valuable insights into the anti-angiogenic and anti-proliferative potential of Angiogenin (108-122), paving the way for its further development as a therapeutic candidate.

References

  • Angiogenin - Wikipedia. [Link]

  • Hu, G. F., Riordan, J. F., & Vallee, B. L. (1997). A putative angiogenin receptor in angiogenin-responsive human endothelial cells. Proceedings of the National Academy of Sciences, 94(6), 2204–2209. [Link]

  • Gao, X., & Xu, Z. (2008). Mechanisms of action of angiogenin. Acta biochimica et biophysica Sinica, 40(7), 619–624. [Link]

  • Apoptosis Analysis by Flow Cytometry - Bio-Rad Antibodies. [Link]

  • Kishimoto, K., & Suda, T. (2000). [Angiogenin and its role in angiogenesis]. Nihon rinsho. Japanese journal of clinical medicine, 58(11), 2267–2272. [Link]

  • Apoptosis Assays by Flow Cytometry - Agilent. [Link]

  • Cell cycle analysis - Wikipedia. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Cell cycle analysis by flow cytometry - YouTube. [Link]

  • Darzynkiewicz, Z., Juan, G., & Li, X. (2004). Analysis of cell cycle by flow cytometry. Methods in molecular biology (Clifton, N.J.), 281, 301–311. [Link]

  • Gao, X., & Xu, Z. (2008). Mechanisms of action of angiogenin. Acta Biochimica et Biophysica Sinica, 40(7), 619-624. [Link]

  • Li, S., & Hu, G. F. (2012). Emerging role of angiogenin in stress response and cell survival under adverse conditions. Journal of cellular physiology, 227(7), 2822–2826. [Link]

  • Grabarek, J., & Darzynkiewicz, Z. (2013). Flow cytometry of apoptosis. Methods in molecular biology (Clifton, N.J.), 979, 175–191. [Link]

  • Moroianu, J., & Riordan, J. F. (1994). Following angiogenin during angiogenesis: a journey from the cell surface to the nucleolus. Wound repair and regeneration : official publication of the Wound Healing Society [and] the European Tissue Repair Society, 2(2), 91–97. [Link]

  • Hu, G. F., Riordan, J. F., & Vallee, B. L. (1997). A putative angiogenin receptor in angiogenin-responsive human endothelial cells. Proceedings of the National Academy of Sciences of the United States of America, 94(6), 2204–2209. [Link]

  • Tips for Measuring T Cell Proliferation by Flow Cytometry - KCAS Bio. [Link]

  • Picou, M., El-Yazidi-Belkoura, I., & Badet, J. (1999). Expression of receptors for human angiogenin in vascular smooth muscle cells. The European journal of biochemistry, 259(3), 721–728. [Link]

  • Schematic model illustrating the signaling pathway by which angiogenin... - ResearchGate. [Link]

  • Peptides - Angiogenin and Fragments - Bio-Synthesis Inc. [Link]

  • Sheng, J., & Hu, G. F. (2017). Three decades of research on angiogenin: a review and perspective. Acta biochimica et biophysica Sinica, 49(4), 275–284. [Link]

  • Using Flow Cytometry for Cell Proliferation Assays: Tips for Success - Bitesize Bio. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]

  • Lyons, S. M., Gentry, K. A., & Raines, R. T. (2017). Emerging biological functions of ribonuclease 1 and angiogenin. Journal of molecular biology, 429(17), 2639–2650. [Link]

  • Measuring Proliferation by Flow Cytometry - Bio-Rad Antibodies. [Link]

  • Flow cytometric analysis of peptide binding to major histocampatibility complex class I for hepatitis C virus core T-cell epitopes - PubMed. [Link]

  • Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments. [Link]

  • Flow cytometry and PI internalization analysis of the effects of... - ResearchGate. [Link]

  • Angiogenin: biological role, mechanisms of action, and participation in oncogenesis - OUCI. [Link]

  • The angiogenins: An emerging family of ribonuclease related proteins with diverse cellular functions - the University of Bath's research portal. [Link]

  • Flow cytometry of the binding potential of Peptide-FITC conjugates for target cells. P4-, P6 - ResearchGate. [Link]

  • A Rapid and Quantitative Flow Cytometry Method for the Analysis of Membrane Disruptive Antimicrobial Activity - PMC - NIH. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Angiogenin (108-122) Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Angiogenin (108-122). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on a critical step in experimental success: proper solubilization. As a peptide fragment of a potent angiogenic factor, ensuring the integrity and bioavailability of Angiogenin (108-122) begins with correct handling and reconstitution.

This guide is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.

Understanding the Physicochemical Properties of Angiogenin (108-122)

Before attempting to dissolve any peptide, understanding its intrinsic properties is crucial. The solubility of a peptide is dictated by its amino acid sequence, which determines its polarity, hydrophobicity, and overall charge at a given pH.

Table 1: Physicochemical Properties of Angiogenin (108-122)

Property Value Rationale / Implication
Amino Acid Sequence Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg (ENGLPVHLDQSIFRR)[1][2][3] A 15-amino acid sequence containing a mix of hydrophobic (L, P, V, I, F), polar, and charged residues.[1][4]
Molecular Weight ~1780.98 g/mol [3] Standard for a peptide of this length.
Net Charge (at pH 7.0) +1 Calculation: - N-terminus (+1)- Basic Residues: His (+1), Arg (+1), Arg (+1) = +3- Acidic Residues: Glu (-1), Asp (-1) = -2- C-terminus (-1)Total = +1 . The peptide is slightly basic.

| Theoretical Isoelectric Point (pI) | ~9.75 | The pH at which the peptide has a net charge of zero.[5][6][7] As a basic peptide, its lowest solubility will be near this pH.[6] |

Frequently Asked Questions & Troubleshooting Guide

Q1: What is the recommended first-choice solvent for dissolving Angiogenin (108-122)?

Answer: The recommended starting solvent is high-purity, sterile water (e.g., Milli-Q® or WFI) or a sterile aqueous buffer like phosphate-buffered saline (PBS) at pH 7.2-7.4.[8][9]

Scientific Rationale: Angiogenin (108-122) has a net positive charge at neutral pH and contains a sufficient number of charged and polar amino acids (Glu, Asn, Asp, Gln, Ser, His, Arg) to be soluble in aqueous solutions. General guidelines suggest that peptides with over 25% charged residues are often water-soluble, a criterion this peptide meets.[8][10] Always start with the simplest, most biocompatible solvent before moving to more aggressive options.

Q2: My Angiogenin (108-122) peptide won't dissolve completely in water. What should I do next?

Answer: If you observe particulates or cloudiness after adding water, do not assume the peptide is insoluble. First, ensure proper reconstitution technique. If issues persist, gentle physical methods or slight pH adjustments are the next logical steps.

Troubleshooting Workflow: Follow the decision tree below to systematically address solubility issues.

G cluster_0 start Start: Lyophilized Peptide Vial equilibrate 1. Equilibrate vial to room temp. 2. Centrifuge briefly. start->equilibrate add_water Add sterile H₂O or PBS. equilibrate->add_water dissolved_check1 Is solution clear? add_water->dissolved_check1 sonicate Briefly sonicate (10-20 sec bursts) or vortex gently. dissolved_check1->sonicate No success Solution Ready Aliquot and store at -20°C or -80°C. dissolved_check1->success Yes dissolved_check2 Is solution clear? sonicate->dissolved_check2 adjust_ph Add a few µL of 10% Acetic Acid to lower pH slightly. dissolved_check2->adjust_ph No dissolved_check2->success Yes dissolved_check3 Is solution clear? adjust_ph->dissolved_check3 use_dmso Use organic co-solvent (DMSO). See Q4 for protocol. dissolved_check3->use_dmso No dissolved_check3->success Yes use_dmso->success

Caption: Troubleshooting workflow for peptide solubility.

Step-by-Step Protocol 1: Basic Reconstitution & Physical Methods

  • Equilibrate: Before opening, allow the lyophilized peptide vial to warm to room temperature for 10-15 minutes. This prevents condensation.[11]

  • Centrifuge: Briefly spin the vial in a microcentrifuge to collect all the powder at the bottom.[9]

  • Add Solvent: Carefully add the calculated volume of sterile water or buffer.

  • Mix: Gently vortex or swirl the vial.[11]

  • Sonication: If particulates remain, place the vial in a bath sonicator for short bursts (e.g., 3 cycles of 10 seconds).[10] Sonication provides energy to break up intermolecular bonds that may cause aggregation.[10]

Q3: Why would adjusting the pH help dissolve this peptide?

Answer: Adjusting the pH away from the peptide's isoelectric point (pI) increases its net charge, which enhances its interaction with water and prevents aggregation.[6][12]

Scientific Rationale: Angiogenin (108-122) is a basic peptide with a theoretical pI of ~9.75. At this pH, its net charge is zero, leading to minimal electrostatic repulsion between peptide molecules and thus, minimum solubility.[6][13] By making the solution more acidic (e.g., pH < 8), you ensure that the basic residues (His, Arg) and the N-terminus are fully protonated, giving the peptide a strong net positive charge and promoting dissolution in water.

Step-by-Step Protocol 2: Solubilization by pH Adjustment

  • If the peptide is not soluble in neutral water/buffer, add a small volume of a dilute acidic solution.

  • Recommendation: Add 10% aqueous acetic acid dropwise or in 5-10 µL increments while gently mixing.[10][14]

  • Monitor for clarity. Once the peptide is dissolved, you can add your stock to a larger volume of experimental buffer, which will neutralize the small amount of acid added.

  • Caution: Avoid strong acids unless absolutely necessary, as they can hydrolyze the peptide. For basic peptides like this one, an acidic solvent is appropriate.[10][12]

Q4: The peptide is still not soluble. Can I use an organic solvent like DMSO?

Answer: Yes, for highly hydrophobic or aggregation-prone peptides, using a small amount of an organic co-solvent like dimethyl sulfoxide (DMSO) is a common and effective strategy.[8][10][12]

Scientific Rationale: Despite having charged residues, Angiogenin (108-122) also contains several hydrophobic amino acids (Leu, Pro, Val, Ile, Phe). These can cause peptides to aggregate, especially at high concentrations. DMSO is a powerful polar aprotic solvent that disrupts the hydrophobic interactions and hydrogen bonds that lead to aggregation.[15]

Step-by-Step Protocol 3: Solubilization with DMSO

  • Add a minimal amount of 100% DMSO (e.g., 30-50 µL) directly to the lyophilized peptide powder to create a concentrated stock.[16]

  • Ensure the peptide is fully dissolved in the DMSO first. Gentle vortexing or sonication can assist.

  • Crucially, add this concentrated DMSO stock dropwise into your stirring aqueous experimental buffer to the final desired concentration.[15][16] Do not add the aqueous buffer to the DMSO. This slow addition to a larger volume prevents the peptide from immediately precipitating out of solution.

  • Cell Culture Advisory: For most cell-based assays, the final concentration of DMSO should not exceed 0.5-1% to avoid cytotoxicity.[16] Always check the tolerance of your specific cell line.

G cluster_1 peptide Lyophilized Peptide dmso Add minimal 100% DMSO (e.g., 50 µL) peptide->dmso dissolve Vortex to fully dissolve dmso->dissolve stock Concentrated DMSO Stock dissolve->stock add_dropwise Add stock dropwise to buffer stock->add_dropwise buffer Stirring Aqueous Buffer buffer->add_dropwise final_solution Final Working Solution (e.g., <0.5% DMSO) add_dropwise->final_solution

Caption: Protocol for using DMSO as a co-solvent.

Q5: How should I store the Angiogenin (108-122) peptide and its stock solutions?

Answer: Proper storage is critical to prevent degradation and maintain solubility.

  • Lyophilized Powder: Store at -20°C or -80°C in a desiccated environment. The peptide is most stable in this form.[9]

  • Stock Solutions: Once reconstituted, it is essential to aliquot the solution into single-use volumes and store them frozen at -20°C or preferably -80°C.[14] Avoid repeated freeze-thaw cycles , as this can lead to peptide degradation and aggregation, which will negatively impact solubility and biological activity.

References
  • Peptide Solubilization. JPT Peptide Technologies. [Link]

  • Peptide Solubility Guidelines. SB-PEPTIDE. [Link]

  • How to Reconstitute Lyophilized Peptides: Best Practices. Peptide Sciences. [Link]

  • Reconstitution & Storage Instructions. Aviva Systems Biology. [Link]

  • How to Reconstitute Peptides. JPT Peptide Technologies. [Link]

  • How to dissolve peptides in DMSO? LifeTein. [Link]

  • How to Reconstitute Peptides – Step-by-Step Guide. Pure Peptide. [Link]

  • Peptides - Angiogenin and Fragments. Bio-Synthesis Inc. [Link]

  • Angiogenin - ANG. QYAOBIO. [Link]

  • How Can the Isoelectric Point of a Peptide Be Calculated? MtoZ Biolabs. [Link]

  • Kelowna International Scientific Inc. Product List. Kelowna International Scientific Inc. [Link]

  • Isoelectric Point (pI) Calculator. PepDraw. [Link]

  • Isoelectric Point (pI) Calculator. Pearson Bio. [Link]

  • Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. [Link]

Sources

Technical Support Center: Optimizing Angiogenin (108-122) Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Angiogenin (108-122). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively utilizing this peptide in your in vitro assays. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions about Angiogenin (108-122) to build a foundational understanding.

Q1: What is Angiogenin (108-122) and what is its primary function in vitro?

Angiogenin (108-122) is a synthetic peptide fragment corresponding to the C-terminal region of the full-length Angiogenin (ANG) protein.[1] Full-length Angiogenin is a potent stimulator of new blood vessel formation, a process known as angiogenesis.[2] It is involved in processes like cell migration, invasion, and proliferation.[3][4] The Angiogenin (108-122) fragment, however, has been reported to inhibit the enzymatic and biological activities of the full Angiogenin protein, thereby potentially acting as an angiogenesis inhibitor.[1]

Q2: How does Angiogenin (108-122) exert its effects at a molecular level?

The full Angiogenin protein has multiple mechanisms of action, including ribonucleolytic activity, binding to cell surface actin, and nuclear translocation to enhance rRNA transcription.[2][3][5] The C-terminal fragment, Angiogenin (108-122), is thought to interfere with these processes, potentially by competing for binding sites or otherwise disrupting the signaling cascade initiated by the full-length protein.[1]

Q3: What are the common in vitro assays where Angiogenin (108-122) is used?

Given its potential role in modulating angiogenesis, Angiogenin (108-122) is frequently used in a variety of in vitro assays to study blood vessel formation and cell behavior. These include:

  • Tube Formation Assays: To assess the ability of endothelial cells to form capillary-like structures.[6][7]

  • Cell Proliferation Assays: To determine the effect on endothelial or cancer cell growth.[8]

  • Cell Migration and Invasion Assays: To evaluate the impact on cell motility.[3][4][9]

  • Cell Adhesion Assays: To investigate the attachment of cells to extracellular matrix components.[10][11]

Q4: Is Angiogenin (108-122) cytotoxic?

While full-length Angiogenin can be cytotoxic under certain conditions, particularly in the absence of its inhibitor, by degrading tRNA and inhibiting protein synthesis, information specifically on the cytotoxicity of the 108-122 fragment is less prevalent.[12][13][14][15] It is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the tolerance of your specific cell line to the peptide concentrations you plan to use.

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments, with explanations grounded in scientific principles.

Q1: Why am I not observing any effect (pro- or anti-angiogenic) with Angiogenin (108-122) in my tube formation assay?

  • Incorrect Concentration: The most common issue is a suboptimal concentration. The effect of Angiogenin (108-122) is dose-dependent. You must perform a dose-response experiment to identify the optimal concentration for your specific cell type and assay conditions.

  • Cell Health and Density: The health and density of your endothelial cells are critical. Unhealthy or senescent cells will not form robust tubular networks.[16] Similarly, if the cell density is too low, the cells will be too sparse to form a network, and if too high, they will form a monolayer.[6]

  • Matrigel/Extracellular Matrix Issues: The quality and handling of your basement membrane extract (e.g., Matrigel) are paramount. Ensure it is properly thawed on ice to prevent premature polymerization and that an even layer is created in your culture vessel.[17]

  • Incubation Time: Tube formation is a dynamic process. The optimal time for observing effects can vary between 3 and 12 hours.[6] It's advisable to check at multiple time points.

Q2: I'm seeing inconsistent results between experiments. What could be the cause?

  • Peptide Stability and Handling: Ensure the Angiogenin (108-122) peptide is stored correctly (typically lyophilized at -20°C or colder) and that stock solutions are prepared in an appropriate solvent and stored in aliquots to avoid repeated freeze-thaw cycles.

  • Serum Concentration in Media: Serum contains various growth factors that can influence angiogenesis and may mask the effects of Angiogenin (108-122).[7] It's often necessary to reduce the serum concentration or use serum-free media during the assay.

  • Assay Setup Variability: Minor variations in cell seeding density, Matrigel volume, or incubation times can lead to significant differences in results.[7] Maintain strict consistency in your protocol.

Q3: My endothelial cells are clumping together instead of forming tubes. What's wrong?

This often points to an issue with the cell seeding density being too high or a problem with the Matrigel surface.[6][18] Try reducing the number of cells seeded. Also, ensure the Matrigel has completely and evenly solidified before adding the cells.

III. Experimental Protocols & Data Presentation

This section provides detailed methodologies for key experiments to help you optimize the use of Angiogenin (108-122).

A. Determining the Optimal Concentration: A Dose-Response Experiment

The cornerstone of working with any bioactive compound is to establish its effective concentration range. This protocol outlines how to perform a dose-response experiment using a tube formation assay.

Workflow for Dose-Response Experiment

DoseResponseWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Analysis prep_matrigel Thaw Matrigel on ice coat_plate Coat 96-well plate with Matrigel prep_matrigel->coat_plate solidify Incubate at 37°C to solidify coat_plate->solidify add_cells Add cell suspension to wells solidify->add_cells prep_cells Prepare endothelial cell suspension prep_cells->add_cells dilutions Prepare serial dilutions of Angiogenin (108-122) add_peptide Add peptide dilutions to respective wells dilutions->add_peptide add_cells->add_peptide incubate Incubate for 4-12 hours at 37°C add_peptide->incubate image Image wells with microscope incubate->image analyze Quantify tube formation image->analyze

Caption: Workflow for determining the optimal concentration of Angiogenin (108-122).

Step-by-Step Protocol:

  • Prepare Matrigel Plate: Thaw Matrigel on ice overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate.[17] Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Prepare Angiogenin (108-122) Dilutions: Prepare a stock solution of Angiogenin (108-122) in sterile, nuclease-free water or an appropriate buffer. Perform serial dilutions in your assay medium (e.g., serum-free or low-serum endothelial cell growth medium) to achieve a range of concentrations. A good starting point is a wide range from picomolar to micromolar concentrations.

  • Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in the assay medium at a predetermined optimal density (typically 10,000 - 20,000 cells per well, but this should be optimized).[17]

  • Treatment: Add the cell suspension to the Matrigel-coated wells. Then, add the different concentrations of Angiogenin (108-122) to the respective wells. Include a vehicle control (medium with the same solvent concentration used for the peptide) and a positive control (a known angiogenesis inducer like VEGF) and a negative control (an inhibitor like Suramin).[7]

  • Incubation and Imaging: Incubate the plate at 37°C in a humidified incubator with 5% CO2. Monitor for tube formation at regular intervals (e.g., 4, 6, 8, and 12 hours).[6] Capture images using a light microscope.

  • Quantification: Analyze the images to quantify tube formation. This can be done by measuring parameters such as total tube length, number of junctions, and number of loops using software like ImageJ.

Data Presentation:

Summarize your dose-response data in a table for clear comparison.

Angiogenin (108-122) Conc.Total Tube Length (µm)Number of JunctionsNumber of Loops
Vehicle Control1500 ± 12045 ± 515 ± 3
1 pM1450 ± 11042 ± 414 ± 2
10 pM1300 ± 10038 ± 412 ± 2
100 pM1100 ± 9030 ± 39 ± 2
1 nM800 ± 7022 ± 36 ± 1
10 nM500 ± 5015 ± 23 ± 1
100 nM450 ± 4513 ± 22 ± 1
1 µM400 ± 4012 ± 22 ± 1
VEGF (10 ng/mL)2500 ± 20070 ± 825 ± 4
Suramin (10 µM)300 ± 3010 ± 21 ± 1

Note: The data in this table is hypothetical and for illustrative purposes only.

B. Cell Proliferation Assay (MTS/MTT)

This assay helps determine if Angiogenin (108-122) affects cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of Angiogenin (108-122), a vehicle control, and positive/negative controls for proliferation.

  • Incubation: Incubate for 24-72 hours.

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength using a plate reader.

IV. Signaling Pathways and Mechanistic Insights

Understanding the signaling pathways of full-length Angiogenin provides context for the potential inhibitory actions of the 108-122 fragment.

Angiogenin Signaling Pathway

AngiogeninSignaling ANG Angiogenin Receptor Cell Surface Receptor (e.g., Actin) ANG->Receptor Nucleus Nucleus ANG->Nucleus Translocation PLC PLC Receptor->PLC ERK ERK1/2 Receptor->ERK Akt Akt/PKB Receptor->Akt PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt->Proliferation Akt->Migration rRNA rRNA Transcription Nucleus->rRNA rRNA->Proliferation

Caption: Simplified signaling pathway of full-length Angiogenin.

Full-length Angiogenin binds to cell surface receptors, which can activate downstream signaling cascades involving phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[19] This can subsequently activate protein kinase C (PKC). Angiogenin also activates the ERK1/2 and Akt/PKB pathways, which are crucial for cell proliferation and migration.[2][4] Furthermore, Angiogenin can translocate to the nucleus and enhance ribosomal RNA (rRNA) transcription, further promoting cell growth.[2][3] Angiogenin (108-122) likely interferes with one or more of these steps, such as receptor binding or downstream signaling, to exert its inhibitory effects.

V. References

  • Gao, X., & Xu, Z. (2008). Mechanisms of action of angiogenin. Acta Biochimica et Biophysica Sinica, 40(7), 619–624. [Link]

  • Wikipedia. (n.d.). Angiogenin. In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Gao, X., & Xu, Z. (2008). Mechanism of action of angiogenin. ResearchGate. [Link]

  • Schematic model illustrating the signaling pathway by which angiogenin... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Sheng, J., & Xu, Z. (2016). Three decades of research on angiogenin: a review and perspective. Oxford Academic. [Link]

  • Gao, X., & Xu, Z. (2008). Mechanisms of action of angiogenin. SciEngine. [Link]

  • Peptides - Angiogenin and Fragments - Bio-Synthesis Inc. (n.d.). Retrieved January 16, 2026, from [Link]

  • Soncin, F., et al. (1992). Angiogenin supports endothelial and fibroblast cell adhesion. PubMed. [Link]

  • Sheng, J., & Xu, Z. (2016). Three decades of research on angiogenin: a review and perspective. PMC - NIH. [Link]

  • Steiman-Shimony, A., et al. (2018). Human angiogenin is a potent cytotoxin in the absence of ribonuclease inhibitor. Raines Lab. [Link]

  • Angiogenin - ANG - QYAOBIO. (n.d.). Retrieved January 16, 2026, from [Link]

  • Troubleshooting tube formation assay on Matrigel? - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Saxena, S. K., et al. (1992). Angiogenin is a cytotoxic, tRNA-specific ribonuclease in the RNase A superfamily. Journal of Biological Chemistry. [Link]

  • Arnaoutova, I., & Kleinman, H. K. (2010). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. PMC - NIH. [Link]

  • Application Note 27: Optimizing Tube Formation Assays - ibidi. (2024). Retrieved January 16, 2026, from [Link]

  • Saxena, S. K., et al. (1992). Angiogenin is a cytotoxic, tRNA-specific ribonuclease in the RNase A superfamily. PubMed. [Link]

  • Badet, J., et al. (1990). In vivo and in vitro studies of angiogenin--a potent angiogenic factor. PubMed. [Link]

  • Steiman-Shimony, A., et al. (2018). Human angiogenin is a potent cytotoxin in the absence of ribonuclease inhibitor. DSpace@MIT. [Link]

  • Bishop, E. T., et al. (2007). In vitro models of angiogenesis. PubMed - NIH. [Link]

  • Can anyone troubleshoot my procedure for tubule formation on MatriGel-HUVECs? - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Hu, G. F., & Riordan, J. F. (1993). Angiogenin promotes invasiveness of cultured endothelial cells by stimulation of cell-associated proteolytic activities. PMC - NIH. [Link]

  • Bicknell, R., & Vallee, B. L. (1989). Angiogenin stimulates endothelial cell prostacyclin secretion by activation of phospholipase A2. PubMed. [Link]

  • WO2011133948A2 - Highly active polypeptides and methods of making and using the same - Google Patents. (n.d.). Retrieved January 16, 2026, from

  • In Vitro Models of Angiogenesis | Request PDF - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Modeling Angiogenesis In Vitro with Tube Formation Assays - The Scientist. (n.d.). Retrieved January 16, 2026, from [Link]

  • Angiogenesis in vitro analysis. (A) Cell proliferation assay in the... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Hoang, D. T., & Raines, R. T. (2017). Molecular basis for the autonomous promotion of cell proliferation by angiogenin. NIH. [Link]

  • The endotheliome and the angiome in colorectal cancer - University of Birmingham. (n.d.). Retrieved January 16, 2026, from [Link]

  • WO2009043454A2 - Use of a peptide as a therapeutic agent - Google Patents. (n.d.). Retrieved January 16, 2026, from

  • Newman, A. C., et al. (2011). The requirement for fibroblasts in angiogenesis: fibroblast-derived matrix proteins are essential for endothelial cell lumen formation. Molecular Biology of the Cell (MBoC). [Link]

  • Soncin, F., et al. (1992). Angiogenin supports endothelial and fibroblast adhesion. ResearchGate. [Link]

  • What is the optimal VEGF concentration for HUVEC cell culture? - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Li, S., et al. (2012). Angiogenin enhances cell migration by regulating stress fiber assembly and focal adhesion dynamics. PubMed. [Link]

Sources

Technical Support Center: Angiogenin (108-122) Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Angiogenin (108-122), a key peptide fragment of the full-length Angiogenin protein.[1][2] This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working with this peptide. Here, we will dissect frequent experimental hurdles, provide in-depth troubleshooting, and offer validated protocols to ensure the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses the most common issues encountered when working with Angiogenin (108-122), from basic handling to complex cellular assays.

FAQ 1: My Angiogenin (108-122) peptide won't dissolve. What should I do?

Answer: Solubility is a critical first step and a frequent source of error. The solubility of a peptide is primarily dictated by its polarity. Angiogenin (108-122) is generally soluble in water.[][4] However, batch-to-batch variations and the presence of counter-ions can affect solubility.

Troubleshooting Steps:

  • Start with Water: Attempt to dissolve the peptide in sterile, purified water first.[2]

  • Acidic Solution: If water fails, a 10%-30% acetic acid solution can be used.[2] Basic peptides generally dissolve well in acidic solutions.

  • Organic Solvents: For highly hydrophobic preparations, a small amount of DMSO may be necessary to initially solubilize the peptide, followed by dilution with your aqueous buffer.[2]

  • Sonication: To aid dissolution, brief sonication in a water bath can be effective.[5] Avoid excessive heating, which can degrade the peptide.

Solvent Recommendation Reference
WaterPrimary choice for initial solubilization.[2][][4]
10-30% Acetic AcidUse if peptide is insoluble in water.[2]
DMSOFor very hydrophobic peptides, use a minimal amount then dilute.[2]
FAQ 2: I'm observing inconsistent results in my cell-based assays. What are the likely causes?

Answer: Reproducibility is a cornerstone of reliable scientific data. In cell-based assays, variability can stem from a multitude of biological and technical factors.[6]

Underlying Causes & Solutions:

  • Peptide Stability in Solution: The shelf-life of peptides in solution is limited.[7] Peptides containing amino acids like asparagine (Asn) and glutamine (Gln) have limited stability in solution.[5][8]

    • Solution: Prepare fresh solutions for each experiment. If storage is unavoidable, use sterile buffers at pH 5-6, create single-use aliquots, and store at -20°C or colder to minimize freeze-thaw cycles.[7]

  • Cellular Health and Passage Number: High passage numbers can lead to alterations in cell morphology, growth rates, and response to stimuli.[9]

    • Solution: Use cells with a low passage number and ensure they are in the exponential growth phase during your experiment.[6]

  • Assay Conditions: Factors like cell seeding density, treatment time, and even the type of microplate used can introduce variability.[6]

    • Solution: Optimize these parameters for your specific cell line and assay. For fluorescence-based assays, use black plates to reduce background, and for luminescence, use white plates to maximize signal reflection.[9][10] Avoid using the perimeter wells of a 96-well plate, as they are prone to evaporation (the "edge effect").[6]

Workflow for Troubleshooting Cell-Based Assay Inconsistency

Angiogenin_Pathway Ang Angiogenin Receptor Cell Surface Receptor (e.g., 170-kDa protein, Actin) Ang->Receptor Binds Nucleus Nuclear Translocation Ang->Nucleus Translocates PLC Phospholipase C Receptor->PLC Activates ERK_Akt ERK1/2 & Akt Pathways Receptor->ERK_Akt Activates Proliferation Cell Proliferation, Migration, Invasion ERK_Akt->Proliferation rRNA rRNA Transcription Nucleus->rRNA Enhances Growth Cell Growth rRNA->Growth

Caption: Simplified signaling pathway of full-length Angiogenin.

References

  • Gao, X., & Xu, Z. (2008). Mechanisms of action of angiogenin. Acta Biochimica et Biophysica Sinica, 40(7), 619–624. [Link]

  • Wikipedia. (n.d.). Angiogenin. [Link]

  • Gao, X., & Xu, Z. (2008). Mechanism of action of angiogenin. ResearchGate. [Link]

  • ResearchGate. (n.d.). Schematic model illustrating the signaling pathway by which angiogenin... [Link]

  • Li, S., et al. (2017). Three decades of research on angiogenin: a review and perspective. Oxford Academic. [Link]

  • Lee, F. S., & Vallee, B. L. (1989). An in vitro binding assay for angiogenin using placental ribonuclease inhibitor. PubMed. [Link]

  • Gao, X., & Xu, Z. (2008). Mechanisms of action of angiogenin. SciEngine. [Link]

  • Li, S., et al. (2017). Three decades of research on angiogenin: a review and perspective. PMC. [Link]

  • Shapiro, R., & Vallee, B. L. (1987). Human placental ribonuclease inhibitor abolishes both angiogenic and ribonucleolytic activities of angiogenin. PMC. [Link]

  • Cohesion Biosciences. (n.d.). Angiogenin (108-122) - Product Data Sheet. [Link]

  • University of Birmingham. (n.d.). The endotheliome and the angiome in colorectal cancer. [Link]

  • Galkin, O., et al. (2011). New Insights into the Role of Angiogenin in Actin Polymerization. PMC. [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. [Link]

  • Google Patents. (n.d.). Highly active polypeptides and methods of making and using the same.
  • Poveda, J., et al. (2019). Angiogenin Mediates Cell-Autonomous Translational Control under Endoplasmic Reticulum Stress and Attenuates Kidney Injury. NIH. [Link]

  • Li, S., et al. (2019). Molecular basis for the autonomous promotion of cell proliferation by angiogenin. NIH. [Link]

  • Frontiers. (n.d.). Supramolecular Nucleic Acid Chemistry. [Link]

  • Kugeratski, F. G., & Zanivan, S. (2020). Extracellular vesicles as central regulators of blood vessel function in cancer. ResearchGate. [Link]

  • ResearchGate. (2021). Why can't I get reproducible results in cell based assays?. [Link]

  • Google Patents. (n.d.). Use of a peptide as a therapeutic agent.
  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]

  • SciTech Connect. (1991). An angiogenin-binding protein from endothelial cells. [Link]

  • University of Padua. (2022). The Study of the Extracellular Matrix in Chronic Inflammation: A Way to Prevent Cancer Initiation?. [Link]

Sources

Angiogenin (108-122) off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Angiogenin (108-122). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you anticipate, identify, and mitigate potential off-target effects, ensuring the accuracy and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs): Understanding the Landscape

This section addresses common questions regarding the use of the Angiogenin (108-122) peptide fragment.

Q1: What is Angiogenin (108-122) and what is its proposed on-target mechanism?

Angiogenin (108-122) is a peptide fragment derived from the full-length human Angiogenin (ANG) protein.[1] Full-length ANG is a 123-amino acid polypeptide and a member of the ribonuclease (RNase) A superfamily, known for its potent ability to induce neovascularization (the formation of new blood vessels).[2][3] ANG exerts its biological functions through several mechanisms, including its ribonucleolytic activity, binding to cell-surface proteins like actin, and translocating to the nucleus to modulate rRNA transcription.[4][5][6]

The 108-122 region of ANG is part of a critical surface-exposed loop. Peptides derived from this region are often designed to act as antagonists by interfering with protein-protein interactions.[7][8] The primary proposed on-target mechanism for Angiogenin (108-122) is the competitive inhibition of full-length Angiogenin's interaction with its cell-surface binding partners, such as actin, thereby blocking downstream signaling required for angiogenesis.[7][9]

Q2: Why is it critical to consider off-target effects when using this peptide?

While peptides can be highly specific, their flexibility and chemical nature can lead to unintended interactions. Off-target effects are a significant concern for several reasons:

  • Misinterpretation of Data: An observed biological effect might be incorrectly attributed to the intended on-target mechanism when it is actually caused by an off-target interaction.

  • Poor Reproducibility: Uncontrolled off-target effects can lead to high variability between experiments and a lack of reproducibility in other labs.

  • Cellular Health Artifacts: Peptides can cause unintended cytotoxicity or stress responses that confound the results of cell-based assays.[10]

  • Therapeutic Development Hurdles: In a drug development context, off-target effects can lead to toxicity and failure in later preclinical or clinical stages.[11]

Therefore, a rigorous, built-in validation strategy is essential for any experiment involving Angiogenin (108-122).

Q3: What are the most probable types of off-target effects with Angiogenin (108-122)?

Based on the known functions of the parent protein and general principles of peptide pharmacology, the most likely off-target effects include:

  • Non-specific Binding: The peptide may interact with other proteins that share structural motifs with ANG's intended binding partners.

  • Interaction with other RNases: Given that ANG is an RNase, the peptide fragment might non-specifically interact with other members of the RNase A superfamily or their inhibitors, like Ribonuclease Inhibitor 1 (RNH1).[2][12]

  • Membrane Disruption: At higher concentrations, peptides with charged or hydrophobic residues can disrupt cell membranes, leading to non-specific cytotoxicity.

  • Modulation of Unrelated Signaling Pathways: The peptide could bind to receptors or signaling molecules that are not its intended target, inadvertently activating or inhibiting other cellular pathways.[13]

Q4: How do peptide purity, stability, and formulation impact experimental outcomes?

The quality of your peptide is a critical, and often overlooked, variable.

  • Purity: Contaminants from synthesis (e.g., truncated sequences, protecting groups) can have their own biological activity, leading to confounding results. Always use a high-purity peptide (typically >95% by HPLC) and request the certificate of analysis from the supplier.

  • Stability: Peptides are susceptible to degradation by proteases present in cell culture media and serum.[11] Degradation reduces the effective concentration of your active agent and generates smaller fragments that could have novel, off-target activities. Consider using serum-free media for initial experiments or performing time-course studies to assess peptide stability.

  • Solubility and Aggregation: Peptides can be difficult to dissolve and may aggregate in solution. Aggregates can cause non-specific cellular stress and lead to inconsistent results. Ensure the peptide is fully dissolved according to the manufacturer's instructions, and if necessary, use a mild solvent like DMSO at a low final concentration.

Section 2: Troubleshooting Guide: From Problem to Protocol

This guide is structured around common experimental issues. For each problem, we outline the likely cause related to off-target effects and provide a clear path to a solution.

Problem 1: High Variability or Unexplained Cytotoxicity in Cell-Based Assays
  • Symptom: You observe inconsistent results between replicate wells or experiments, or you see a general decrease in cell viability that is not part of the expected phenotype.

  • Plausible Cause: The Angiogenin (108-122) peptide is causing off-target cytotoxicity or inducing a cellular stress response, possibly through membrane disruption or interaction with essential cellular machinery.[10] This masks the true on-target effect.

  • Troubleshooting & Mitigation Strategy:

    • Establish a Therapeutic Window:

      • Action: Perform a dose-response curve measuring cytotoxicity in your specific cell line. Use assays like MTT, resazurin, or LDH release.

      • Rationale: This determines the maximum concentration you can use without inducing non-specific cell death. Your experimental concentrations should fall well below this toxic threshold.

    • Implement a Scrambled Control Peptide:

      • Action: Synthesize and test a control peptide with the same amino acid composition as Angiogenin (108-122) but in a randomized sequence.

      • Rationale: A scrambled peptide should be biologically inactive regarding the specific on-target mechanism but will have similar physicochemical properties (charge, hydrophobicity, solubility).[11] If the scrambled peptide reproduces the cytotoxicity, the effect is likely non-specific and off-target.

    • Verify Peptide Integrity:

      • Action: If possible, analyze your peptide stock solution via HPLC-MS.

      • Rationale: This confirms the peptide's purity and that it has not degraded during storage or handling.

Parameter Recommended Action Purpose
Concentration Perform cytotoxicity assay (e.g., MTT) over a log-scale range.To identify the Maximum Non-Toxic Concentration (MNTC).
Specificity Test a scrambled peptide control at the same concentrations.To differentiate sequence-specific effects from non-specific physicochemical effects.
Purity Obtain Certificate of Analysis (CoA) from the vendor; verify with HPLC-MS if needed.To ensure observed effects are not due to synthesis contaminants.
Problem 2: The Observed Phenotype Does Not Align with the Known Function of Angiogenin
  • Symptom: The peptide induces a biological effect (e.g., changes in gene expression, cell morphology), but this effect cannot be logically linked back to the inhibition of Angiogenin's known roles in angiogenesis or cell proliferation.[5][14]

  • Plausible Cause: The peptide is acting primarily through an off-target mechanism that is more potent or dominant in your experimental system than the intended on-target inhibition.

  • Troubleshooting & Mitigation Strategy:

    • On-Target Validation via Phenocopy:

      • Action: Use an orthogonal method to inhibit the target protein (full-length Angiogenin) and see if it reproduces the peptide's effect. The gold standard is using siRNA or shRNA to knock down endogenous Angiogenin.

      • Rationale: If the phenotype observed with the peptide is truly due to inhibiting Angiogenin, then reducing the levels of Angiogenin protein should result in a similar biological outcome. If it doesn't, the peptide's effect is likely off-target.

    • Competitive Rescue Experiment:

      • Action: Co-administer the Angiogenin (108-122) peptide with an excess of recombinant full-length Angiogenin protein.

      • Rationale: If the peptide is acting on-target by blocking an Angiogenin-mediated process, adding more Angiogenin should "rescue" the effect and restore normal function. If the phenotype persists, it is independent of Angiogenin and therefore off-target.

    • Binding Specificity Assay:

      • Action: Perform a competitive binding assay. For example, use an ELISA plate coated with the putative binding partner (e.g., actin) and measure the ability of your peptide to inhibit the binding of labeled full-length Angiogenin.[15]

      • Rationale: This directly demonstrates that the peptide can physically disrupt the intended protein-protein interaction. Lack of inhibition suggests the peptide does not bind the intended target in this context.

G start Unexpected Phenotype Observed knockdown Knockdown Angiogenin (siRNA) Does it phenocopy the peptide effect? start->knockdown rescue Perform Rescue Experiment (Add excess full-length ANG) knockdown->rescue  No on_target Phenotype is Likely On-Target Proceed with further validation knockdown->on_target  Yes rescue->on_target  Yes, effect is rescued off_target Phenotype is Likely Off-Target Investigate alternative mechanisms rescue->off_target  No, effect persists G cluster_cell Target Cell cluster_nucleus Inside Nucleus ANG Full-Length Angiogenin (Secreted) Actin Cell-Surface Actin ANG->Actin Blocks Angiogenesis (On-Target for 108-122) Receptor Putative 170kDa Receptor ANG->Receptor Signal Transduction Nucleus Nucleus ANG->Nucleus Nuclear Translocation rRNA rRNA Transcription Nucleus->rRNA

Sources

Technical Support Center: Optimizing Experiments with Angiogenin (108-122)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Angiogenin (108-122). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. As Senior Application Scientists, we aim to equip you with the necessary insights to optimize your experiments and overcome common challenges.

Understanding Angiogenin (108-122)

Angiogenin (ANG) is a 14.1 kDa protein that plays a significant role in angiogenesis, the formation of new blood vessels.[1] It is a member of the ribonuclease A superfamily and exhibits ribonucleolytic activity, which is crucial for its biological functions.[1][2][3] ANG interacts with endothelial and smooth muscle cells, stimulating a cascade of events including cell migration, invasion, and proliferation.[2][4][5] The peptide fragment Angiogenin (108-122), with the sequence ENGLPVHLDQSIFRR, corresponds to a C-terminal region of the full-length protein.[1][6] This fragment is of particular interest as it has been shown to inhibit the enzymatic and biological activities of angiogenin, including angiogenin-induced neovascularization.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Angiogenin (108-122) in experimental settings?

A1: Angiogenin (108-122) acts as an antagonist to the full-length Angiogenin protein.[1] While the full ANG protein promotes angiogenesis by binding to receptors on endothelial cells and initiating downstream signaling, the 108-122 fragment can interfere with these processes. It is thought to compete with the native protein for binding to its cellular partners, thereby inhibiting the angiogenic cascade.[1] Understanding this antagonistic relationship is key to designing experiments, as the observed effects will likely be an inhibition of angiogenesis-related processes like cell proliferation, migration, and tube formation.

Q2: What are the recommended storage and handling conditions for Angiogenin (108-122) to ensure its stability?

A2: Peptide stability is critical for reproducible experimental results. For Angiogenin (108-122), follow these guidelines:

  • Storage of Lyophilized Peptide: Store the lyophilized powder at -20°C or -80°C for long-term stability.[7][8]

  • Reconstitution: Reconstitute the peptide in a suitable sterile buffer. The choice of solvent will depend on the peptide's solubility characteristics. For many peptides, sterile water or a buffer like PBS is appropriate.

  • Storage of Reconstituted Peptide: Once in solution, it is highly recommended to aliquot the peptide into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the peptide.[7]

  • pH Considerations: Avoid prolonged exposure to solutions with a pH greater than 8, as this can accelerate the degradation of certain amino acids.[7]

Q3: How do I choose the optimal concentration of Angiogenin (108-122) for my cell-based assay?

A3: Determining the optimal concentration requires empirical testing, as it is cell-type and assay-dependent. A good starting point is to perform a dose-response curve. Begin with a broad range of concentrations, for example, from nanomolar to micromolar levels. Based on preliminary results, you can then narrow down the concentration range to identify the most effective and reproducible dose for your specific experimental setup.[9] It is also crucial to include appropriate controls, such as a vehicle control and a positive control (e.g., full-length Angiogenin if you are studying inhibition).

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with Angiogenin (108-122).

Problem Potential Cause(s) Recommended Solution(s)
No or Low Peptide Activity 1. Peptide Degradation: Improper storage or handling (e.g., multiple freeze-thaw cycles, high pH).[7][10] 2. Incorrect Concentration: The concentration used may be too low to elicit a response. 3. Cellular Responsiveness: The cell line being used may not be responsive to Angiogenin or its inhibitors.1. Verify Peptide Integrity: If possible, confirm the peptide's integrity using techniques like mass spectrometry. Ensure proper storage and handling protocols are followed.[7] 2. Optimize Concentration: Perform a dose-response experiment to determine the optimal working concentration.[9] 3. Cell Line Validation: Confirm that your chosen cell line expresses the necessary receptors and signaling components for Angiogenin activity.
High Background or Non-Specific Effects 1. Peptide Concentration Too High: High concentrations can lead to off-target effects. 2. Contaminants in Peptide Preparation: Impurities from the synthesis process can cause non-specific cellular responses.[11]1. Titrate Down Concentration: Lower the peptide concentration to a range where specific effects are observed without significant background. 2. Use High-Purity Peptide: Ensure you are using a high-purity grade of the peptide. If you suspect contamination, consider purifying the peptide.
Inconsistent Results Between Experiments 1. Variability in Incubation Time: Inconsistent incubation times can lead to different levels of cellular response. 2. Peptide Stability in Media: The peptide may be degrading in the cell culture media over the course of the experiment.[12] 3. Cell Passage Number: High passage numbers can lead to changes in cell behavior and responsiveness.1. Standardize Incubation Time: Strictly adhere to a standardized incubation time for all experiments. 2. Assess Peptide Stability: If possible, assess the stability of the peptide in your specific culture media over the experimental timeframe. Consider adding fresh peptide during long incubation periods. 3. Use Low Passage Cells: Use cells with a consistent and low passage number for all experiments.

Experimental Protocols

Protocol 1: Endothelial Cell Proliferation Assay (MTS/MTT)

Objective: To determine the effect of Angiogenin (108-122) on the proliferation of endothelial cells (e.g., HUVECs).

Methodology:

  • Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium. Allow cells to adhere overnight.

  • Serum Starvation (Optional): To synchronize the cells, you can serum-starve them for 4-6 hours in a low-serum medium (e.g., 0.5-1% FBS).

  • Treatment: Prepare serial dilutions of Angiogenin (108-122) in the appropriate cell culture medium. Also, prepare a positive control (e.g., full-length Angiogenin or a known growth factor like VEGF) and a vehicle control.

  • Incubation: Remove the starvation medium and add the treatment solutions to the respective wells. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Proliferation Assessment: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 2: Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

Objective: To assess the effect of Angiogenin (108-122) on endothelial cell migration.

Methodology:

  • Create a Monolayer: Seed endothelial cells in a 24-well plate and grow them to a confluent monolayer.

  • Create the "Wound": Use a sterile pipette tip to create a linear scratch in the cell monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add the treatment solutions (Angiogenin (108-122), positive control, vehicle control) in a low-serum medium.

  • Image Acquisition: Immediately after adding the treatments, capture images of the scratch in each well (Time 0).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Final Imaging: After a predetermined time (e.g., 8, 12, or 24 hours), capture images of the same fields again.

  • Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure to quantify cell migration.

Visualizing Experimental Logic

Diagram 1: Troubleshooting Workflow for Low Peptide Activity

Troubleshooting_Low_Activity start Low or No Peptide Activity check_storage Verify Peptide Storage & Handling start->check_storage check_concentration Review Peptide Concentration check_storage->check_concentration Proper new_peptide Source Fresh Peptide check_storage->new_peptide Improper check_cells Assess Cell Responsiveness check_concentration->check_cells Concentration Seems Correct dose_response Perform Dose-Response Curve check_concentration->dose_response Potentially Too Low validate_cells Validate Cell Line (e.g., Receptor Expression) check_cells->validate_cells Questionable new_peptide->dose_response dose_response->validate_cells

Caption: A logical workflow for troubleshooting experiments where Angiogenin (108-122) shows low or no activity.

Diagram 2: Angiogenin Signaling and Inhibition Pathway

Angiogenin_Pathway cluster_extracellular Extracellular cluster_cell Endothelial Cell Ang Angiogenin Receptor Cell Surface Receptor (e.g., Actin) Ang->Receptor Binds Ang_108_122 Angiogenin (108-122) Ang_108_122->Receptor Competitively Inhibits Signaling Intracellular Signaling Cascade (e.g., ERK/Akt) Receptor->Signaling Activates Response Cellular Responses: - Proliferation - Migration - Invasion Signaling->Response Leads to

Caption: Simplified pathway of Angiogenin signaling and the inhibitory action of the 108-122 fragment.

References

  • Gao, X., & Xu, Z. (2008). Mechanisms of action of angiogenin. Acta Biochimica et Biophysica Sinica, 40(7), 619-624. [Link]

  • Wikipedia. (n.d.). Angiogenin. [Link]

  • Gao, X., & Xu, Z. (2008). Mechanism of action of angiogenin. ResearchGate. [Link]

  • Hu, G. F. (2005). Endogenous angiogenin in endothelial cells is a general requirement for cell proliferation and angiogenesis. Oncogene, 24(21), 3410-3420. [Link]

  • Li, S., et al. (2013). Three decades of research on angiogenin: a review and perspective. Journal of Cellular and Molecular Medicine, 17(10), 1236-1247. [Link]

  • Hu, G., Riordan, J. F., & Vallee, B. L. (1997). Angiogenin promotes invasiveness of cultured endothelial cells by stimulation of cell-associated proteolytic activities. Proceedings of the National Academy of Sciences, 94(6), 2204-2209. [Link]

  • Gori, A., et al. (2021). Optimization of concentration and incubation times. Peptide... ResearchGate. [Link]

  • Bio-Synthesis Inc. (n.d.). Peptides - Angiogenin and Fragments. [Link]

  • ProtiFi. (n.d.). Troubleshooting Tips. [Link]

  • GenScript. (n.d.). Designing Peptide Experiments: Tips for Lab Success. [Link]

  • Peptides. (n.d.). Peptide Stability: Factors Affecting Degradation. [Link]

  • GenScript. (2014). Avoiding Peptide Assay Failure: Hidden Problems and Solutions. [Link]

  • QYAOBIO. (n.d.). Angiogenin - ANG. [Link]

  • Springer Nature Experiments. (n.d.). Serum Stability of Peptides. [Link]

  • Cohesion Biosciences Limited. (n.d.). Angiogenin (108-122) - Product Data Sheet. [Link]

  • Giralt, E., et al. (2018). Percentage of peptide versus incubation time in human serum obtained... ResearchGate. [Link]

Sources

Overcoming resistance to Angiogenin (108-122) in cell lines

Author: BenchChem Technical Support Team. Date: January 2026

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Technical Support Center: Overcoming Resistance to Angiogenin (108-122) in Cell Lines

Welcome to the technical support center for Angiogenin (108-122). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome resistance to Angiogenin (108-122) in cell lines. This resource provides in-depth technical guidance in a question-and-answer format to address specific experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

Here, we address common initial questions regarding Angiogenin (108-122) and cellular responses.

Q1: What is Angiogenin (108-122) and what is its mechanism of action?

Angiogenin (ANG) is a 123 amino acid protein that is a potent stimulator of angiogenesis, the formation of new blood vessels.[1][2] The peptide fragment (108-122) is a key region involved in its biological activity. ANG functions through several mechanisms, including:

  • Ribonucleolytic Activity: Although it is a less efficient ribonuclease than RNase A, this enzymatic activity is crucial for its function.[1]

  • Cell Surface Binding and Signaling: ANG binds to cell surface receptors, including a putative 170-kDa protein and actin, to initiate intracellular signaling.[3][4] This triggers pathways like the extracellular signal-related kinase 1/2 (ERK1/2) and protein kinase B/Akt pathways, leading to cell migration, invasion, and proliferation.[1][5]

  • Nuclear Translocation: A critical step in its angiogenic activity is the translocation of ANG to the nucleus, where it enhances ribosomal RNA (rRNA) transcription.[1][3][4]

Q2: My cells are not responding to Angiogenin (108-122) treatment. What are the initial checks I should perform?

When encountering a lack of cellular response, it's essential to systematically rule out common experimental variables:

  • Peptide Integrity and Handling: Peptides are sensitive to degradation.[6][7] Ensure your Angiogenin (108-122) stock is correctly reconstituted, stored, and handled. Avoid repeated freeze-thaw cycles.[7]

  • Cell Line Viability and Passage Number: Use healthy cells within a consistent and low passage number range to avoid phenotypic drift that could alter responsiveness.[8]

  • Assay Conditions: Confirm that your experimental assay (e.g., proliferation, migration) is optimized and includes appropriate positive and negative controls.[8]

Q3: What are the known mechanisms of resistance to anti-angiogenic therapies that might be relevant to Angiogenin (108-122)?

Resistance to anti-angiogenic therapies is a significant challenge and can occur through various mechanisms, including:

  • Activation of Alternative Signaling Pathways: Cells can compensate for the inhibition of one pro-angiogenic pathway by upregulating others, such as those involving FGF, PDGF, or other growth factors.[9][10][11][12][13]

  • Alterations in the Tumor Microenvironment: Stromal cells, like cancer-associated fibroblasts and immune cells, can secrete alternative angiogenic factors, creating a resistant microenvironment.[13]

  • Pericyte Protection: Pericytes can protect endothelial cells from the effects of anti-angiogenic drugs.[14]

Part 2: In-Depth Troubleshooting Guides

This section provides a structured approach to identifying and overcoming resistance to Angiogenin (108-122).

Troubleshooting Workflow: From No Response to Mechanistic Insight

The following diagram outlines a systematic workflow to diagnose the cause of resistance.

G cluster_0 Phase 1: Initial Verification cluster_1 Phase 2: Target & Pathway Analysis cluster_2 Phase 3: Advanced Resistance Mechanisms A No Cellular Response to Angiogenin (108-122) B Step 1: Verify Peptide Integrity and Bioactivity A->B C Step 2: Confirm Cell Line Health and Culture Conditions B->C D Step 3: Assess Receptor Expression and Binding C->D If response is still absent E Step 4: Analyze Downstream Signaling Pathways D->E F Step 5: Investigate Alternative Bypass Pathways E->F If signaling is intact but no phenotype G Step 6: Evaluate for Drug Efflux Mechanisms F->G

Caption: A step-by-step workflow for troubleshooting resistance to Angiogenin (108-122).

Problem 1: Lack of Confidence in Peptide Bioactivity

Question: How can I be sure that the Angiogenin (108-122) peptide I am using is active?

Causality: Peptide degradation due to improper storage, handling, or experimental conditions is a primary reason for a lack of bioactivity.[6][15] Peptides are susceptible to proteases present in serum-containing media and can adsorb to plasticware.

Troubleshooting Protocol: Peptide Stability Assay

This protocol helps determine the stability of Angiogenin (108-122) under your specific experimental conditions.

Materials:

  • Angiogenin (108-122) peptide

  • Cell culture medium (with and without serum)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (optional, for degradation product identification)

Procedure:

  • Incubation: Incubate Angiogenin (108-122) at your working concentration in your cell culture medium (with and without serum) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Sample Preparation: Stop enzymatic degradation by adding a precipitation agent like a mixture of organic solvents.[6] Centrifuge to pellet proteins and collect the supernatant containing the peptide.

  • Analysis: Analyze the supernatant using RP-HPLC to quantify the amount of intact peptide remaining at each time point.[16] Mass spectrometry can be used to identify cleavage products.[15]

Data Interpretation:

Time (hours)% Intact Peptide (Serum-Free)% Intact Peptide (+10% FBS)
0100%100%
298%85%
695%60%
1292%40%
2488%15%
Example data showing peptide degradation is more rapid in the presence of serum.

Solutions:

  • If significant degradation is observed, consider using a serum-free or low-serum medium for your experiments.

  • Prepare fresh working solutions of the peptide for each experiment.

Problem 2: Questionable Target Engagement in Resistant Cells

Question: My peptide is stable, but my cells still don't respond. How can I check if the peptide is binding to its receptor?

Causality: Resistance can arise from low or absent expression of the Angiogenin receptor on the cell surface.[8] Cell lines can lose receptor expression over multiple passages.

Troubleshooting Protocol: Quantification of Angiogenin Receptor Expression by Flow Cytometry

This protocol allows for the quantification of the putative 170-kDa Angiogenin receptor on the cell surface.[17][18][19]

Materials:

  • Anti-Angiogenin receptor antibody (if available) or biotinylated Angiogenin (108-122)

  • Fluorophore-conjugated secondary antibody or streptavidin

  • Flow cytometer

  • Calibration beads with a known number of antibody binding sites[17][18]

  • Parental (sensitive) and suspected resistant cell lines

Procedure:

  • Cell Preparation: Harvest cells using a non-enzymatic dissociation solution to preserve cell surface proteins.[19] Wash cells with cold PBS.

  • Staining: Incubate cells with the primary antibody or biotinylated peptide on ice.

  • Secondary Staining: Wash and incubate with the appropriate fluorophore-conjugated secondary antibody or streptavidin.[18]

  • Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer. Use calibration beads to create a standard curve to convert fluorescence intensity to the number of receptors per cell.[17][18]

Data Interpretation: Compare the mean fluorescence intensity (MFI) and the calculated number of receptors per cell between your sensitive and resistant cell lines. A significant decrease in receptor number in the resistant line suggests this as a mechanism of resistance.

Solutions:

  • If receptor expression is low, consider using a different cell line known to express the receptor at higher levels.

  • Attempt to re-derive a sensitive clone from your parental cell stock.

Problem 3: Intact Receptor Expression but No Downstream Signaling

Question: My cells express the receptor, but I don't see any downstream effects. How can I check if the signaling pathway is activated?

Causality: Resistance can occur due to defects in the intracellular signaling cascade downstream of receptor activation.[20] This could involve mutations or altered expression of key signaling molecules like ERK or Akt.

Signaling Pathway Analysis Workflow

G cluster_0 Stimulation cluster_1 Analysis cluster_2 Interpretation A Treat Sensitive & Resistant Cells with Angiogenin (108-122) B Western Blot for p-ERK, p-Akt A->B C Nuclear Translocation Assay for Angiogenin A->C D Compare phosphorylation levels and nuclear localization B->D C->D E Identify block in signaling pathway D->E

Caption: Workflow for analyzing downstream signaling of Angiogenin (108-122).

Troubleshooting Protocol: Western Blot for Key Signaling Proteins

This protocol assesses the activation of the ERK and Akt pathways upon Angiogenin (108-122) treatment.

Procedure:

  • Treatment: Treat both sensitive and resistant cell lines with Angiogenin (108-122) for a short duration (e.g., 15-30 minutes).

  • Lysis: Lyse the cells and quantify protein concentration.

  • Western Blot: Perform SDS-PAGE and transfer proteins to a membrane.

  • Antibody Incubation: Probe the membrane with antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt. Use a loading control like GAPDH or β-actin.

  • Detection: Visualize the bands and quantify the relative phosphorylation levels.

Data Interpretation: A lack of increased phosphorylation of ERK and/or Akt in the resistant cell line compared to the sensitive line upon treatment indicates a blockage in these downstream pathways.

Solutions:

  • If a specific pathway is blocked, investigate the components of that pathway for mutations or altered expression.

  • Consider if the cells have activated a bypass signaling pathway.

Problem 4: Suspected Activation of Bypass Pathways

Question: Downstream signaling from the Angiogenin receptor appears blocked. Could the cells be using an alternative pathway to survive?

Causality: A common mechanism of resistance to targeted therapies is the activation of alternative or "bypass" signaling pathways that promote cell survival and proliferation, rendering the targeted pathway redundant.[12][21]

Troubleshooting Protocol: Phospho-Receptor Tyrosine Kinase (RTK) Array

A phospho-RTK array allows for a broad screen of the activation status of multiple receptor tyrosine kinases simultaneously, helping to identify potential bypass pathways.

Procedure:

  • Cell Culture and Treatment: Culture both sensitive and resistant cells. The resistant cells should be maintained under Angiogenin (108-122) pressure.

  • Lysis and Array Incubation: Lyse the cells and apply the lysates to the phospho-RTK array membranes according to the manufacturer's instructions.

  • Detection: Detect the phosphorylated RTKs using the provided detection reagents.

  • Analysis: Compare the array results from the sensitive and resistant cell lines to identify RTKs that are hyper-phosphorylated in the resistant line.

Data Interpretation: Strong signals for specific RTKs (e.g., EGFR, MET, FGF receptors) in the resistant cells that are weak or absent in the sensitive cells suggest the activation of these pathways as a resistance mechanism.

Solutions:

  • Validate the array findings with Western blotting for the identified hyper-activated RTKs.

  • Test the effect of combining Angiogenin (108-122) with an inhibitor of the identified bypass pathway to see if sensitivity can be restored.

Part 3: References

  • Gao, X., & Xu, Z. (2008). Mechanisms of action of angiogenin. Acta Biochimica et Biophysica Sinica, 40(7), 619–624. [Link]

  • Reeh, H., Rudolph, J., & Friedrich, K. (2023). Quantification of membrane-bound cytokine receptors by calibrated flow cytometry. STAR Protocols, 4(3), 102473. [Link]

  • Kohler, A., Jülke, E. M., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Rudolph, J., & Friedrich, K. (2023). Quantification of membrane-bound cytokine receptors by calibrated flow cytometry. ResearchGate. [Link]

  • Kohler, A., Jülke, E. M., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. [Link]

  • BenchChem. (n.d.). Angiogenin (108-122) Peptide for Research Use. BenchChem.

  • Wikipedia. (n.d.). Angiogenin. Wikipedia. [Link]

  • Gao, X., & Xu, Z. (2008). Mechanism of action of angiogenin. ResearchGate. [Link]

  • Hu, G. F., Riordan, J. F., & Vallee, B. L. (1997). A putative angiogenin receptor in angiogenin-responsive human endothelial cells. Proceedings of the National Academy of Sciences, 94(6), 2204–2209. [Link]

  • Kohler, A., Jülke, E. M., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. [Link]

  • Sheng, J., & Hu, G. F. (2017). Three decades of research on angiogenin: a review and perspective. Journal of Molecular Cell Biology, 9(4), 265–278. [Link]

  • Bio-protocol. (n.d.). Quantification of Receptor Cell Surface Expression by Flow Cytometry. Bio-protocol. [Link]

  • Gande, S. L., & Saxena, V. (2018). Absolute Quantification of Plasma Membrane Receptors via Quantitative Flow Cytometry. Methods in Molecular Biology, 1677, 137–149. [Link]

  • Mao, M., Chen, W., & Ye, D. (2024). Research progress on the structure, function, and use of angiogenin in malignant tumours. Heliyon, 10(9), e30654. [Link]

  • BenchChem. (n.d.). Troubleshooting Resistance to Pasireotide in Tumor Cell Lines: A Technical Support Guide. BenchChem.

  • ResearchGate. (n.d.). Any recommended protocols for receptor density quantification?. ResearchGate. [Link]

  • UniProt. (n.d.). ANGI_HUMAN. UniProt. [Link]

  • BenchChem. (n.d.). BIO-1211 Technical Support Center: Overcoming Drug Resistance. BenchChem.

  • Hu, G. F., Strydom, D. J., Fett, J. W., Riordan, J. F., & Vallee, B. L. (1993). Actin is a binding protein for angiogenin. Proceedings of the National Academy of Sciences, 90(4), 1217–1221. [Link]

  • Kim, Y., & Kim, H. (2022). Human and mouse angiogenins: Emerging insights and potential opportunities. Frontiers in Molecular Biosciences, 9, 1047683. [Link]

  • Haibe, Y., Kreidieh, M., El Hajj, H., Khalife, H., El-Sabban, M., & El-Hajj, A. (2020). The Great Escape; the Hallmarks of Resistance to Antiangiogenic Therapy. Cancers, 12(1), 106. [Link]

  • BenchChem. (n.d.). Troubleshooting unexpected results in Tucatinib signaling pathway analysis. BenchChem.

  • Sheng, J., & Hu, G. F. (2017). Three decades of research on angiogenin: a review and perspective. Journal of Molecular Cell Biology, 9(4), 265–278. [Link]

  • Gat-Viks, I., & Shamir, R. (2009). Elucidating regulatory mechanisms downstream of a signaling pathway using informative experiments. Molecular Systems Biology, 5, 281. [Link]

  • Uemura, A. (2019). Resistance to Anti-Angiogenic Therapy in Cancer—Alterations to Anti-VEGF Pathway. International Journal of Molecular Sciences, 20(10), 2447. [Link]

  • Oltean, S., & Bates, D. O. (2014). Alternative Splicing in Angiogenesis. International Journal of Molecular Sciences, 15(4), 6957–6977. [Link]

  • WuXi AppTec. (n.d.). How to Overcome 9 Key Peptide Drug Development Challenges. WuXi AppTec.

  • Gacche, R. N., & Assaraf, Y. G. (2018). Mechanisms of resistance to anti-angiogenic treatments. Journal of Cancer Metastasis and Treatment, 4, 21. [Link]

  • ResearchGate. (n.d.). In order to decipher the downstream signaling pathway of a transcription factor, what is the better strategy?. ResearchGate. [Link]

  • Haibe, Y., Kreidieh, M., El Hajj, H., Khalife, H., El-Sabban, M., & El-Hajj, A. (2020). Resistance Mechanisms to Anti-angiogenic Therapies in Cancer. Frontiers in Oncology, 10, 221. [Link]

  • Cools, M., Van den Mooter, L., & Dewerchin, M. (2011). Mechanisms of Resistance to Anti-Angiogenic Therapy and Development of Third-Generation Anti-Angiogenic Drug Candidates. Current Angiogenesis, 1(1), 57–67. [Link]

  • BenchChem. (n.d.). Technical Support Center: Overcoming Sag1.3 Resistance in Cell Lines. BenchChem.

  • Derakhshankhah, H., & Jafari, S. (2019). Strategies for Improving Peptide Stability and Delivery. Molecules, 24(12), 2329. [Link]

  • Wee, P., & Wang, Z. (2017). Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. Cancers of the Head & Neck, 2, 8. [Link]

  • Wang, Y., Zhang, R., Wu, D., & Yang, C. (2019). Identification of key genes and pathways at the downstream of S100PBP in pancreatic cancer cells by integrated bioinformatical analysis. Annals of Translational Medicine, 7(22), 652. [Link]

Sources

Technical Support Center: Purity Analysis of Synthetic Angiogenin (108-122)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purity analysis of synthetic Angiogenin (108-122). This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to assist you in your experimental workflows. As Senior Application Scientists, we understand that the success of your research is critically dependent on the quality of your reagents. This document will explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your work.

Introduction to Angiogenin (108-122) and the Imperative of Purity

This guide will walk you through the primary analytical techniques for assessing the purity of your synthetic Angiogenin (108-122) and provide solutions to common challenges.

Core Analytical Techniques for Purity Assessment

The purity of synthetic peptides is most commonly determined by a combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[2][4] For absolute quantification, Amino Acid Analysis (AAA) is the gold standard.[5][6]

Part 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for peptide purity analysis, separating the target peptide from impurities based on hydrophobicity.[7][8]

Frequently Asked Questions (FAQs) - RP-HPLC

Q1: What is the expected retention time for Angiogenin (108-122) on a C18 column?

A1: The exact retention time will vary depending on your specific HPLC system, column dimensions, gradient, and flow rate. However, given its sequence (ENGLPVHLDQSIFRR), Angiogenin (108-122) is a relatively hydrophilic peptide and is expected to elute at a lower acetonitrile concentration. A good starting point is a linear gradient of 5-65% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.

Q2: My chromatogram shows multiple peaks. What could they be?

A2: Multiple peaks indicate the presence of impurities. These can be categorized as follows:

Type of Impurity Description Typical Elution Profile vs. Main Peak
Deletion Sequences Peptides missing one or more amino acids due to incomplete coupling during synthesis.[3][9][10]Usually elute earlier (more hydrophilic).
Truncated Sequences Peptides that are shorter than the target sequence, often due to capping of unreacted chains.[11]Typically elute earlier.
Incompletely Deprotected Peptides Peptides still carrying protecting groups from synthesis.Often elute later (more hydrophobic).
Oxidized Peptides Methionine or Tryptophan residues can become oxidized. Angiogenin (108-122) does not contain these, but other residues can be susceptible.May elute slightly earlier or later depending on the nature of the oxidation.
Diastereomers Racemization of amino acids can occur during synthesis.[3]May co-elute or appear as a shoulder on the main peak.
Aggregation Peptides can form dimers or larger aggregates.[12]Can appear as broad, late-eluting peaks.

Q3: My peak shape is poor (broadening or tailing). What can I do?

A3: Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too much peptide. Try reducing the injection volume or sample concentration.

  • Secondary Interactions: The peptide may be interacting with the silica backbone of the column. Ensure your mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1%.[13]

  • Column Degradation: The column may be old or contaminated. Try flushing the column with a strong solvent or replacing it.

  • Inappropriate Mobile Phase: The pH of the mobile phase can affect peak shape. For most peptides, a low pH (2-3) using TFA is optimal.

Troubleshooting Guide - RP-HPLC
Problem Potential Cause Recommended Solution
No peaks detectedInjection failure, detector issue, peptide precipitation in the sample vial.Check injection system, detector lamp, and sample solubility. Centrifuge the sample before injection.
Main peak is very broadAggregation, column overload, or poor column condition.Lower the sample concentration, reduce injection volume, or use a new column. Consider adding a denaturant like guanidine hydrochloride to your sample diluent if aggregation is suspected.
Inconsistent retention timesFluctuations in pump pressure, temperature, or mobile phase composition.Purge the pumps, ensure consistent lab temperature, and prepare fresh mobile phases daily.
Extraneous peaks appear over timeSample degradation, mobile phase contamination, or column bleed.Use fresh samples, filter mobile phases, and use a high-quality HPLC column.
Experimental Workflow: RP-HPLC Purity Analysis

RP_HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_sample Dissolve Peptide (e.g., in H2O/ACN) inject Inject Sample prep_sample->inject prep_mobile Prepare Mobile Phases (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) run_gradient Run Gradient (e.g., 5-65% B over 30 min) prep_mobile->run_gradient equilibrate Equilibrate Column (e.g., C18, 300Å) equilibrate->inject inject->run_gradient detect Detect at 210-230 nm run_gradient->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: RP-HPLC workflow for peptide purity analysis.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the identity (molecular weight) of the main peak and identifying impurities.[14][15]

Frequently Asked Questions (FAQs) - Mass Spectrometry

Q1: What is the expected molecular weight of Angiogenin (108-122)?

A1: The sequence is ENGLPVHLDQSIFRR.

  • Monoisotopic Mass: 1779.00 Da

  • Average Mass: 1780.04 Da You should look for the corresponding m/z (mass-to-charge ratio) values in your spectrum (e.g., [M+H]⁺, [M+2H]²⁺).

Q2: My MS data shows a mass that doesn't match the expected molecular weight. What could it be?

A2: This indicates the presence of impurities or modifications. Refer to the table below for common mass shifts.

Observed Mass vs. Expected Potential Cause Mass Shift (Da)
LowerDeletion of an amino acid (e.g., -Gly: -57.02, -Ala: -71.04)Varies by residue
HigherIncomplete removal of a protecting group (e.g., Boc: +100.05, Pbf: +252.12)Varies by group
+16Oxidation of a susceptible residue.+15.99
-17Pyroglutamate formation from N-terminal Glutamine (Gln).[10]-17.03
-18Deamidation of Asparagine (Asn) or Glutamine (Gln).[9][10]-17.03 (Asn to Asp)
Higher (multiple additions)Adduct formation (e.g., +Na: +22.99, +K: +39.10)Varies by adduct

Q3: How can I couple HPLC with MS for a more powerful analysis?

A3: LC-MS is a standard technique that provides both purity and identity information in a single run.[4] The eluent from the HPLC is directly introduced into the mass spectrometer's ion source (typically Electrospray Ionization, ESI). This allows you to obtain a mass spectrum for each peak in your chromatogram, greatly aiding in impurity identification.[16]

Troubleshooting Guide - Mass Spectrometry
Problem Potential Cause Recommended Solution
Low signal intensityPoor ionization, sample suppression by contaminants (e.g., high salt concentration).Desalt the sample if necessary. Optimize MS source parameters. Ensure the peptide is soluble in the infusion solvent.
Complex spectrum with many peaksPresence of multiple impurities, adducts, or different charge states.Simplify the spectrum by analyzing individual HPLC fractions. Use deconvolution software to interpret multiple charge states.
Observed mass is slightly offInstrument calibration is needed.Calibrate the mass spectrometer using a known standard.
Experimental Workflow: LC-MS Analysis

LCMS_Workflow cluster_separation LC Separation cluster_ionization Ionization cluster_detection MS Detection cluster_analysis Data Analysis hplc RP-HPLC Separation (as described above) esi Electrospray Ionization (ESI) hplc->esi Eluent ms Mass Analyzer (e.g., TOF, Orbitrap) esi->ms data Correlate HPLC Peaks with Mass Spectra ms->data identify Identify Main Peak & Impurities data->identify

Caption: LC-MS workflow for peptide identification.

Part 3: Amino Acid Analysis (AAA)

AAA is used for the absolute quantification of a peptide sample by determining the molar amounts of its constituent amino acids after hydrolysis.[5][6][17] This provides the net peptide content, which is often 60-80% of the gross weight due to the presence of water and counterions.[4]

Frequently Asked Questions (FAQs) - Amino Acid Analysis

Q1: Why is the net peptide content lower than the purity determined by HPLC?

A1: HPLC purity is a relative measure of the target peptide against other peptide-related impurities.[18] It does not account for non-peptide components like water and counterions (e.g., TFA from purification).[4] AAA, on the other hand, gives an absolute measure of the peptide amount, which is the net peptide content.

Q2: The amino acid ratios from my AAA are incorrect. What went wrong?

A2:

  • Incomplete Hydrolysis: Some peptide bonds (e.g., between hydrophobic residues like Val, Ile, Leu) are difficult to cleave. Ensure hydrolysis is performed under standard conditions (e.g., 6N HCl at 110°C for 24 hours).

  • Amino Acid Degradation: Serine and Threonine can be partially degraded during acid hydrolysis. Asparagine and Glutamine are converted to Aspartic acid and Glutamic acid, respectively.[17] Correction factors may need to be applied.

  • Contamination: Contamination with other proteins or free amino acids can skew the results. Ensure clean handling and high-purity reagents.

Conclusion: A Self-Validating Purity Assessment

By employing these three orthogonal techniques, you create a self-validating system for the purity analysis of your synthetic Angiogenin (108-122).

Purity_Validation_Logic HPLC RP-HPLC Purity Relative Purity (%) HPLC->Purity determines MS Mass Spectrometry Identity Molecular Weight (Da) MS->Identity confirms AAA Amino Acid Analysis Quantity Net Peptide Content (%) AAA->Quantity quantifies Confident_Result High-Confidence Pure Peptide Purity->Confident_Result Identity->Confident_Result Quantity->Confident_Result

Caption: Logic for a self-validating purity assessment.

By systematically addressing potential issues and understanding the principles behind each method, you can ensure the quality of your synthetic Angiogenin (108-122) and the reliability of your research data.

References

  • Zhang, H., & Stobaugh, J. F. (2010). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, Chapter 16, Unit16.1. doi:10.1002/0471140864.ps1601s62. Retrieved January 16, 2026, from [Link]

  • Loo, J. A. (2017). Mass Spectrometry for Peptide and Protein Analysis. In eLS. John Wiley & Sons, Ltd. Retrieved January 16, 2026, from [Link]

  • What Is Peptide Mass Spectrometry Identification. (n.d.). MtoZ Biolabs. Retrieved January 16, 2026, from [Link]

  • Mass Spectrometry in Peptide and Protein Analysis. (n.d.). Mabion. Retrieved January 16, 2026, from [Link]

  • What mass spectrometry methods are used for peptide identification. (n.d.). BGI-PT. Retrieved January 16, 2026, from [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac Group. Retrieved January 16, 2026, from [Link]

  • Learn important facts about Peptide Quality & Purity. (n.d.). JPT Peptide Technologies. Retrieved January 16, 2026, from [Link]

  • Qasrawi, D. O., Petrotchenko, E. V., & Borchers, C. H. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Analytical and Bioanalytical Chemistry, 415(19), 4637–4643. doi:10.1007/s00216-023-04791-w. Retrieved January 16, 2026, from [Link]

  • Hewitt, C. A., Lekeux, P. E., & Van Ryssen, B. J. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1219, 123638. doi:10.1016/j.jchromb.2023.123638. Retrieved January 16, 2026, from [Link]

  • De Spiegeleer, B., Van der Poorten, C., & Van den Bossche, J. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 93–108. doi:10.1016/j.jpba.2014.06.012. Retrieved January 16, 2026, from [Link]

  • 6 peptide impurities that appear during the synthesis & storage of peptides. (2023, May 16). GenScript. Retrieved January 16, 2026, from [Link]

  • Amino Acid Analysis Overview. (2012, November 5). Bio-Synthesis Inc. Retrieved January 16, 2026, from [Link]

  • Investigation of Impurities in Peptide Pools. (2021). Molecules, 26(15), 4482. doi:10.3390/molecules26154482. Retrieved January 16, 2026, from [Link]

  • Principle of Peptide Purity Analysis Using HPLC. (n.d.). MtoZ Biolabs. Retrieved January 16, 2026, from [Link]

  • Peptides - Angiogenin and Fragments. (n.d.). Bio-Synthesis Inc. Retrieved January 16, 2026, from [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Advanced Chromatography Technologies. Retrieved January 16, 2026, from [Link]

  • Wang, L. (2023, December 8). Peptide analysis using reverse phase liquid chromatography. Separation Science. Retrieved January 16, 2026, from [Link]

  • Peptide Purity Guide — 98%, 99% & Research-Grade Explained. (n.d.). GenicBio. Retrieved January 16, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of Angiogenin (108-122)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the pro-angiogenic activity of the peptide fragment Angiogenin (108-122). We move beyond simple protocol recitation to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach.

Introduction: The Angiogenic Potential of Angiogenin and its Fragments

Angiogenin (ANG) is a 14 kDa protein, first isolated from tumor cell conditioned media, known to be a potent stimulator of neovascularization—the formation of new blood vessels from pre-existing ones.[1][2][3] This process is fundamental to both normal physiological events, like wound healing, and pathological conditions, including tumor growth and metastasis.[1][4] The full-length protein elicits a cascade of cellular responses in endothelial cells, including proliferation, migration, and invasion, culminating in the formation of capillary-like tubular structures.[5][6][7][8]

The peptide fragment Angiogenin (108-122) is a specific sequence derived from the parent protein. A critical question for researchers is whether this fragment retains the biological activity of the full-length molecule. Validating this putative activity requires a multi-faceted approach, using a suite of in vitro assays that interrogate each key step of the angiogenic process. This guide outlines a logical, multi-assay workflow designed to provide a definitive assessment of Angiogenin (108-122)'s biological function.

The Validation Workflow: A Multi-Pronged Approach

A single assay is insufficient to confirm a complex biological process like angiogenesis. A credible validation strategy relies on a series of complementary assays, each providing a piece of the puzzle. Our workflow interrogates three core endothelial cell functions central to angiogenesis: proliferation, migration, and differentiation into tubular structures.

Validation_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Functional Confirmation cluster_2 Phase 3: Data Synthesis & Comparison Proliferation Proliferation Tube_Formation Tube Formation Assay Proliferation->Tube_Formation Migration Migration Migration->Tube_Formation Data_Analysis Quantitative Analysis Tube_Formation->Data_Analysis Comparison Comparison to Controls (VEGF, Scrambled Peptide) Data_Analysis->Comparison Conclusion Conclusion on Biological Activity Comparison->Conclusion Start Hypothesis: Angiogenin (108-122) is pro-angiogenic Start->Proliferation Test Mitogenic Activity Start->Migration Test Chemotactic Activity

Caption: Overall workflow for validating the biological activity of Angiogenin (108-122).

Assay I: Endothelial Cell Proliferation

Scientific Rationale: Angiogenesis requires the expansion of the endothelial cell population to build new vessel structures. Therefore, the first step is to determine if Angiogenin (108-122) acts as a mitogen, stimulating endothelial cell division.

Trustworthiness through Controls:

  • Positive Control: Vascular Endothelial Growth Factor (VEGF). VEGF is a potent, well-characterized mitogen for endothelial cells, serving as the gold standard for pro-angiogenic activity.[9][10] Its inclusion validates that the cell system is responsive to angiogenic stimuli.

  • Negative Control: A scrambled peptide with the same amino acid composition as Angiogenin (108-122) but in a randomized sequence. This is crucial to demonstrate that any observed effect is sequence-specific and not due to non-specific peptide properties.

  • Vehicle Control: The buffer (e.g., sterile PBS or 0.1% DMSO) used to dissolve the peptides. This establishes the baseline proliferation rate.

Detailed Protocol: Cell Viability/Proliferation Assay (ATP-Based)

This protocol utilizes a luminescent cell viability assay, which quantifies ATP as an indicator of metabolically active, viable cells.[11]

  • Cell Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well, fibronectin-coated plate at a density of ~1,500-2,000 cells/well in complete endothelial growth medium (EGM).[11]

  • Serum Starvation (Synchronization): After 24 hours, replace the medium with a basal medium (EBM) containing only 0.1-0.5% FBS. Incubate for 12-24 hours. This synchronizes the cells in the G0/G1 phase of the cell cycle, reducing baseline proliferation and increasing sensitivity to mitogens.

  • Treatment: Prepare serial dilutions of Angiogenin (108-122), the scrambled peptide, and VEGF in the low-serum basal medium. A typical concentration range would be from 1 pM to 1 µM.

  • Incubation: Remove the starvation medium and add the treatment media to the respective wells. Incubate for 48-72 hours.

  • Luminescence Reading: Equilibrate the plate to room temperature. Add the ATP-releasing/luciferase reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.[11]

  • Data Acquisition: Measure luminescence using a plate reader. The light output is directly proportional to the number of viable cells.

Data Analysis:

  • Normalize the data by subtracting the average luminescence of "no-cell" control wells.

  • Express results as a percentage of the vehicle control.

  • Plot the dose-response curves and calculate the EC₅₀ (half-maximal effective concentration) for both Angiogenin (108-122) and VEGF.

Assay II: Endothelial Cell Migration

Scientific Rationale: The directional migration of endothelial cells is essential for them to move into the perivascular space and form new vessel sprouts.[12] We will describe two complementary methods to assess this.

A. The Scratch (Wound Healing) Assay

This is a straightforward method to assess collective cell migration.[12]

Protocol:

  • Create Monolayer: Grow HUVECs in a 24-well plate until they form a confluent monolayer.

  • Create "Wound": Use a sterile p200 pipette tip to create a uniform, cell-free scratch down the center of each well.

  • Wash & Treat: Gently wash with PBS to remove dislodged cells. Add basal medium containing the test articles (Angiogenin (108-122), VEGF, scrambled peptide) at a pre-determined optimal concentration (e.g., the EC₅₀ from the proliferation assay).

  • Imaging: Image the scratch at time 0 and at subsequent time points (e.g., 6, 12, 18 hours) using a phase-contrast microscope.

  • Analysis: Quantify the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial area.

B. The Transwell (Boyden Chamber) Assay

This assay specifically measures chemotaxis—directional migration towards a chemical gradient—which is highly relevant to angiogenesis.[12][13][14]

Transwell_Assay Chamber Upper Chamber HUVECs seeded here in basal medium Porous Membrane (e.g., 8 µm pores) Lower Chamber Chemoattractant (e.g., Angiogenin (108-122) or VEGF) in basal medium Migration_Arrow

Sources

A Comparative Guide for Researchers: Full-Length Angiogenin vs. the Angiogenin (108-122) Peptide Fragment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in angiogenesis, oncology, and neurobiology, Angiogenin (ANG) is a molecule of profound interest. As a potent stimulator of neovascularization, its role in both physiological and pathological processes is a subject of intense investigation.[1][2] However, the high cost and complex handling of the full-length 14 kDa protein have driven interest toward smaller, synthetic peptide fragments that may recapitulate or modulate its activity.

This guide provides an in-depth, objective comparison between the full-length human Angiogenin protein and its C-terminal fragment, Angiogenin (108-122). We will explore their structural differences, functional implications, and the experimental data that underpins our current understanding, providing researchers with the critical information needed to select the appropriate molecule for their experimental designs.

Structural and Functional Overview

Full-length Angiogenin is a 123-amino acid protein and a member of the ribonuclease (RNase) A superfamily.[1][3] Its structure contains several key functional domains: a catalytic site responsible for its weak ribonucleolytic activity, a receptor-binding site, and a nuclear localization signal (NLS).[3][4][5] In contrast, Angiogenin (108-122) is a 15-amino acid synthetic peptide corresponding to a sequence within the C-terminal region of the full-length protein.[4]

FeatureFull-Length Angiogenin (ANG)Angiogenin (108-122) Peptide
Size 14.1 kDa (123 amino acids)~1.8 kDa (15 amino acids)
Structure Kidney-shaped tertiary structure with α-helices and β-sheets.[4][6]Linear peptide sequence.
Key Domains Catalytic site, receptor-binding site, nuclear localization signal.[3][5]Represents a portion of the C-terminal region.
Primary Function Pro-angiogenic, ribonucleolytic.[1]Reported as an inhibitor of ANG's activities.[4]
Mechanism Binds to cell surface receptors, translocates to the nucleus, cleaves tRNA.[1][7]Competitively inhibits full-length ANG.

Delineating the Mechanism of Action: A Tale of Two Molecules

The pro-angiogenic activity of full-length ANG is multifaceted. It involves binding to cell surface receptors on endothelial cells, internalization, and subsequent translocation to the nucleus where it stimulates ribosomal RNA (rRNA) transcription, a critical step for cell proliferation and angiogenesis.[1][7][8] Furthermore, its ribonucleolytic activity, though much weaker than that of RNase A, is essential for its biological function, contributing to the generation of tRNA-derived stress-induced RNAs (tiRNAs) that can modulate protein translation.[3][9][10][11]

Conversely, the Angiogenin (108-122) peptide has been reported to act as an antagonist to the full-length protein.[4] It is believed to correspond to a region of ANG that is critical for its function, and by competing with the full-length protein, it can inhibit both its enzymatic and biological activities.[4]

Below is a diagram illustrating the proposed signaling pathway of full-length Angiogenin.

Angiogenin_Signaling cluster_extracellular Extracellular Space cluster_cell Endothelial Cell Full-Length ANG Full-Length ANG Cell Surface Receptor Cell Surface Receptor Full-Length ANG->Cell Surface Receptor Binding Internalization Internalization Cell Surface Receptor->Internalization Nuclear Translocation Nuclear Translocation Internalization->Nuclear Translocation Nucleus Nucleus Nuclear Translocation->Nucleus rRNA Transcription rRNA Transcription Nucleus->rRNA Transcription Stimulates Angiogenesis Angiogenesis rRNA Transcription->Angiogenesis Leads to

Caption: Proposed signaling pathway of full-length Angiogenin in endothelial cells.

Functional Comparison: Experimental Evidence

The most direct way to compare these two molecules is through functional assays. Below, we outline key experiments and the expected outcomes based on published literature.

a) In Vitro Angiogenesis (Tube Formation) Assay

This assay is a cornerstone for assessing angiogenic potential. Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a basement membrane extract, and their ability to form capillary-like structures (tubes) is quantified.

  • Full-Length Angiogenin: Expected to significantly increase the formation of tube-like structures, including total tube length and the number of branch points, compared to a negative control.[12][13]

  • Angiogenin (108-122) Peptide: When added alone, it is not expected to induce tube formation. When co-incubated with full-length ANG, it is expected to inhibit the pro-angiogenic effect of the full-length protein in a dose-dependent manner.

b) Ribonucleolytic Activity Assay

The enzymatic activity of Angiogenin can be measured using various substrates, such as tRNA or synthetic fluorogenic substrates.[9][14][15]

  • Full-Length Angiogenin: Will exhibit characteristic weak, but measurable, ribonucleolytic activity.[11][15]

  • Angiogenin (108-122) Peptide: Lacks the catalytic residues and is not expected to show any enzymatic activity. It should, however, inhibit the activity of full-length ANG when present in the reaction.[4]

AssayExpected Outcome with Full-Length ANGExpected Outcome with ANG (108-122)
Tube Formation Increased tube length and branching.No effect alone; inhibits ANG-induced tube formation.
Ribonucleolytic Activity Weak but detectable cleavage of RNA substrates.No activity; inhibits ANG's enzymatic activity.
Cell Proliferation Increased proliferation of endothelial cells.No effect alone; inhibits ANG-induced proliferation.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed protocols are essential. Here, we provide a standard protocol for the in vitro tube formation assay, a critical method for comparing these two molecules.

Protocol: In Vitro Endothelial Cell Tube Formation Assay

Objective: To assess the pro-angiogenic or anti-angiogenic potential of test compounds by measuring the formation of capillary-like structures by endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (e.g., Matrigel®)

  • 96-well tissue culture plate

  • Test articles: Full-length Angiogenin, Angiogenin (108-122) peptide

  • Incubator (37°C, 5% CO2)

  • Microscope with imaging capabilities

Procedure:

  • Plate Coating: Thaw the basement membrane extract on ice. Using pre-chilled pipette tips, add 50 µL of the extract to each well of a 96-well plate. Ensure the entire surface of the well is covered.[16]

  • Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the basement membrane extract to solidify.[16]

  • Cell Preparation: Harvest HUVECs and resuspend them in basal medium to create a single-cell suspension. Perform a cell count to determine the concentration.

  • Treatment Preparation: Prepare dilutions of your test articles (Full-length ANG, ANG (108-122), and a combination of both) in endothelial basal medium.

  • Cell Seeding: Dilute the HUVEC suspension to a final concentration of 1 x 10^5 cells/mL in the prepared treatment solutions. Add 100 µL of the cell suspension to each corresponding well of the coated 96-well plate.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. The optimal time should be determined empirically.[17]

  • Imaging and Analysis: After incubation, visualize the formation of tube-like structures using a phase-contrast microscope. Capture images from several representative fields for each well. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Tube_Formation_Workflow A Coat 96-well plate with Basement Membrane Extract B Incubate at 37°C (30-60 min) A->B Solidification D Seed HUVECs onto gel with treatments B->D C Prepare HUVEC suspension and treatment solutions C->D Addition E Incubate at 37°C (4-18 hours) D->E F Image and Quantify Tube Formation E->F

Caption: Experimental workflow for the in vitro tube formation assay.

Summary and Conclusion

The choice between full-length Angiogenin and the Angiogenin (108-122) peptide is entirely dependent on the research question.

  • For studying the multifaceted roles of Angiogenin in promoting angiogenesis, cell proliferation, and its enzymatic functions, the full-length protein is the indispensable tool. It allows for the investigation of its complete biological activity, including receptor binding, internalization, and nuclear translocation.[1][7]

  • For researchers aiming to inhibit Angiogenin's activity, either to study the consequences of its loss-of-function or to investigate potential therapeutic strategies, the Angiogenin (108-122) peptide serves as a valuable antagonist. [4] Its smaller size, stability, and lower cost make it an attractive option for inhibitory studies.

References

  • Assay for ribosome stimulation of angiogenin nuclease activity - PMC. (n.d.). PubMed Central.
  • Angiogenesis Assays | Tube Formation Assay. (n.d.). ibidi.
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  • In Vitro Angiogenesis Assay Kit Tube Formation. (n.d.). R&D Systems.
  • Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. (2014, February 27). JoVE.
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  • Angiogenin. (n.d.). Wikipedia.
  • Angiogenin-catalyzed cleavage within tRNA anticodon-loops identified by cP-RNA-seq. (2024, December 10). Bioscience, Biotechnology, and Biochemistry.
  • Angiogenin (108-122) Peptide for Research Use. (n.d.). Benchchem.
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  • 1ANG: CRYSTAL STRUCTURE OF HUMAN ANGIOGENIN REVEALS THE STRUCTURAL BASIS FOR ITS FUNCTIONAL DIVERGENCE FROM RIBONUCLEASE. (n.d.). RCSB PDB.
  • Mechanisms of action of angiogenin. (n.d.). SciEngine.
  • Anti-angiogenin activity of the peptides complementary to the receptor-binding site of ... (1997, September 26). PubMed.
  • Three decades of research on angiogenin: a review and perspective. (n.d.). PMC.
  • Mechanism of action of angiogenin. (2025, August 7). ResearchGate.
  • Emerging role of angiogenin in stress response and cell survival under adverse conditions. (n.d.).
  • Angiogenin Mediates Cell-Autonomous Translational Control under Endoplasmic Reticulum Stress and Attenuates Kidney Injury. (n.d.). NIH.
  • Isolation and Enzymatic Activity of Angiogenin. (n.d.). Springer Nature Experiments.
  • 283 - Gene ResultANG angiogenin [ (human)]. (2025, November 25). NCBI.
  • Human and mouse angiogenins: Emerging insights and potential opportunities. (2022, November 16). Frontiers.
  • The Ribonucleolytic Activity of Angiogenin. (n.d.). Biochemistry.
  • Human placental ribonuclease inhibitor abolishes both angiogenic and ribonucleolytic activities of angiogenin. (n.d.). PNAS.
  • RNA biology of angiogenin: Current state and perspectives. (n.d.). PMC.
  • (PDF) Crystal structure of human angiogenin reveals the structural basis for its functional divergence from ribonuclease. (2025, August 6). ResearchGate.

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A Comparative Guide to Angiogenic Factors: The Unique Profile of Angiogenin and its Peptide Fragment (108-122)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Angiogenin (ANG) and its derivative peptide, Angiogenin (108-122), against other principal angiogenic factors, namely Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF), and Platelet-Derived Growth Factor (PDGF). We will dissect their distinct signaling mechanisms, compare their functional roles in neovascularization, and provide validated experimental protocols for their assessment. This document is intended for researchers, scientists, and drug development professionals seeking a nuanced understanding of the molecular landscape of angiogenesis.

Introduction to Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental biological process, critical in embryonic development, wound healing, and tissue repair.[1] However, its dysregulation is a hallmark of numerous pathologies, including cancer, diabetic retinopathy, and rheumatoid arthritis.[1] This complex process is tightly orchestrated by a balance of pro- and anti-angiogenic molecules. Among the most potent inducers are the growth factors VEGF, FGF, PDGF, and the unique ribonuclease, Angiogenin.[2][3] Understanding their distinct mechanisms is paramount for developing targeted pro- or anti-angiogenic therapies.

Comparative Analysis of Signaling Pathways

Angiogenic factors initiate cellular responses by binding to specific receptors on endothelial cells and associated perivascular cells. However, their downstream signaling cascades and ultimate biological effects are markedly different.

Angiogenin (ANG): A Ribonuclease with a Pro-Angiogenic Mission

Angiogenin is a 14 kDa secreted protein first identified from human colon cancer cells for its potent ability to induce neovascularization, even at femtomolar concentrations.[4][5] It is unique among angiogenic factors due to its enzymatic nature, sharing ~33% sequence identity with pancreatic ribonuclease (RNase A).[6] Its pro-angiogenic activity is multifaceted and not entirely dependent on a single pathway.

Key Mechanisms of Angiogenin:

  • Receptor Binding and Internalization: ANG binds to a putative 170-kDa receptor on the endothelial cell surface, as well as to cell-surface actin, which triggers endocytosis.[7][8][9]

  • Nuclear Translocation: Following internalization, ANG translocates to the nucleus, a critical step for its angiogenic function.[6][9] In the nucleus, it binds to the Angiogenin Binding Element (ABE) in ribosomal DNA (rDNA), promoting rRNA transcription, which is essential for ribosome biogenesis and subsequent cell proliferation.[6][10]

  • Ribonucleolytic Activity: While its RNase activity is 100,000-fold weaker than that of RNase A, it is crucial for its biological function.[4][6] ANG cleaves transfer RNA (tRNA) within the anticodon loop, producing tRNA-derived stress-induced RNAs (tiRNAs) that can modulate translation.

  • Extracellular Matrix Degradation: By binding to actin on the cell surface, ANG can activate proteolytic cascades involving plasmin, which degrade the basement membrane, a necessary step for endothelial cell invasion and migration.[6][9]

  • Cytoplasmic Signaling: ANG binding activates several downstream pathways, including the ERK1/2 (MAPK) and the PI3K/Akt signaling cascades, which promote endothelial cell survival, proliferation, and migration.[6][9][10]

G cluster_EC Endothelial Cell cluster_N Nucleus ANG Angiogenin Receptor 170-kDa Receptor / Actin ANG->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis ERK_Akt ERK1/2 & PI3K/Akt Activation Receptor->ERK_Akt ANG_N Angiogenin Endocytosis->ANG_N Nuclear Translocation Proliferation Cell Proliferation, Survival, Migration ERK_Akt->Proliferation rRNA rRNA Transcription ANG_N->rRNA Ribosome Ribosome Biogenesis rRNA->Ribosome Ribosome->Proliferation

Caption: Angiogenin (ANG) Signaling Pathway.

Vascular Endothelial Growth Factor (VEGF): The Master Regulator

VEGF, particularly VEGF-A, is arguably the most critical driver of both physiological and pathological angiogenesis.[2] It functions as a homodimeric glycoprotein that signals primarily through receptor tyrosine kinases (RTKs) on endothelial cells.[11]

Key Mechanisms of VEGF:

  • Receptor Activation: VEGF-A binds with high affinity to VEGFR-2 (KDR/Flk-1), inducing receptor dimerization and autophosphorylation.[11][12]

  • Downstream Cascades: Activated VEGFR-2 initiates multiple signaling pathways:

    • PLCγ → PKC → Raf → MEK → MAPK (ERK1/2): This cascade is central to inducing DNA synthesis and endothelial cell proliferation.[11]

    • PI3K → Akt: This pathway is a potent mediator of cell survival and anti-apoptotic signals.[11][13]

    • Src/FAK: Activation of focal adhesion kinase (FAK) and paxillin pathways promotes cytoskeletal rearrangements necessary for cell migration.

    • eNOS Activation: VEGF increases vascular permeability (a hallmark of its action) by activating endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO).[13]

G cluster_EC Endothelial Cell VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K FAK FAK VEGFR2->FAK PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Migration FAK->Migration MAPK_path Raf-MEK-ERK (MAPK Pathway) PKC->MAPK_path Permeability Permeability PKC->Permeability Survival Survival Akt->Survival Proliferation Proliferation MAPK_path->Proliferation

Caption: Canonical VEGF-A/VEGFR-2 Signaling Pathway.

Fibroblast Growth Factor (FGF): A Potent Mitogen

The FGF family, comprising over 20 ligands, plays a crucial role in development, tissue repair, and angiogenesis.[14] Basic FGF (FGF-2) is a particularly potent angiogenic factor.[3] FGF signaling requires the interaction of the FGF ligand, an FGF receptor (FGFR), and a heparan sulfate proteoglycan (HSPG) co-receptor.[15][16]

Key Mechanisms of FGF:

  • Ternary Complex Formation: FGFs, FGFRs (transmembrane RTKs), and HSPGs form a stable ternary complex, leading to FGFR dimerization and transphosphorylation.[15][16]

  • Recruitment of Docking Proteins: The activated FGFR recruits docking proteins like FRS2.[17]

  • Major Downstream Pathways: Phosphorylated FRS2 acts as a scaffold to initiate key signaling cascades:[15][17]

    • Ras → MAPK Pathway: Strongly promotes cell proliferation and differentiation.

    • PI3K → Akt Pathway: Critical for cell survival.

    • PLCγ Pathway: Influences cell morphology and migration.

G cluster_EC Cell Membrane FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG FGF->HSPG FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg Grb2_SOS Grb2/SOS FRS2->Grb2_SOS PI3K PI3K FRS2->PI3K Migration Migration PLCg->Migration Ras_MAPK Ras-MAPK Pathway Grb2_SOS->Ras_MAPK Akt_path Akt Pathway PI3K->Akt_path Proliferation Proliferation, Differentiation Ras_MAPK->Proliferation Survival Survival Akt_path->Survival

Caption: Fibroblast Growth Factor (FGF) Signaling Pathway.

Platelet-Derived Growth Factor (PDGF): The Vessel Stabilizer

While VEGF and FGF are primary initiators of endothelial sprouting, PDGF plays a crucial role in the subsequent maturation and stabilization of newly formed vessels.[18] It primarily acts on perivascular cells like pericytes and vascular smooth muscle cells (vSMCs).

Key Mechanisms of PDGF:

  • Ligand-Receptor Interaction: The PDGF family has four ligands (A-D) that form homo- or heterodimers and bind to two RTKs, PDGFRα and PDGFRβ.[18][19][20] PDGF-BB signaling through PDGFRβ is critical for vascular development.

  • Recruitment of Perivascular Cells: Endothelial cells in newly formed sprouts release PDGF-BB, which acts as a chemoattractant for PDGFRβ-expressing pericytes and vSMCs. This recruitment is essential for vessel stability and function.[21]

  • Downstream Signaling: Similar to other RTKs, activated PDGFRs trigger the PI3K/Akt and MAPK pathways, promoting the proliferation and migration of these mural cells.[21][22]

G cluster_PC Pericyte / vSMC PDGF PDGF-BB PDGFRb PDGFRβ PDGF->PDGFRb Binding PI3K PI3K PDGFRb->PI3K Ras Ras PDGFRb->Ras Akt_path Akt Pathway PI3K->Akt_path MAPK_path MAPK Pathway Ras->MAPK_path Proliferation Proliferation & Survival Akt_path->Proliferation Recruitment Recruitment to Vessel MAPK_path->Recruitment MAPK_path->Proliferation

Caption: Platelet-Derived Growth Factor (PDGF) Signaling in Perivascular Cells.

Comparative Performance: A Functional Summary

The distinct signaling mechanisms of these factors translate into specialized roles in the orchestrated process of angiogenesis.

FeatureAngiogenin (ANG)VEGF-AFGF-2PDGF-BB
Primary Target Cells Endothelial Cells, Smooth Muscle Cells[6][7]Endothelial Cells[11]Endothelial Cells, Fibroblasts[3]Pericytes, Vascular Smooth Muscle Cells[18]
Key Receptors 170-kDa protein, Actin[7][9]VEGFR-2[12]FGFR1/2, HSPGs[3]PDGFRβ[18][19]
Primary Angiogenic Role Initiation, Proliferation, Invasion[6][8]Initiation, Proliferation, Permeability[11][23]Proliferation, Differentiation[1]Vessel Maturation & Stabilization[21]
Potency High (active at femtomolar concentrations)[5]HighHigh (more potent than VEGF-A in some contexts)[1]Moderate (role is primarily chemotactic)
Unique Mechanism Ribonucleolytic activity; nuclear translocation to boost rRNA transcription.[6][7]Potent inducer of vascular permeability.[11]Requires HSPG co-receptors for high-affinity binding and signaling.[15][16]Recruits mural cells to stabilize nascent vessels.

The Modulatory Role of Angiogenin (108-122)

While full-length Angiogenin is a potent pro-angiogenic factor, specific fragments can have opposing effects. The synthetic peptide corresponding to the C-terminal region, Angiogenin (108-122) , has been shown to inhibit the enzymatic and biological activities of the parent molecule.[9]

This inhibitory action positions Angiogenin (108-122) as a potential therapeutic agent for diseases driven by excessive angiogenesis, such as cancer.[24][25][26] By competing with or otherwise antagonizing full-length Angiogenin, this peptide can block the downstream signaling that leads to endothelial cell proliferation and invasion. This represents a highly specific strategy for targeting the Angiogenin pathway, distinct from the broader-acting inhibitors developed for the VEGF or FGF pathways.

Experimental Validation: Methodologies for Comparison

To empirically compare the angiogenic potential of these factors, standardized and reproducible assays are essential. Here, we detail two gold-standard methodologies.

In Vitro: Endothelial Cell Tube Formation Assay

This rapid and quantitative assay assesses the ability of endothelial cells to differentiate and form capillary-like structures on a basement membrane extract (e.g., Matrigel®).[27][28][29]

Experimental Protocol:

  • Preparation: Thaw basement membrane extract (BME) on ice overnight. Pipette 50 µL of cold BME into each well of a pre-chilled 96-well plate.

  • Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.

  • Cell Seeding: Harvest endothelial cells (e.g., HUVECs). Resuspend cells at a density of 2-4 x 10⁵ cells/mL in assay medium containing the angiogenic factor to be tested (e.g., Angiogenin, VEGF, FGF at various concentrations) or a vehicle control.

  • Incubation: Gently add 100 µL of the cell suspension to each well on top of the BME gel.

  • Tube Formation: Incubate at 37°C, 5% CO₂ for 4-18 hours. The timing should be optimized based on the cell type and factor concentration.[30]

  • Imaging & Analysis: Image the wells using a phase-contrast microscope. Quantify the degree of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using imaging software (e.g., ImageJ with an angiogenesis analyzer plugin).

Caption: Workflow for the In Vitro Tube Formation Assay.

In Vivo: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model that is cost-effective, reproducible, and provides a more physiologically relevant environment than in vitro cultures.[31][32][33]

Experimental Protocol:

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator for 3 days.

  • Windowing: On day 3, create a small hole in the air sac. Create a larger window (approx. 1 cm²) in the shell over an avascular zone, revealing the CAM.

  • Sample Application: Prepare the test substance (e.g., Angiogenin, VEGF) absorbed onto a sterile carrier like a filter paper disc or embedded in a slow-release pellet. Gently place the carrier onto the CAM surface. A vehicle control should be applied to a separate group of eggs.

  • Re-incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.

  • Analysis: On the day of analysis, re-open the window. Image the area around the carrier. The angiogenic response is quantified by counting the number of new blood vessel branch points converging towards the carrier.[31]

Caption: Workflow for the In Vivo CAM Assay.

Conclusion and Future Perspectives

While VEGF, FGF, and PDGF are canonical growth factors that signal through receptor tyrosine kinases, Angiogenin stands apart with its unique enzymatic activity and nuclear function. This mechanistic divergence offers distinct points for therapeutic intervention.

  • VEGF and FGF are primary targets for anti-angiogenic therapies in oncology, with numerous approved drugs targeting their receptors or ligands. However, resistance often emerges.

  • PDGF signaling is a target for improving vessel normalization, which can enhance drug delivery in tumors or stabilize vasculature in ischemic diseases.

  • Angiogenin represents a compelling alternative target. Its distinct mechanism suggests that inhibitors of ANG, such as the Angiogenin (108-122) peptide, could be effective in tumors that have developed resistance to traditional anti-VEGF therapies. Conversely, leveraging the potent pro-angiogenic activity of full-length Angiogenin holds promise for therapeutic neovascularization in ischemic heart and peripheral artery diseases.

The continued exploration of these pathways, both in isolation and in concert, will be crucial for designing the next generation of more effective and specific modulators of angiogenesis for a wide range of human diseases.

References

  • Gao, X., & Xu, Z. (2008). Mechanisms of action of angiogenin. Acta Biochimica et Biophysica Sinica, 40(7), 619-624. (URL: [Link])

  • Cusabio. VEGF Signaling Pathway. (URL: [Link])

  • ibidi GmbH. Angiogenesis Assays | Tube Formation Assay. (URL: [Link])

  • Kim, J., et al. (2023). Roles of PDGF/PDGFR signaling in various organs. Journal of Translational Medicine. (URL: [Link])

  • Bio-protocol. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays. (URL: [Link])

  • Wikipedia. Platelet-derived growth factor. (URL: [Link])

  • ClinPGx. VEGF Signaling Pathway. (URL: [Link])

  • Arnaoutova, I., & Kleinman, H. K. (2010). In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract. Methods in Molecular Biology, 633, 65-71. (URL: [Link])

  • Amsbio. In Vitro Angiogenesis Assays. (URL: [Link])

  • Assay Genie. Fgf Signaling Pathway Explained: Step-by-Step Process & Key Concepts. (URL: [Link])

  • National Center for Biotechnology Information. Signaling by PDGF | Pathway - PubChem. (URL: [Link])

  • DeCicco-Skinner, K. L., et al. (2014). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments, (91), e51312. (URL: [Link])

  • ResearchGate. PDGF signaling pathways in tumor cells. (URL: [Link])

  • Ribatti, D. (2003). The Chick Chorioallantoic Membrane as an in Vivo Angiogenesis Model. Current Protocols in Cell Biology. (URL: [Link])

  • Sino Biological. Platelet-derived Growth Factor (PDGF) Family. (URL: [Link])

  • Molecular Devices. A high-content tube formation assay using an in vitro angiogenesis model. (URL: [Link])

  • QIAGEN GeneGlobe. VEGF Signaling. (URL: [Link])

  • ResearchGate. Mechanism of action of angiogenin. (URL: [Link])

  • Wikipedia. Angiogenin. (URL: [Link])

  • Wang, S., et al. (2019). An Improved In Vivo Angiogenesis Model of Chicken Chorioallantoic Membranes in Surrogate Shells Revealed the Pro-angiogenesis Effects of Chylomicrons. Vascular Cell, 11, 3. (URL: [Link])

  • ResearchGate. Schematic model illustrating the signaling pathway by which angiogenin... (URL: [Link])

  • Sheng, J., & Xu, Z. (2016). Three decades of research on angiogenin: a review and perspective. Acta Biochimica et Biophysica Sinica, 48(4), 399-410. (URL: [Link])

  • Sheng, J., & Xu, Z. (2016). Three decades of research on angiogenin: a review and perspective. Acta Biochimica et Biophysica Sinica, 48(4), 399-410. (URL: [Link])

  • Yasmeen, A., et al. (2014). The In Ovo Chick Chorioallantoic Membrane (CAM) Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma. Journal of Visualized Experiments, (91), e51972. (URL: [Link])

  • WIPO Patentscope. WO/2009/043455 THERAPEUTIC USES OF ANGIOGENIN 108-122 AND GLUTEN EXORPHIN A5. (URL: [Link])

  • Sultana, A., et al. (2022). Human and mouse angiogenins: Emerging insights and potential opportunities. Frontiers in Pharmacology, 13, 1028723. (URL: [Link])

  • Bio-Synthesis Inc. Peptides - Angiogenin and Fragments. (URL: [Link])

  • Hecht, M., et al. (2012). Angiogenin and vascular endothelial growth factor expression in lungs of lung cancer patients. Radiology and Oncology, 46(1), 19-27. (URL: [Link])

  • Uccelli, A., et al. (2021). Friends Turned Foes: Angiogenic Growth Factors beyond Angiogenesis. International Journal of Molecular Sciences, 22(16), 8461. (URL: [Link])

  • Senger, D. R., et al. (1997). Angiogenesis promoted by vascular endothelial growth factor: Regulation through α1β1 and α2β1 integrins. Proceedings of the National Academy of Sciences, 94(25), 13612-13617. (URL: [Link])

  • Bishop, E. T., et al. (2007). Molecular Mediators of Angiogenesis. Journal of Surgical Education, 64(6), 336-346. (URL: [Link])

  • University of Birmingham. The endotheliome and the angiome in colorectal cancer. (URL: [Link])

  • Guo, C., et al. (2018). VEGF-A/VEGFR-2 and FGF-2/FGFR-1 but not PDGF-BB/PDGFR-β play important roles in promoting immature and inflammatory intraplaque angiogenesis. PLoS One, 13(8), e0203483. (URL: [Link])

  • Newman, A. C., et al. (2011). The requirement for fibroblasts in angiogenesis: fibroblast-derived matrix proteins are essential for endothelial cell lumen formation. Molecular Biology of the Cell, 22(20), 3791-3800. (URL: [Link])

  • Rissanen, T. T., et al. (2003). Vascular Endothelial Growth Factor-D (VEGF-D): An Angiogenesis Bypass in Malignant Tumors. MDPI. (URL: [Link])

Sources

A Researcher's Guide to Navigating the Specificity of Angiogenin (108-122) Antibodies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in oncology, neurology, and vascular biology, antibodies targeting specific epitopes of Angiogenin (ANG) are invaluable tools. The 108-122 region of ANG is of particular interest due to its involvement in the protein's nuclear translocation and angiogenic activity. However, the utility of antibodies raised against this peptide is contingent on their specificity. This guide provides an in-depth comparison of commercially available Angiogenin (108-122) antibodies, focusing on the critical aspect of cross-reactivity and equipping researchers with the experimental frameworks to validate their chosen reagents.

The Challenge of Specificity: Angiogenin and the RNase A Superfamily

Angiogenin is a 14 kDa protein that, despite its potent angiogenic properties, is a member of the ribonuclease (RNase) A superfamily.[1][2] It shares significant sequence and structural homology with other members of this family, most notably RNase A.[3] This homology presents a significant challenge for antibody specificity. An antibody generated against a peptide sequence from Angiogenin may inadvertently recognize similar epitopes on other RNase A family members, leading to non-specific binding and potentially confounding experimental results.[4] Therefore, rigorous validation of any anti-Angiogenin (108-122) antibody for its cross-reactivity with related proteins is not just recommended; it is imperative for data integrity.

Comparative Analysis of Commercially Available Angiogenin (108-122) Antibodies

Selecting the right antibody is the first crucial step. Below is a comparative table of several commercially available antibodies with reactivity towards Angiogenin. Note that while some vendors provide immunogen details, for peptide-derived antibodies, the precise epitope within the full-length protein may not always be specified as the 108-122 region. Researchers are strongly encouraged to contact the suppliers for detailed immunogen information.

Supplier Product Name/ID Clonality Immunogen Validated Applications
Proteintech Angiogenin Polyclonal Antibody (18302-1-AP)PolyclonalPeptide[1]WB, IHC, IF, ELISA[1]
Thermo Fisher Scientific Angiogenin Polyclonal Antibody (PA5-102421)PolyclonalA synthesized peptide derived from human ANG (residues H32-E82)[3]WB, IHC, ICC/IF, ELISA, Neu[4]
Novus Biologicals Angiogenin Antibody (NBP2-41185)PolyclonalA 15 amino acid synthetic peptide near the center of human ANG (within amino acids 70-120)IHC, WB, ELISA, ICC/IF
R&D Systems Human Angiogenin Antibody (MAB265-100)Monoclonal (Mouse IgG1)E. coli-derived recombinant human Angiogenin (Gln25-Pro147)[5]Western Blot, ELISA[5]
Cell Signaling Technology Angiogenin (E8O6J) Rabbit mAb #62224Monoclonal (Rabbit)Not specifiedWestern Blot[6]

Expert Insight: Polyclonal antibodies, being a heterogeneous mixture recognizing multiple epitopes, may have a higher propensity for cross-reactivity compared to monoclonal antibodies which recognize a single epitope.[4] However, the specificity of any antibody is ultimately determined by the uniqueness of its target epitope. Given the homology between Angiogenin and other RNases, even monoclonal antibodies require stringent validation.

Experimental Validation of Antibody Specificity: A Step-by-Step Guide

Researchers must empirically determine the cross-reactivity profile of their chosen Angiogenin (108-122) antibody. The following are detailed protocols for two essential validation assays: Competitive ELISA and Western Blotting.

Diagram: Experimental Workflow for Cross-Reactivity Assessment

Cross-Reactivity Workflow cluster_0 Initial Screening: Competitive ELISA cluster_1 Confirmation: Western Blot ELISA_Start Coat plate with Angiogenin (108-122) peptide ELISA_Incubate Incubate with antibody pre-mixed with competitor protein (e.g., RNase A) ELISA_Start->ELISA_Incubate Block ELISA_Wash Wash unbound antibody ELISA_Incubate->ELISA_Wash ELISA_Detect Add secondary antibody and substrate ELISA_Wash->ELISA_Detect ELISA_Analyze Measure signal reduction ELISA_Detect->ELISA_Analyze WB_Start Run lysates of cells overexpressing Angiogenin and potential cross-reactive proteins WB_Transfer Transfer proteins to membrane WB_Start->WB_Transfer SDS-PAGE WB_Block Block membrane WB_Transfer->WB_Block WB_Incubate Probe with Angiogenin (108-122) antibody WB_Block->WB_Incubate WB_Detect Detect bands WB_Incubate->WB_Detect

Caption: Workflow for assessing antibody cross-reactivity using ELISA and Western Blot.

Protocol 1: Competitive ELISA for Quantitative Cross-Reactivity Analysis

This assay quantifies the degree of cross-reactivity by measuring the ability of a potential cross-reacting protein to compete with the target antigen for antibody binding.

Materials:

  • 96-well ELISA plates

  • Angiogenin (108-122) synthetic peptide

  • Recombinant human Angiogenin (positive control)

  • Recombinant human RNase A and other homologous proteins (test competitors)

  • Anti-Angiogenin (108-122) primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate and stop solution

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Wash buffer (PBS with 0.05% Tween-20, PBS-T)

  • Plate reader

Procedure:

  • Coating: Dilute the Angiogenin (108-122) peptide to 1-5 µg/mL in coating buffer and add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Competitive Incubation:

    • Prepare a serial dilution of the competitor proteins (e.g., RNase A) and the positive control (full-length Angiogenin) in blocking buffer.

    • In a separate plate or tubes, pre-incubate a constant concentration of the anti-Angiogenin (108-122) antibody with each dilution of the competitor proteins for 1 hour at room temperature.

    • Add 100 µL of the antibody-competitor mixtures to the coated and blocked ELISA plate. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

Data Analysis: Plot the absorbance against the log of the competitor concentration. The concentration of the competitor protein that causes a 50% reduction in the signal (IC50) is determined. The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Angiogenin / IC50 of Competitor Protein) x 100

A lower IC50 value indicates a higher binding affinity. Significant cross-reactivity is indicated by a high percentage value.

Protocol 2: Western Blotting for Specificity Confirmation

Western blotting provides a qualitative assessment of antibody specificity by visualizing its binding to proteins separated by size.

Materials:

  • Cell lysates from:

    • Cells overexpressing human Angiogenin

    • Cells overexpressing potential cross-reactive proteins (e.g., RNase A)

    • Parental (non-transfected) cells as a negative control

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

  • Anti-Angiogenin (108-122) primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare cell lysates and determine protein concentrations. Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

  • Electrophoresis: Run the gel to separate the proteins by molecular weight.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-Angiogenin (108-122) antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBS-T.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBS-T.

  • Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

Interpretation of Results: A highly specific antibody will show a single band at the expected molecular weight for Angiogenin (approximately 14-17 kDa) only in the lane with Angiogenin-overexpressing cell lysate.[1][2] The absence of bands in the negative control and RNase A-overexpressing lanes indicates high specificity. The presence of bands in other lanes, particularly at the molecular weight of the potential cross-reactive protein, confirms cross-reactivity.

Diagram: Angiogenin Signaling and Antibody Interaction

Angiogenin_Pathway cluster_0 Cellular Environment cluster_1 Angiogenic Signaling ANG Angiogenin (ANG) Receptor Cell Surface Receptor ANG->Receptor Binds Nucleus Nucleus ANG->Nucleus Translocates (via 108-122 region) Signal Signal Transduction (e.g., ERK, Akt) Receptor->Signal Proliferation Cell Proliferation & Migration Signal->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Antibody {Anti-ANG (108-122) Antibody} Antibody->ANG Binds (Specific) RNaseA RNase A Antibody->RNaseA Potential CrossReaction Cross-Reaction Antibody->CrossReaction RNaseA->CrossReaction

Sources

A Researcher's Guide to Ensuring Reproducibility in Angiogenesis Inhibition Studies: A Comparative Analysis of Angiogenin (108-122) and Other Anti-Angiogenic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of angiogenesis research, the reproducibility of experimental findings is paramount. This guide provides an in-depth technical analysis of experimental design and execution when working with the inhibitory peptide Angiogenin (108-122). We will explore the critical parameters for achieving reliable and reproducible results, and objectively compare its performance with other established anti-angiogenic agents, supported by experimental data and detailed protocols. Our focus is to equip you with the knowledge to not only generate robust data but also to understand the scientific rationale behind each experimental step.

Understanding Angiogenin and its Inhibitory Fragment

Angiogenin (ANG) is a potent, 14.1 kDa protein that plays a crucial role in neovascularization, the formation of new blood vessels.[1] It is secreted by tumor cells and is a key player in tumor progression.[1] Angiogenin exerts its pro-angiogenic effects through multiple mechanisms, including its inherent ribonucleolytic activity and its ability to activate endothelial and smooth muscle cells, leading to cell migration, invasion, and proliferation.[2][3]

The synthetic peptide Angiogenin (108-122) corresponds to the C-terminal region of the full-length ANG protein.[1] Crucially, this fragment acts as an inhibitor of ANG's biological and enzymatic activities.[1] This inhibitory property makes Angiogenin (108-122) a valuable tool for studying the mechanisms of angiogenesis and a potential therapeutic candidate. However, its effective use in research and development hinges on the ability to conduct reproducible experiments.

The Cornerstone of Reproducibility: Meticulous Protocol Adherence

Variability in experimental outcomes when working with peptides can often be traced back to seemingly minor deviations in protocol. To ensure the integrity of your findings with Angiogenin (108-122), a self-validating system of protocols is essential. This means that each step is designed to minimize ambiguity and potential sources of error.

Peptide Handling: The First Step to Reliable Data

The journey to reproducible results begins the moment you receive the lyophilized peptide. Improper handling can lead to degradation and loss of activity.

Protocol for Reconstitution and Storage of Angiogenin (108-122):

  • Centrifugation: Before opening the vial, centrifuge it briefly (e.g., 10,000 x g for 1 minute) to ensure that all the lyophilized powder is at the bottom of the vial.

  • Reconstitution: Reconstitute the peptide in a sterile, high-quality solvent. For many peptides, sterile distilled water or a buffer such as phosphate-buffered saline (PBS) is suitable. To minimize the risk of contamination, use a freshly opened bottle of sterile solvent. The final concentration of the stock solution should be carefully calculated based on the amount of peptide and the volume of solvent added. A common stock concentration is 1 mg/mL.

  • Solubilization: After adding the solvent, gently vortex or swirl the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is crucial to aliquot the stock solution into smaller, single-use volumes. Store these aliquots at -20°C or, for long-term storage, at -80°C.

In Vitro Angiogenesis Assays: A Quantitative Approach

Several in vitro assays are commonly used to assess the anti-angiogenic properties of compounds like Angiogenin (108-122).[4][5] Here, we provide detailed protocols for two of the most prevalent assays, emphasizing the critical parameters for reproducibility.

2.2.1. Endothelial Cell Migration (Wound Healing/Scratch) Assay

This assay measures the ability of a compound to inhibit the migration of endothelial cells, a key process in angiogenesis.[5]

Protocol:

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 24-well plate and grow them to a confluent monolayer.

  • Creating the "Wound": Use a sterile pipette tip to create a uniform scratch across the center of the monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh culture medium containing various concentrations of Angiogenin (108-122) or a vehicle control. It is crucial to test a range of concentrations to determine a dose-dependent effect.

  • Incubation and Imaging: Incubate the plate at 37°C in a 5% CO2 incubator. Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, and 24 hours).

  • Quantification: Measure the width of the scratch at multiple points for each condition and time point. The percentage of wound closure can be calculated and compared between the treated and control groups.

2.2.2. Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures on an extracellular matrix, mimicking the final stages of angiogenesis.[4][5]

Protocol:

  • Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix extract (e.g., Matrigel) and allow it to solidify at 37°C.

  • Cell Seeding: Seed HUVECs onto the matrix-coated wells in the presence of various concentrations of Angiogenin (108-122) or a vehicle control.

  • Incubation: Incubate the plate at 37°C for 4-18 hours.

  • Imaging and Analysis: Visualize the formation of tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, the number of branch points, and the total area covered by the tubes.

A Comparative Landscape: Angiogenin (108-122) vs. Other Anti-Angiogenic Agents

To provide a comprehensive understanding of the utility of Angiogenin (108-122), it is essential to compare its performance with other well-established anti-angiogenic agents. This section provides a comparative overview of Angiogenin (108-122) with Endostatin, Thrombospondin-1 (TSP-1) mimetics, and VEGF Receptor Tyrosine Kinase Inhibitors (TKIs).

Alternative Anti-Angiogenic Strategies
  • Endostatin: A 20 kDa C-terminal fragment of collagen XVIII, Endostatin is a potent endogenous inhibitor of angiogenesis.[6] It has been shown to be effective in various experimental systems and has undergone clinical trials.[6]

  • Thrombospondin-1 (TSP-1) Mimetics: TSP-1 is a large glycoprotein that inhibits angiogenesis.[5] Peptides mimicking the anti-angiogenic domains of TSP-1, such as ABT-510, have been developed as potential cancer therapeutics.[5][7]

  • VEGF Receptor Tyrosine Kinase Inhibitors (TKIs): These are small molecules that block the intracellular signaling pathways of Vascular Endothelial Growth Factor (VEGF) receptors, which are key regulators of angiogenesis.[4][8] Examples include Sunitinib and Sorafenib.[4][8]

Quantitative Comparison of Anti-Angiogenic Activity

The following table summarizes the reported inhibitory concentrations (IC50) of various anti-angiogenic agents in endothelial cell proliferation assays. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. However, this table provides a general reference for the relative potency of these compounds.

CompoundTarget/MechanismAssayCell TypeIC50/Effective ConcentrationCitation
Angiogenin (108-122) Inhibits AngiogeninVariesEndothelial CellsData not readily available in comparative format-
Endostatin Integrin binding, inhibits endothelial cell migrationHUVEC ProliferationHUVEC~0.1 mg/mL[9]
ABT-510 (TSP-1 Mimetic) Mimics anti-angiogenic domain of TSP-1In vitro anti-angiogenic mechanisms-0.5 - 10 nmol/L[4]
Sunitinib VEGF Receptor TKIEndothelial Cell ProliferationHUVEC~1.5 µM[7]
Sorafenib VEGF Receptor TKIEndothelial Cell ProliferationHUVEC~1.5 µM[7]

Note: The lack of readily available, standardized IC50 data for Angiogenin (108-122) in direct comparison with these agents highlights a gap in the current literature and underscores the importance of conducting such comparative studies to fully characterize its potential.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further elucidate the mechanisms of action and experimental processes, we provide the following diagrams created using Graphviz.

Angiogenin Signaling Pathway

Angiogenin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ang Angiogenin Receptor Putative 170-kDa Receptor Ang->Receptor Binds Actin Cell Surface Actin Ang->Actin Binds Endocytosis Receptor-mediated Endocytosis Ang->Endocytosis PLC PLC Receptor->PLC Activates PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt Activates ERK12 ERK1/2 Pathway Receptor->ERK12 Activates Proteases Proteases (e.g., Plasmin) Actin->Proteases Activates PLC->Endocytosis PI3K_Akt->Endocytosis ERK12->Endocytosis Ang_Cytoplasm Angiogenin Endocytosis->Ang_Cytoplasm Ang_Nucleus Angiogenin Ang_Cytoplasm->Ang_Nucleus Translocation rRNA rRNA Transcription Ang_Nucleus->rRNA Enhances

Experimental Workflow for In Vitro Angiogenesis Assays

Angiogenesis_Assay_Workflow cluster_setup Experimental Setup cluster_execution Assay Execution cluster_analysis Data Acquisition & Analysis Peptide Prepare Angiogenin (108-122) and Controls Treatment Treat Cells with Peptides Peptide->Treatment Cells Culture Endothelial Cells (e.g., HUVECs) Cells->Treatment Plates Prepare Assay Plates (e.g., Matrigel coating) Plates->Treatment Incubation Incubate for Defined Period Treatment->Incubation Imaging Microscopic Imaging Incubation->Imaging Quantification Quantify Angiogenic Parameters Imaging->Quantification Stats Statistical Analysis Quantification->Stats

Conclusion and Future Directions

Achieving reproducible results with Angiogenin (108-122) is not only possible but essential for advancing our understanding of angiogenesis. This guide has provided a framework for robust experimental design, from meticulous peptide handling to detailed in vitro assay protocols. The comparative analysis with other anti-angiogenic agents highlights the need for further standardized studies to precisely position Angiogenin (108-122) within the therapeutic landscape.

Future research should focus on generating comprehensive dose-response data for Angiogenin (108-122) in a variety of angiogenesis assays and directly comparing its efficacy with other inhibitors under identical experimental conditions. Such studies will be invaluable for the drug development community and will ultimately contribute to the development of novel and effective anti-angiogenic therapies.

References

  • AMSBIO. In Vitro Angiogenesis Assays. [Link]

  • Norrby K. In vivo models of angiogenesis. J Cell Mol Med. 2006;10(3):588-612. [Link]

  • PromoCell. Understanding in vitro angiogenesis assays. [Link]

  • Da-Ta Biotech. In Vitro Angiogenesis Assay: Importance & Insights. [Link]

  • Gao X, Xu Z. Mechanisms of action of angiogenin. Acta Biochim Biophys Sin (Shanghai). 2008;40(7):619-624. [Link]

  • Auerbach R, Auerbach W, Polakowski I. Assaying angiogenesis in vitro and in vivo. In: Colowick SP, Kaplan NO, eds. Methods in Enzymology. Vol 198. Academic Press; 1991:477-493. [Link]

  • Cyagen. Unveiling New Frontiers in Vascular Disease Research: Novel Humanized Mouse Models for Angiogenesis. [Link]

  • Norrby K. In vivo models of angiogenesis. ProQuest. [Link]

  • Norrby K. In vivo models of angiogenesis. Pharmacol Ther. 2006;111(2):341-364. [Link]

  • Bio-Synthesis Inc. Peptides - Angiogenin and Fragments. [Link]

  • Gao X, Xu Z. Mechanisms of action of angiogenin. ResearchGate. [Link]

  • Sheng J, Hu G-F. Three decades of research on angiogenin: a review and perspective. J Cell Mol Med. 2017;21(8):1557-1569. [Link]

  • Lyons SM, Gentry-Weeks C, Raines RT. Emerging biological functions of ribonuclease 1 and angiogenin. Protein Sci. 2017;26(11):2105-2115. [Link]

  • Wikipedia. Angiogenin. [Link]

  • Adams SA, Subramanian V. The angiogenins: An emerging family of ribonuclease related proteins with diverse cellular functions. Angiogenesis. 1999;3(3):189-199. [Link]

  • Gao X, Xu Z. Mechanisms of action of angiogenin. SciEngine. [Link]

  • Google Patents. WO2011133948A2 - Highly active polypeptides and methods of making and using the same.
  • Unipd. The Study of the Extracellular Matrix in Chronic Inflammation: A Way to Prevent Cancer Initiation?. [Link]

  • Frontiers. Supramolecular Nucleic Acid Chemistry. [Link]

  • MDPI. Exploring the Role of Mesenchymal Stem Cell–Derived Exosomes in Diabetic and Chemotherapy-Induced Peripheral Neuropathy. [Link]

  • BioMed Central. Therapeutic potential of menstrual blood-derived endometrial stem cells in cardiac diseases. [Link]

  • National Institutes of Health. Exploring the Role of Mesenchymal Stem Cell–Derived Exosomes in Diabetic and Chemotherapy-Induced Peripheral Neuropathy. [Link]

  • University of Birmingham. The endotheliome and the angiome in colorectal cancer. [Link]

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A Senior Application Scientist's Guide to Sourcing Angiogenin (108-122): A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in angiogenesis, oncology, and neurobiology, the peptide fragment Angiogenin (108-122) represents a key tool for modulating the activity of its parent protein, a potent inducer of neovascularization. This 15-amino-acid peptide, with the sequence Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg, has been identified as an inhibitor of Angiogenin's ribonucleolytic and angiogenic functions.[1] However, the reproducibility of experiments hinges on the quality and consistency of this synthetic peptide. Sourcing from different suppliers can introduce variability that may impact experimental outcomes.

This guide provides a comprehensive framework for the comparative analysis of Angiogenin (108-122) from various suppliers. We will delve into the critical quality attributes of synthetic peptides, outline a rigorous experimental workflow for their characterization, and provide the rationale behind each step. This guide is intended for researchers, scientists, and drug development professionals seeking to ensure the reliability and validity of their studies involving Angiogenin (108-122).

The Critical Role of Angiogenin and its Inhibitory Fragment

Angiogenin (ANG), a 123-amino acid protein, is a member of the ribonuclease A superfamily and a potent stimulator of new blood vessel formation.[2][3] Its activity is implicated in various physiological and pathological processes, including tumor growth and metastasis.[3][4] The C-terminal region of ANG is crucial for its biological activity. Synthetic peptides corresponding to this region, such as Angiogenin (108-122), have been shown to inhibit the enzymatic and biological activities of the full-length protein.[1][5] This inhibitory action makes the peptide a valuable tool for studying the mechanisms of angiogenesis and for potential therapeutic applications.

The known signaling pathway of Angiogenin involves binding to receptors on endothelial cells, leading to the activation of downstream pathways such as ERK1/2 and Akt, which promote cell proliferation, migration, and survival.

Angiogenin Angiogenin Receptor Cell Surface Receptor Angiogenin->Receptor Binds PLC Phospholipase C Receptor->PLC Activates ERK ERK1/2 PLC->ERK Activates Akt Akt PLC->Akt Activates Proliferation Cell Proliferation & Migration ERK->Proliferation Akt->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: Simplified signaling pathway of Angiogenin leading to angiogenesis.

Supplier Comparison: Beyond the Datasheet

When selecting a supplier for Angiogenin (108-122), it is crucial to look beyond the basic information provided on the datasheet. While purity, sequence, and molecular weight are important, they do not guarantee biological activity or batch-to-batch consistency. A thorough evaluation should include a combination of analytical and functional testing.

Here is a summary of key parameters to compare between suppliers:

ParameterSupplier ASupplier BSupplier CImportance
Purity (by HPLC) >95% (stated)>98% (stated)>95% (stated)High - Indicates the percentage of the target peptide.
Identity (by MS) ProvidedProvidedProvidedCritical - Confirms the correct molecular weight.
Appearance White powderLyophilized solidWhite solidModerate - Can indicate gross impurities.
Solubility WaterWaterDMSOModerate - Important for experimental preparation.
Certificate of Analysis (CoA) AvailableAvailableAvailableCritical - Provides batch-specific QC data.
Biological Activity Data Not providedNot providedNot providedHigh - The ultimate measure of peptide performance.

Experimental Workflow for Comparative Analysis

To objectively compare Angiogenin (108-122) from different suppliers, a systematic experimental approach is necessary. The following workflow outlines the key steps for analytical and functional characterization.

cluster_0 Sample Preparation cluster_1 Analytical Characterization cluster_2 Functional Bioassay cluster_3 Data Analysis A Peptide from Supplier A HPLC HPLC Purity Analysis A->HPLC MS Mass Spectrometry Identity Confirmation A->MS HUVEC HUVEC Tube Formation Assay A->HUVEC B Peptide from Supplier B B->HPLC B->MS B->HUVEC C Peptide from Supplier C C->HPLC C->MS C->HUVEC Compare Comparative Analysis of Purity & Activity HPLC->Compare MS->Compare HUVEC->Compare

Caption: Experimental workflow for comparing Angiogenin (108-122) from different suppliers.

Part 1: Analytical Characterization

The initial step is to verify the purity and identity of the peptides from each supplier. This is crucial as impurities or incorrect sequences can lead to misleading results.

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the purity of the peptide by separating it from any synthesis-related impurities.

  • Protocol:

    • Reconstitute the lyophilized peptides in a suitable solvent (e.g., sterile water or a buffer recommended by the supplier) to a stock concentration of 1 mg/mL.

    • Prepare working solutions by diluting the stock solution in the mobile phase.

    • Inject a standard amount of each peptide solution onto a C18 reverse-phase HPLC column.

    • Run a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous solvent with a counter-ion (e.g., trifluoroacetic acid).

    • Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).

    • Calculate the purity by integrating the area of the main peptide peak relative to the total area of all peaks.

  • Expected Outcome: A major peak corresponding to the Angiogenin (108-122) peptide, with purity values that should align with the supplier's specifications (typically >95%).

B. Mass Spectrometry (MS) for Identity Confirmation

  • Objective: To confirm that the peptide has the correct molecular weight, thereby verifying its amino acid sequence.

  • Protocol:

    • Introduce a small amount of the reconstituted peptide solution into a mass spectrometer (e.g., MALDI-TOF or ESI-MS).

    • Acquire the mass spectrum.

    • Compare the experimentally determined molecular weight with the theoretical molecular weight of Angiogenin (108-122) (C₇₈H₁₂₅N₂₅O₂₃; MW: 1780.98 Da).[3][6][7]

  • Expected Outcome: A prominent peak in the mass spectrum corresponding to the expected molecular weight of the peptide.

Part 2: Functional Bioassay

Once the analytical quality is confirmed, the biological activity of the peptides must be assessed. As Angiogenin (108-122) is an inhibitor of angiogenesis, a suitable in vitro angiogenesis assay is required.

Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay

  • Objective: To evaluate the ability of Angiogenin (108-122) from different suppliers to inhibit the formation of capillary-like structures by HUVECs.

  • Protocol:

    • Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel).

    • Seed HUVECs onto the coated plate.

    • Treat the cells with a sub-maximal concentration of full-length human Angiogenin to induce tube formation.

    • In parallel, co-treat cells with the full-length Angiogenin and varying concentrations of Angiogenin (108-122) from each supplier.

    • Include a negative control (cells with no treatment) and a positive control (cells with full-length Angiogenin only).

    • Incubate the plate for 4-18 hours to allow for tube formation.

    • Visualize the tube-like structures using a microscope and capture images.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

  • Expected Outcome: A dose-dependent inhibition of Angiogenin-induced tube formation by the Angiogenin (108-122) peptides. The potency of inhibition can be compared between suppliers.

Data Interpretation and Recommendations

The results from the analytical and functional assays should be compiled and compared. A superior product will exhibit high purity, a confirmed identity, and potent, dose-dependent inhibitory activity in the functional assay.

Key Considerations:

  • Batch-to-Batch Variability: It is advisable to perform this comparative analysis on different batches from the same supplier to assess their consistency over time.

  • Cost-Effectiveness: While price is a factor, it should be weighed against the quality and reliability of the product. A cheaper but inconsistent peptide can lead to wasted time and resources.

  • Supplier Communication: A reputable supplier should be transparent about their quality control procedures and willing to provide batch-specific data and technical support.

By following this comprehensive guide, researchers can make informed decisions when sourcing Angiogenin (108-122), thereby enhancing the reproducibility and reliability of their experimental findings.

References

  • Gao, X., & Xu, Z. (2008). Mechanisms of action of angiogenin. Acta Biochimica et Biophysica Sinica, 40(7), 619-624.
  • Gao, X., & Xu, Z. (2008). Mechanism of action of angiogenin.
  • Wikipedia. (n.d.). Angiogenin.
  • Sheng, J., & Xu, Z. (2016). Three decades of research on angiogenin: a review and perspective. Acta Biochimica et Biophysica Sinica, 48(4), 399-410.
  • Sultana, N., et al. (2022). Human and mouse angiogenins: Emerging insights and potential opportunities. Frontiers in Molecular Biosciences.
  • Korn, M., et al. (2022). Structural mechanism of angiogenin activation by the ribosome.
  • Kim, J. Y., et al. (2018). Schematic model illustrating the signaling pathway by which angiogenin...
  • Hu, G. F., et al. (1991). Dual site model for the organogenic activity of angiogenin. Proceedings of the National Academy of Sciences, 88(6), 2222-2226.
  • Benchchem. (n.d.). Angiogenin (108-122).
  • Sheng, J., & Xu, Z. (2016). Three decades of research on angiogenin: a review and perspective. Oxford Academic.
  • Cre
  • Li, W., et al. (2022). Research progress on the structure, function, and use of angiogenin in malignant tumours. Frontiers in Oncology.
  • Benchchem. (n.d.). 112173-49-6.
  • Rybak, S. M., et al. (1989). C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin.
  • Soncin, F., et al. (1992). Angiogenin supports endothelial and fibroblast cell adhesion. Proceedings of the National Academy of Sciences, 89(6), 2232-2236.
  • GeneCards. (n.d.). ANG Gene.
  • Genprice. (n.d.). Human Angiogenin 108-123 aa peptide.

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A Comparative Guide for Researchers: Angiogenin (108-122) vs. VEGF in Angiogenesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of angiogenesis research, the choice of molecular tools is paramount to elucidating mechanisms and developing novel therapeutics. Among the plethora of signaling molecules, Vascular Endothelial Growth Factor (VEGF) has long been considered the archetypal pro-angiogenic factor. However, other molecules, such as Angiogenin (ANG) and its active peptide fragments like ANG (108-122), present alternative, and sometimes complementary, avenues of investigation. This guide provides an in-depth, objective comparison of ANG (108-122) and VEGF, grounded in mechanistic differences and supported by established experimental protocols.

Section 1: Mechanistic & Signaling Pathway Overview

A fundamental understanding of how these molecules interact with endothelial cells is critical for experimental design and data interpretation. While both are pro-angiogenic, their modes of action are distinct.

Vascular Endothelial Growth Factor (VEGF): The Master Regulator

VEGF-A, typically referred to as VEGF, is the principal mediator of both physiological and pathological angiogenesis.[1] It belongs to a family of homodimeric proteins that exert their effects by binding to and activating specific receptor tyrosine kinases (RTKs) on the endothelial cell surface.[2]

  • Receptors: The primary signaling receptor for VEGF-A-mediated angiogenesis is VEGFR-2 (KDR/Flk-1).[2]

  • Signaling Cascade: Upon ligand binding, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Key pathways include:

    • PLCγ-PKC-MAPK Pathway: Preferentially utilized by VEGFR-2 to promote cell proliferation.[2]

    • PI3K/Akt Pathway: Crucial for promoting endothelial cell survival and mediating anti-apoptotic activity.[3][4]

    • Src Kinase: A non-receptor tyrosine kinase that is activated upon VEGF binding and plays a role in cell growth, survival, and motility.[4]

This well-defined receptor-ligand interaction and subsequent signaling cascade make VEGF a potent and direct mitogen and survival factor for endothelial cells.[3]

Angiogenin (ANG) and the ANG (108-122) Peptide: A Multifaceted Angiogenic Ribonuclease

Angiogenin is a 14 kDa ribonuclease that induces neovascularization through a more complex and multifaceted mechanism than VEGF.[5][6] It interacts with both endothelial and smooth muscle cells to stimulate migration, invasion, and proliferation.[7]

  • Mechanisms of Action: Full-length Angiogenin is reported to function through several pathways:

    • Ribonucleolytic Activity: Its enzymatic activity is crucial for its function.

    • Cell-Surface Binding: ANG binds to cell-surface actin, which can activate proteolytic cascades to degrade the basement membrane.[7][8]

    • Receptor-Mediated Signaling: While a definitive high-affinity receptor remains elusive, a putative 170-kDa receptor has been suggested.[5][9] This interaction is thought to activate ERK1/2 and Akt signaling pathways.[7]

    • Nuclear Translocation: A critical step where ANG moves to the nucleus, binds to angiogenin binding elements (ABE) on rDNA, and enhances ribosomal RNA (rRNA) transcription, thereby promoting protein synthesis and cell proliferation.[7][9][10]

The ANG (108-122) peptide represents a specific region of the full protein. While research is ongoing, it is believed to encompass a key cell-binding or receptor-interacting domain, potentially activating downstream signaling without requiring the full protein's enzymatic activity or nuclear translocation, offering a more targeted mechanistic tool.

Comparative Signaling Diagram

The following diagram illustrates the distinct primary signaling pathways initiated by VEGF and Angiogenin.

G cluster_0 VEGF Signaling cluster_1 Angiogenin Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK PKC->MAPK Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation ANG Angiogenin (or ANG 108-122) Receptor Putative Receptor / Cell-Surface Actin ANG->Receptor Binds Nucleus Nucleus ANG->Nucleus Translocates (Full-length ANG) ERK ERK1/2 Receptor->ERK Akt_ANG Akt Receptor->Akt_ANG Proteolysis Proteolysis Receptor->Proteolysis Activates rRNA rRNA Transcription Nucleus->rRNA

Caption: Comparative signaling pathways of VEGF and Angiogenin in endothelial cells.

Section 2: Quantitative Comparison of Angiogenic Activity

While both molecules promote angiogenesis, their potency can differ across various functional assays. The choice between them may depend on the specific angiogenic process being investigated (e.g., proliferation vs. migration). In vitro assays provide a controlled environment to dissect these individual processes.[11]

Assay TypeParameter MeasuredTypical VEGF-A (165) ResponseTypical Angiogenin ResponseKey Insight
Endothelial Cell Proliferation Increase in cell number (e.g., via MTT or BrdU assay)Strong, dose-dependent mitogen.[12]Moderate mitogenic activity.[5]VEGF is generally a more potent direct stimulator of endothelial cell division.
Endothelial Cell Migration Directional cell movement (e.g., Scratch or Transwell assay).[13]Potent chemoattractant, stimulates directional migration.[12]Strong inducer of migration and invasion, partly via protease activation.[8][14]Angiogenin's effect on migration is pronounced, linked to its ability to induce proteolytic activity necessary for invasion.[14]
Tube Formation on Matrigel™ Formation of capillary-like structures.[15]Robustly induces formation of complex, interconnected tubular networks.[11]Induces tube formation, though the network may be less complex than with VEGF.[6]Both are effective, but VEGF often serves as the positive control due to the robustness of the response.

Section 3: Experimental Protocols for Comparative Assessment

To ensure trustworthy and reproducible results, standardized protocols are essential. Below are detailed, field-proven methodologies for key in vitro and in vivo angiogenesis assays.

Protocol 1: In Vitro Endothelial Cell Tube Formation Assay

This assay is a cornerstone for assessing angiogenesis, as it recapitulates the later stages of differentiation where endothelial cells form three-dimensional capillary-like structures.[16]

Principle: Endothelial cells, when plated on a basement membrane extract (BME) like Matrigel™, will differentiate and form a tubular network in response to angiogenic stimuli. The extent of this network (e.g., tube length, number of branch points) is a quantifiable measure of angiogenic potential.[17]

Materials:

  • Growth factor-reduced Matrigel™ Matrix (e.g., Corning Cat. No. 354230)[18]

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Starvation Medium (e.g., EBM-2 + 0.5% FBS)

  • Test articles: Recombinant Human VEGF-165 (positive control), Angiogenin (108-122) peptide

  • Calcein AM fluorescent dye for visualization

  • Pre-chilled, sterile 96-well plate

Step-by-Step Methodology:

  • Plate Coating: Thaw Matrigel™ on ice overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel™ to each well of a 96-well plate. Ensure the entire surface is covered.

  • Gel Polymerization: Incubate the plate at 37°C, 5% CO₂ for at least 30-60 minutes to allow the gel to solidify.

  • Cell Preparation: Culture HUVECs to ~80% confluency. Harvest the cells using a gentle dissociation reagent (e.g., Trypsin/EDTA).[15] Resuspend the cells in starvation medium and perform a cell count.

  • Cell Seeding: Prepare cell suspensions in starvation medium containing the desired concentrations of VEGF (e.g., 20 ng/mL) or Angiogenin (108-122) (concentration range to be determined empirically). Add 150 µL of the cell suspension (1.5-3 x 10⁴ cells) to each Matrigel™-coated well.[16]

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-18 hours. The optimal time should be determined empirically, as prolonged incubation can lead to network degradation.[16]

  • Visualization & Quantification:

    • Carefully remove the medium from the wells.

    • Add 50 µL of Calcein AM solution (e.g., 2 µM in HBSS) and incubate for 30 minutes at 37°C.[16]

    • Wash gently with PBS.

    • Capture images using a fluorescence microscope.

    • Quantify the results using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to measure total tube length, number of junctions, and number of branches.

Caption: Workflow for the endothelial cell tube formation assay.

Protocol 2: In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model that is cost-effective, rapid, and avoids the need for complex animal protocols, making it ideal for screening angiogenic potential.[19][20]

Principle: The CAM is a highly vascularized extraembryonic membrane of the chick embryo. Test substances are applied directly to the CAM, and the resulting angiogenic response (i.e., the formation of new blood vessels converging towards the application site) is observed and quantified.[21]

Materials:

  • Fertilized chicken eggs (e.g., White Leghorn)

  • Humidified incubator (37.5°C, ~85% humidity)[21]

  • Sterile filter paper disks or coverslips[21]

  • Test articles: VEGF, Angiogenin (108-122) dissolved in a sterile, non-inflammatory carrier (e.g., PBS)

  • Egg candler

  • Rotary tool with a fine cutting disc

  • Stereomicroscope for imaging

Step-by-Step Methodology:

  • Egg Incubation: Incubate fertilized eggs for 3 days in a horizontal position.[22]

  • Windowing: On day 3, candle the eggs to locate the embryo and major blood vessels. Using a rotary tool, carefully score a 1x1 cm window in the shell over a vessel-free area.

  • Membrane Drop: Create a small hole over the air sac at the blunt end of the egg. Apply gentle suction to the hole, which will cause the CAM to detach from the shell and drop, creating a space beneath the window.[20]

  • Sample Application: On day 7-9, carefully remove the shell piece from the window. Gently place a sterile filter disk, previously saturated with a known amount of the test article (e.g., 1 µg VEGF or ANG peptide), onto the CAM surface.[21] A negative control (carrier only) is essential.

  • Re-incubation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.

  • Analysis:

    • Re-open the window and observe the CAM under a stereomicroscope.

    • A positive angiogenic response is characterized by the appearance of new blood vessels sprouting in a radial, spoke-wheel pattern towards the filter disk.

    • Capture high-resolution images of the area.

    • Quantify the response by counting the number of vessel branch points within the defined area around the disk.[21]

Section 4: Concluding Remarks for the Researcher

The choice between Angiogenin (108-122) and VEGF is not a matter of which is "better," but which is more appropriate for the research question at hand.

  • VEGF is the quintessential tool for studying potent, direct endothelial cell proliferation and survival. Its well-characterized signaling pathway makes it an excellent positive control and a benchmark for comparing other angiogenic molecules. It is the factor of choice when the primary endpoint is robust vessel growth.

  • Angiogenin (108-122) offers a window into alternative angiogenic mechanisms. Its strong pro-migratory and pro-invasive effects suggest it may be particularly relevant in contexts requiring extensive tissue remodeling.[14] For researchers investigating pathways independent of the canonical VEGFR-2 axis or exploring the interplay between angiogenesis and proteolysis, Angiogenin and its peptides are invaluable tools. Furthermore, given that anti-VEGF therapies are common in clinical settings, understanding alternative angiogenic factors like Angiogenin is crucial for investigating mechanisms of therapeutic resistance.[23]

Ultimately, a comprehensive understanding of angiogenesis often requires the use of multiple assays and stimuli.[11] Comparing the effects of both VEGF and Angiogenin (108-122) within the same experimental systems can yield powerful insights into the nuanced and context-dependent nature of new blood vessel formation.

References

  • National Center for Biotechnology Information. (n.d.). Comparing the angiogenic potency of naïve marrow stromal cells and Notch-transfected marrow stromal cells - PMC. PubMed Central. Retrieved from [Link]

  • QIAGEN. (n.d.). VEGF Signaling. QIAGEN GeneGlobe. Retrieved from [Link]

  • Gao, X., & Xu, Z. (2008). Mechanism of action of angiogenin. ResearchGate. Retrieved from [Link]

  • Cusabio. (n.d.). VEGF Signaling Pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). Angiogenin. Retrieved from [Link]

  • University of Birmingham. (n.d.). The endotheliome and the angiome in colorectal cancer. Retrieved from [Link]

  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. National Center for Biotechnology Information. Retrieved from [Link]

  • RegMedNet. (n.d.). Endothelial cell transmigration and invasion assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). RNA biology of angiogenin: Current state and perspectives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles. Retrieved from [Link]

  • ResearchGate. (2019). A critical analysis of current in vitro and in vivo angiogenesis assays. Retrieved from [Link]

  • Corning. (n.d.). Endothelial Cell Tube Formation Assay CLS-DL-CC-030. Retrieved from [Link]

  • Bio-protocol. (2019). The Chick Chorioallantoic Membrane (CAM) Assay as a Three-dimensional Model to Study Autophagy in Cancer Cells. Retrieved from [Link]

  • PubMed. (2024). 2D and 3D in vitro angiogenesis assays highlight different aspects of angiogenesis. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Endothelial Tube Formation Assay (In Vitro Angiogenesis). Retrieved from [Link]

  • MDPI. (2022). Novel Drugs with High Efficacy against Tumor Angiogenesis. Retrieved from [Link]

  • PromoCell. (n.d.). Endothelial cell tube formation assay (in vitro angiogenesis assay). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay. Retrieved from [Link]

  • Frontiers. (2022). Human and mouse angiogenins: Emerging insights and potential opportunities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Emerging role of angiogenin in stress response and cell survival under adverse conditions. Retrieved from [Link]

  • MDPI. (2019). Evaluation of Angiogenesis Assays. Retrieved from [Link]

  • PubMed. (1998). [Angiogenin and its role in angiogenesis]. Retrieved from [Link]

  • JoVE. (2014). Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma. Retrieved from [Link]

  • JoVE. (2013). In vitro Cell Migration and Invasion Assays. Retrieved from [Link]

  • PubMed. (2001). Comparison of three in vitro human 'angiogenesis' assays with capillaries formed in vivo. Retrieved from [Link]

  • Springer Nature. (2018). A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cell Migration Assay. Retrieved from [Link]

  • SciEngine. (2008). Mechanisms of action of angiogenin. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Statistical Validation of Angiogenin (108-122) Research Data

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Rigor in Angiogenin Research

Angiogenin (ANG), a 14.1 kDa protein, is a potent inducer of neovascularization and was first isolated from medium conditioned by human colon adenocarcinoma cells.[1][2] Its roles in physiological and pathological processes, including tumor growth, neuroprotection, and inflammation, are subjects of intense investigation.[3][4] A synthetic peptide corresponding to the C-terminal region, Angiogenin (108-122), has been identified as an inhibitor of ANG's enzymatic and biological activities, presenting a promising avenue for therapeutic intervention.[1]

Part 1: Foundational Validation: Ensuring the Integrity of Your Reagent

Before any biological experiment, the identity and purity of the synthetic Angiogenin (108-122) peptide must be unequivocally confirmed. This is a non-negotiable first step, as impurities can significantly impact safety, efficacy, and experimental outcomes.[5][6] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent requirements for peptide characterization.[5][7]

Workflow for Peptide Characterization

The following diagram outlines the essential workflow for validating the identity and purity of your Angiogenin (108-122) peptide.

G cluster_0 Peptide Synthesis & Purification cluster_1 Quality Control & Validation Synthesis Solid-Phase Peptide Synthesis Purification Reverse-Phase HPLC Purification Synthesis->Purification MS Identity Confirmation (Mass Spectrometry) Purification->MS HPLC Purity Assessment (Analytical RP-HPLC) MS->HPLC AAA Sequence & Quantity (Amino Acid Analysis) HPLC->AAA Final Qualified Peptide Lot (>95% Purity) AAA->Final

Caption: Workflow for Angiogenin (108-122) peptide validation.

Experimental Protocols for Peptide Validation

1. Identity Confirmation via Mass Spectrometry (MS)

  • Causality: MS is used to confirm that the synthesized peptide has the correct molecular weight, providing primary evidence of its identity.[5] Techniques like High-Resolution Mass Spectrometry (HRMS) or MALDI-TOF match the experimentally determined mass to the theoretical mass of Angiogenin (108-122) (C78H125N25O23, MW: 1781.0 g/mol ).[8]

  • Protocol:

    • Reconstitute a small aliquot of the lyophilized peptide in an appropriate solvent (e.g., 0.1% formic acid in water/acetonitrile).

    • Prepare serial dilutions to determine the optimal concentration for analysis.

    • Analyze the sample using a calibrated mass spectrometer (e.g., ESI-QTOF or MALDI-TOF).

    • Acquire the mass spectrum and identify the peak corresponding to the [M+H]+ ion and other charge states.

    • Compare the observed monoisotopic mass with the theoretical mass. The deviation should be within an acceptable range (typically <5 ppm for HRMS).

2. Purity Assessment via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Causality: HPLC separates the target peptide from impurities such as truncated sequences, deletion sequences, or products of side reactions that occurred during synthesis.[5] This is critical for ensuring that the observed biological effect is due to the peptide of interest and not a contaminant.

  • Protocol:

    • Prepare a stock solution of the peptide in a suitable solvent.

    • Use a C18 analytical column with a gradient of two mobile phases (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile).

    • Inject a known amount of the peptide solution.

    • Run a linear gradient (e.g., 5% to 95% B over 30 minutes) to elute the peptide and any impurities.

    • Monitor the elution profile using a UV detector at 214 nm or 280 nm.

    • Integrate the peak areas. The purity is calculated as the area of the main peptide peak divided by the total area of all peaks.

ParameterFDA Guideline/Industry StandardJustification
Identity Confirmed by MS; sequence validatedEnsures the correct molecule is being tested.[5]
Purity Typically ≥95% for research/early developmentMinimizes the risk of off-target effects from impurities.[6][9]
Impurities Each impurity >0.1% should be identifiedCritical for safety and understanding potential immunogenicity.[6][9]
Table 1: Key Quality Attributes for Angiogenin (108-122) Peptide.

Part 2: Quantitative Analysis: Measuring Angiogenin in Biological Systems

To assess the effect of the Angiogenin (108-122) inhibitor, one must first have a robust and validated method for quantifying the target protein (full-length Angiogenin) in relevant biological matrices like serum, plasma, or cell culture supernatants.[10][11] The sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique for this purpose.[12]

Statistical Validation of an Angiogenin ELISA

A reliable ELISA is not just about following a kit protocol; it's about statistically validating its performance in your specific sample type. Each manufactured lot of a commercial ELISA kit is typically quality tested for sensitivity, specificity, and precision.[10]

Validation ParameterKey StatisticAcceptance CriteriaPurpose
Intra-Assay Precision Coefficient of Variation (%CV)<10%Measures reproducibility within a single plate/run.[10]
Inter-Assay Precision Coefficient of Variation (%CV)<15%Measures reproducibility between different plates/runs.[10]
Accuracy (Spike/Recovery) % Recovery80-120%Assesses the effect of the sample matrix on quantification.
Linearity of Dilution R² of measured vs. expected>0.99Ensures that diluted samples give results proportional to their concentration.
Sensitivity (LOD) Mean of blank + 2 or 3 SDReportable valueThe lowest concentration that can be distinguished from background.[11]
Specificity Cross-reactivity<0.5% with related moleculesConfirms the assay detects only Angiogenin and not similar proteins.
Table 2: Statistical Validation Parameters for an Angiogenin ELISA.
Experimental Protocol: Sandwich ELISA for Human Angiogenin
  • Causality: This protocol uses two antibodies that bind to different epitopes on the Angiogenin protein. This "sandwich" format provides high specificity and sensitivity, making it suitable for complex biological samples.[10][12]

  • Protocol:

    • Plate Preparation: Use a microplate pre-coated with a capture antibody specific for human Angiogenin.[12]

    • Standard Curve: Prepare a serial dilution of a known concentration of recombinant human Angiogenin standard to create a standard curve (e.g., 5000 pg/mL down to 78 pg/mL). Include a zero standard (blank).

    • Sample Addition: Add 100 µL of standards, controls, and appropriately diluted samples to the wells. Incubate for 2-2.5 hours at room temperature.

    • Washing: Aspirate and wash the wells 4-5 times with Wash Buffer to remove unbound substances.

    • Detection Antibody: Add 100 µL of a biotinylated detection antibody specific for human Angiogenin to each well. Incubate for 1-2 hours.

    • Washing: Repeat the wash step.

    • Enzyme Conjugate: Add 100 µL of Streptavidin-HRP (Horse-Radish Peroxidase) conjugate. Incubate for 20-30 minutes in the dark.

    • Washing: Repeat the wash step.

    • Substrate Addition: Add 100 µL of TMB substrate solution. A blue color will develop. Incubate for 10-20 minutes in the dark.[13]

    • Stop Reaction: Add 50 µL of Stop Solution. The color will change to yellow.[12]

    • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

    • Analysis: Subtract the blank reading from all other readings. Plot a four-parameter logistic (4-PL) curve for the standard curve. Interpolate the concentrations of the unknown samples from this curve.

Part 3: Functional Validation: Quantifying the Inhibitory Effect

The ultimate validation of your research lies in demonstrating a statistically significant biological effect. Since Angiogenin (108-122) is an inhibitor, a well-designed functional assay should show its ability to block the pro-angiogenic actions of full-length Angiogenin.

Inhibitory Signaling Pathway

Full-length Angiogenin binds to a cell surface receptor, activating downstream signaling pathways like ERK1/2 and Akt, which promote cell migration and proliferation.[1] The (108-122) fragment is believed to interfere with this process, potentially by competing for a binding site, thereby inhibiting the downstream angiogenic effects.

G cluster_0 Cell Membrane Receptor 170-kDa Receptor Pathway ERK1/2, Akt Pathways Receptor->Pathway Activates ANG_full Angiogenin (Full-Length) ANG_full->Receptor Binds & Activates ANG_frag Angiogenin (108-122) (Inhibitor) ANG_frag->Receptor Inhibits Binding Response Angiogenic Response (Migration, Proliferation) Pathway->Response

Caption: Inhibition of Angiogenin signaling by the (108-122) peptide.

Experimental Protocol: Endothelial Cell Migration (Scratch) Assay
  • Causality: This assay provides a direct, quantifiable measure of cell migration, a key component of angiogenesis. By measuring the rate of "wound" closure, we can assess the pro-migratory effect of Angiogenin and the inhibitory capacity of the (108-122) peptide.

  • Protocol:

    • Cell Culture: Grow human umbilical vein endothelial cells (HUVECs) to a confluent monolayer in a 24-well plate.

    • Scratch: Create a uniform "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

    • Washing: Gently wash with PBS to remove dislodged cells.

    • Treatment: Add media containing the different treatment conditions to the wells:

      • Vehicle Control (e.g., media alone)

      • Angiogenin (Full-Length) as the agonist (e.g., 100 ng/mL)

      • Angiogenin (108-122) alone

      • Angiogenin (Full-Length) + varying concentrations of Angiogenin (108-122)

    • Imaging: Immediately capture an image of the scratch in each well (Time 0). Place the plate in an incubator.

    • Time-Lapse: Capture subsequent images at regular intervals (e.g., 6, 12, 24 hours).

    • Data Analysis:

      • Measure the area of the cell-free gap at each time point for each well using image analysis software (e.g., ImageJ).

      • Calculate the percentage of wound closure relative to the initial area at Time 0.

      • Statistical Test: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the means of the different treatment groups. A statistically significant decrease in wound closure in the co-treatment group compared to the Angiogenin-only group validates the inhibitory effect.

Part 4: Complementary Validation Techniques

To build a more compelling and trustworthy dataset, it is crucial to use orthogonal methods to confirm key findings.

Western Blotting
  • Purpose: While ELISA provides excellent quantification, Western Blotting can be used as a semi-quantitative, confirmatory tool. It visually confirms the presence of the Angiogenin protein at its expected molecular weight (~14 kDa) and can help troubleshoot unexpected ELISA results.[14][15]

  • Abbreviated Protocol:

    • Separate proteins in your sample (e.g., cell lysate) by SDS-PAGE.[16]

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[17]

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to Angiogenin.[18]

    • Wash and incubate with an HRP-conjugated secondary antibody.[17]

    • Detect the signal using a chemiluminescent substrate. The band intensity should correlate with the protein amount.[16]

Mass Spectrometry-Based Proteomics
  • Purpose: For absolute quantification, particularly in complex discovery-phase experiments, targeted mass spectrometry methods like Multiple Reaction Monitoring (MRM) are the gold standard.[19] These methods use stable isotope-labeled peptides as internal standards for highly precise and accurate quantification, overcoming the antibody-dependency of immunoassays.[19] While technically demanding, they provide the highest level of quantitative rigor.[20][21]

Conclusion

The statistical validation of research data is not a final step but an integrated process that begins before the first experiment is run. For research on Angiogenin (108-122), this means starting with an unequivocally pure and correctly identified peptide. It requires the use of quantitatively validated assays, like a well-characterized ELISA, to measure biological endpoints. Finally, it culminates in the use of appropriate statistical tests to demonstrate the significance of functional effects in well-controlled biological assays. By adhering to these principles of causality, self-validation, and statistical rigor, researchers can ensure their data is robust, reproducible, and ready to drive the field of angiogenesis research forward.

References

  • Peptides - Angiogenin and Fragments - Bio-Synthesis Inc. Bio-Synthesis Inc. Available at: [Link]

  • Li, S., & Hu, G. F. (2012). Three decades of research on angiogenin: a review and perspective. Oxford Academic. Available at: [Link]

  • Kishikawa, H., & Ketha, H. (2018). Emerging biological functions of ribonuclease 1 and angiogenin. PMC - PubMed Central. Available at: [Link]

  • Goeminne, L. J. E. (n.d.). STATISTICAL METHODS FOR DIFFERENTIAL PROTEOMICS AT PEPTIDE AND PROTEIN LEVEL. StatOmics. Available at: [Link]

  • What Are the FDA Requirements for Peptide Characterization? Resolve Mass Spectrometry. Available at: [Link]

  • Adams, S. A., & Subramanian, V. (1999). The angiogenins: An emerging family of ribonuclease related proteins with diverse cellular functions. The University of Bath's research portal. Available at: [Link]

  • Li, Q. (2008). Statistical Methods for Peptide and Protein Identification using Mass Spectrometry. Matthew Stephens Lab. Available at: [Link]

  • Schematic model illustrating the signaling pathway by which angiogenin... ResearchGate. Available at: [Link]

  • FDA Requirements for Peptide Characterization | Identity, Purity, Structure, Potency & Stability. YouTube. Available at: [Link]

  • Methods for combining peptide intensities to estimate relative protein abundance. Bioinformatics | Oxford Academic. Available at: [Link]

  • Addona, T. A., et al. (2011). Methods for Peptide and Protein Quantitation by Liquid Chromatography-Multiple Reaction Monitoring Mass Spectrometry. PMC - NIH. Available at: [Link]

  • Li, M., & Neta, P. (2009). A statistical approach to peptide identification from clustered tandem mass spectrometry data. PMC - NIH. Available at: [Link]

  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. PMC. Available at: [Link]

  • The endotheliome and the angiome in colorectal cancer. University of Birmingham. Available at: [Link]

  • Western Blot Protocol. OriGene Technologies. Available at: [Link]

  • Chapter 1: Regulatory Considerations for Peptide Therapeutics. Books.
  • Supramolecular Nucleic Acid Chemistry. Frontiers. Available at: [Link]

  • Angiogenin Released from ABCB5+ Stromal Precursors Improves Healing of Diabetic Wounds by Promoting Angiogenesis. PMC - NIH. Available at: [Link]

  • Crystal structure of human angiogenin reveals the structural basis for its functional divergence from ribonuclease. ResearchGate. Available at: [Link]

  • Fett, J. W., et al. (1985). Isolation and characterization of angiogenin, an angiogenic protein from human carcinoma cells. PubMed. Available at: [Link]

  • Western Blot Protocol. GenScript. Available at: [Link]

  • FDA'S KATHARINE DUNCAN ON CMC EXPECTATIONS FOR THERAPEUTIC PEPTIDES. IPQ.org. Available at: [Link]

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Independent Verification of Angiogenin (108-122) Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the reported inhibitory effects of the Angiogenin (108-122) peptide. Designed for researchers, scientists, and drug development professionals, this document outlines the requisite experimental protocols, compares Angiogenin (108-122) with other known Angiogenin inhibitors, and provides the scientific rationale behind each methodological step. Our objective is to empower research teams to rigorously and independently validate the therapeutic potential of this peptide fragment.

Introduction to Angiogenin and the Inhibitory Fragment (108-122)

Angiogenin (ANG) is a 14.1 kDa protein, first isolated from tumor cells, that is a potent inducer of neovascularization, the formation of new blood vessels.[1] This process is critical for tumor growth and metastasis, making ANG a significant target in cancer therapy.[2] ANG exhibits ribonucleolytic (RNase) activity, which is essential for its angiogenic function.[1][3][4] The full-length protein engages in a multi-step process to stimulate angiogenesis, including binding to endothelial cells, degrading the basement membrane, inducing cell migration and proliferation, and ultimately forming tubular structures.[1][4]

The peptide fragment Angiogenin (108-122), with the sequence H-Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-OH, corresponds to a C-terminal region of the parent protein.[1] Crucially, this synthetic peptide has been reported to inhibit the enzymatic and biological activities of full-length Angiogenin, thereby reducing ANG-induced neovascularization.[1] This guide outlines the experimental framework to independently verify these inhibitory claims.

Comparative Analysis of Angiogenin Inhibitors

To provide context for the verification studies, it is essential to compare Angiogenin (108-122) with other known inhibitors of ANG. This comparison allows for the inclusion of positive controls in experiments and helps benchmark the potency of the peptide.

Inhibitor ClassSpecific Example(s)Mechanism of ActionExpected Potency
Peptide Fragment Angiogenin (108-122) Competitive or non-competitive inhibition of ANG's ribonucleolytic and/or cell-binding sites.[1]Micromolar (µM) range
Small Molecule NCI-65828Binds to the ribonucleolytic active site of ANG, inhibiting its enzymatic activity.[5][6][7]Ki ≈ 81 µM[6]
Monoclonal Antibody mAb 26-2FNeutralizes ANG, preventing it from interacting with endothelial cells.High (nM to pM range)
Natural Protein Placental Ribonuclease Inhibitor (PRI)Forms an extremely tight, essentially irreversible complex with ANG, blocking its activity.[3][8]Ki ≈ 0.7 fM[3]

Experimental Verification Workflow

A multi-tiered approach is required to comprehensively validate the inhibitory action of Angiogenin (108-122). This involves assessing its impact on ANG's core enzymatic function and its subsequent effects on endothelial cell behavior.

Verification_Workflow cluster_0 Tier 1: Enzymatic Inhibition cluster_1 Tier 2: Cellular Function Inhibition cluster_2 Tier 3: Data Analysis & Comparison T1 3.1 Ribonuclease Activity Assay T2_1 3.2 Endothelial Cell Migration Assay T1->T2_1 Confirm target engagement T2_2 3.3 Endothelial Cell Tube Formation Assay T1->T2_2 Confirm target engagement T3 3.4 Quantitative Analysis T2_1->T3 Assess functional impact T2_2->T3 Assess functional impact

Caption: Multi-tiered workflow for verifying Angiogenin (108-122) inhibitory activity.

Tier 1: Ribonuclease Activity Assay

Scientific Rationale: The ribonucleolytic activity of ANG is fundamental to its angiogenic function. Therefore, the primary verification step is to determine if Angiogenin (108-122) can directly inhibit this enzymatic activity. A cell-free fluorogenic substrate assay is a precise and high-throughput method for this purpose.

Experimental Protocol:

  • Reagent Preparation:

    • Reconstitute recombinant human Angiogenin (full-length) to a stock concentration of 1 mg/mL in sterile PBS.

    • Prepare a fluorogenic RNase substrate (e.g., a short RNA oligonucleotide with a fluorophore and a quencher).

    • Reconstitute Angiogenin (108-122) and a positive control inhibitor (e.g., NCI-65828) to various stock concentrations in an appropriate buffer (e.g., DMSO or sterile water).

    • Prepare assay buffer (e.g., 100 mM MES-NaOH, pH 6.0, 100 mM NaCl).

  • Assay Procedure:

    • In a 96-well microplate, add a fixed concentration of full-length Angiogenin to each well.

    • Add serial dilutions of Angiogenin (108-122) or the control inhibitor to the wells. Include wells with ANG only (no inhibitor) and buffer only (no ANG, no inhibitor).

    • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin kinetic reading of fluorescence intensity at appropriate excitation/emission wavelengths over a period of 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each condition.

    • Normalize the rates to the "ANG only" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Expected Quantitative Data:

InhibitorExpected IC50 (Ribonuclease Assay)
Angiogenin (108-122) 10 - 100 µM
NCI-65828 (Positive Control)~80 µM[6]
No Inhibitor ControlN/A
Tier 2: Endothelial Cell Migration Assay (Transwell Assay)

Scientific Rationale: A key step in angiogenesis is the migration of endothelial cells towards an angiogenic stimulus.[9] This assay, also known as a Boyden chamber assay, directly measures the ability of Angiogenin (108-122) to block ANG-induced chemotaxis.

Transwell_Assay cluster_0 Transwell Insert cluster_1 Lower Well UpperChamber Upper Chamber: Endothelial Cells + Angiogenin (108-122) PorousMembrane Porous Membrane (8 µm) LowerChamber Lower Chamber: Chemoattractant (Full-length Angiogenin) PorousMembrane->LowerChamber Migration Gradient

Caption: Schematic of the Transwell Cell Migration Assay setup.

Experimental Protocol:

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in complete endothelial growth medium until they are ~80-90% confluent.

  • Assay Setup:

    • Place 8.0 µm pore size Transwell inserts into a 24-well plate.

    • Add serum-free medium containing full-length Angiogenin (as the chemoattractant) to the lower chamber of each well.

    • In a separate tube, resuspend serum-starved HUVECs in serum-free medium.

    • Treat the cell suspension with various concentrations of Angiogenin (108-122) or a control.

    • Seed the treated HUVECs into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator, allowing cells to migrate through the pores towards the chemoattractant.

  • Staining and Quantification:

    • Remove non-migrated cells from the top surface of the membrane with a cotton swab.

    • Fix the migrated cells on the bottom surface of the membrane with methanol and stain with a solution like Crystal Violet.

    • Elute the dye and measure the absorbance using a plate reader, or count the number of migrated cells in several fields of view under a microscope.

Expected Quantitative Data:

Treatment ConditionExpected % Migration Inhibition (vs. ANG alone)
No Chemoattractant (Negative Control)~95-100%
Angiogenin only (Positive Control)0%
Angiogenin + Angiogenin (108-122) 40 - 70%
Angiogenin + mAb 26-2F (Positive Inhibitor)>80%
Tier 2: Endothelial Cell Tube Formation Assay

Scientific Rationale: This assay mimics the final step of angiogenesis, where endothelial cells differentiate and form capillary-like structures.[10][11][12] Assessing the disruption of this process provides strong evidence for the anti-angiogenic potential of Angiogenin (108-122).

Experimental Protocol:

  • Plate Coating: Thaw a basement membrane matrix extract (e.g., Matrigel®) on ice. Coat the wells of a 96-well plate with the extract and allow it to solidify at 37°C for 30-60 minutes.

  • Cell Seeding:

    • Harvest HUVECs and resuspend them in a basal medium with reduced serum.

    • Prepare cell suspensions containing:

      • Basal medium only (Negative control)

      • Full-length Angiogenin (Positive control)

      • Full-length Angiogenin + various concentrations of Angiogenin (108-122)

      • Full-length Angiogenin + a known inhibitor (e.g., Suramin)

    • Seed the HUVEC suspensions onto the solidified matrix.

  • Incubation: Incubate the plate for 4-18 hours at 37°C.

  • Imaging and Analysis:

    • Visualize the formation of tube-like structures using a microscope.

    • Capture images from each well.

    • Quantify the extent of tube formation using image analysis software to measure parameters such as total tube length, number of junctions, and number of loops.

Expected Quantitative Data:

Treatment ConditionExpected % Tube Length Inhibition (vs. ANG alone)
Basal Medium (Negative Control)~80-95%
Angiogenin only (Positive Control)0%
Angiogenin + Angiogenin (108-122) 50 - 80%
Angiogenin + Suramin (Positive Inhibitor)>90%

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the independent verification of Angiogenin (108-122)'s inhibitory properties. By systematically progressing from enzymatic assays to functional cellular assays, researchers can generate the high-quality data necessary to validate its potential as an anti-angiogenic agent. Positive and reproducible results from these experiments would strongly support further preclinical development, including in vivo studies using models such as the chick chorioallantoic membrane (CAM) assay or tumor xenograft models to confirm its therapeutic efficacy. The comparison with established inhibitors provides essential benchmarking for evaluating its relative potency and potential clinical utility.

References

  • Kao, R. Y., Jenkins, J. L., Olson, K. A., Key, M. E., & Shapiro, R. (2002). A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity. Proceedings of the National Academy of Sciences, 99(15), 10066–10071. [Link]

  • Kao, R. Y., Jenkins, J. L., Olson, K. A., Key, M. E., & Shapiro, R. (2002). A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity. PubMed. [Link]

  • Bio-Synthesis Inc. Peptides - Angiogenin and Fragments. [Link]

  • Jenkins, J. L., Kao, R. Y., & Shapiro, R. (2003). Identification of small-molecule inhibitors of human angiogenin and characterization of their binding interactions guided by computational docking. PubMed. [Link]

  • National Cancer Institute. (2018). Angiogenesis Inhibitors. [Link]

  • PromoCell. Endothelial cell tube formation assay (in vitro angiogenesis assay). [Link]

  • Johns Hopkins Medicine. Angiogenesis Inhibitors. [Link]

  • ibidi GmbH. Angiogenesis Assays | Tube Formation Assay. [Link]

  • Kao, R. Y., Jenkins, J. L., Olson, K. A., Key, M. E., & Shapiro, R. (2002). A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity. PNAS. [Link]

  • Creative Biolabs. Cell Migration Assay. [Link]

  • Cell Biolabs, Inc. Endothelial Tube Formation Assay (In Vitro Angiogenesis). [Link]

  • Raines, R. T., & Jenkins, J. L. (2003). Genetic selection for peptide inhibitors of angiogenin. Protein Science, 12(7), 1455–1463. [Link]

  • Gao, X., & Xu, Z. (2008). Mechanisms of action of angiogenin. Acta biochimica et biophysica Sinica, 40(7), 619–624. [Link]

  • Shapiro, R., & Vallee, B. L. (1987). Human placental ribonuclease inhibitor abolishes both angiogenic and ribonucleolytic activities of angiogenin. Proceedings of the National Academy of Sciences, 84(8), 2238–2241. [Link]

  • Cancer Research UK. Drugs that block cancer blood vessel growth (anti angiogenics). [Link]

  • G G, D'Alessio. (2021). Effects of Pathogenic Mutants of the Neuroprotective RNase 5-Angiogenin in Amyotrophic Lateral Sclerosis (ALS). MDPI. [Link]

  • Lee, J., & Michael, I. (2022). Endothelial Cell Migration during Angiogenesis. Creative Biolabs. [Link]

  • Olson, K. A., Fett, J. W., French, T. C., Key, M. E., & Vallee, B. L. (1995). Angiogenin antagonists prevent tumor growth in vivo. Proceedings of the National Academy of Sciences, 92(2), 442–446. [Link]

  • Olson, K. A., Fett, J. W., French, T. C., Key, M. E., & Vallee, B. L. (1995). Angiogenin antagonists prevent tumor growth in vivo. PNAS. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Laboratory Chemicals: Featuring CAS No. 112173-49-6

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and drug development, the lifecycle of a chemical does not end when an experiment is complete. Proper disposal is a critical, final step that ensures the safety of laboratory personnel, protects our environment, and maintains regulatory compliance. This guide provides essential, field-proven procedures for the disposal of laboratory chemicals, with a specific focus on the peptide identified by CAS No. 112173-49-6 and expanding to the broader, often more hazardous, category of fluorinated organic compounds.

As Senior Application Scientists, our expertise is built on a foundation of rigorous scientific practice. The protocols outlined here are designed not just as a series of steps, but as a self-validating system rooted in the principles of chemical safety and regulatory adherence.

Identifying the Compound: CAS No. This compound

The Chemical Abstracts Service (CAS) number this compound is assigned to ANGIOGENIN (108-122) , a peptide fragment. Peptides are common reagents in biomedical research. While some can have potent biological activity, in the small quantities typically used in a laboratory, they are often not classified as hazardous waste unless conjugated to a toxic moiety. However, the foundational principle of laboratory safety is to never make assumptions. The Safety Data Sheet (SDS) is the ultimate authority on the hazards and disposal requirements for any specific chemical.

General Disposal Protocol for Research-Grade Peptides

For standard, unmodified peptides like ANGIOGENIN (108-122), the disposal process is generally straightforward, but must always be guided by your institution's Environmental Health & Safety (EHS) department.

Core Principle: Never dispose of research peptides, even those considered non-hazardous, down the drain or in the regular trash without explicit approval from EHS.[1]

Step-by-Step Disposal for Peptide Waste:
  • Consult the SDS: Before handling, review the SDS to understand any specific hazards associated with the peptide.

  • Segregate Waste: All materials that have come into contact with the peptide, including vials, pipette tips, gloves, and weighing papers, should be collected in a designated hazardous waste container.[2]

  • Liquid Waste:

    • Collect all aqueous solutions containing the peptide in a clearly labeled, leak-proof hazardous waste container.

    • Some institutional protocols may recommend inactivation of biologically active peptides with a 10% bleach solution, followed by collection as chemical waste.[3] This step denatures the peptide, eliminating its biological function. Always verify this procedure with your EHS office.

  • Solid Waste:

    • Collect unused lyophilized powder, contaminated vials, and other solid materials in a designated container for solid chemical waste.[3]

  • Labeling and Storage:

    • The waste container must be labeled with the words "Hazardous Waste," the full name of the peptide, and any associated hazards noted in the SDS.[4]

    • Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory until it is collected by your institution's hazardous waste management service.[5]

A Deeper Dive: Proper Disposal of Fluorinated Organic Compounds

While the specific peptide is not fluorinated, researchers in drug development frequently work with fluorinated compounds, such as N-Boc-cis-4-fluoro-L-proline. The carbon-fluorine bond is exceptionally strong, leading to high chemical stability and environmental persistence.[6] Therefore, these compounds require rigorous disposal procedures.

Hazard Identification and Personal Protective Equipment (PPE)

Fluorinated compounds can present a range of hazards. For example, the SDS for similar compounds like N-Boc-trans-4-fluoro-L-proline often lists the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[7]

Due to these potential hazards, strict adherence to PPE protocols is mandatory.

Personal Protective Equipment (PPE) Justification
Nitrile Gloves Provides a chemical-resistant barrier to prevent skin contact and irritation.
Safety Goggles/Glasses Protects eyes from accidental splashes of solutions or contact with fine powders.
Laboratory Coat Protects skin and personal clothing from contamination.
Dust Mask/Respirator Recommended when handling fine powders to prevent inhalation and respiratory tract irritation.
Step-by-Step Disposal Protocol for Fluorinated Compounds

The disposal of fluorinated organic compounds must comply with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).[8]

  • Conduct a Risk Assessment: Before beginning work, identify the specific hazards of the fluorinated compound you are using by thoroughly reading its SDS.

  • Waste Segregation is Critical:

    • Designate a specific, clearly labeled hazardous waste container for fluorinated waste.

    • NEVER mix fluorinated waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials can react violently.[5]

  • Select the Correct Container:

    • Use a chemically compatible container with a secure, screw-top lid. The container must be in good condition, with no cracks or leaks.[5]

    • For liquid waste, ensure the container material will not react with the solvent (e.g., do not store acids in metal containers).[9]

  • Properly Label the Waste Container:

    • The label must include the words "Hazardous Waste ".[4][10]

    • List all chemical constituents by their full name, including solvents.

    • Indicate the approximate percentages of each component.

    • Include the appropriate hazard warnings (e.g., "Irritant," "Flammable").[4]

  • Accumulate Waste in a Satellite Accumulation Area (SAA):

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.[5][11]

    • Keep the waste container closed at all times, except when adding waste.

    • Do not exceed 55 gallons of waste in an SAA.[11]

  • Final Disposal via Licensed Contractor:

    • Your institution's EHS department will arrange for the pickup of full waste containers.

    • The standard and preferred disposal method for halogenated organic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[6][12] This process is designed to break the strong carbon-fluorine bonds and prevent the release of persistent chemicals into the environment.

Visualizing the Disposal Workflow

The following diagram outlines the critical decision-making process for disposing of any laboratory chemical.

Chemical_Disposal_Workflow cluster_prep Preparation & Assessment cluster_disposal Disposal Protocol start Identify Chemical Waste for Disposal sds Consult Safety Data Sheet (SDS) & Institutional EHS Policy start->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe segregate Segregate Waste by Hazard Class (e.g., Fluorinated, Acidic, Solvent) ppe->segregate container Select Compatible, Leak-Proof Container segregate->container labeling Label Container: 'Hazardous Waste' + Full Chemical Name + Hazard Pictograms container->labeling store Store in Designated Satellite Accumulation Area (SAA) labeling->store pickup Arrange for Pickup by Institutional EHS / Certified Vendor store->pickup

Caption: Decision workflow for proper laboratory chemical waste disposal.

Spill Management for Solid Fluorinated Compounds

Accidents happen, and a clear, rehearsed spill response is essential for safety.

  • Alert Personnel: Immediately notify others in the area.

  • Don PPE: Wear two pairs of nitrile gloves, safety goggles, a lab coat, and a dust mask.

  • Contain the Spill: Prevent the powder from becoming airborne.

  • Clean-Up: Use dry clean-up procedures.[13] Gently cover the spill with absorbent pads or sweep up the material carefully. Avoid generating dust. A vacuum cleaner equipped with a HEPA filter may be used if available and appropriate.

  • Collect Waste: Place all spilled material and contaminated cleaning supplies into a sealed, properly labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

By adhering to these scientifically-grounded and regulation-compliant procedures, you contribute to a culture of safety, protect the integrity of our shared environment, and ensure that your vital research can continue without incident.

References

  • IntelligentHQ. (Date not available). Best Practices for Storing and Handling Research-Grade Peptides. Available at: [Link]

  • U.S. Environmental Protection Agency. (Date not available). Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. Available at: [Link]

  • American Laboratory. (Date not available). Managing Hazardous Chemical Waste in the Lab. Available at: [Link]

  • TriHaz Solutions. (2019). Laboratory Hazardous Waste: What You and Your Staff Need to Know. Available at: [Link]

  • American Chemical Society. (Date not available). Regulation of Laboratory Waste. Available at: [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

  • Central Washington University. (Date not available). Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Available at: [Link]

  • ACTenviro. (Date not available). Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]

  • Medical Laboratory Management. (Date not available). Laboratory Waste Management: The New Regulations. Available at: [Link]

  • Fisher Scientific. (2025). N-BOC-cis-4-Hydroxy-L-proline Safety Data Sheet. Available at: [Link]

  • NIBSC. (Date not available). Peptide Handling, dissolution & Storage. Available at: [Link]

  • National Institutes of Health (NIH). (Date not available). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Available at: [Link]

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